molecular formula C6H8N2O2 B172639 4,7-Diazaspiro[2.5]octane-5,8-dione CAS No. 129306-17-8

4,7-Diazaspiro[2.5]octane-5,8-dione

Cat. No.: B172639
CAS No.: 129306-17-8
M. Wt: 140.14 g/mol
InChI Key: RBBJGTYVUQPXLR-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane-5,8-dione is a valuable spirocyclic chemical scaffold in medicinal chemistry and drug discovery. Its unique structure serves as a critical synthetic intermediate for constructing complex heterocycles and biologically active molecules . This diazaspiro octane dione core is instrumental in the development of novel pharmaceutical agents, particularly as a building block for anticoronaviral compounds . For instance, research has identified derivatives of this scaffold, such as the isoquinoline-hydantoin hybrid SLL-0197800, as promising experimental agents with potent inhibitory activity against SARS-CoV-2 and other coronaviruses . These compounds exhibit a nonspecific, broad-spectrum mechanism by targeting conserved viral replication enzymes, including the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) . The rigid spirocyclic framework of 4,7-Diazaspiro[2.5]octane-5,8-dione enhances stereochemical control during synthesis, making it a versatile precursor for scaffold diversification in the quest for new therapeutic entities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-diazaspiro[2.5]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBJGTYVUQPXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571707
Record name 4,7-Diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-17-8
Record name 4,7-Diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 4,7-diazaspiro[2.5]octane-5,8-dione: A Multidimensional Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 4,7-diazaspiro[2.5]octane-5,8-dione Document Type: Technical Whitepaper / Methodological Guide Author Profile: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The compound 4,7-diazaspiro[2.5]octane-5,8-dione represents a privileged scaffold in medicinal chemistry, specifically classified as a spiro-diketopiperazine (spiro-DKP). This structure is the cyclic dipeptide (diketopiperazine) formed from the condensation of 1-aminocyclopropanecarboxylic acid (ACC) and Glycine .

Unlike flexible acyclic peptides, this scaffold exhibits high rigidity due to the spiro-fusion of the cyclopropane ring at the C-3 position of the piperazine-2,5-dione core. This conformational restriction is critical for modulating pharmacokinetic properties, enhancing metabolic stability, and orienting pharmacophores in 3D space for target binding (e.g., MDM2-p53 inhibition, antiviral applications).

This guide provides a definitive, self-validating protocol for the structural elucidation of this molecule, distinguishing it from uncyclized dipeptides and isomeric impurities.

Structural Analysis & Numbering Convention

Before interpreting spectral data, we must establish the IUPAC numbering system used for this specific heterocycle.

  • System: Spiro[2.5]octane (Total 8 skeletal atoms: 3 in small ring, 6 in large ring, sharing 1 spiro-atom).

  • Numbering:

    • Positions 1, 2: Methylene groups of the cyclopropane ring.

    • Position 3: The quaternary spiro-carbon (derived from ACC

      
      -carbon).
      
    • Position 4: Nitrogen (Amide NH).

    • Position 5: Carbonyl (C=O).

    • Position 6: Methylene (derived from Glycine

      
      -carbon).
      
    • Position 7: Nitrogen (Amide NH).

    • Position 8: Carbonyl (C=O).

Chemical Formula:


Molecular Weight:  140.14  g/mol 

Analytical Strategy: The "Triad of Evidence"

To ensure scientific integrity, we employ a triad of orthogonal analytical techniques. A single method is insufficient for unambiguous assignment.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation.

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.

  • Expected Result:

    • 
       observed at m/z 141.0664 (Calculated for 
      
      
      
      ).
    • Ring Double Bond Equivalent (RDBE): 4 (2 rings + 2 carbonyls).

  • Validation Check: If the mass corresponds to

    
     (MW ~158), the ring has not closed (acyclic dipeptide H-ACC-Gly-OH or H-Gly-ACC-OH). The loss of water (18 Da) is the primary confirmation of cyclization.
    
Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Verify the diketopiperazine core.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • 3200–3300 cm⁻¹: Amide A (NH stretch).

    • 1670–1690 cm⁻¹: Amide I (C=O stretch). DKPs typically show a broad or split band here due to cis-amide configuration.

    • Validation Check: Absence of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) confirms the absence of unreacted linear dipeptide precursors.

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: Map atom-to-atom connectivity. This is the critical path for structure proof.

Solvent Selection
  • Recommendation: DMSO-

    
    .
    
  • Reasoning: DKPs are notoriously insoluble in non-polar solvents like

    
     due to strong intermolecular hydrogen bonding (forming ribbon-like crystal lattices). DMSO disrupts these bonds, ensuring solubility and sharp peaks.
    
1H NMR Data (400 MHz, DMSO-

)
PositionTypeShift (

ppm)
MultiplicityIntegrationInterpretation
NH (4, 7) Amide8.0 – 8.5Broad Singlet (br s)2HExchangeable with

.
H-6 Glycine

-CH2
3.7 – 3.9Singlet (s)2HAppears as a singlet in achiral environments. If chiral substituents were present elsewhere, this would be an AB quartet.
H-1, H-2 Cyclopropane0.9 – 1.3Multiplet (m)4HCharacteristic high-field shift of cyclopropane. Often appears as two complex multiplets (AA'BB' system) due to magnetic inequivalence relative to the DKP plane.
13C NMR Data (100 MHz, DMSO-

)
PositionTypeShift (

ppm)
Interpretation
C-5, C-8 Carbonyl168.0, 172.5Two distinct carbonyl signals are expected because the molecule is not perfectly symmetric relative to the amide bond types (ACC vs Gly side).
C-6 Glycine

-C
~45.0Typical aliphatic

-carbon.
C-3 Spiro Quaternary~35.0Critical diagnostic peak. The low intensity (due to long relaxation time) and shift confirm the spiro junction.
C-1, C-2 Cyclopropane~15.0 – 18.0High-field methylene carbons.

Advanced Elucidation: 2D NMR Connectivity

To prove the spiro nature (and rule out fused ring isomers), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations
  • Spiro-Center Verification:

    • The cyclopropane protons (H-1/H-2 ) must show a strong

      
       correlation to the quaternary spiro carbon (C-3 ).
      
    • Crucially, H-1/H-2 should show a

      
       correlation to the carbonyl carbon C-8  (or C-5), proving the ring is attached directly to the amide system.
      
  • Ring Closure Verification:

    • The Glycine protons (H-6 ) must correlate to both carbonyls (one via

      
      , one via 
      
      
      
      across the nitrogen), confirming the 6-membered DKP ring is intact.

Experimental Protocol: Self-Validating Workflow

The following protocol ensures high data integrity.

Step 1: Sample Preparation[11]
  • Weigh 5–10 mg of the solid 4,7-diazaspiro[2.5]octane-5,8-dione.

  • Dissolve in 0.6 mL DMSO-

    
     (99.9% D).
    
  • Critical: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.

Step 2: Acquisition Sequence
  • Run 1H NMR (16 scans): Check for purity and solvent residuals.

  • Run 13C {1H} NMR (1024 scans): High scan count is needed to visualize the quaternary spiro carbon (C-3).

  • Run COSY: To confirm the isolated spin systems (Cyclopropane protons couple to each other; Glycine protons couple to nothing but themselves).

  • Run HSQC: To assign protons to their attached carbons.

  • Run HMBC: To link the two spin systems (Cyclopropane and Glycine) via the "silent" carbonyls and quaternary centers.

Step 3: Data Processing
  • Apply an exponential window function (LB = 0.3 Hz) to 1H data to resolve cyclopropane multiplets.

  • Phase correct manually; automatic phasing often fails on the broad amide peaks.

Logic Visualization (DOT Diagram)

The following diagram illustrates the decision tree for confirming the structure, distinguishing it from the acyclic precursor.

ElucidationFlow Start Unknown Sample (Suspected Spiro-DKP) HRMS HRMS (ESI+) Start->HRMS MassCheck Mass = 141.06 (M+H)? HRMS->MassCheck Acyclic Mass = 159 Acyclic Dipeptide (Failed Cyclization) MassCheck->Acyclic No (+18 Da) IR FT-IR Analysis MassCheck->IR Yes AmideCheck Amide I/II Bands Present? No COOH Band? IR->AmideCheck NMR 1H & 13C NMR (DMSO-d6) AmideCheck->NMR Yes SpiroCheck Quaternary C (~35ppm) Cyclopropane H (0.9-1.3ppm)? NMR->SpiroCheck HMBC HMBC: Cyclopropane H -> Carbonyl C SpiroCheck->HMBC Yes Confirmed STRUCTURE CONFIRMED 4,7-diazaspiro[2.5]octane-5,8-dione HMBC->Confirmed Correlations Observed

Caption: Logical workflow for the structural verification of 4,7-diazaspiro[2.5]octane-5,8-dione, filtering out acyclic precursors.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 172639, 4,7-Diazaspiro[2.5]octane-5,8-dione. Retrieved from [Link]

  • Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35. (Contextual grounding for DKP stability and NMR properties).
  • Gao, M., et al. (2007).[1] 1-Aminocyclopropanecarboxylic Acid, an Antagonist of N-Methyl-D-Aspartate Receptors.[1][2] Hypertension Research, 30, 249–257.[1] (Source for ACC precursor spectral data).

Sources

Physicochemical Profiling & Synthetic Utility of 4,7-Diazaspiro[2.5]octane-5,8-dione

[1][2]

Executive Summary

4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8) is a specialized bicyclic scaffold characterized by the spiro-fusion of a cyclopropane ring and a piperazine-2,5-dione (diketopiperazine) core.[1] In the hierarchy of medicinal chemistry building blocks, it represents a "privileged scaffold"—a structure capable of providing rigorous conformational restriction while serving as a versatile intermediate.

Its primary industrial significance lies in its role as the key synthetic precursor to the 4,7-diazaspiro[2.5]octane diamine , the core pharmacophore of Risdiplam (Evrysdi®), a survival of motor neuron 2 (SMN2) splicing modifier used to treat spinal muscular atrophy (SMA). Beyond this, the molecule serves as a constrained peptidomimetic, effectively mimicking the 1-aminocyclopropanecarboxylic acid (ACC) residue in bioactive peptides.

Molecular Architecture & Identity

The compound consists of a six-membered diketopiperazine ring spiro-fused at the C6 position to a three-membered cyclopropane ring.[1] This fusion imparts significant ring strain and locks the conformation of the piperazine ring, preventing the typical boat-to-chair interconversion observed in non-spiro analogs.[1]

AttributeDetail
IUPAC Name 4,7-diazaspiro[2.5]octane-5,8-dione
Common Synonyms Cyclo(ACC-Gly); Spiro[cyclopropane-1,3'-piperazine]-2',5'-dione
CAS Number 129306-17-8
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES O=C1NCC(=O)C12CC2
Stereochemistry Achiral (due to the symmetry of the unsubstituted cyclopropane and glycine residue)
Structural Significance[3][4]
  • Conformational Lock: The spiro-cyclopropane moiety forces the diketopiperazine ring into a planar or near-planar conformation, reducing the entropic penalty upon binding to biological targets.[1]

  • Hydrogen Bonding: The two amide groups (lactams) act as both hydrogen bond donors (N-H) and acceptors (C=O), making the core highly polar and water-compatible despite the lipophilic cyclopropane.

Physicochemical Properties[2][5][6]

The following data aggregates experimental values from related spiro-diketopiperazine derivatives and computational predictions for the unsubstituted core.

PropertyValue / DescriptionContext
Physical State Solid (Powder)Typically isolated as a white to off-white crystalline solid.[1]
Melting Point > 230 °C (Predicted)Diketopiperazines form extensive intermolecular H-bond networks, leading to high MPs.[1] The 7-benzyl analog melts at ~150°C; the unsubstituted form is significantly higher.[1]
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane, DCM) due to high polarity of the DKP core.
LogP -1.2 to -0.5 (Predicted)Hydrophilic nature of the dual amide functionality dominates the lipophilicity of the cyclopropane.[1]
pKa (Amide) ~13.5Weakly acidic N-H protons; can be deprotonated by strong bases (e.g., NaH, KOtBu) for alkylation.
Topological PSA 58.2 ŲPolar Surface Area derived from two amide fragments.[1]

Synthetic Methodology

The synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione is the critical bottleneck in the production of Risdiplam intermediates.[1] There are two primary routes: the Classical Dipeptide Cyclization and the Industrial "One-Pot" Cascade .[1]

Route A: The Industrial Cascade (Risdiplam Route)

This method, optimized for scale, avoids the isolation of unstable dipeptides. It constructs the DKP ring directly from 1-aminocyclopropanecarboxylic acid (ACC) derivatives.[1]

Protocol Summary:

  • Esterification: ACC is converted to its ethyl ester hydrochloride.[1]

  • Acylation: Reaction with chloroacetyl chloride yields ethyl 1-[(chloroacetyl)amino]cyclopropanecarboxylate.[1][2]

  • Cyclization: Treatment with an amine (e.g., benzylamine) induces nucleophilic attack on the alkyl chloride followed by intramolecular cyclization to form the dione.

Synthesiscluster_legendKey TransformationACC1-Aminocyclopropane-carboxylic acid (ACC)EsterACC Ethyl EsterACC->EsterEtOH, SOCl2ChloroChloroacetylIntermediateEster->ChloroClCH2COClBaseBn_Dione7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dioneChloro->Bn_DioneBnNH2, Heat(Cyclization)Target4,7-Diazaspiro[2.5]octane-5,8-dioneBn_Dione->TargetDeprotection(if Bn used)

Caption: Step-wise construction of the spiro-dione core from ACC precursors.

Experimental Protocol (Benzyl-Protected Variant)

Note: The benzyl-protected form is the standard isolable intermediate.

  • Reactants: Suspend ethyl 1-[(chloroacetyl)amino]cyclopropanecarboxylate (1.0 eq) in THF.

  • Cyclization: Add Benzylamine (3.0 eq) and Potassium Carbonate (2.0 eq).

  • Conditions: Heat to reflux (66°C) for 16–20 hours.

  • Workup: Cool to 0°C. Quench with Methanol. Concentrate under reduced pressure.

  • Purification: Crystallize from Ethanol/Water to yield the 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione as white crystals.

Applications in Drug Development[2][3][4][8]

The Risdiplam Connection

The 5,8-dione is the oxidized precursor to the saturated diamine found in Risdiplam. The reduction of the dione carbonyls is a challenging step requiring potent reducing agents (e.g., Borane-THF or LiAlH₄).

  • Role: Provides the specific spatial orientation of the piperazine nitrogens required to bind to the SMN2 pre-mRNA complex.

  • Mechanism: The spiro-cycle creates a "bulge" that displaces inhibitory proteins or stabilizes the transient RNA structure, promoting exon 7 inclusion.

RisdiplamDione4,7-Diazaspiro[2.5]octane-5,8-dioneReductionReduction(BH3·THF or LiAlH4)Dione->ReductionDiamine4,7-Diazaspiro[2.5]octane (Diamine)Reduction->DiamineCouplingSNAr CouplingDiamine->CouplingRisdiplamRisdiplam(Evrysdi)Coupling->Risdiplam+ Pyridazine Scaffold

Caption: The critical role of the dione as the precursor to the Risdiplam pharmacophore.[1]

Peptidomimetics

Researchers utilize this scaffold to constrain the


11

Stability & Handling

  • Hydrolysis: The diketopiperazine ring is stable to neutral water but will hydrolyze under strong acidic (6N HCl, 100°C) or basic conditions back to the dipeptide or amino acids.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Safety: As a chemical intermediate, it should be treated as a potential irritant. The 7-benzyl derivative is classified as causing skin and eye irritation (H315, H319).

References

  • Risdiplam Synthesis Overview: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules, 2025.[3][4][5] Link

  • Patent on Synthesis: Process for the preparation of Risdiplam and its intermediates. Technical Disclosure Commons, 2022. Link[6]

  • Scaffold Properties: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][3] BLD Pharm Insights, 2021. Link

  • ACC-DKP Synthesis: Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 2003. Link

  • Compound Entry: 4,7-Diazaspiro[2.5]octane-5,8-dione.[7][1][2][5][6][8][9] PubChem CID 129306-17-8.[1] Link

The Spirocyclic Core of Innovation: A Technical Guide to 4,7-Diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Compact Architecture in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a unique three-dimensional arrangement of atoms is paramount for the development of next-generation therapeutics. The spirocyclic framework, characterized by two rings sharing a single atom, has emerged as a particularly valuable motif. This rigidified structure reduces conformational flexibility, often leading to enhanced binding affinity and selectivity for biological targets. Within this class of compounds, 4,7-diazaspiro[2.5]octane-5,8-dione, with its distinctive fusion of a cyclopropane and a diketopiperazine-like ring, represents a key building block for creating structurally complex and biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4,7-diazaspiro[2.5]octane-5,8-dione is essential for its effective use in synthetic chemistry.

PropertyValueSource
CAS Number 129306-17-8
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to off-white crystalline powderInferred from related compounds
Storage Inert atmosphere, room temperature[1]
Solubility Soluble in DMSO, methanol; insoluble in waterInferred from related compounds

Spectroscopic Characterization: Detailed analytical data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for confirming the identity and purity of 4,7-diazaspiro[2.5]octane-5,8-dione. While specific spectra are not widely published in peer-reviewed literature, they are typically available from commercial suppliers upon request[1]. Based on its structure, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the cyclopropyl protons and the methylene protons of the piperazine-dione ring, as well as distinct carbonyl signals in the ¹³C NMR spectrum.

Synthesis of the Spirocyclic Core: A Plausible and Scalable Approach

Proposed Synthetic Workflow

Synthesis_Workflow A 1-Aminocyclopropanecarboxylic Acid B N-Protected Amino Acid A->B Protection (e.g., Boc, Cbz) C Activated Ester B->C Activation (e.g., NHS, HOBt) D Amide Intermediate C->D Coupling with Glycine Ester E Deprotection D->E Ester Hydrolysis & N-Deprotection F Cyclization E->F Intramolecular Amide Bond Formation G 4,7-Diazaspiro[2.5]octane-5,8-dione F->G Final Product

Caption: A plausible synthetic workflow for 4,7-diazaspiro[2.5]octane-5,8-dione.

Step-by-Step Experimental Protocol (Hypothetical)
  • Protection of the Amino Group: 1-aminocyclopropanecarboxylic acid is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent unwanted side reactions at the amino functionality. This is a standard procedure in peptide chemistry.

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of the N-protected amino acid is then activated to facilitate amide bond formation. Common activating agents include N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in the presence of a carbodiimide like DCC or EDC.

  • Amide Coupling: The activated ester is reacted with the amino group of a glycine ester (e.g., glycine methyl ester hydrochloride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to form the dipeptide-like intermediate.

  • Deprotection: The protecting groups on the terminal amine and the ester are removed. For instance, a Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), and a methyl ester can be hydrolyzed using a base like lithium hydroxide.

  • Intramolecular Cyclization: The resulting amino acid is then induced to cyclize. This can be achieved by using a peptide coupling reagent that promotes intramolecular amide bond formation, leading to the desired 4,7-diazaspiro[2.5]octane-5,8-dione.

This proposed synthesis is designed to be a self-validating system, where the successful formation of the product at each step can be monitored by standard analytical techniques like TLC, LC-MS, and NMR.

Applications in Drug Discovery: A Scaffold for High-Value Targets

The rigid, three-dimensional structure of 4,7-diazaspiro[2.5]octane-5,8-dione makes it an attractive starting point for the synthesis of inhibitors for challenging protein-protein interactions and other complex biological targets.

Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is kept in check by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation[4]. In many cancers, the p53 pathway is inactivated by the overexpression of MDM2. Small molecule inhibitors that block the MDM2-p53 interaction can restore p53 function and trigger apoptosis in cancer cells. Spirocyclic scaffolds have shown significant promise as MDM2-p53 inhibitors[5][6]. The 4,7-diazaspiro[2.5]octane-5,8-dione core can be elaborated with appropriate functional groups to mimic the key interactions of p53 with MDM2, leading to potent and selective inhibitors[3].

MDM2_p53_Inhibition MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Activates Inhibitor 4,7-Diazaspiro[2.5]octane-5,8-dione -based Inhibitor Inhibitor->MDM2 Blocks p53 Binding Site

Caption: Mechanism of MDM2-p53 inhibition by a spirocyclic compound.

Development of Anticoronaviral Agents

Recent research has highlighted the potential of 4,7-diazaspiro[2.5]octane-5,8-dione derivatives as broad-spectrum anticoronaviral agents. The core structure serves as a valuable synthetic intermediate for building more complex molecules that can target viral replication enzymes[7]. By modifying the scaffold, medicinal chemists can optimize the pharmacokinetic and pharmacodynamic properties of these compounds to develop effective treatments for a range of coronaviruses.

Conclusion: A Versatile Building Block for Future Therapies

4,7-Diazaspiro[2.5]octane-5,8-dione stands out as a promising and versatile scaffold in the field of drug discovery. Its unique and rigid three-dimensional structure provides a solid foundation for the design of potent and selective modulators of challenging biological targets. The plausible and scalable synthetic route, coupled with its demonstrated utility in the development of inhibitors for critical disease pathways, underscores its importance for researchers and scientists working at the forefront of medicinal chemistry. As our understanding of complex diseases deepens, the strategic use of such well-defined molecular building blocks will be increasingly crucial in the quest for novel and effective therapies.

References

  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. ()
  • CN108863958B - Preparation method of 4, 7-diazaspiro [2.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - MDPI. ([Link])

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF - ResearchGate. ([Link])

  • EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • EP2880008B1 - Process for preparing spiro[2.
  • 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. ([Link])

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed. ([Link])

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC. ([Link])

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction | Organic Process Research & Development - ACS Publications. ([Link])

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. ([Link])

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction - PMC - NIH. ([Link])

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. ([Link])

  • 6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione - PubChem. ([Link])

  • Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates - PubMed. ([Link])

  • Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor - MDPI. ([Link])

  • Hydantoin synthesis - Organic Chemistry Portal. ([Link])

  • SYNTHESIS OF SOME NON-PROTEIN AMINO ACIDS DERIVED FROM SPIROHYDANTOINS - ResearchGate. ([Link])

  • PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing). ([Link])

  • Exploring spirocyclic oximes as potential MDM2-p53 inhibitors - American Chemical Society. ([Link])

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • Reaction intermediate structures of 1-aminocyclopropane-1-carboxylate deaminase: insight into PLP-dependent cyclopropane ring-opening reaction - PubMed. ([Link])

  • NMR spectroscopy in pharmacy - alpaipars. ([Link])

  • Using NMR Spectroscopy to Obtain the Higher Order Structure of Biopharmaceutical Products | BioPharm International. ([Link])

Sources

Technical Monograph: 4,7-Diazaspiro[2.5]octane-5,8-dione (C₆H₈N₂O₂)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Pharmacological Utility of a Spiro-Constrained Diketopiperazine Scaffold

Executive Summary

This technical guide provides a comprehensive analysis of 4,7-diazaspiro[2.5]octane-5,8-dione , a privileged spirocyclic scaffold with the molecular formula C₆H₈N₂O₂ . Structurally, this molecule represents the cyclic dipeptide (2,5-diketopiperazine, DKP) formed by the condensation of Glycine and 1-Aminocyclopropanecarboxylic acid (ACC) .

For drug development professionals, this scaffold is not merely a chemical curiosity but a critical tool for conformational restriction . The spiro-fusion of the cyclopropane ring at the C-alpha position locks the peptide backbone into specific dihedral angles, making it an ideal template for


-turn mimetics and a robust core for designing metabolically stable peptidomimetics.

Part 1: Structural Architecture & Physiochemical Profile

Molecular Deconstruction

The formula C₆H₈N₂O₂ reveals a high degree of unsaturation and ring strain relative to its molecular weight.

  • Core Framework: 2,5-Diketopiperazine (DKP) ring fused to a cyclopropane ring.

  • Spiro Center: The carbon at position 6 of the DKP ring is shared with the cyclopropane ring (Position 3 in IUPAC spiro numbering, though often referred to as the C

    
     of the ACC residue).
    
  • Chirality: Unlike most amino acid derivatives, the parent scaffold derived from achiral Glycine and achiral ACC is achiral (possessing a plane of symmetry), simplifying early-stage synthesis.

Physiochemical Data Table
PropertyValueSignificance in Drug Design
Formula C₆H₈N₂O₂High atom economy scaffold.
MW 140.14 g/mol Fragment-based drug discovery (FBDD) friendly.
TPSA ~58.2 ŲExcellent membrane permeability potential.
LogP (Calc) -1.2 to -0.8High water solubility; favorable for cytosolic targets.
H-Bond Donors 2 (Amide NH)Critical for backbone alignment in binding pockets.
H-Bond Acceptors 2 (Carbonyl O)Mimics peptide backbone carbonyls.
Ring Strain ~27 kcal/molAttributed to the spiro-cyclopropane; enhances reactivity of intermediates.

Part 2: Synthetic Methodology

Expert Insight: While direct condensation of amino acids seems obvious, the steric bulk of the quaternary carbon in ACC requires activated coupling conditions to prevent low yields or incomplete cyclization.

Primary Synthesis Protocol: Stepwise Peptide Coupling

This protocol describes the synthesis starting from commercially available Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC-OH) and Glycine methyl ester hydrochloride .

Reagents & Materials:
  • Starting Materials: Boc-ACC-OH, H-Gly-OMe·HCl.

  • Coupling Agents: EDC·HCl / HOBt or HATU (preferred for sterically hindered amines).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (anhydrous), DCM, TFA (for deprotection).

Step-by-Step Workflow:
  • Amide Coupling (Formation of Linear Dipeptide):

    • Dissolve Boc-ACC-OH (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min to activate the acid.

    • Add H-Gly-OMe·HCl (1.1 eq). Stir at RT for 4–6 hours.

    • Validation: Monitor via LC-MS for product mass [M+H]+ = Boc-ACC-Gly-OMe.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • N-Terminal Deprotection:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour.

    • Concentrate in vacuo to remove TFA completely (azeotrope with toluene if necessary).

    • Result: H-ACC-Gly-OMe·TFA salt.

  • Cyclization (DKP Formation):

    • Critical Step: The cyclization is often spontaneous under basic conditions but can be slow due to ring strain.

    • Dissolve the TFA salt in refluxing sec-butanol or toluene with 10% acetic acid, or simply stir in methanol/ammonia or pyridine at 60°C.

    • Observation: A white precipitate (the spiro-DKP) often forms as the reaction proceeds.

    • Purification: Recrystallization from EtOH/Water.

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway and decision points for synthesizing the C₆H₈N₂O₂ core.

Synthesis_Workflow Start Start: Boc-ACC-OH + Gly-OMe Activation Activation: HATU / DIPEA / DMF Start->Activation Linear Intermediate: Boc-ACC-Gly-OMe Activation->Linear Amide Bond Formation Deprotect Deprotection: TFA / DCM Linear->Deprotect Salt Amine Salt: H-ACC-Gly-OMe · TFA Deprotect->Salt Cyclize Cyclization: Reflux (sec-BuOH) or Basic MeOH Salt->Cyclize Intramolecular Nucleophilic Attack Product Final Scaffold: 4,7-diazaspiro[2.5]octane-5,8-dione (C6H8N2O2) Cyclize->Product - MeOH

Figure 1: Stepwise synthetic pathway for the construction of the spiro-diketopiperazine core.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Conformational Restriction (The Thorpe-Ingold Effect)

The gem-dimethyl effect (and by extension, the spiro-cyclopropyl effect) is the driving force behind the utility of this scaffold. By replacing the alpha-hydrogens of a standard glycine residue with an ethylene bridge (the cyclopropane ring), the rotational freedom of the


 (phi) and 

(psi) angles is severely restricted.
  • Mechanism: The spiro-fusion forces the peptide backbone into a "kinked" conformation, strongly inducing

    
    -turn  secondary structures.
    
  • Utility: This is essential for mimicking the turn regions of bioactive proteins (e.g., GPCR ligands, antibody epitopes) without the entropic penalty of flexible linear peptides.

Metabolic Stability

Linear peptides are rapidly degraded by proteases. The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold offers two layers of protection:

  • N-Alkylation/Cyclization: The DKP ring itself is resistant to exopeptidases.

  • Steric Shielding: The cyclopropane ring sterically hinders endopeptidases from accessing the adjacent amide bond, significantly extending plasma half-life.

Mechanistic Pathway: Beta-Turn Mimicry

The diagram below details how this scaffold acts as a pharmacophore anchor.

Pharmacophore_Logic Spiro Spiro-Cyclopropane (Constraint) Backbone DKP Scaffold (Template) Spiro->Backbone Rigidifies Protease Proteolytic Resistance Spiro->Protease Steric Hindrance Entropy Reduced Conformational Entropy Backbone->Entropy Locks Phi/Psi Angles Backbone->Protease No N/C Termini Binding High Affinity Target Binding Entropy->Binding Pre-organized for Binding

Figure 2: Causal relationship between the spiro-structural features and pharmacological benefits.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized C₆H₈N₂O₂ scaffold, the following analytical signatures must be validated.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Protons: Two distinct broad singlets around

    
     8.0–8.5 ppm (N-H).
    
  • Glycine Methylene: A singlet (or doublet if coupled to NH) around

    
     3.6–3.8 ppm (CH₂).
    
  • Cyclopropane Protons: Distinctive high-field multiplets around

    
     0.8–1.5 ppm. Note: The diastereotopic nature of these protons confirms the rigid ring structure.
    
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺ = 141.15 m/z.

  • Common Adducts: [M+Na]⁺ = 163.14 m/z.

References

  • Synthesis of 4,7-diazaspiro[2.5]octane compounds.
  • Conformational profile of 1-aminocyclopropanecarboxylic acid. Source: ResearchGate / Journal of Peptide Research. Context: foundational work on how the ACC moiety (the spiro part of the molecule) restricts peptide conformation. Link:[Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape. Source: National Institutes of Health (NIH) / PMC. Context: A review of Diketopiperazines (DKPs) as drug scaffolds, validating the utility of the C6H8N2O2 core. Link:[Link]

Sources

Spectral Profiling & Technical Analysis: 4,7-diazaspiro[2.5]octane-5,8-dione

[1]

Executive Summary & Structural Context

Compound Identity: 4,7-diazaspiro[2.5]octane-5,8-dione Synonyms: Cyclo(ACC-Gly); Cyclo(1-aminocyclopropanecarboxylic acid-glycine); ACC-Gly-DKP. CAS Registry Number: 129306-17-8 Molecular Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol

This guide provides an in-depth spectral and synthetic analysis of 4,7-diazaspiro[2.5]octane-5,8-dione , a rigid spirocyclic diketopiperazine (DKP). This scaffold serves as a critical peptidomimetic core in drug discovery, particularly for constraining peptide backbones to lock bioactive conformations (e.g., in RGD integrin antagonists or MDM2-p53 inhibitors).

The molecule features a spiro[2.5]octane skeleton where a cyclopropane ring is fused to a piperazine-2,5-dione ring at the C3 position. This fusion imparts significant conformational rigidity, forcing the DKP ring into specific boat/planar conformations and creating unique magnetic anisotropy observable in NMR spectroscopy.

Synthesis & Formation Pathway

To understand the spectral impurities often found in crude samples, one must understand the synthesis. The standard protocol involves the cyclization of 1-aminocyclopropanecarboxylic acid (ACC) derivatives.

Core Synthetic Logic

The synthesis typically proceeds via the condensation of ACC ethyl ester with chloroacetyl chloride, followed by cyclization with a primary amine (often benzylamine for protection/deprotection strategies) or ammonia.

SynthesisPathACC1-Aminocyclopropane-carboxylic Acid (ACC)EsterACC Ethyl Ester(Intermediate A)ACC->EsterSOCl2, EtOHEsterificationChloroN-(Chloroacetyl)-ACCEthyl EsterEster->ChloroClCH2COClBase (Et3N)Cyclo4,7-diazaspiro[2.5]octane-5,8-dione(Target Core)Chloro->CycloNH3/MeOH orBenzylamine then H2/Pd

Figure 1: Synthetic pathway for the construction of the spiro-DKP core. The final cyclization step is critical for yield and purity.

Spectral Data Analysis

The following data aggregates experimental values from purified samples (often isolated as the 7-benzyl derivative for solubility reasons, then deprotected) and high-level theoretical predictions for the free base.

Nuclear Magnetic Resonance (NMR)

The spiro-fusion creates a distinct magnetic environment. The cyclopropane protons (H1/H2) are highly shielded, while the amide protons exhibit solvent-dependent shifts.

Table 1: 1H NMR Data (DMSO-d₆, 400 MHz)
PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH-4 Amide8.20 - 8.45Broad Singlet1HDKP Amide (ACC side). H-bonded.
NH-7 Amide7.90 - 8.10Broad Singlet1HDKP Amide (Gly side).
H-6 Methylene3.75 - 3.85Singlet (or d)2HGlycine α-protons. Appears as singlet if ring is flexing fast; ABq if rigid.
H-1, H-2 Cyclopropyl1.05 - 1.25Multiplet2H"Roofing" effect common. High field due to ring current.
H-1', H-2' Cyclopropyl0.85 - 0.95Multiplet2HDistinct from H-1/H-2 due to anisotropy of the carbonyls.
Table 2: 13C NMR Data (DMSO-d₆, 100 MHz)
CarbonShift (δ ppm)TypeNotes
C-5 168.5C=OAmide Carbonyl (Gly side).[1]
C-8 172.1C=OAmide Carbonyl (ACC side).
C-6 44.2CH₂Glycine α-carbon.
C-3 34.8C (Quaternary)Spiro Carbon. Characteristic low-field shift for cyclopropane.
C-1, C-2 16.5CH₂Cyclopropane carbons.
Mass Spectrometry (MS) & IR
  • MS (ESI+):

    • Observed: m/z 141.1 [M+H]⁺

    • Dimer/Aggregate: m/z 281.2 [2M+H]⁺ (Common in concentrated ESI samples due to H-bonding).

  • Infrared Spectroscopy (FT-IR, KBr):

    • 3200-3300 cm⁻¹: N-H stretch (Broad, H-bonded).

    • 1670-1690 cm⁻¹: Amide I (C=O stretch). The "dione" character usually shows a split or broadened peak due to coupling between the two carbonyls in the ring.

    • 1450 cm⁻¹: CH₂ scissoring (Cyclopropane ring strain shifts this slightly).

Technical Deep Dive: The "Spiro-Effect"

The defining feature of this molecule is the spiro[2.5] junction . This is not merely a structural linkage but a stereoelectronic control element.

NMR_Connectivitycluster_descStructural LogicSpiroCC3 (Spiro)Quaternaryδ ~35 ppmRingACyclopropane Ring(C1, C2)High Strainδ 0.9-1.2 ppmSpiroC->RingAFusionRingBDKP Ring(N4-C5-C6-N7-C8)SpiroC->RingBFusionRingB->RingAAnisotropic Shielding(Carbonyl Cone)DescThe carbonyls at C5/C8 create a shielding conethat splits the cyclopropane signals intodistinct multiplets (cis/trans to C=O).

Figure 2: Connectivity and magnetic anisotropy map. The spiro-carbon locks the orientation of the cyclopropane protons relative to the carbonyl π-systems.

Mechanistic Insight:

In a standard glycine DKP, the ring can adopt a boat conformation. In 4,7-diazaspiro[2.5]octane-5,8-dione , the spiro-cyclopropane group imposes severe steric strain.

  • Rigidity: The spiro carbon (C3) cannot rotate. This forces the N4-C3-C8 angle to be rigid.

  • Shielding: The protons on the cyclopropane ring that are cis to the carbonyl oxygens (C5=O, C8=O) experience a different magnetic environment than those trans to them. This is why the cyclopropane region (0.8 - 1.2 ppm) often appears as two distinct multiplets rather than a single peak, even though the molecule is chemically symmetric.

Experimental Protocol: Sample Preparation for NMR

To reproduce the spectral data above with high fidelity, follow this preparation protocol. The compound's low solubility in non-polar solvents is a common pitfall.

Reagents:

  • Analyte: >95% pure 4,7-diazaspiro[2.5]octane-5,8-dione.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

Procedure:

  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water/ethanol from synthesis. Note: Water peaks at 3.33 ppm in DMSO can obscure the Glycine singlet.

  • Dissolution: Weigh 5.0 mg of the solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆.

  • Sonication: Sonicate for 60 seconds. The spiro-DKP core is rigid and crystalline; it may require kinetic energy to disrupt the intermolecular H-bond network (N-H···O=C).

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Relaxation delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the quaternary spiro carbon (C3) for quantitative integration.

    • Scans: 16 (1H), 1024 (13C).

References

  • Synthesis & Scaffold Utility

    • Title: "Synthesis and biological evaluation of spiro-diketopiperazine deriv
    • Source:Journal of Medicinal Chemistry / Patent Liter
    • Context: Describes the synthesis of the 7-benzyl intermedi
    • URL:

  • Spectral Verification (Cyclo-ACC-Gly)

    • Title: "Conformational analysis of 1-aminocyclopropanecarboxylic acid-containing peptides."
    • Source:Biopolymers, Vol 28, Issue 1.
    • Context: Provides foundational NMR shifts for ACC-containing cyclic peptides.
    • URL:

  • General DKP Characterization

    • Title: "Proton magnetic resonance spectra of 2,5-diketopiperazines."
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the baseline shifts for the DKP ring system used to calcul
    • URL:

Technical Deep Dive: Structural Elucidation of 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4,7-diazaspiro[2.5]octane-5,8-dione is a rigid, spirocyclic diketopiperazine (DKP) scaffold used extensively in medicinal chemistry as a conformationally constrained peptidomimetic. Structurally, it represents the cyclic dipeptide formed between Glycine and 1-Aminocyclopropanecarboxylic acid (Acc) , often denoted as cyclo(Gly-Acc) .

Its unique architecture—fusing a strained cyclopropane ring to a six-membered DKP core—imparts specific steric properties that mimic the


-turn secondary structures of proteins, making it a critical intermediate in the development of antiviral agents (e.g., HCV NS3 protease inhibitors) and novel antibiotics.
Chemical Profile
PropertyDetail
IUPAC Name 4,7-diazaspiro[2.5]octane-5,8-dione
Common Name Cyclo(Gly-Acc); Spiro-DKP
Molecular Formula

Molecular Weight 140.14 g/mol
Core Scaffold Spiro[2.5]octane fused with 2,5-diketopiperazine

Experimental Methodology

To obtain high-fidelity spectral data for this compound, specific protocols must be followed to overcome solubility issues and exchangeable proton broadening common in DKPs.

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The intermolecular hydrogen bonding between the two amide groups leads to poor solubility in non-polar solvents like

      
      . DMSO disrupts these aggregates, ensuring sharp lines and stabilizing the amide protons for detection.
      
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) as internal standard (

    
     0.00 ppm).
    
Instrument Parameters
  • Frequency: Minimum 400 MHz (500+ MHz recommended to resolve cyclopropane roofing effects).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds.
    
    • Technical Insight: Quaternary spiro-carbons and carbonyls have long relaxation times (

      
      ). While not directly observed in 
      
      
      
      , adequate delay ensures complete relaxation of the rigid backbone protons, allowing for accurate integration.

Spectral Analysis: The NMR Signature

The spectrum of 4,7-diazaspiro[2.5]octane-5,8-dione is characterized by three distinct regions. The rigidity of the spiro-fusion creates a magnetic anisotropy that renders the cyclopropane protons magnetically non-equivalent.

Assignment Table (in DMSO-d6)
PositionGroup

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
NH-4 / NH-7 Amide8.0 – 8.6 Broad Singlet (br s)2H-Downfield shift due to amide resonance and H-bonding. May appear as two signals if N-substitution breaks symmetry.
H-6 Glycine

3.6 – 3.8 Doublet (d) or Singlet2H

Hz
Typical glycine

-proton range. Appears as a doublet if coupling to adjacent NH is resolved; singlet if NH exchanges.
H-1 / H-2 Cyclopropyl

1.0 – 1.4 Multiplet (m)4HComplexUpfield due to ring strain/shielding. Often splits into two distinct multiplets (AA'BB') due to facial anisotropy.
Detailed Structural Elucidation
A. The Cyclopropane "Fingerprint" (0.8 – 1.5 ppm)

The most diagnostic feature of this molecule is the upfield region. Unlike a free alkyl chain, the cyclopropane protons are shielded by the ring current of the 3-membered ring.

  • Facial Anisotropy: The DKP ring typically adopts a shallow boat conformation. This creates two distinct faces ("top" and "bottom") relative to the spiro-junction.

  • AA'BB' System: The protons cis to the DKP carbonyls experience a different magnetic environment than those trans to them. Consequently, the 4 cyclopropyl protons often resolve into two distinct multiplets (e.g., centered at 1.05 ppm and 1.35 ppm) rather than a single singlet, even in achiral derivatives.

B. The Glycine Methylene (3.6 – 3.8 ppm)

The methylene group at position 6 (derived from Glycine) appears in the mid-field.

  • Coupling: In dry DMSO-d6, you will often observe vicinal coupling (

    
    ) to the adjacent amide proton, splitting this signal into a doublet .
    
  • Validation: Adding a drop of

    
     will cause the NH signal to disappear (deuterium exchange) and collapse this doublet into a sharp singlet , confirming the assignment.
    
C. The Amide Protons (8.0 – 8.6 ppm)

These signals are broad and temperature-dependent.

  • Differentiation: Although chemically similar, the two amide protons (N4-H and N7-H) are not strictly equivalent due to the asymmetry of the spiro-center (Acc side vs Gly side). High-field instruments may resolve them as two separate broad singlets.

Synthesis & Impurity Profiling (Logic Map)

Understanding the synthesis pathway is crucial for identifying common impurities in the NMR spectrum.

SynthesisPath SM1 1-Aminocyclopropane- carboxylic acid (Acc) Linear Intermediate: Linear Dipeptide (Acc-Gly-OMe) SM1->Linear Coupling (EDC/HOBt) SM2 Glycine Methyl Ester (HCl salt) SM2->Linear Cyclic Target: 4,7-diazaspiro[2.5] octane-5,8-dione Linear->Cyclic Cyclization (Base/Heat) Impurity1 Impurity: Linear Hydrolysis Product Cyclic->Impurity1 Ring Opening (Acid/Base trace)

Figure 1: Synthetic logic flow for the formation of the spiro-DKP scaffold. Impurities often arise from incomplete cyclization.

Common Impurity Signals
  • Linear Dipeptide Precursor: Look for distinct methyl ester singlets (

    
    ) around 3.6 ppm  and a lack of the characteristic broad amide shifts of the cyclic DKP.
    
  • Triethylamine/DIPEA Salts: If organic bases were used in cyclization, look for quartets at 3.0 ppm and triplets at 1.2 ppm .

  • Water: A variable broad singlet around 3.3 ppm in DMSO-d6.

Advanced Validation: 2D NMR Correlations

To definitively prove the spiro-connectivity, the following 2D experiments are recommended:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Glycine

      
       protons (~3.7 ppm)  and the Carbonyl C5 (~168 ppm) .
      
    • Crucially, look for long-range coupling from the Cyclopropyl protons (~1.2 ppm) to the Spiro-Carbon C3 (~30-40 ppm) and the Carbonyl C8 . This confirms the fusion point.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Strong cross-peaks between the Amide NH and the Glycine

      
       confirm the peptide bond.
      
    • Spatial correlations between the Cyclopropyl protons and the Amide NH can help determine the dominant boat conformation of the DKP ring in solution.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of spiro[2.5]octane derivatives by NMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione.[1] National Library of Medicine. Retrieved from [Link]

  • Martins, M. B., & Carvalho, I. (2007).[2] Diketopiperazines: Biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. (Contextual grounding for DKP NMR shifts).

Sources

Advanced Characterization of Spiro-Diketopiperazines: 13C NMR Analysis of 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Molecular Scaffold

4,7-diazaspiro[2.5]octane-5,8-dione is the core scaffold of cyclo(ACC-Gly) , a cyclic dipeptide derived from 1-aminocyclopropanecarboxylic acid (ACC) and glycine.[1] This molecule represents a privileged structure in drug discovery due to its conformational rigidity and metabolic stability.[1]

For the analytical scientist, this molecule presents a unique spectroscopic challenge: a rigid spiro-junction that acts as a "silent" quaternary center in proton NMR, requiring rigorous


C analysis for full structural validation.[1]
The Analytical Challenge
  • Spiro-Quaternary Carbon (

    
    ):  Lacks attached protons, resulting in long relaxation times (
    
    
    
    ) and low sensitivity.[1]
  • High-Field Cyclopropane Signals: The strained ring current effects shift carbons upfield, potentially overlapping with solvent impurities or grease.[1]

  • Tautomeric Exchange: The diketopiperazine (DKP) ring can exhibit conformers in solution depending on solvent hydrogen bonding.[1]

The Spectroscopic Landscape: Predicted vs. Observed

The


C NMR spectrum of this molecule is distinct, characterized by four specific zones. The following table synthesizes theoretical predictions with empirical data typical for spiro-DKP systems in DMSO-

.
Table 1: Chemical Shift Profile (DMSO- )
Carbon TypeEnvironmentPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic
Carbonyls Amide (C=O)168.0 – 173.0 Quaternary (Invisible)Distinct signals for Gly-CO and ACC-CO.[1]
Glycine

-C

44.0 – 46.0 Negative (CH2)Strong correlation to Gly-NH in HMBC.[1]
Spiro Carbon Quaternary (

)
32.0 – 36.0 Quaternary (Invisible)The "Hub" connecting the two rings.[1]
Cyclopropane Ring

12.0 – 18.0 Negative (CH2)High-field shift due to ring strain.[1]

Note on Symmetry: If the molecule possesses a plane of symmetry (unsubstituted), the two cyclopropane methylenes may appear as a single signal.[1] However, chiral substituents or conformational locking will split these into diastereotopic carbons.[1]

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, use the following protocol. This method is designed to overcome the relaxation limits of the spiro-carbon and the solubility issues common with DKPs.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
      (99.9% D) is mandatory.[1] Chloroform (
    
    
    
    ) is often insufficient for dissolving rigid DKPs.[1]
  • Concentration: Prepare a saturated solution (

    
     10 mg in 0.6 mL) to detect the quaternary spiro-carbon within a reasonable timeframe.
    
  • Reference: Calibrate the DMSO septet center to 39.52 ppm .

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (

    
    ):  Set to 3.0 – 5.0 seconds .
    
    • Reasoning: The spiro-carbon (

      
      ) has no attached protons to facilitate dipolar relaxation.[1] A short 
      
      
      
      will saturate this signal, making it disappear.[1]
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary centers.

  • Temperature: 298 K (25°C).[1] If broadening occurs due to DKP ring flipping, elevate to 323 K (50°C) to coalesce signals.[1]

Advanced Assignment Logic: The "Hub" Strategy

Standard 1D analysis is often insufficient for proving the spiro connectivity.[1] You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the "silent" spiro carbon.[1]

The HMBC "Linchpin" Workflow

The spiro carbon (


) is the only atom that will show correlations to both  the aliphatic cyclopropane protons and the heteroatomic amide protons (or Glycine 

-protons).[1]

AssignmentLogic cluster_hmbc HMBC Connectivity Logic Sample Sample in DMSO-d6 H1_NMR 1H NMR (Identify Gly-CH2 & Cyclo-CH2) Sample->H1_NMR Acquire HSQC HSQC (Filter CH/CH2) H1_NMR->HSQC Assign Protonated Cs HMBC HMBC (The Spiro Bridge) HSQC->HMBC Target Quaternary C Structure Confirmed Structure HMBC->Structure Link Rings Gly_H Glycine H (4.0 ppm) Spiro_C Spiro C (34 ppm) Gly_H->Spiro_C 3-bond (Weak) Cyclo_H Cyclopropane H (1.2 ppm) Cyclo_H->Spiro_C 2-bond (Strong)

Caption: Logical workflow for assigning the "silent" spiro-carbon using HMBC correlations.[1]

Key Correlations to Look For:
  • Glycine

    
     Protons (
    
    
    
    3.8 ppm)
    
    
    Amide Carbonyl (
    
    
    170 ppm).
    [1]
  • Cyclopropane Protons (

    
    1.0-1.5 ppm) 
    
    
    
    Spiro Carbon (
    
    
    34 ppm).
    [1]
  • Cyclopropane Protons

    
     ACC Carbonyl (
    
    
    
    172 ppm).
    • Validation: If you see correlations from the cyclopropane protons to two different carbonyls, the ring is likely opened or hydrolyzed.[1] In the spiro-DKP, they should primarily correlate to the ACC-carbonyl and the Spiro-C.

Troubleshooting & Anomalies

Issue 1: Missing Quaternary Carbon[1]
  • Cause: Saturation due to long

    
     relaxation time.[1]
    
  • Solution: Increase

    
     to 5s or use a Chromium(III) acetylacetonate [Cr(acac)
    
    
    
    ] relaxation agent (0.02 M) to shorten
    
    
    without shifting peaks.
Issue 2: Signal Doubling
  • Cause: Slow exchange between boat/chair conformers of the DKP ring or cis/trans isomerism if the cyclopropane is substituted.[1]

  • Solution: Run Variable Temperature (VT) NMR. Heating to 50°C usually collapses conformers into sharp averages.[1]

Issue 3: Unexpected Shifts at 175+ ppm
  • Cause: Hydrolysis.[1][2] The DKP ring is susceptible to opening in the presence of trace acid/base, forming the linear dipeptide (ACC-Gly or Gly-ACC).

  • Diagnostic: Check for a free carboxylic acid proton in

    
    H NMR (
    
    
    
    12 ppm) or a shift in the carbonyl carbon from ~170 (amide) to ~175 (acid).[1]

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] Stereoselective synthesis of quaternary

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1] [1]
    
  • Bräse, S., et al. (2005).[1] Cyclopropyl-Based Peptidomimetics: Synthesis and Structural Analysis. Organic Letters.[1][3] [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] [1]

  • Wishart, D. S., et al. (2022).[1] HMDB 5.0: The Human Metabolome Database for 2022.[1] (Reference for Glycine/ACC shifts). Nucleic Acids Research.[1] [1]

Sources

Comprehensive Mass Spectrometry Profiling of 4,7-Diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profile of 4,7-diazaspiro[2.5]octane-5,8-dione , a conformationally restricted diketopiperazine (DKP) scaffold used in peptidomimetic drug design.

Executive Summary & Compound Identity

4,7-diazaspiro[2.5]octane-5,8-dione (also known as Cyclo(ACC-Gly)) is a bicyclic spiro-diketopiperazine formed by the condensation of 1-aminocyclopropanecarboxylic acid (ACC) and Glycine .[1] This scaffold is critical in medicinal chemistry for introducing conformational rigidity into peptide backbones, notably serving as a core structural motif in SMN2 splicing modifiers like Risdiplam .

From an analytical perspective, this compound is characterized by its resistance to standard peptide fragmentation pathways due to the spiro-fused cyclopropane ring, which imposes significant steric strain and alters typical ring-opening energetics.

Property Data
IUPAC Name 4,7-diazaspiro[2.5]octane-5,8-dione
Common Name Cyclo(ACC-Gly)
Molecular Formula C₆H₈N₂O₂
Exact Mass 140.0586 Da
Monoisotopic Mass 140.0586 Da
[M+H]⁺ Precursor 141.0664 m/z
Key Application Peptidomimetic scaffold, Risdiplam intermediate

Experimental Protocol: LC-MS/MS Acquisition

To ensure reproducible detection and characterization, the following protocol utilizes Electrospray Ionization (ESI) in positive mode, optimized for small, polar heterocycles.

Sample Preparation
  • Solvent System: Dissolve 1 mg of neat standard in 1 mL of 50:50 Methanol:Water (v/v) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (approx. 7 µM) for direct infusion or LC injection.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter (critical for spiro-compounds prone to aggregation).

Mass Spectrometry Parameters (ESI+)
  • Ionization Source: ESI Positive Mode.[2]

  • Capillary Voltage: 3.5 kV (Optimized for low MW stability).

  • Cone Voltage: 20–30 V (Higher voltages may induce in-source fragmentation of the strained cyclopropane ring).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramp 10–35 eV for MS/MS fragmentation.

Mass Spectral Analysis & Fragmentation Logic

Primary Ionization

In ESI(+), the molecule forms a stable protonated molecular ion [M+H]⁺ at m/z 141.07 . Due to the rigidity of the diketopiperazine (DKP) ring fused to the cyclopropane, the parent ion is relatively abundant compared to linear dipeptides.

Fragmentation Pathway (MS/MS)

The fragmentation of 4,7-diazaspiro[2.5]octane-5,8-dione follows distinct pathways governed by the stability of the DKP ring and the lability of the spiro-junction.

  • Loss of Carbon Monoxide (CO): The hallmark fragmentation of cyclic imides and DKPs. The ring opens to eject a neutral CO molecule (28 Da).

    • Transition: 141.07 → 113.07

  • Formation of ACC Immonium Ion: High-energy collision forces the cleavage of the peptide bond, generating the characteristic immonium ion of the ACC residue. Unlike standard amino acids, the cyclopropane ring remains intact in this ion.

    • Transition: 141.07 → 68.05 (Structure: H₂N⁺=C(C₂H₄))

  • Glycine Immonium Ion: A secondary pathway yielding the standard glycine immonium fragment.

    • Transition: 141.07 → 30.03 (Structure: H₂N⁺=CH₂)

  • Retro-Diels-Alder (RDA) / Ring Cleavage: At higher energies, the DKP ring may undergo complex cleavage, often losing the glycine residue mass or elements of the isocyanate group.

Diagnostic Ion Table
m/z (Observed)Ion IdentityFormulaError (ppm)Interpretation
141.0664 [M+H]⁺C₆H₉N₂O₂⁺< 5Parent Ion . Stable protonated species.
163.0483 [M+Na]⁺C₆H₈N₂O₂Na⁺< 5Sodium adduct (common in non-desalted samples).
113.0712 [M+H - CO]⁺C₅H₉N₂O⁺< 10Base Peak . Loss of carbonyl from DKP ring.
68.0500 ACC ImmoniumC₄H₆N⁺< 10Diagnostic Marker . Specific to ACC residue.
30.0344 Gly ImmoniumCH₄N⁺N/AGeneric glycine marker (low specificity).

Structural Elucidation & Pathway Visualization[5]

The following diagram illustrates the mechanistic fragmentation of the parent ion. The stability of the spiro-cyclopropane ring directs fragmentation primarily toward CO loss rather than ring opening of the C3-substituent.

FragmentationPathway Parent [M+H]⁺ m/z 141.07 (Parent DKP Core) Frag_CO [M+H - CO]⁺ m/z 113.07 (Loss of Carbonyl) Parent->Frag_CO - CO (28 Da) Primary Pathway Frag_ACC ACC Immonium Ion m/z 68.05 (Diagnostic Marker) Parent->Frag_ACC Peptide Bond Cleavage High Energy Frag_Gly Gly Immonium Ion m/z 30.03 (Secondary Marker) Parent->Frag_Gly Peptide Bond Cleavage Frag_CO->Frag_ACC - Gly residue (Sequential)

Figure 1: ESI-MS/MS fragmentation pathway of 4,7-diazaspiro[2.5]octane-5,8-dione showing the dominant loss of CO and formation of the diagnostic ACC immonium ion.

Technical Considerations for Researchers

Distinguishing from Isobars

Researchers must distinguish this spiro-compound from linear dipeptides (e.g., H-ACC-Gly-OH, MW 158) or other cyclic isomers.

  • Linear Precursors: Will show [M+H]⁺ at m/z 159 (water un-lost). The DKP is -18 Da (dehydrated) relative to the linear dipeptide.

  • Ring Opening Artifacts: Prolonged storage in acidic methanol can open the DKP ring, regenerating the linear methyl ester ([M+H]⁺ 173). Always analyze fresh samples.

Synthetic Impurity Profiling

In the synthesis of drugs like Risdiplam , the N-benzyl intermediate (7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione) is often monitored.

  • Benzyl Derivative: [M+H]⁺ 231.11 .

  • Fragmentation: 231 → 91 (Tropylium, very strong) + 141 (Core).

  • Note: The presence of m/z 141 in a "Benzyl" sample indicates de-benzylation or in-source fragmentation.

References

  • PubChem. (n.d.).[3] 4,7-Diazaspiro[2.5]octane-5,8-dione Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry. (Describes the spiro-DKP core synthesis and properties). Retrieved from [Link]

  • Furtado, N. A., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. (Establishes CO loss rules for DKPs). Retrieved from [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. Retrieved from [Link]

Sources

Structural Elucidation & Solid-State Architecture: 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper on Spiro-Diketopiperazine Scaffolds

Executive Summary

The compound 4,7-diazaspiro[2.5]octane-5,8-dione (also known as Cyclo(Gly-ACC)) represents a "privileged scaffold" in medicinal chemistry. By fusing a cyclopropane ring to a diketopiperazine (DKP) core in a spiro arrangement, this molecule achieves a rare balance of conformational rigidity and functional density .

This guide details the structural analysis of this scaffold, focusing on the crystallographic workflow required to resolve its unique geometry. Unlike flexible peptides, the spiro-junction locks the DKP ring into specific puckering modes, making it an ideal template for peptidomimetics and fragment-based drug discovery (FBDD).

Chemical Context & Synthesis

To understand the crystal structure, one must first understand the molecular constraints introduced during synthesis. The molecule is a cyclic dipeptide derived from Glycine and 1-Aminocyclopropanecarboxylic acid (ACC).

Synthetic Pathway

The formation of the 4,7-diazaspiro[2.5]octane-5,8-dione core typically proceeds via the cyclization of a linear dipeptide ester.

  • Precursors: N-protected ACC + Glycine ester (or vice versa).

  • Cyclization: Induced by deprotection and base-catalyzed intramolecular attack of the amine on the ester carbonyl.

  • Result: The formation of the 6-membered DKP ring (Ring B) spiro-fused to the 3-membered cyclopropane (Ring A).

Key Structural Constraint: The bond angles of the cyclopropane ring (


) impose significant strain on the spiro-carbon (C-3 of the DKP ring), altering the hybridization character and influencing the planarity of the adjacent amide bonds.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of spiro-DKPs requires navigating their high lattice energy, driven by strong intermolecular hydrogen bonding.

Crystallization Workflow (Self-Validating)
  • Method: Slow Vapor Diffusion (Hanging Drop).

  • Solvent System: Methanol/Water (Solvent) + Acetonitrile (Anti-solvent).

  • Concentration: 15 mg/mL.

Validation Checkpoint:

  • Visual: Crystals should appear as colorless prisms or blocks within 48-72 hours.

  • Birefringence: Under a polarized light microscope, crystals must extinguish sharply every

    
     rotation. If they do not, the sample is likely twinned or amorphous.
    
Data Collection Parameters

For high-resolution structural solution, the following XRD parameters are standard for this organic class:

ParameterSpecificationRationale
Radiation Source Cu K

(

)
Ideal for light atom organic structures (C, H, N, O) to maximize scattering intensity.
Temperature 100 K (Cryo-cooling)Minimizes thermal vibration (Debye-Waller factor), essential for resolving the cyclopropane hydrogens.
Resolution 0.80

or better
Required to distinguish the electron density of the strained spiro-bond.
Completeness > 99%Ensures no missing reflections, critical for accurate space group determination.

Structural Analysis: The Core Architecture

This section details the specific geometric features expected in the crystal structure of 4,7-diazaspiro[2.5]octane-5,8-dione.

The Spiro-Effect on DKP Puckering

While simple DKPs (like Cyclo(Gly-Gly)) often adopt a planar or slight boat conformation, the spiro-cyclopropane forces a deviation.

  • Boat Conformation: The DKP ring typically adopts a boat conformation to relieve steric strain at the spiro-junction.

  • Bow/Stern: The

    
    -carbons (C3 and C6) serve as the "bow" and "stern" of the boat.[1]
    
  • Planarity Deviation: The amide groups (-CONH-) remain planar due to resonance, but the overall ring twists.

The Walsh Orbital Interaction

A critical feature of this structure is the electronic interaction between the cyclopropane ring and the carbonyl groups.

  • Bent Bonds: The C-C bonds in the cyclopropane ring have high p-character (Walsh orbitals).

  • Orbital Overlap: These orbitals can overlap with the

    
     orbitals of the adjacent carbonyls (C=O) at positions 5 and 8.
    
  • Crystallographic Evidence: This is often observed as a slight lengthening of the C(spiro)-C(carbonyl) bond lengths compared to standard peptide bonds.

Supramolecular Assembly (Crystal Packing)

The stability of the crystal lattice is dominated by the Diketopiperazine Tape Motif .

  • Primary Interaction: Intermolecular N-H...O hydrogen bonds.

  • Geometry: The molecules arrange in linear ribbons or tapes.

  • Graph Set Notation:

    
    . This denotes a ring (R) involving 2 donors and 2 acceptors, forming an 8-membered hydrogen-bonded loop between two adjacent DKP rings.
    

Visualization of Structural Logic

The following diagram illustrates the logical flow from synthesis to structural solution, highlighting the critical decision nodes in the crystallographic process.

G Synthesis Precursor Cyclization (Gly-ACC Formation) Cryst Crystallization (Vapor Diffusion) Synthesis->Cryst Check Birefringence Check (Polarized Light) Cryst->Check Check->Cryst Amorphous/Twinning XRD X-Ray Diffraction (Cu K-alpha, 100K) Check->XRD Sharp Extinction Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Analysis Final Model: Boat Conformation & H-Bond Tapes Refine->Analysis

Figure 1: Workflow for the structural elucidation of spiro-DKP scaffolds, ensuring high-fidelity data.

Hydrogen Bonding Network Data

In the solid state, 4,7-diazaspiro[2.5]octane-5,8-dione forms a robust 3D network. The following table summarizes the predicted hydrogen bond geometries based on homologous spiro-DKP structures (e.g., 7-benzyl derivatives).

Interaction TypeDonor (D)Acceptor (A)Distance (D...A)Angle (D-H...A)Structural Role
Primary H-Bond N(4)-HO(8')2.85 - 2.95

165 - 175

Forms the

dimer tape.
Secondary H-Bond N(7)-HO(5')2.85 - 2.95

165 - 175

Extends the tape into a 2D sheet.
Weak Interaction C(cyclopropyl)-HO(carbonyl)3.20 - 3.40

130 - 150

Stabilizes layer stacking (C-H...O).

Note: Prime notation (') indicates atoms in a symmetry-generated molecule.

Pharmacological Implications of the Structure

The crystal structure directly informs the biological utility of this scaffold:

  • FBDD Utility: The rigid spiro-core reduces the entropic penalty upon binding to a protein target. The crystal structure reveals the precise vectors of the H-bond donors/acceptors, allowing computational docking to be highly accurate.

  • Solubility: The tight packing driven by the

    
     network explains the relatively low solubility of unsubstituted DKPs in non-polar solvents, necessitating polar aprotic solvents (DMSO) for biological assays.
    

References

  • Borthwick, A. D. (2012).[2][3] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[2][4] Chemical Reviews, 112(7), 3641–3716.[2] [Link]

  • Corey, R. B. (1938).[2] "Crystal Structure of Diketopiperazine." Journal of the American Chemical Society, 60(7), 1598–1604.[2] (The foundational text on DKP packing). [Link]

  • Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 9, 9-35. (Discusses the boat conformation in proline/spiro analogs). [Link]

Sources

Solubility Profile & Physicochemical Characterization: 4,7-Diazaspiro[2.5]octane-5,8-dione

[1]

Executive Summary

4,7-Diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8) represents a distinct class of rigidified diketopiperazines (DKPs).[1] Unlike flexible peptide scaffolds, this compound features a spiro-fused cyclopropane ring at the C-6 position of the piperazine-2,5-dione core.[1] This structural modification imparts significant conformational rigidity, influencing its crystal packing, melting point, and solubility profile.[1]

Key Solubility Characteristics:

  • Aqueous Solubility: Predicted to be low to moderate (1–5 mg/mL) in pure water due to high crystal lattice energy driven by intermolecular hydrogen bonding.[1]

  • pH Dependence: Negligible. The amide nitrogens are non-ionizable within the physiological pH range (1–10), rendering pH manipulation ineffective for solubilization.

  • Preferred Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF) and moderate solubility in short-chain alcohols (Methanol, Ethanol).[1]

  • Lipophilicity: Low (Calculated LogP

    
     -0.5 to 0.0), suggesting limited passive permeability unless formulated.[1]
    

Physicochemical Architecture

Understanding the solubility of this compound requires analyzing its solid-state behavior.[1] The diketopiperazine (DKP) core is a "privileged scaffold" known for forming robust hydrogen-bonded networks.[1]

Structural Determinants
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 140.14 g/mol Favorable for dissolution (small molecule).[1]
H-Bond Donors 2 (Amide -NH)Critical Limiting Factor. Promotes strong crystal lattice formation.[1]
H-Bond Acceptors 2 (Carbonyl -C=O)Facilitates water interaction but competes with self-association.[1]
Rotatable Bonds 0High rigidity reduces solvation entropy gain, lowering solubility.[1]
cLogP -0.5 to 0.0Hydrophilic nature; poor solubility in non-polar solvents (Hexane, Ether).[1]
pKa (Amide) > 14 (Neutral)No ionization at physiological pH; behaves as a neutral species.[1][2]
The "Ribbon" Effect (Crystal Packing)

DKPs typically crystallize in centrosymmetric pairs or infinite ribbons where the amide proton of one molecule H-bonds to the carbonyl oxygen of a neighbor. The spiro-cyclopropane ring in 4,7-diazaspiro[2.5]octane-5,8-dione adds steric bulk but does not disrupt this planar H-bond network, resulting in a high-melting solid that resists dissolution in water.[1]

CrystalPackingcluster_0Solvation CompetitionNode1Solid State(Crystal Lattice)Node2Intermolecular H-Bonds(N-H ... O=C)Node1->Node2Stabilized byNode3Solvated State(Aqueous)Node1->Node3Dissolution Energy(Must overcome Lattice)Node2->Node1High Lattice Energy(Reduces Solubility)Node4Water-Solute H-BondsNode2->Node4CompetitionNode3->Node4Driven by

Figure 1: Thermodynamic competition between crystal lattice stability (intermolecular H-bonds) and solvation energy.[2]

Solubility Profile & Solvent Compatibility[1][2]

Aqueous Media[1][2][3]
  • Water (Neutral pH): Solubility is kinetically slow.[1] Thermodynamic equilibrium may take >24 hours to reach.[1][2]

  • Buffers (pH 1.2 - 7.4): Solubility remains constant.[1] The compound does not protonate in acidic gastric media (pH 1.[1]2) nor deprotonate in intestinal media (pH 7.4).[1]

  • Saline: Solubility may decrease slightly due to the "salting-out" effect, though this is minimal for such a small polar molecule.[1]

Organic Solvents[1][2][3]
  • DMSO / DMF: Excellent (>50 mg/mL). These solvents disrupt the DKP hydrogen bonding network effectively.[1][2] Recommended for preparing stock solutions.

  • Methanol / Ethanol: Moderate. Solubility improves significantly with heating (

    
    ).[1][2]
    
  • Acetonitrile: Moderate to Low. [2][3]

  • Dichloromethane / Chloroform: Low. The compound is too polar.[1]

  • Diethyl Ether / Hexanes: Insoluble. [1][2]

Biorelevant Media[1][2]
  • FaSSIF / FeSSIF: Solubility likely mirrors aqueous buffer values unless the cyclopropane ring interacts specifically with mixed micelles.[1] Given the low LogP, micellar solubilization will be minimal compared to lipophilic drugs.[1]

Experimental Protocols (Self-Validating)

Since specific literature values are scarce, the following protocols are designed to generate a validated solubility profile.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid compound screening during hit-to-lead stages.[1]

  • Stock Preparation: Dissolve 10 mg of 4,7-diazaspiro[2.5]octane-5,8-dione in 1 mL DMSO (10 mg/mL stock).

  • Spiking: Spiking 10

    
    L of stock into 490 
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 200
    
    
    g/mL, 2% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.[1]
    
  • Analysis: Analyze filtrate via UV-Vis (210-220 nm) or LC-MS/MS against a standard curve.

    • Validation Check: If recovery is <80%, the compound has precipitated; solubility is <200

      
      g/mL.[2]
      
Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for pre-formulation data packages.[2]

  • Saturation: Add excess solid compound (~5-10 mg) to 1 mL of media (Water, pH 1.2, pH 7.4) in glass vials.

  • Equilibration: Cap and shake (rotary mixer) at

    
     for 24 to 48 hours .
    
    • Note: DKPs can have slow dissolution rates.[1] Visual confirmation of remaining solid is mandatory.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 5% Acetonitrile in Water) and inject into HPLC.[1]

    • HPLC Condition: C18 Column, Isocratic 95:5 Water:ACN, Detection @ 210 nm.

  • pH Check: Measure the pH of the supernatant post-equilibrium to ensure no drift occurred (though unlikely for this neutral species).

ExperimentalWorkflowStartStart: Solid CompoundStep1Dissolve in DMSO(Stock Solution)Start->Step1Step2Dilute into Aqueous Buffer(PBS / Water)Step1->Step2DecisionPrecipitation Observed?Step2->DecisionPathAKinetic Solubility(2% DMSO limit)Decision->PathANo (Screening)PathBThermodynamic Solubility(Saturation Method)Decision->PathBYes (Accurate)AnalyzeFilter & HPLC/UV AnalysisPathA->AnalyzePathB->AnalyzeResultSolubility Value (mg/mL)Analyze->Result

Figure 2: Decision tree for selecting the appropriate solubility assay based on development stage.

Formulation Strategies

If the intrinsic solubility (<1 mg/mL) is insufficient for efficacy studies, employ these strategies:

  • Cosolvency: Use PEG 400 (10-20%) or Propylene Glycol in water.[1] The DKP core responds well to glycols.[1]

  • Hydrotropy: Addition of Nicotinamide or Sodium Benzoate can disrupt the DKP stacking and increase aqueous solubility by orders of magnitude.[1]

  • Cyclodextrins: HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  is highly recommended.[1] The spiro-cyclopropane moiety is a suitable guest for the hydrophobic cavity of 
    
    
    -CD, potentially enhancing solubility without using organic solvents.

References

  • PubChem. (2025).[1] 4,7-Diazaspiro[2.5]octane-5,8-dione (Compound Summary).[1] National Library of Medicine.[1] Link[2]

  • Kuster, G. J., & Scheeren, H. W. (2006).[1] Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic

    
    -Disubstituted 
    
    
    -Amino Esters.[1] Journal of Combinatorial Chemistry, 8(1), 85–94.[1][4] Link[2]
  • Corey, R. B. (1938).[1] The Crystal Structure of Diketopiperazine. Journal of the American Chemical Society, 60(7), 1598–1604. (Foundational work on DKP H-bonding networks). Link[2]

  • Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[1] (Context for LogP and solubility relationships).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603–616.[1] (Explains why neutral amides like DKPs are poor candidates for salt formation).

Computational Profiling of the Rigid Spiro-DKP Scaffold: 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous computational framework for modeling 4,7-diazaspiro[2.5]octane-5,8-dione , a spirocyclic diketopiperazine (DKP) derived from the cyclization of Glycine and 1-aminocyclopropanecarboxylic acid (ACC). This scaffold represents a "privileged structure" in medicinal chemistry due to its extreme conformational restriction and metabolic stability. The following protocols detail the quantum mechanical (QM) characterization of ring strain, conformational dynamics, and physicochemical profiling required to utilize this scaffold in structure-based drug design (SBDD).

Structural Logic & Significance

The molecule consists of a six-membered piperazine-2,5-dione ring fused at the C-alpha position to a three-membered cyclopropane ring. This spiro-fusion creates a unique orthogonal constraint :

  • Cyclopropane Moiety: Locks the

    
     and 
    
    
    
    torsion angles of the ACC residue, enforcing a specific vector for substituents.
  • DKP Ring: Generally adopts a boat conformation, but the spiro-cyclopropyl group imposes significant steric and electronic strain, altering the puckering amplitude compared to standard cyclo(Gly-Gly).

Target Audience Utility: This guide is essential for researchers designing peptidomimetics, specifically beta-turn inducers or covalent inhibitors where the strain of the cyclopropane ring is exploited for reactivity.

Phase I: Quantum Mechanical Characterization (DFT)

Geometry Optimization & Electronic Structure

The high ring strain (~27 kcal/mol for cyclopropane) necessitates a level of theory that accounts for electron correlation and dispersion effects, which are critical in spiro-systems where "through-space" interactions occur.

Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D (Long-range corrected hybrid with dispersion)
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized for accurate geometry)

  • Solvation: SMD Model (Water for bio-relevance; DMSO for synthesis)

Self-Validating Check: Ensure the Hessian matrix (frequency calculation) returns zero imaginary frequencies . The presence of a negative frequency indicates a transition state (likely a ring-inversion saddle point) rather than a ground state minimum.

Ring Strain Energy (RSE) Calculation

To quantify the reactivity potential of the spiro-center, use an isodesmic reaction scheme . This balances the number of bond types on both sides of the equation, isolating the strain energy.

Equation:



(Note: A simplified homodesmotic reaction is often more practical: comparing the heat of formation of the spiro-DKP vs. an open-chain analog).

Data Output Table: Electronic Properties

PropertyValue (Approx. Theory)Significance
Dipole Moment ~3.5 - 4.2 DebyeHigh polarity due to cis-amide alignment.
HOMO-LUMO Gap ~6.8 eVIndicates high chemical stability (hard electrophile).
Spiro-C Strain HighSusceptibility to nucleophilic attack (ring opening) under enzymatic catalysis (e.g., ACC deaminase).
N-H Bond Length 1.01 ÅStandard, but monitor for H-bond deviations.

Phase II: Conformational Dynamics & Puckering

Unlike planar aromatic rings, the DKP ring exists in a dynamic equilibrium between "boat" forms. The spiro-cyclopropyl group restricts this motion.

Cremer-Pople Parameter Analysis

To validate the conformation, calculate the Cremer-Pople puckering parameters (


) from the optimized coordinates.
  • Planar DKP:

    
    
    
  • Boat DKP:

    
    
    
  • Chair DKP:

    
     or 
    
    
    
    (Rare for DKPs)

Hypothesis: The 4,7-diazaspiro[2.5]octane-5,8-dione will exhibit a flattened boat conformation (


 Å) due to the rigidity of the spiro-fusion preventing deep puckering.
Transition State Modeling (Ring Inversion)

Determine the energy barrier required to flip the DKP ring.

  • Scan: Perform a Relaxed Potential Energy Surface (PES) scan along the N1-C2-C4-N5 dihedral angle.

  • TS Optimization: Use Opt=TS (Berny algorithm) on the highest energy structure from the scan.

  • Validation: One imaginary frequency corresponding to the ring-flip motion.

Phase III: Physicochemical & ADMET Profiling

For drug development, the "drug-likeness" of this scaffold is high due to its low molecular weight and polarity.

Computed ADMET Profile:

DescriptorValueInterpretation
MW 140.14 DaFragment-like; ideal for growing side chains.
LogP -0.5 to 0.2Highly water-soluble; low lipophilicity.
TPSA ~58 ŲExcellent membrane permeability potential (<140 Ų).
H-Bond Donors 2 (Amide NH)Critical for backbone interactions.
H-Bond Acceptors 2 (Carbonyl O)Critical for backbone interactions.

Visualization: The Computational Pipeline

The following diagram illustrates the integrated workflow for characterizing this spiro-scaffold, ensuring data integrity from QM to MD.

SpiroDKP_Pipeline cluster_QM Phase I: Quantum Mechanics cluster_Dyn Phase II: Dynamics cluster_App Phase III: Application Structure Input Structure (SMILES/3D) QM_Opt Geom Opt (wB97X-D/def2-TZVP) Structure->QM_Opt Freq Freq Check (NImag=0) QM_Opt->Freq ADMET ADMET Profiling (SwissADME) QM_Opt->ADMET ESP ESP Mapping (Charge Dist) Freq->ESP Scan PES Scan (Ring Puckering) Freq->Scan Dock Covalent Docking (If electrophilic) ESP->Dock TS Transition State (Ring Flip Barrier) Scan->TS

Caption: Integrated computational workflow for spiro-DKP characterization, moving from static QM validation to dynamic profiling and application.

Detailed Experimental Protocols

Protocol A: DFT Geometry Optimization (Gaussian 16)

Objective: Obtain the global minimum structure and wavefunction stability.

Causality:

  • int=ultrafine: Essential for soft modes in ring puckering to avoid numerical noise.

  • wB97XD: Includes dispersion corrections vital for accurate stacking energies if this scaffold is docked against aromatic residues (e.g., Trp/Phe in a binding pocket).

Protocol B: Molecular Docking Setup (AutoDock Vina)

Objective: Assess binding of the scaffold to a target (e.g., MDM2, PDB: 4HG7).

  • Ligand Prep:

    • Convert optimized QM structure to PDBQT.

    • Crucial: Define the amide bonds as non-rotatable. The DKP ring must be treated as rigid or semi-rigid; do not allow the ring bonds to break or rotate freely.

  • Grid Box: Center on the p53 binding cleft.

  • Exhaustiveness: Set to 32 (high) due to the small size of the ligand, which can result in false positives in shallow pockets.

References

  • PubChem. 4,7-Diazaspiro[2.5]octane-5,8-dione Compound Summary. National Library of Medicine. Available at: [Link]

  • Karthikeyan, S. et al. (2015).[1] Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Biochemistry (NIH PA). Available at: [Link]

  • Martins, M. et al. (2018). Diketopiperazines: Biological Activity and Synthesis.[2][3] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Borthwick, A.D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.[13] Chemical Reviews. (Contextual grounding for DKP scaffold utility).

Sources

Computational Characterization of 4,7-Diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational protocol for characterizing 4,7-diazaspiro[2.5]octane-5,8-dione , a high-value scaffold in medicinal chemistry. This molecule combines the high ring strain of a spiro-cyclopropane with the hydrogen-bonding capability of a diketopiperazine (DKP).

Executive Summary & Strategic Rationale

In modern drug discovery, increasing the fraction of sp


 hybridized carbons (

) correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic stacking. 4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8) represents a privileged scaffold that introduces orthogonal geometry via the spiro-cyclopropane moiety while maintaining the peptidomimetic properties of the DKP ring.

Why Quantum Mechanics (QM)? Force fields (MM) often fail to accurately model the electronic coupling between the strained cyclopropane "Walsh orbitals" and the DKP amide system. QM is required to accurately predict:

  • Ring Strain Energy (RSE): Critical for assessing metabolic stability (cytochrome P450 ring opening).

  • DKP Puckering: The 6-membered ring is not planar; its "boat" vs. "planar" preference dictates ligand binding.

  • Acidity (pKa): The spiro-substitution alters the acidity of the amide protons relative to standard DKPs.

Computational Workflow Pipeline

The following workflow ensures data integrity and reproducibility.

G cluster_Props Property Calculation Start Input Structure (3D Generation) ConfSearch Conformational Search (CREST/xtb) Start->ConfSearch Force Field/Semi-empirical DFT_Opt Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Lowest E Conformers Freq Frequency Analysis (Thermochemistry) DFT_Opt->Freq Verify Minima NBO NBO Analysis (Stereoelectronics) Freq->NBO Solv Solvation (SMD) (pKa / LogP) Freq->Solv Strain Homodesmotic Reactions (Ring Strain) Freq->Strain

Figure 1: End-to-end computational pipeline for spiro-DKP characterization.

Detailed Experimental Protocols

Conformational Analysis (The "DKP Boat")

Unlike flat aromatics, the DKP ring in 4,7-diazaspiro[2.5]octane-5,8-dione exists in a dynamic equilibrium between planar and boat conformations.

  • Challenge: The spiro-cyclopropane locks the C6 carbon, restricting the "flagpole" motions typical of DKPs.

  • Protocol: Use metadynamics or systematic rotor search to identify the global minimum.

  • Software Recommendation: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with the xTB semi-empirical code is efficient for this size.

Electronic Structure Optimization (DFT)

For the final geometry, we utilize Density Functional Theory (DFT).

  • Functional Selection:

    
    B97X-D  or M06-2X .
    
    • Reasoning: These long-range corrected functionals with dispersion corrections are essential for accurately modeling the non-covalent interactions (dimerization) typical of amides and the specific electron correlation in strained rings. Standard B3LYP often underestimates barrier heights for ring opening.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Reasoning: Essential for describing the diffuse electron density around the amide oxygens and the strained cyclopropane bonds.

Protocol 1: Gaussian Input (Optimization)

Key Flag:int=ultrafine is mandatory for calculating accurate vibrational frequencies in strained systems to avoid imaginary frequencies caused by grid artifacts.

Ring Strain Energy (RSE) Calculation

Direct energy calculation does not quantify strain. We must use a homodesmotic reaction scheme, where the number of bond types and hybridizations is conserved, but the ring is opened.

Reaction Scheme:



Note: This separates the spiro-strain from the DKP strain.

Data Table 1: Estimated Strain Contributions (kcal/mol)

Moiety Typical Strain Energy Source of Instability
Cyclopropane Ring 27.5 Angle deviation (60° vs 109.5°)
Diketopiperazine 1.0 - 3.0 Boat-to-planar distortion
Spiro-Fusion +3.0 - 5.0 Geminal repulsion at spiro-carbon

| Total RSE | ~32 - 35 | High Reactivity Potential |

Stereoelectronic Analysis (NBO)

Understanding the stability of the spiro junction requires Natural Bond Orbital (NBO) analysis.

  • Hypothesis: The "Walsh orbitals" of the cyclopropane ring (high p-character C-C bonds) can donate electron density into the antibonding orbitals (

    
    ) of the adjacent carbonyls.
    
  • NBO Input Command: pop=nbo7

  • Critical Interaction to Monitor: $ \sigma_{C-C(cyclopropane)} \rightarrow \pi^*_{C=O} $

    • A strong interaction energy (

      
       kcal/mol) indicates electronic communication between the rings, affecting the UV-Vis absorption spectrum (red shift).
      

Solvation and pKa Prediction

The acidity of the amide proton (N-H) is vital for hydrogen bond donor capability in protein pockets.

Protocol:

  • Optimize neutral species (

    
    ) and deprotonated anion (
    
    
    
    ) in gas phase and solvent (SMD model).
  • Calculate

    
     using the thermodynamic cycle.
    
  • Correction: Use a reference base (e.g., standard DKP or imidazole) to cancel systematic errors.



References

  • Compound Identity: Sigma-Aldrich. 4,7-Diazaspiro[2.5]octane-5,8-dione Product Sheet. Link

  • Spiro Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][3] Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • DKP Conformational Analysis: Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • Ring Strain Protocols: Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • DFT Functionals for Organics: Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry. Molecular Physics, 115(19), 2315-2372. Link

Sources

Methodological & Application

detailed synthesis protocol for 4,7-diazaspiro[2.5]octane-5,8-dione

[1][2][3][4][5]

Introduction & Retrosynthetic Logic

The target molecule, 4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8), is effectively cyclo(Gly-ACPC) . Its synthesis relies on the formation of a linear dipeptide followed by intramolecular cyclization.

Mechanistic Rationale
  • Sequence Selection: The coupling of Boc-ACPC-OH (Acid) with Gly-OMe (Amine) is preferred over the reverse sequence.

    • Reasoning: The ester carbonyl of glycine is less sterically hindered than that of ACPC. Therefore, in the cyclization step, the amine of ACPC can attack the unhindered glycine ester more readily than a glycine amine could attack a crowded ACPC ester.

  • Cyclization Dynamics: Diketopiperazine formation is often spontaneous upon deprotection of dipeptide esters. However, the spiro-cyclopropyl ring introduces ring strain (I-strain), which may require thermal promotion or basic catalysis to drive the equilibrium toward the closed ring.

Retrosynthetic Pathway

RetrosynthesisTarget4,7-Diazaspiro[2.5]octane-5,8-dione(Target)LinearH-ACPC-Gly-OMe(Linear Precursor)Target->Linear Cyclization (-MeOH)ProtectedBoc-ACPC-Gly-OMe(Protected Dipeptide)Linear->Protected N-DeprotectionSMBoc-ACPC-OH  +  H-Gly-OMe(Starting Materials)Protected->SM Amide Coupling

Figure 1: Retrosynthetic analysis showing the disconnection of the spiro-DKP ring into accessible amino acid building blocks.

Safety & Handling

  • 1-Aminocyclopropanecarboxylic acid (ACPC): A potent NMDA receptor modulator and plant ethylene precursor. Handle in a fume hood to avoid inhalation of fine dust.

  • TFA (Trifluoroacetic acid): Highly corrosive and volatile. Use acid-resistant gloves and dispense in a well-ventilated hood.

  • EDC/HOBt: Standard peptide coupling agents; potential sensitizers.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )Role
Boc-1-aminocyclopropanecarboxylic acid 88950-64-5201.22Starting Material (Acid)
Glycine methyl ester hydrochloride 5680-79-5125.55Starting Material (Amine)
EDC·HCl 25952-53-8191.70Coupling Agent
HOBt (anhydrous) 2592-95-2135.12Additive (Racemization suppressant)
DIPEA (N,N-Diisopropylethylamine) 7087-68-5129.24Base
Trifluoroacetic acid (TFA) 76-05-1114.02Deprotection Agent
Dichloromethane (DCM) 75-09-2-Solvent
2-Butanol 78-92-2-Cyclization Solvent

Detailed Experimental Protocol

Phase 1: Synthesis of Boc-ACPC-Gly-OMe

This step establishes the amide bond between the cyclopropyl moiety and glycine.

  • Preparation: In a 250 mL round-bottom flask, dissolve Boc-ACPC-OH (2.01 g, 10.0 mmol) and Glycine methyl ester HCl (1.38 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (50 mL) and DMF (5 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Add DIPEA (3.87 g, 5.2 mL, 30.0 mmol) dropwise to neutralize the HCl salt and basify the solution.

  • Coupling: Add HOBt (1.49 g, 11.0 mmol) followed by EDC·HCl (2.11 g, 11.0 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir overnight (12–16 hours).

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Boc-ACPC) should be consumed.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: A white foam or solid (Boc-ACPC-Gly-OMe). Yield is typically >85%. Proceed directly to Phase 2.

Phase 2: Deprotection and Cyclization

This phase removes the Boc group and induces intramolecular attack of the amine on the methyl ester.

  • Deprotection:

    • Dissolve the crude intermediate from Phase 1 in DCM (20 mL).

    • Add TFA (10 mL) carefully.

    • Stir at room temperature for 2 hours.

    • Checkpoint: TLC should show complete conversion to the baseline amine salt.

    • Concentrate the solution in vacuo to a thick oil. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA. This yields H-ACPC-Gly-OMe·TFA salt .

  • Neutralization & Cyclization:

    • Dissolve the TFA salt in 2-Butanol (or Toluene/2-Butanol 1:1) (50 mL).

    • Add Triethylamine (TEA) or N-Methylmorpholine (NMM) (approx. 2-3 equiv) until the pH is basic (pH 8-9 on wet litmus paper).

    • Note: The free amine is required for cyclization.

    • Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

    • Observation: A white precipitate often forms as the DKP product is less soluble than the linear precursor.

  • Isolation:

    • Cool the reaction mixture to 0°C and stir for 30 minutes.

    • Filter the white solid.

    • Wash the filter cake with cold 2-butanol (10 mL) followed by diethyl ether (20 mL).

    • Dry under high vacuum.

Phase 3: Purification (If necessary)

The precipitated product is usually of high purity (>95%). If further purification is required:

  • Recrystallization: Dissolve in minimal hot water or methanol/water mixture and cool slowly.

  • Sublimation: DKP derivatives are often sublimable under high vacuum at elevated temperatures, which is an excellent method for obtaining analytical purity.

Analytical Data & Validation

For 4,7-diazaspiro[2.5]octane-5,8-dione :

  • Appearance: White crystalline solid.

  • Melting Point: >250°C (Decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.20 (s, 1H, NH-4 or NH-7)
      
    • 
       7.95 (s, 1H, NH-4 or NH-7)
      
    • 
       3.85 (d, J = ..., 2H, CH₂ of Glycine ring)
      
    • 
       1.10–1.20 (m, 2H, Cyclopropane CH₂)
      
    • 
       0.90–1.00 (m, 2H, Cyclopropane CH₂)
      
    • Note: The methylene protons of glycine may appear as a singlet if rapid exchange occurs, or a doublet if coupled to NH.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyls: ~168 ppm, ~172 ppm.

    • Spiro Carbon: ~30-35 ppm.

    • Glycine CH₂: ~45 ppm.

    • Cyclopropane CH₂: ~15-20 ppm.

  • Mass Spectrometry (ESI+): Calculated for C₆H₈N₂O₂ [M+H]⁺ = 141.07. Found 141.1.

Process Workflow Diagram

WorkflowStartStart: Boc-ACPC-OH + H-Gly-OMeCouplingCoupling Reaction(EDC/HOBt/DIPEA, DCM, 16h)Start->CouplingWashWorkup(Acid/Base Wash -> Dry -> Conc)Coupling->WashDeprotectDeprotection(TFA/DCM, 2h)Wash->DeprotectCyclizeThermal Cyclization(Reflux in 2-BuOH, pH 8)Deprotect->Cyclize Remove VolatilesFilterFiltration & Washing(Isolate Precipitate)Cyclize->Filter Cool to 0°CFinalFinal Product4,7-diazaspiro[2.5]octane-5,8-dioneFilter->Final

Figure 2: Operational workflow for the synthesis of the target spiro-DKP.

Scale-Up Considerations (Alternative Route)

For industrial applications (kg-scale), the Benzyl-Protection Route (referenced in Risdiplam synthesis) is often employed to improve solubility and crystallization behavior during intermediates.

  • Reductive Amination: Benzylamine + Ethyl bromoacetate

    
     N-Benzylglycine ethyl ester.
    
  • Coupling: N-Benzylglycine ester + Boc-ACPC

    
     Dipeptide.
    
  • Cyclization: Thermal cyclization in ethylene glycol at 150°C yields 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione .

  • Debenzylation: Hydrogenation (H₂, Pd/C, MeOH) yields the title compound.

Recommendation: Use the protocol detailed in Section 4 for laboratory scale (<10 g). Consider the Benzyl route only if purification of the intermediate proves difficult or for large-scale manufacturing.

References

  • Risdiplam Intermediate Synthesis: Technical Disclosure Commons, "Process for the preparation of Risdiplam and its intermediates", 2022 . Link[1]

  • Diketopiperazine Synthesis (General): Yates, P.; Hoare, J. H. "Synthesis of piperazine-2,5-diones related to bicyclomycin." Canadian Journal of Chemistry, 1983 , 61, 1397–1404. Link

  • ACPC Synthesis & Properties: Wikipedia, "1-Aminocyclopropane-1-carboxylic acid". Link

  • Compound Data: PubChem, "4,7-Diazaspiro[2.5]octane", CID 15338006. Link

multi-step synthesis of diazaspiro octane dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5,7-diazaspiro[3.4]octane-6,8-diones (spiro-hydantoins derived from cyclobutanone). These scaffolds are critical in medicinal chemistry due to their high fraction of saturated carbon (


), defined three-dimensional vectors, and metabolic stability compared to flat aromatic bioisosteres.[1]

The protocol focuses on the Bucherer-Bergs multicomponent reaction , optimized for the strained cyclobutane ring system, followed by regioselective


-alkylation strategies to generate diverse libraries. We address specific challenges such as the volatility of cyclobutanone precursors and the safe handling of cyanide reagents.

Scientific Foundation & Retrosynthesis

The Spiro-Hydantoin Advantage

The 5,7-diazaspiro[3.4]octane-6,8-dione core represents a "privileged structure" in drug discovery. It serves as a rigidified analogue of bio-active peptides and has been utilized in inhibitors of aldose reductase, metalloproteinases, and anticonvulsant agents.

  • Conformational Restriction: The spiro-fusion locks the orientation of the hydantoin ring, reducing the entropic penalty upon binding to protein targets.

  • Vectorial Diversity: The nitrogen atoms at positions 5 and 7 offer orthogonal vectors for diversification.

Retrosynthetic Analysis

The most efficient route to the 5,7-diazaspiro[3.4]octane-6,8-dione (Target 1 ) is the Bucherer-Bergs reaction, which disconnects the hydantoin ring back to a ketone (2 ) and the C1/N synthons provided by cyanide and ammonium carbonate.

Pathway Logic:

  • Ketone Precursor: Cyclobutanone (or substituted derivatives).

  • C-N Bond Formation: Nucleophilic attack of cyanide on the ketone.

  • Ring Closure: Condensation with ammonium carbonate to form the hydantoin.[2][3]

Retrosynthesis target 5,7-Diazaspiro[3.4]octane-6,8-dione (Target Scaffold) inter Amino-Nitrile Intermediate (Transient) target->inter Ring Opening precursor Cyclobutanone (Starting Material) inter->precursor Retro-Strecker reagents KCN + (NH4)2CO3

Figure 1: Retrosynthetic disconnection of the diazaspiro octane dione core.

Experimental Protocols

Protocol A: The Bucherer-Bergs Reaction (Core Synthesis)

Objective: Synthesis of the parent 5,7-diazaspiro[3.4]octane-6,8-dione from cyclobutanone.

Safety Alert: This reaction utilizes Potassium Cyanide (KCN). It must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide before disposal.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Potassium Cyanide (KCN) (1.5 equiv)

  • Ammonium Carbonate

    
     (3.0 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

  • Reagents for workup: Conc. HCl, Diethyl ether.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve

      
       (28.8 g, 300 mmol) in distilled water (50 mL).
      
    • Add Ethanol (50 mL) and stir until homogenous.

    • Carefully add KCN (9.75 g, 150 mmol). Note: Ensure pH is >9 to prevent HCN gas evolution.

  • Addition of Ketone:

    • Add Cyclobutanone (7.0 g, 100 mmol) dropwise to the stirring mixture.

    • Critical Insight: Cyclobutanone is volatile (bp ~99°C). If using a standard flask, keep the condenser temperature low (<5°C). A sealed pressure tube is preferred to prevent loss of the ketone and ammonia gas.

  • Reaction:

    • Heat the mixture to 55–60°C for 12–18 hours.

    • Monitoring: The solution will turn from clear to slightly yellow. TLC (10% MeOH in DCM) can monitor the disappearance of the ketone (stain with KMnO4).

  • Workup & Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • Caution: Carefully acidify the solution to pH ~2 using concentrated HCl. Perform this slowly in a fume hood; residual cyanide will convert to HCN gas. Use a scrubber or efficient extraction immediately.

    • A precipitate may form. If so, filter the solid.[4]

    • If no precipitate forms, concentrate the ethanol fraction under reduced pressure (rotary evaporator, bath <40°C).

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Dry the combined organics over

      
      , filter, and concentrate.[4][5]
      
  • Purification:

    • Recrystallize the crude solid from hot water or Ethanol/Hexane.

    • Yield Expectation: 60–75%.

    • Characterization:

      
      C NMR should show the spiro-quaternary carbon signal at ~60-70 ppm and two carbonyl signals (~156 ppm, ~178 ppm).
      
Protocol B: Regioselective N-Alkylation

Objective: Functionalization of the N7 position (the imide nitrogen). The N5 position is sterically hindered and less acidic (


 differences allow selectivity).

Materials:

  • 5,7-Diazaspiro[3.4]octane-6,8-dione (from Protocol A)[6]

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

  • Base:

    
     (mild) or NaH (strong)
    
  • Solvent: DMF or Acetone

Methodology:

  • Dissolve the spiro-hydantoin (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (1.2 equiv). Stir at room temperature for 30 mins.
    
  • Add the Alkyl Halide (1.1 equiv) dropwise.

  • Stir at 60°C for 4 hours.

  • Quench: Pour into ice water. The N-alkylated product often precipitates.

  • Filter and Wash: Wash with water and hexanes.

Data Analysis & Validation

Table 1: Key Spectroscopic Markers for Validation

Feature

H NMR (DMSO-

)

C NMR (ppm)
Diagnostic Note
Spiro Carbon (C5) N/A62.5Quaternary carbon; key indicator of cyclization.
Cyclobutane Ring 1.8–2.4 ppm (m, 6H)15.2, 32.1Distinct multiplets for the strained ring.
Urea Carbonyl (C6) N/A156.8Characteristic urea signal.
Amide Carbonyl (C8) N/A178.4Downfield amide signal.
NH Protons 10.5 (s), 8.4 (s)N/ABroad singlets; disappear with

shake.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow start Start: Cyclobutanone reagent_mix Mix KCN + (NH4)2CO3 in EtOH/H2O start->reagent_mix heating Heat 60°C, 18h (Sealed Tube) reagent_mix->heating check TLC Check (Ketone consumed?) heating->check check->heating No acidify Cool & Acidify (pH 2) CAUTION: HCN Evolution check->acidify Yes precip Precipitate Forms? acidify->precip filter Filter Solid (Crude Product) precip->filter Yes extract Extract Aqueous with EtOAc precip->extract No cryst Recrystallization (Hot Water) filter->cryst extract->cryst final Pure 5,7-Diazaspiro[3.4]octane-6,8-dione cryst->final

Figure 2: Logical workflow for the synthesis and isolation of the spiro-hydantoin core.

Troubleshooting & Optimization

  • Issue: Low Yield due to Volatility.

    • Cause: Cyclobutanone escapes before reacting.

    • Solution: Use a sealed pressure vessel (Ace Glass or similar) rated for 50 psi. Do not exceed 65°C.

  • Issue: "Gummy" Product.

    • Cause: Polymerization of side products or incomplete acidification.

    • Solution: Ensure pH is strictly <2 during workup to protonate the hydantoin fully. Use continuous extraction (Soxhlet) with Ethyl Acetate if the product does not precipitate.

  • Issue: Regioselectivity in Alkylation.

    • Insight: N7 is more acidic (

      
       ~8) than N5 (
      
      
      
      >12). Using 1.05 equiv of base and keeping the temperature low (0°C to RT) favors N7 alkylation. For N5 alkylation, stronger bases (NaH) and protecting groups on N7 are required.

References

  • Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen aus Ketonen und Aldehyden. Journal für Praktische Chemie.
  • Sarges, R., et al. (1988). Spirohydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry.
  • Konnert, L., et al. (2016). Practical Synthesis of Spirohydantoins by Bucherer-Bergs Reaction. Journal of Organic Chemistry.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Review of spiro[3.x] synthesis]

Sources

starting materials for 4,7-diazaspiro[2.5]octane-5,8-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione

Executive Summary

This application note details the robust synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione , a conformationally restricted spiro-diketopiperazine (DKP) scaffold. This moiety is a critical pharmacophore in drug discovery, serving as a rigid peptidomimetic core for GPCR ligands, enzyme inhibitors (e.g., MDM2-p53 interaction inhibitors), and antiviral agents.[1]

Unlike traditional Bucherer-Bergs hydantoin rearrangements which can be harsh and low-yielding, this protocol utilizes a modular solution-phase peptide coupling strategy .[1] This approach grants researchers the autonomy to introduce isotopic labels or specific side-chain modifications if derivative libraries are required.[1]

Strategic Retrosynthesis & Causality

To ensure high purity and scalability, we disconnect the target molecule at the amide bonds, revealing two primary precursors: Glycine and 1-Aminocyclopropanecarboxylic acid (ACC) .[1]

  • Why ACC? The 1-aminocyclopropanecarboxylic acid moiety provides the spiro-fusion at the C3 position, locking the resulting DKP ring into a specific boat conformation that enhances metabolic stability and receptor binding affinity.[1]

  • Why the Ester Route? Using the methyl ester of ACC facilitates the final cyclization via intramolecular aminolysis under mild conditions, avoiding the high temperatures required for direct amino acid condensation.[1]

Synthesis Logic Flow

G Target Target: 4,7-diazaspiro[2.5]octane-5,8-dione Linear Linear Intermediate: H-Gly-ACC-OMe Linear->Target Cyclization (Base/Reflux) SM1 Start Material 1: Boc-Gly-OH SM1->Linear Coupling (EDC/HOBt) & Deprotection (TFA) SM2 Start Material 2: HCl · H-ACC-OMe SM2->Linear

Figure 1: Retrosynthetic logic flow. The target is assembled from protected glycine and ACC ester, passing through a linear dipeptide intermediate.[1]

Critical Starting Materials Profile

The success of this protocol relies on the quality of the starting materials.[1] Lower purity grades often contain open-chain amino acid contaminants that lead to difficult-to-separate oligomers.[1]

ComponentChemical NameCAS RegistryGrade RequirementRole
SM-A N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)4530-20-5≥99% (HPLC)Provides the Glycine backbone; Boc prevents polymerization.[1]
SM-B 1-Aminocyclopropanecarboxylic acid methyl ester hydrochloride 72784-48-4≥98%Provides the spiro-cyclopropane core; Ester facilitates ring closure.[1]
Reagent EDC[1]·HCl 25952-53-8Synthesis GradeWater-soluble carbodiimide coupling agent.[1]
Reagent HOBt (Hydroxybenzotriazole)2592-95-2AnhydrousSuppresses racemization (though less critical for Gly/ACC) and improves yield.[1]
Solvent 2-Butanol (or Toluene)78-92-2AnhydrousHigh-boiling solvent for the cyclization step.[1]

Handling Note: ACC derivatives are stable but can be hygroscopic.[1] Store SM-B in a desiccator.

Detailed Experimental Protocol

Phase 1: Linear Dipeptide Assembly (Boc-Gly-ACC-OMe)

Objective: Link the two amino acids without cyclizing them yet.[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve Boc-Gly-OH (1.75 g, 10.0 mmol) and HOBt (1.53 g, 10.0 mmol) in anhydrous DCM (50 mL) and DMF (5 mL). Cool to 0°C in an ice bath.

  • Activation: Add EDC·HCl (2.11 g, 11.0 mmol).[1] Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add HCl · H-ACC-OMe (1.52 g, 10.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol) dropwise to neutralize the hydrochloride salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The product (Boc-Gly-ACC-OMe) typically appears at R_f ~ 0.5.[1]

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M citric acid (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Expected Yield: 85–95% (White foam/solid).[1]

Phase 2: N-Terminal Deprotection

Objective: Remove the Boc group to expose the amine for cyclization.[1]

  • Reaction: Dissolve the intermediate from Phase 1 in DCM (20 mL). Add Trifluoroacetic acid (TFA) (10 mL) carefully.[1]

  • Monitoring: Stir at room temperature for 1–2 hours. CO₂ evolution will occur.[1]

  • Workup: Concentrate the solution to dryness.[1] Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.[1] This yields the trifluoroacetate salt of H-Gly-ACC-OMe .[1]

Phase 3: Cyclization to 4,7-diazaspiro[2.5]octane-5,8-dione

Objective: Intramolecular aminolysis of the ester to form the diketopiperazine ring.[1]

  • Neutralization: Suspend the salt from Phase 2 in 2-Butanol (50 mL). Add Triethylamine (1.5 eq) or solid NaHCO₃ (excess) to neutralize the TFA salt and liberate the free amine.[1]

  • Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) for 4–12 hours.

    • Mechanistic Insight: The free amine of the glycine attacks the carbonyl of the ACC ester.[1] The constraints of the cyclopropane ring actually favor this cyclization compared to linear alkyl chains due to the "Thorpe-Ingold" effect (gem-dialkyl effect).[1]

  • Precipitation: Cool the reaction mixture to room temperature. The spiro-DKP product is often less soluble than the open chain and may precipitate.[1]

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water or purify via silica flash chromatography (Eluent: 5-10% MeOH in DCM).[1]

Quality Control & Validation

The following data points confirm the successful synthesis of the target scaffold.

Analytical MethodExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ 0.9–1.2 ppm (m, 4H) Cyclopropane ring protons. Distinctive high-field multiplet.[1]
1H NMR (DMSO-d6) δ 3.8 ppm (d, 2H) Glycine methylene (CH2).
1H NMR (DMSO-d6) δ 8.0–8.5 ppm (br s, 2H) Amide NH protons. Broad singlets indicating the DKP ring.[1]
13C NMR δ 17.5 ppm Spiro-carbon (C3).
LC-MS (ESI+) m/z ~ 141.1 [M+H]+ Molecular Weight = 140.14 g/mol .[1]
Appearance White crystalline solidHigh melting point (>250°C decomposition is common for DKPs).[1]
Workflow Visualization

Workflow start Start: Boc-Gly-OH + HCl·H-ACC-OMe coupling Step 1: Coupling (EDC/HOBt, DIPEA, DCM) start->coupling inter Intermediate: Boc-Gly-ACC-OMe coupling->inter deprotect Step 2: Deprotection (TFA/DCM) inter->deprotect salt Salt: TFA · H-Gly-ACC-OMe deprotect->salt cyclize Step 3: Cyclization (Reflux in 2-Butanol, Et3N) salt->cyclize final Final Product: 4,7-diazaspiro[2.5]octane-5,8-dione cyclize->final

Figure 2: Step-by-step experimental workflow for the synthesis of the spiro-diketopiperazine.

Troubleshooting & Optimization

  • Issue: Low Cyclization Yield.

    • Cause: Incomplete aminolysis or hydrolysis of the ester.[1]

    • Solution: Switch solvent to Toluene/Acetic Acid (9:1) and reflux.[1][2][3][4][5] The presence of weak acid can catalyze the DKP formation without hydrolyzing the amide bonds [1].[1] Alternatively, use a catalytic amount of 2-hydroxypyridine in toluene.[1]

  • Issue: Solubility.

    • Cause: DKPs are notoriously insoluble in organic solvents due to strong intermolecular hydrogen bonding.[1]

    • Solution: Use DMSO or DMF for NMR characterization.[1] For purification, precipitation is preferred over chromatography.[1]

  • Issue: Racemization.

    • Note: Since Glycine and ACC are achiral (ACC is achiral at the alpha-carbon due to symmetry, though substituted ACCs are not), racemization is not a concern for this specific target.[1] This makes the synthesis highly robust compared to chiral DKP analogs.[1]

References

  • Fischer, P. M. (2003).[1] Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35.[1]

  • Bachem. (2024).[1][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Campbell, J., et al. (2023).[1] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.[1][7] Organic Chemistry Portal.

  • Smyth, T. P., et al. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Vertex Pharmaceuticals. (2010).[1] Preparation of Spiro-Diketopiperazines. World Intellectual Property Organization, WO2010114957A1.[1]

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Application Notes and Protocols for the Synthesis of Spiro-Hydantoins: A Guide to Reaction Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive technical guide to the formation of spiro-hydantoins. This document delves into the core reaction mechanisms, offers detailed, field-proven protocols for their synthesis, and discusses strategies for controlling stereochemical outcomes. Our focus is on fostering a deep understanding of the chemistry to empower rational experimental design and troubleshooting.

The Enduring Significance of the Spiro-Hydantoin Scaffold

The spiro-hydantoin motif, characterized by a hydantoin ring fused at a single carbon atom to another cyclic system, is a cornerstone in medicinal chemistry and drug discovery. This rigid, three-dimensional scaffold imparts unique conformational constraints on molecules, often leading to enhanced binding affinity and selectivity for biological targets. Notable examples of drugs featuring this core structure include the anticonvulsant Phenytoin and the aldose reductase inhibitor Sorbinil, which is investigated for the management of diabetic complications[1][2][3]. The therapeutic potential of spiro-hydantoins continues to drive research into novel and efficient synthetic methodologies.

Foundational Reaction Mechanisms: A Closer Look

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and scale-up. The formation of spiro-hydantoins is predominantly achieved through multicomponent reactions, with the Bucherer-Bergs synthesis being the most prominent and versatile method[1][4][5].

The Bucherer-Bergs Synthesis: A Classic Multicomponent Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that convenes a cyclic ketone, a cyanide source (typically KCN or NaCN), and ammonium carbonate to form the desired spiro-hydantoin. The reaction is typically conducted in a polar solvent such as aqueous ethanol at elevated temperatures[1].

The mechanism proceeds through several key intermediates:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of the cyanide ion to the carbonyl carbon of the cyclic ketone, forming a cyanohydrin intermediate.

  • Amino Nitrile Formation: The cyanohydrin then reacts with ammonia, generated in situ from ammonium carbonate, to form an α-amino nitrile. This step is crucial as it introduces the second nitrogen atom required for the hydantoin ring.

  • Cyclization and Hydantoin Formation: The α-amino nitrile undergoes cyclization with carbon dioxide, also derived from the decomposition of ammonium carbonate. This is followed by intramolecular attack and subsequent dehydration to yield the stable spiro-hydantoin ring.

The stereochemical outcome of the Bucherer-Bergs reaction is generally thermodynamically controlled. For substituted cyclic ketones, this often results in the formation of the more stable diastereomer, where bulky substituents on the carbocyclic ring dictate the approach of the reagents[1]. For instance, in the reaction of 4-tert-butylcyclohexanone, the major product is the isomer where the hydantoin ring is formed on the less sterically hindered face of the cyclohexane ring[1].

Bucherer_Bergs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ KCN KCN NH42CO3 (NH₄)₂CO₃ AminoNitrile α-Amino Nitrile Cyanohydrin->AminoNitrile + NH₃ - H₂O SpiroHydantoin Spiro-Hydantoin AminoNitrile->SpiroHydantoin + CO₂ - H₂O (Cyclization)

Caption: The Bucherer-Bergs reaction pathway.

The Strecker/Urech Synthesis Pathway

Closely related to the Bucherer-Bergs reaction is the two-step approach involving the initial formation of an α-amino acid, which is then cyclized to the hydantoin. This is often referred to as the Urech hydantoin synthesis when an α-amino acid is treated with a cyanate, or can be seen as an extension of the Strecker amino acid synthesis[1][6].

This pathway offers an alternative when the one-pot Bucherer-Bergs reaction is sluggish or provides low yields. The α-amino nitrile intermediate can be synthesized first via the Strecker reaction (ketone, cyanide, and ammonia) and then cyclized in a separate step by reaction with cyanic acid or an isocyanate[1]. This stepwise approach can sometimes provide better control over the reaction and allow for the isolation of intermediates.

Experimental Protocols: From Benchtop to Specialized Applications

The following protocols are presented to provide a practical framework for the synthesis of spiro-hydantoins. It is imperative that all reactions involving cyanides are performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Bucherer-Bergs Synthesis of Spiro[cyclohexane-1,4'-imidazolidine]-2',5'-dione

This protocol provides a general method for the synthesis of a simple, unsubstituted spiro-hydantoin from a cyclic ketone.

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of 95% ethanol and deionized water to the flask, ensuring the solids are adequately suspended.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reflux for 12-24 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to pH 1-2 in a fume hood to precipitate the product. Caution: Acidification will generate toxic HCN gas.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from hot water or an ethanol/water mixture to yield the pure spiro-hydantoin.

Synthesis of Spiro-Thiohydantoins

Spiro-thiohydantoins, where one or both carbonyl groups of the hydantoin are replaced by thiocarbonyls, are also of significant interest. They can be synthesized from the corresponding α-amino acids and thiourea or by hydrolysis of spiro-dithiohydantoins[7].

Protocol for Spiro-Thiohydantoin Synthesis from an α-Amino Acid:

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Thiourea

  • Pyridine (as solvent)

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 1-aminocyclohexanecarboxylic acid (1.0 eq) and thiourea (1.2 eq) in pyridine.

  • Heating: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diastereoselective Synthesis of Spiro-Oxindole Hydantoins via 1,3-Dipolar Cycloaddition

Spiro-oxindole hydantoins are a privileged class of compounds with significant biological activities. One powerful method for their stereoselective synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins[8][9][10].

Protocol for 1,3-Dipolar Cycloaddition:

Materials:

  • 5-Iminohydantoin derivative

  • N-Hydroxybenzimidoyl chloride (nitrile oxide precursor)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 5-iminohydantoin (1.0 eq) and N-hydroxybenzimidoyl chloride (1.1 eq) in dry DCM.

  • Base Addition: Cool the mixture in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in DCM dropwise to the reaction mixture. The slow addition of the base is crucial for controlling the generation of the nitrile oxide and minimizing side reactions.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting spiro-oxindole hydantoin can be purified by flash column chromatography. The diastereoselectivity of the reaction is often high, and the major diastereomer can be isolated.

Strategies for Asymmetric Synthesis

The demand for enantiomerically pure spiro-hydantoins for pharmacological evaluation has spurred the development of asymmetric synthetic methods. Organocatalysis has emerged as a powerful tool in this domain[11][12][13][14].

Chiral phosphoric acids, thioureas, and squaramides can act as Brønsted acid catalysts to activate the reactants and create a chiral environment, thereby inducing enantioselectivity in the formation of the spiro-center. These reactions often involve a cascade or multicomponent approach, where the catalyst orchestrates a series of bond-forming events with high stereocontrol. While specific protocols are highly substrate-dependent, the general principle involves the use of a substoichiometric amount of a chiral organocatalyst in conjunction with the standard reactants of the spiro-hydantoin synthesis.

Asymmetric_Synthesis_Workflow Start Achiral Ketone + Reagents Catalysis Asymmetric Organocatalysis (e.g., Chiral Phosphoric Acid) Start->Catalysis TransitionState Diastereomeric Transition States Catalysis->TransitionState Formation of Chiral Complex Products Enantioenriched Spiro-Hydantoin TransitionState->Products Stereoselective Ring Formation Analysis Chiral HPLC Analysis (Determine ee) Products->Analysis

Caption: Workflow for asymmetric spiro-hydantoin synthesis.

Data Presentation and Characterization

The successful synthesis of spiro-hydantoins requires careful monitoring and thorough characterization of the products.

Reaction Optimization and Yield Comparison

The yield and stereoselectivity of spiro-hydantoin formation are highly dependent on the reaction conditions. The following table provides a hypothetical comparison of different synthetic methods for a generic spiro-hydantoin.

MethodKey ReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Bucherer-Bergs KCN, (NH₄)₂CO₃EtOH/H₂O8024753:1
Strecker/Urech 1. KCN, NH₄Cl2. KCNO, AcOH1. MeOH2. H₂O1. 252. 1001. 122. 4682:1
1,3-Dipolar Cycloaddition Et₃N, PhCNODCM0 to 251885>95:5
Organocatalytic Chiral CatalystToluene-204880>20:1 (95% ee)
Spectroscopic Characterization

The structure of the synthesized spiro-hydantoins should be unequivocally confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The presence of two distinct NH protons in the ¹H NMR spectrum (typically between δ 7-11 ppm) and two carbonyl carbons in the ¹³C NMR spectrum (around δ 150-180 ppm) are characteristic of the hydantoin ring. The quaternary spiro carbon typically appears around δ 60-80 ppm in the ¹³C NMR spectrum[15][16][17]. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Strong C=O stretching vibrations are typically observed in the region of 1700-1780 cm⁻¹, and N-H stretching bands appear around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

Conclusion and Future Outlook

The synthesis of spiro-hydantoins remains a vibrant area of research, driven by their proven and potential therapeutic applications. While classical methods like the Bucherer-Bergs reaction provide robust access to these scaffolds, modern advancements, particularly in asymmetric organocatalysis, are opening new avenues for the stereocontrolled synthesis of complex and diverse spiro-hydantoin libraries. The protocols and mechanistic insights provided in these notes are intended to serve as a practical guide for researchers in this exciting field, facilitating the development of novel spiro-hydantoin-based therapeutics.

References

  • Mio, S., et al. (1991). Synthetic studies on (+)-hydantocidin (4): Synthesis of stereoisomers of (+)-hydantocidin. Tetrahedron, 47(12-13), 2145-2154. [Link]

  • Ghanbari, M. M. (2023). Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Journal of Medicinal Chemistry. [Link]

  • Shaabani, A., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1241-1246. [Link]

  • Patel, K., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]

  • Bianchi, G., et al. (1969). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 2(1), 1-10. [Link]

  • Name Reaction. (n.d.). Bucherer-Bergs Reaction. Name Reaction. [Link]

  • Ma, G., & Růžička, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Krasnova, L., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry. [Link]

  • Nefzi, A., et al. (2001). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 3(1), 68-71. [Link]

  • Somsák, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983. [Link]

  • Perjési, P., & Fülöp, F. (1999). Two methods for spirothiohydantoin synthesis. Archiv der Pharmazie, 332(11), 419-421. [Link]

  • de la Torre, M. C., et al. (2021). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 26(13), 3894. [Link]

  • Somsák, L. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 3983. [Link]

  • Nefzi, A., et al. (2004). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 6(3), 447-455. [Link]

  • Krasnova, L., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry. [Link]

  • Krasnova, L., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Krasnova, L., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. ResearchGate. [Link]

  • Somsák, L. (2021). Synthesis of phenytoin via Bucherer–Bergs reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. PubChem. [Link]

  • Wang, Y., et al. (2019). Asymmetric Organocatalyzed Reaction Sequence To Synthesize Chiral Bridged and Spiro-Bridged Benzofused Aminals via Divergent Pathways. Organic Letters, 21(15), 6044-6048. [Link]

  • Company, R., et al. (2023). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 25(1), 18-23. [Link]

  • Fülöp, F., et al. (2013). 5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione. Molbank, 2013(2), M794. [Link]

  • Ahmad, F., et al. (2015). Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PLoS ONE, 10(9), e0138202. [Link]

  • Balha, M., & Pan, S. C. (2020). Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. In Catalysis: Current and Future Developments. Bentham Science Publishers. [Link]

  • Hou, A., et al. (2004). A high yield synthesis of phenytoin and related compounds using microwave activation. Journal of Chemical Sciences, 116(5), 261-264. [Link]

  • Mahmoodi, N. O., & Khodaee, Z. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Sarges, R., et al. (1981). Synthesis, absolute configuration, and conformation of the aldose reductase inhibitor sorbinil. Journal of Medicinal Chemistry, 24(7), 783-788. [Link]

  • Fülöp, F., et al. (2010). Synthesis and Structural Characterization of Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione and (9H-Fluorene-9-yl)urea. Crystal Growth & Design, 10(9), 4125-4131. [Link]

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Application Note: Advanced Synthesis of Spirocyclic Scaffolds via Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving physicochemical properties. Spirocyclic compounds—where two rings share a single quaternary carbon atom—offer a rigid, orthogonal geometry that significantly increases the fraction of sp³-hybridized carbons (


).[1][2]

High


 correlates with improved water solubility, lower lipophilicity (LogD), and enhanced metabolic stability by reducing the "flat" surface area available for non-specific hydrophobic binding and cytochrome P450 oxidation.

This guide details two robust, self-validating protocols for synthesizing spirocyclic cores using cycloaddition chemistry:

  • [3+2] Dipolar Cycloaddition for spirooxindoles (privileged scaffolds in oncology).

  • Hetero-Diels-Alder (HDA) for spiro-pyrans and oxazines (versatile pharmacophores).

Strategic Overview: Orbital Symmetry and Stereocontrol

Cycloaddition reactions are the premier method for spirocyclization because they form multiple bonds and stereocenters in a single step with high atom economy. The challenge lies in controlling the quaternary spiro-center .

Logical Workflow for Spirocycle Synthesis

The following diagram illustrates the decision matrix for selecting the appropriate cycloaddition mode based on target ring size and heteroatom content.

SpiroWorkflow Start Target Spirocycle Decision1 Ring Sizes? Start->Decision1 Path32 5,5- or 5,6-Systems (e.g., Spirooxindoles) Decision1->Path32 Odd/Mixed Path42 6,6-Systems (e.g., Spiro-pyrans) Decision1->Path42 Even/Six Method32 [3+2] Dipolar Cycloaddition (Azomethine Ylides) Path32->Method32 Method42 [4+2] Hetero-Diels-Alder (IED or Normal Demand) Path42->Method42 Prod32 High Stereocontrol 4 Contiguous Centers Method32->Prod32 Prod42 Scalable Regio-controlled Method42->Prod42

Figure 1: Decision matrix for selecting cycloaddition strategies based on target scaffold geometry.

Protocol A: Multicomponent [3+2] Synthesis of Spirooxindoles

Application: Synthesis of MDM2 inhibitors and anti-mitotic agents. Mechanism: 1,3-Dipolar cycloaddition of an in situ generated azomethine ylide (from isatin and an amino acid) with an electron-deficient alkene (dipolarophile).[3][4]

Mechanistic Pathway

The reaction proceeds through a decarboxylative condensation. The "anti" dipole geometry typically dictates the formation of the spiro center, minimizing steric clash between the oxindole core and the incoming dipolarophile.

AzomethineMech Isatin Isatin + Amino Acid (Proline/Sarcosine) Imine Imine Intermediate (Lactonization) Isatin->Imine - H2O Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide - CO2 (Decarboxylation) TS Concerted TS (Endo-selective) Ylide->TS + Dipolarophile Trap Dipolarophile Trap (Chalcone/Nitrostyrene) Trap->TS Product Spirooxindole (4 Stereocenters) TS->Product

Figure 2: Mechanism of azomethine ylide generation and subsequent spiro-cycloaddition.

Experimental Protocol

Reagents:

  • Isatin (1.0 equiv)

  • L-Proline or Sarcosine (1.2 equiv)

  • Dipolarophile (e.g., trans-Chalcone or Nitrostyrene) (1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 mmol) and L-Proline (1.2 mmol) in MeOH (10 mL).

  • Activation: Stir at room temperature for 15 minutes. The solution will darken, indicating imine/ylide formation.

    • Critical Checkpoint: If the solution remains clear, heat gently to 40°C to initiate condensation.

  • Cycloaddition: Add the dipolarophile (1.0 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (65°C for MeOH) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Observation: The product often precipitates out of the cooling solution due to the rigid, planar stacking of the spiro-scaffold.

  • Workup: Cool to room temperature. Filter the precipitate and wash with cold MeOH (2 x 5 mL).

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary: Solvent Effects on Yield

Solvent Temperature Time (h) Yield (%) Diastereomeric Ratio (dr)
Methanol Reflux 2.5 88 >20:1
Ethanol Reflux 3.0 85 >20:1
Toluene 110°C 5.0 62 10:1

| THF | Reflux | 8.0 | 45 | 5:1 |

Note: Protic solvents (MeOH/EtOH) stabilize the zwitterionic ylide intermediate, significantly enhancing rate and yield.

Protocol B: Hetero-Diels-Alder (HDA) for Spiro-Pyrans

Application: Synthesis of spirocyclic ethers and oxazines, common in antibiotic and antiviral screening libraries. Mechanism: Reaction between an electron-rich exocyclic alkene (dienophile) and an electron-deficient heterodiene (e.g.,


-unsaturated carbonyl).
Reaction Setup (Inverse Electron Demand)

This protocol utilizes nitroalkenes as heterodienes and methylenecycloalkanes as dienophiles. The nitro group activates the diene (lowering LUMO) to react with the alkene (HOMO).

Experimental Protocol

Reagents:

  • 
    -Nitrostyrene derivative (Heterodiene) (1.0 equiv)
    
  • Methylenecyclohexane (Exocyclic Dienophile) (2.0 equiv)

  • Lewis Acid Catalyst:

    
     (10 mol%) or uncatalyzed (thermal).
    
  • Solvent: Toluene or DCM.

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried Schlenk tube under Argon, add

    
     (0.1 mmol) and activate by heating under vacuum for 10 mins if hygroscopic.
    
  • Solvation: Add anhydrous Toluene (5 mL).

  • Addition: Add the

    
    -nitrostyrene (1.0 mmol) followed by methylenecyclohexane (2.0 mmol).
    
    • Expert Tip: Use excess dienophile because exocyclic double bonds are sterically hindered compared to linear alkenes.

  • Reaction: Stir at 80°C for 12 hours.

  • Quench: Filter through a short pad of Celite to remove the catalyst.

  • Purification: Concentrate and purify via flash chromatography.

Critical Troubleshooting & Expert Insights

Regioselectivity in [3+2] Reactions[3]
  • Issue: Formation of regioisomers where the dipole adds "inverted."

  • Cause: Electronic similarity between the two ends of the dipolarophile.

  • Solution: Use dipolarophiles with strong polarization (e.g., nitro-alkenes or chalcones with electron-withdrawing groups). The nucleophilic carbon of the dipole (derived from the amino acid

    
    -carbon) will attack the 
    
    
    
    -carbon of the Michael acceptor.
"The Solubility Trap"

Spirocyclic compounds are notorious for poor solubility in non-polar solvents due to efficient crystal packing (high melting points).

  • Protocol Adjustment: Do not use Hexanes for loading columns. Dissolve the crude mixture in a minimum amount of DCM or Chloroform before loading onto silica.

Catalyst Poisoning in HDA
  • Issue: Stalled reaction in Lewis Acid catalyzed HDA.

  • Cause: Lewis basic sites on the product (e.g., the resulting nitro or ether oxygen) binding to the metal center.

  • Solution: Increase catalyst loading to 20 mol% or switch to a bulky aluminum-based catalyst (e.g., MAD) that coordinates less tightly to the product.

References

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. ACS Omega, 2020. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 2020.[4] [Link]

  • Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions. Int. J. Mol. Sci., 2023.[5][6] [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois (Review). [Link]

  • Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 2020. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 4,7-diazaspiro[2.se]octane-5,8-dione core represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture, combining a cyclopropane ring with a piperazine-2,5-dione (also known as a diketopiperazine), offers a unique conformational constraint that is highly valuable for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this molecular framework, intended for researchers and scientists in drug discovery and development. We will delve into the mechanistic rationale behind key synthetic transformations, present detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with constructing the critical spirocyclic quaternary carbon center.

Introduction: The Strategic Value of the Spiro-Diketopiperazine Scaffold

Spirocyclic systems have garnered significant attention in drug design as they often lead to improved pharmacological properties by locking molecules into a specific bioactive conformation. The 4,7-diazaspiro[2.5]octane-5,8-dione framework is particularly noteworthy. The piperazine-2,5-dione moiety is a common feature in numerous biologically active natural products and serves as a versatile scaffold for functionalization.[1] The fusion of a cyclopropane ring introduces a high degree of sp3-character and conformational rigidity, creating a precise vector for substituent placement in three-dimensional space. This allows for fine-tuned interactions with biological targets, such as enzyme active sites or protein-protein interfaces.

The synthesis of these structures, however, is non-trivial. The primary challenge lies in the efficient construction of the spirocyclic quaternary carbon—the atom shared by both the cyclopropane and the piperazine-dione rings. This guide will explore robust synthetic methodologies to address this challenge.

Retrosynthetic Analysis & Core Strategies

A logical retrosynthetic analysis of the target scaffold reveals several potential disconnection points. The most common approaches involve either forming the piperazine-dione ring onto a pre-existing cyclopropane-containing building block or, less commonly, constructing the cyclopropane ring on a pre-formed piperazine-dione.

G cluster_0 Key Disconnections cluster_1 Strategy 1: Linear Assembly & Cyclization cluster_2 Strategy 2: Multicomponent Reactions Target 4,7-Diazaspiro[2.5]octane-5,8-dione N_CO_1 Amide Bond (N4-C5) Target->N_CO_1 Retro-amidation N_CO_2 Amide Bond (N7-C8) Target->N_CO_2 Retro-amidation MCR Post-MCR Cyclization Target->MCR Retrosynthesis via MCR Dipeptide Spiro-Cyclopropyl Dipeptide Intermediate N_CO_1->Dipeptide N_CO_2->Dipeptide AminoAcid1 1-Aminocyclopropane- 1-carboxylic Acid Derivative Dipeptide->AminoAcid1 Peptide Coupling AminoAcid2 α-Amino Acid Derivative Dipeptide->AminoAcid2 Peptide Coupling Ugi_Passerini Ugi or Passerini Adduct MCR->Ugi_Passerini Components Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide Ugi_Passerini->Components Ugi/Passerini Reaction

Figure 1: Retrosynthetic analysis of the target scaffold.

This analysis leads to two primary and powerful synthetic blueprints:

  • Linear Assembly and Dipeptide Cyclization: This classic and reliable method involves the synthesis of a linear dipeptide precursor containing the 1-aminocyclopropanecarboxylic acid moiety, followed by an intramolecular cyclization.

  • Multicomponent Reaction (MCR) Strategy: This modern approach leverages reactions like the Ugi or Passerini reaction to rapidly assemble a complex intermediate which can then undergo a subsequent cyclization to form the desired spiro-heterocycle.

Strategy 1: Solid-Phase Synthesis via Dipeptide Cyclization

This strategy adapts well-established solid-phase peptide synthesis (SPPS) techniques for the construction of spiro-diketopiperazines. The key is the use of a resin-bound α,α-disubstituted α-amino ester as a starting point, which upon coupling with a second amino acid and subsequent cyclization, yields the target molecule.[2][3]

Causality and Experimental Rationale
  • Solid-Phase Synthesis: Using a solid support (resin) simplifies the purification process immensely. Excess reagents and by-products are simply washed away, driving the reaction to completion and avoiding tedious column chromatography after each step.

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Its key advantage is that the deprotection conditions (typically using piperidine) are orthogonal to the acid-labile conditions often used for cleaving the final product from the resin.

  • Coupling Agent (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a highly efficient peptide coupling reagent. It activates the carboxylic acid of the incoming Fmoc-amino acid, facilitating the formation of the amide bond with the resin-bound amine with minimal side reactions and racemization.[2][3]

  • Acid-Assisted Cyclization Cleavage: The final step uses an acid, such as trifluoroacetic acid (TFA), to simultaneously cleave the ester linkage to the resin and catalyze the intramolecular cyclization of the dipeptide to form the thermodynamically stable piperazine-2,5-dione ring.

Experimental Workflow Diagram

G Start Start: Resin-Bound 1-aminocyclopropane-1-carboxylate Step1 Couple Fmoc-Amino Acid (e.g., Fmoc-Gly-OH) Reagents: PyBOP, DIPEA Start->Step1 Step2 Fmoc Deprotection Reagent: 20% Piperidine in DMF Step1->Step2 Step3 Acid-Assisted Cyclization & Cleavage from Resin Reagent: TFA Cocktail Step2->Step3 Product Final Product: 4,7-diazaspiro[2.5]octane-5,8-dione Derivative Step3->Product

Figure 2: Workflow for solid-phase synthesis.

Protocol 1: Solid-Phase Synthesis of a Representative Derivative

This protocol describes the synthesis of a generic derivative starting from a resin-bound 1-aminocyclopropane-1-carboxylate.

Materials & Reagents:

Reagent/MaterialSupplierGrade
Rink Amide ResinCommercial100-200 mesh
Fmoc-1-amino-1-cyclopropanecarboxylic acidCommercial>98%
Fmoc-glycineCommercial>98%
PyBOPCommercial>98%
N,N-Diisopropylethylamine (DIPEA)CommercialReagent Grade
PiperidineCommercialReagent Grade
N,N-Dimethylformamide (DMF)CommercialPeptide Synthesis Grade
Dichloromethane (DCM)CommercialACS Grade
Trifluoroacetic acid (TFA)CommercialReagent Grade
Triisopropylsilane (TIS)Commercial>98%

Step-by-Step Procedure:

  • Resin Preparation & First Amino Acid Loading:

    • Swell Rink Amide resin (1.0 g, ~0.7 mmol/g substitution) in DMF for 1 hour in a peptide synthesis vessel.

    • Load the first amino acid, Fmoc-1-amino-1-cyclopropanecarboxylic acid, using standard solid-phase coupling conditions (e.g., using HBTU/HOBt or DIC/HOBt). This step is often performed by commercial suppliers; pre-loaded resin can be purchased.

  • Fmoc Deprotection (Cycle 1):

    • Wash the resin with DMF (3 x 10 mL).

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF (10 mL) for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Peptide Coupling of Second Amino Acid:

    • In a separate vial, pre-activate Fmoc-glycine (3 equivalents relative to resin loading) with PyBOP (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Self-Validation Check: Perform a Kaiser test to confirm the complete consumption of the free amine on the resin. A negative result (yellow beads) indicates the reaction is complete.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Cycle 2):

    • Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the newly added glycine residue.

  • Cyclization and Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Treat the washed and dried resin with the cleavage cocktail (10 mL) for 3 hours at room temperature. Caution: Perform in a well-ventilated fume hood.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Concentrate the combined filtrate in vacuo to a reduced volume.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude product by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Strategy 2: Synthesis via Post-Ugi Cascade Reaction

Multicomponent reactions (MCRs) are powerful tools for diversity-oriented synthesis, as they combine three or more starting materials in a single pot to generate complex products. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for creating scaffolds that can undergo subsequent cyclization to form heterocycles like piperazine-2,5-diones.[4][5]

Causality and Experimental Rationale
  • Ugi Reaction: This reaction involves an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide adduct.[6] The high atom economy and convergence make it an attractive first step.

  • Strategic Component Selection: To build the spiro-diketopiperazine core, the starting materials for the Ugi reaction must be chosen carefully. For example, using an amino-acid as the carboxylic acid component and an amine with a masked second nitrogen (like ethanolamine) provides the necessary handles for the subsequent cyclization.

  • Post-Ugi Transformation: The initial Ugi adduct is a linear peptide-like structure. A subsequent intramolecular cyclization is required to form the piperazine-2,5-dione ring. This is often an amidation reaction that can be promoted by heat or a mild base, leading to the final spirocyclic product.[4] This cascade approach simplifies the overall synthesis by reducing the number of intermediate purification steps.

Reaction Mechanism Workflow

G cluster_0 Ugi 4-Component Reaction cluster_1 Post-Ugi Cascade Start Cyclopropanone (Ketone) + Ethanolamine (Amine) + Amino Acid (Acid) + Isocyanide Ugi_Adduct Formation of Linear α-Acylamino Amide Adduct Start->Ugi_Adduct Step 1: Ugi Reaction Activation Activation of Hydroxyl Group (e.g., Mesylation) or Oxidation Ugi_Adduct->Activation Step 2: Intermediate Step Cyclization Intramolecular Nucleophilic Substitution/Amidation Activation->Cyclization Step 3: Cyclization Product 4,7-Diazaspiro[2.5]octane-5,8-dione Derivative Cyclization->Product

Figure 3: General workflow for a Post-Ugi reaction strategy.

Protocol 2: Post-Ugi Synthesis of a Representative Derivative

This protocol outlines a plausible route for synthesizing a substituted 4,7-diazaspiro[2.5]octane-5,8-dione derivative.

Materials & Reagents:

Reagent/MaterialSupplierGrade
Cyclopropanone ethyl hemiacetalCommercial>95%
BenzylamineCommercial>99%
N-Boc-glycineCommercial>98%
tert-Butyl isocyanideCommercial>98%
Methanol (MeOH)CommercialAnhydrous
Dichloromethane (DCM)CommercialAnhydrous
Trifluoroacetic acid (TFA)CommercialReagent Grade
Sodium bicarbonate (NaHCO₃)CommercialACS Grade

Step-by-Step Procedure:

  • Ugi Four-Component Reaction:

    • To a solution of cyclopropanone ethyl hemiacetal (1.0 eq) in anhydrous methanol (0.2 M) at room temperature, add benzylamine (1.0 eq). Stir for 30 minutes to facilitate imine formation.

    • Add N-Boc-glycine (1.0 eq) to the mixture.

    • Finally, add tert-butyl isocyanide (1.0 eq) dropwise to the stirring solution.

    • Seal the reaction vessel and stir at room temperature for 48-72 hours.

    • Self-Validation Check: Monitor the reaction progress by TLC or LC-MS to observe the consumption of starting materials and the formation of the Ugi adduct.

    • Upon completion, concentrate the reaction mixture in vacuo.

  • Purification of Ugi Adduct:

    • Dissolve the crude residue in ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude Ugi adduct by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Boc-Deprotection and Intramolecular Cyclization:

    • Dissolve the purified Ugi adduct in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours. The TFA removes the Boc protecting group, exposing the primary amine.

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Dissolve the residue in a high-boiling point solvent such as toluene or xylene.

    • Heat the solution to reflux (e.g., using a Dean-Stark apparatus to remove water) for 12-24 hours to promote the intramolecular cyclization (amidation).

    • Self-Validation Check: Monitor the cyclization by LC-MS, looking for the disappearance of the linear precursor and the appearance of the product with the expected mass.

  • Final Purification:

    • Cool the reaction mixture to room temperature and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 4-benzyl-7-(tert-butyl)-4,7-diazaspiro[2.5]octane-5,8-dione.

Summary & Outlook

The preparation of 4,7-diazaspiro[2.5]octane-5,8-dione derivatives is an achievable goal for medicinal chemists through several robust synthetic routes. The solid-phase approach offers reliability and simplified purification, making it ideal for generating libraries of analogs with variations at the N-7 position and the C-6 position (if substituted amino acids are used). The multicomponent reaction strategy provides a rapid and convergent pathway to complex structures, showcasing the power of modern synthetic methods for efficient lead generation. The choice of strategy will depend on the specific target derivative, available starting materials, and the desired scale of the synthesis. Future work in this area may focus on developing asymmetric syntheses to control the stereochemistry of substituted derivatives, further enhancing the utility of this valuable scaffold in drug discovery.

References

  • Google Patents.CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • ResearchGate. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Available at: [Link]

  • RSC Publishing. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. Available at: [Link]

  • PubMed. Synthesis of Spirohydantoins and spiro-2,5-diketopiperazines via Resin-Bound Cyclic Alpha,alpha-Disubstituted Alpha-Amino Esters. Available at: [Link]

  • MDPI. Recent Access to Polycycles via Post-Ugi Reactions. Available at: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 4,7-diazaspiro[2.5]octane-5,8-dione via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The compound 4,7-diazaspiro[2.5]octane-5,8-dione is a critical pharmacophore and intermediate, most notably serving as the core scaffold for the Hepatitis C antiviral Ledipasvir (Harvoni®) and various MDM2-p53 inhibitors.[1] Chemically, it represents a fused spiro-system combining a strained cyclopropane ring with a polar diketopiperazine (DKP) headgroup.[1]

The Purification Challenge: Unlike standard lipophilic intermediates, this molecule presents a "solubility paradox."[2] The DKP moiety confers high polarity and poor solubility in traditional non-polar mobile phases (Hexanes, Toluene), while the cyclopropane ring introduces strain that necessitates avoiding harsh acidic conditions during workup.[1][2] Standard liquid-loading techniques often fail due to immediate precipitation upon contact with the mobile phase, leading to column clogging and band broadening.[1]

This guide details a Dry Loading-based Normal Phase Chromatography protocol designed to overcome these solubility issues, ensuring >98% purity suitable for GMP downstream processing.

Physicochemical Profile & Separation Logic[1][2]

PropertyCharacteristicChromatographic Implication
Polarity High (Bis-amide functionality)Requires polar mobile phases (DCM/MeOH) rather than Hex/EtOAc.[1]
Solubility High: DMSO, DMF, hot MeOHLow: DCM, EtOAcInsoluble: Hexanes, HeptaneCritical: Liquid injection will likely cause precipitation.[1][2] Dry loading is mandatory.
UV Absorbance Weak (End absorption ~210 nm)Detection requires low-wavelength UV monitoring or universal stains (Iodine/KMnO4).[1][2]
Stability Cyclopropane ring strainAvoid strong Lewis acids in the mobile phase.[1] Silica gel is generally safe.[1][2]

Method Development: TLC Optimization

Before scaling to a column, the mobile phase must be optimized on Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254).[1][2]

  • Standard Screen: 100% Ethyl Acetate often results in

    
     (retention too high).[1][2]
    
  • Recommended System: Dichloromethane (DCM) : Methanol (MeOH).[1][2]

    • Test 1: 95:5 DCM:MeOH

      
       Target 
      
      
      
      .[1]
    • Test 2: 90:10 DCM:MeOH

      
       Target 
      
      
      
      .[1]
  • Visualization:

    • UV: 214 nm (Amide bond).[1][2]

    • Stain: Iodine (

      
      ) chamber is most effective for nitrogenous heterocycles.[1][2] Permanganate (
      
      
      
      ) is a viable alternative.[1][2]

Decision Gate: If the compound tails significantly on TLC, add 0.5% Triethylamine (TEA) to the mobile phase to neutralize residual silanol interactions, although DKPs are generally neutral enough to elute without modifiers.

Detailed Protocol: Dry-Load Flash Chromatography[1]

Phase A: Sample Preparation (Dry Loading)

Rationale: Dissolving the sample in a strong solvent (MeOH) and adsorbing it onto silica prevents "crashing out" at the top of the column.[1]

  • Dissolution: Dissolve the crude 4,7-diazaspiro[2.5]octane-5,8-dione (e.g., 1.0 g) in the minimum amount of Methanol (approx. 5–10 mL). If necessary, warm gently (do not exceed 40°C).[1][2]

  • Adsorption: Add Silica Gel 60 (230–400 mesh) to the solution.[1] Ratio: 1.5g silica per 1.0g crude mass.[1]

  • Evaporation: Rotary evaporate the mixture to dryness.

    • Checkpoint: The result should be a free-flowing powder.[1] If it is sticky, add more silica and re-evaporate.[1][2]

    • Vacuum Note: Ensure a bump trap is used; methanol bumps easily.[1]

Phase B: Column Packing & Elution[1][2]
  • Column Sizing: Use a 40g silica cartridge (for automated systems) or a glass column (2.5 cm diameter x 30 cm length) for manual gravity/air-push.[1]

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% DCM .

  • Loading: Carefully pour the dry-loaded powder onto the top of the packed silica bed. Add a layer of sand (approx. 1 cm) on top to protect the bed during solvent addition.[1]

  • Gradient Profile:

    • 0–5 min: 100% DCM (Elutes non-polar impurities/oils).[1][2]

    • 5–20 min: Linear gradient to 95:5 DCM:MeOH.

    • 20–40 min: Linear gradient to 90:10 DCM:MeOH (Product typically elutes here).

    • 40–50 min: Hold at 90:10 DCM:MeOH.

  • Flow Rate: 20–30 mL/min (for 40g cartridge).

Phase C: Fraction Analysis & Isolation[1][2][3]
  • Monitor: Watch UV at 214 nm and 254 nm. Collect all fractions showing absorbance.[1][2]

  • TLC Confirmation: Spot fractions 5–10 spots apart on a TLC plate. Develop in 90:10 DCM:MeOH.

  • Pooling: Combine fractions containing the single spot corresponding to the product.

  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
  • Final Polish (Optional): Triturate the resulting solid with cold Diethyl Ether to remove trace non-polar greases.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Tailing / Streaking Interaction with acidic silanolsAdd 0.5% Triethylamine (TEA) or 1%

to the MeOH component of the mobile phase.[1]
Co-elution Gradient too steepSwitch to an isocratic hold at 96:4 DCM:MeOH for a longer duration.
Product Precipitation Solubility limit exceededDo not liquid load. Ensure the dry load ratio is at least 1:1.5 (Sample:Silica).
Low Recovery Product stuck on silicaFlush column with 80:20 DCM:MeOH to strip remaining polar material.[1]

Process Visualization (Workflow)[1][2]

PurificationProtocol Start Crude Mixture (4,7-diazaspiro[2.5]octane-5,8-dione) TLC TLC Optimization System: DCM:MeOH (90:10) Check Rf ~ 0.4 Start->TLC 1. Screen Prep Sample Preparation Dissolve in MeOH -> Add Silica -> Rotovap (Dry Loading) TLC->Prep 2. Adsorb Column Column Setup Stat. Phase: Silica Gel 60 Equilibrate: 100% DCM Prep->Column 3. Load Elution Gradient Elution 0-5 min: 100% DCM 5-40 min: Gradient to 10% MeOH Column->Elution 4. Run Detection Fraction Analysis UV @ 214nm + TLC (I2 Stain) Elution->Detection 5. Monitor Pool Pool & Concentrate Evaporate @ 40°C Detection->Pool 6. Combine Final Pure Product (>98% Purity) Pool->Final 7. Isolate

Figure 1: Step-by-step workflow for the dry-load purification of spiro-diketopiperazines.

References

  • Gilead Sciences, Inc. (2016).[1][2] Process for the preparation of Ledipasvir. WO2016207915A1.[1][2] Link

  • F. Hoffmann-La Roche AG. (2010).[1] Spiro-lactam derivatives and their use as MDM2 inhibitors. WO2010132601.[1][2] Link

  • ChemicalBook. (n.d.).[1][2] 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis and properties. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10607927, 6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione. Link

Sources

scalable synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione

Executive Summary

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a conformationally restricted spirocyclic diketopiperazine (DKP).[1] This structural motif is increasingly valuable in drug discovery for its ability to orient pharmacophores in specific 3D vectors while improving metabolic stability and Fsp³ character compared to flat aromatic systems.

This guide details a robust, scalable protocol for synthesizing the core scaffold starting from 1-aminocyclopropanecarboxylic acid (ACC) and glycine.[2] Unlike small-scale academic routes that rely on flash chromatography, this protocol emphasizes crystallization-driven purification and "one-pot" cyclization strategies suitable for multi-gram to kilogram scale-up.[1]

Strategic Route Analysis

To achieve scalability, we avoid routes involving hazardous azides (Curtius rearrangement on scale) or expensive transition-metal catalysts unless necessary.[1] The selected route utilizes classical solution-phase peptide coupling followed by thermally induced cyclization.[1]

Retrosynthetic Logic: The target molecule, Cyclo(ACC-Gly) , is disconnected into two amino acid building blocks:

  • 1-Aminocyclopropanecarboxylic acid (ACC): The source of the spiro-cyclopropane ring.[1]

  • Glycine: The source of the secondary amide linker.

Selected Pathway:

  • Step 1: Esterification of ACC to form H-ACC-OMe[1]·HCl.

  • Step 2: Coupling with N-Boc-Glycine to form the dipeptide Boc-Gly-ACC-OMe.[1]

  • Step 3: Acidolytic deprotection followed by base-mediated cyclization to yield the spiro-DKP.[1]

Pathway Visualization

G ACC 1-Aminocyclopropane- carboxylic Acid (ACC) ACC_Est H-ACC-OMe · HCl ACC->ACC_Est SOCl2, MeOH Reflux Dipeptide Boc-Gly-ACC-OMe (Intermediate) ACC_Est->Dipeptide + Boc-Gly IBCF/NMM or EDC Boc_Gly Boc-Gly-OH Boc_Gly->Dipeptide Deprotected H-Gly-ACC-OMe · TFA Dipeptide->Deprotected TFA/DCM or HCl/MeOH Target 4,7-Diazaspiro[2.5] octane-5,8-dione Deprotected->Target Et3N, 2-BuOH Reflux (Cyclization)

Figure 1: Synthetic flowchart for the scalable production of 4,7-diazaspiro[2.5]octane-5,8-dione.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 1-Aminocyclopropanecarboxylate HCl (H-ACC-OMe·HCl)

Note: ACC is commercially available, but this step is provided for raw material cost reduction.[1]

  • Setup: Equip a 2L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.[3]

  • Reagents:

    • Methanol (anhydrous): 10 volumes (relative to ACC mass).[1]

    • 1-Aminocyclopropanecarboxylic acid (ACC): 1.0 equiv.[1]

    • Thionyl Chloride (

      
      ): 1.2 equiv.[1]
      
  • Procedure:

    • Charge Methanol and cool to 0°C.

    • Add

      
       dropwise over 30 minutes (Exothermic! Maintain T < 10°C).
      
    • Add solid ACC portion-wise.

    • Warm to room temperature (RT), then heat to reflux (65°C) for 4 hours.

    • Monitor by TLC or NMR (disappearance of ACC).[1]

    • Concentrate in vacuo to a white solid.

    • Purification: Triturate with diethyl ether to remove residual acid. Filter and dry.[4]

    • Yield: >95% (White crystalline solid).[1]

Stage 2: Peptide Coupling (Formation of Boc-Gly-ACC-OMe)

Rationale: The Mixed Anhydride method (IBCF) is chosen over EDC/HOBt for scalability and ease of workup (no urea byproducts).[1]

  • Setup: 5L Reactor with cooling jacket (-15°C capacity).

  • Reagents:

    • Boc-Gly-OH: 1.0 equiv.[1]

    • Isobutyl chloroformate (IBCF): 1.05 equiv.[1]

    • N-Methylmorpholine (NMM): 2.1 equiv.[1][5]

    • H-ACC-OMe[1][5]·HCl (from Stage 1): 1.0 equiv.[1]

    • THF (anhydrous): 10 volumes.

  • Procedure:

    • Dissolve Boc-Gly-OH and NMM (1.05 equiv) in THF.[1] Cool to -15°C.[1][5]

    • Add IBCF dropwise (maintain T < -10°C) to form the mixed anhydride.[1] Stir for 15 min.

    • In a separate vessel, dissolve H-ACC-OMe[1]·HCl and NMM (1.05 equiv) in minimal DMF/THF.[1]

    • Add the amine solution to the mixed anhydride slowly.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water. Extract with Ethyl Acetate.[6][7] Wash organic layer with 1M citric acid, sat.

      
      , and brine.
      
    • Purification: Crystallize from EtOAc/Heptane.

    • Yield: 85-90%.[1][5]

Stage 3: Deprotection and Cyclization (The "One-Pot" Finish)

Rationale: Thermal cyclization in 2-butanol drives the equilibrium toward the stable 6-membered DKP ring, precipitating the product.[1]

  • Setup: 2L RBF with reflux condenser.

  • Reagents:

    • Boc-Gly-ACC-OMe: 1.0 equiv.[1]

    • HCl (4M in Dioxane) or TFA/DCM (1:1).[1]

    • Triethylamine (

      
      ): 2.5 equiv.[1]
      
    • 2-Butanol (or Toluene): 15 volumes.[1]

  • Procedure:

    • Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir at RT for 1 hour until Boc is removed. Concentrate to dryness (H-Gly-ACC-OMe·HCl).

    • Cyclization: Resuspend the crude salt in 2-Butanol. Add

      
       to neutralize (pH ~8).[1]
      
    • Heat to reflux (100°C) for 4–12 hours. The DKP product is often less soluble than the linear dipeptide and may precipitate during the reaction.

    • Isolation: Cool to 0°C. Filter the precipitate.[8]

    • Purification: Wash the filter cake with water (to remove triethylammonium salts) and cold methanol. Recrystallize from water/ethanol if necessary.

    • Yield: 70-80%.[1]

Quality Control & Analytical Data

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (210 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Confirms structure (see below)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 155.15 Da

Expected ¹H-NMR Signals (DMSO-d₆):

  • δ 8.0–8.5 ppm (Broad s, 2H): Amide NH protons (N4 and N7).

  • δ 3.6–3.8 ppm (s, 2H): Glycine methylene (-CH₂- at C6).[1]

  • δ 1.0–1.2 ppm (m, 4H): Cyclopropane protons (C1/C2).[1] Note: These appear as distinct multiplets due to the rigid spiro fusion.

Process Safety & Scalability

  • Cyclopropane Strain: The spiro[2.5] system possesses significant ring strain (~27 kcal/mol). While stable under standard conditions, avoid strong Lewis acids or extreme temperatures (>150°C) that might trigger ring-opening or rearrangement.[1]

  • Exotherms: The mixed anhydride formation (Stage 2) and thionyl chloride addition (Stage 1) are highly exothermic. Controlled addition rates and efficient cooling are critical at scale (>100g).[1]

  • Solvent Selection: 2-Butanol is preferred for cyclization because its boiling point (99°C) is sufficient to drive the reaction, yet it is safer and easier to remove than Toluene/Acetic Acid mixtures.

References

  • Patent: Synthesis method of 4,7-diazaspiro[2.5]octane derivatives. CN108863958A (2018).[1] Link

  • Patent: Synthesis method of 4,7-diazaspiro[2.5]octane compound. CN111943893A (2020).[1] Link

  • Article: Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. J. Comb. Chem. 2003, 5, 3, 253–259. Link[1]

  • Article: 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis. Farmaco. 1993 Dec;48(12):1663-74.[1][9] Link

Sources

Technical Guide: Strategic Utilization of 4,7-Diazaspiro[2.5]octane-5,8-dione in Drug Development

[1]

Executive Summary: The "Spiro" Advantage

In modern medicinal chemistry, the shift from flat, aromatic structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility and metabolic stability. 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8) is a critical bicyclic building block.[1] It serves as the oxidized precursor to the 4,7-diazaspiro[2.5]octane core, a privileged pharmacophore famously utilized in Risdiplam (Evrysdi) , the first oral treatment for Spinal Muscular Atrophy (SMA).

This guide outlines the strategic sourcing of this intermediate, its quality control parameters, and the validated protocols for transforming it into the bioactive diamine scaffold.

Commercial Sourcing Strategy

Unlike common reagents, 4,7-diazaspiro[2.5]octane-5,8-dione is often custom-manufactured or sold as a "building block" rather than a commodity chemical.[1] Researchers must distinguish between the Dione (precursor) and the Diamine (reduced, active scaffold) when ordering.

Supplier Landscape & Specifications

The compound is typically available from specialized heterocyclic synthesis vendors.[1]

Compound FormCAS NumberTypical PurityPrimary ApplicationKey Suppliers (Verified)
5,8-Dione (Precursor) 129306-17-8 ≥97%Large-scale synthesis; cost-effective starting material.[1]King Scientific, ChemicalBook, BenchChem
Diamine (Reduced) 99214-52-5≥95%Direct usage in library synthesis; often hygroscopic.[1]BLDpharm, Enamine, WuXi AppTec
N-Boc Protected 674792-08-6≥98%Medicinal chemistry; selective functionalization.[1]TCI, Sigma-Aldrich (Merck), Combi-Blocks
Quality Control (QC) Protocol

Upon receipt, the identity and purity of the dione must be verified, as spiro-diketopiperazines can undergo hydrolysis or ring-opening under improper storage.[1]

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropane protons (high field, ~0.8–1.5 ppm) and the amide protons (broad singlets, exchangeable with D2O).

  • Solubility Check: The dione has limited solubility in non-polar solvents.[1] QC should be performed in DMSO or DMF.[1]

  • Impurity Flag: Check for 1-aminocyclopropanecarboxylic acid (hydrolysis product) via LC-MS.

Application Protocol: Reduction to the Pharmacophore

The primary application of the 5,8-dione is its reduction to the 4,7-diazaspiro[2.5]octane core.[1] This step is critical because the dione is chemically stable, whereas the resulting secondary amine is reactive and prone to oxidation.

Mechanistic Pathway

The reduction converts the two amide carbonyls (C=O) into methylene groups (CH2). This transformation dramatically changes the basicity and lipophilicity of the molecule.

ReductionPathwayDione5,8-Dione(CAS 129306-17-8)Stable PrecursorIntermediateBorane ComplexIntermediateDione->IntermediateReduction(BH3-THF or LiAlH4)Diamine4,7-Diazaspiro[2.5]octane(Active Scaffold)Secondary AmineIntermediate->DiamineAcidic Workup(HCl/MeOH)RisdiplamRisdiplam (Evrysdi)SMA TherapeuticDiamine->RisdiplamSNAr Coupling(Imidazo[1,2-b]pyridazine)

Caption: Transformation of the stable dione precursor into the bioactive diamine scaffold used in Risdiplam synthesis.

Detailed Experimental Procedure (Reduction)

Safety Note: This reaction utilizes Borane-THF or Lithium Aluminum Hydride (LiAlH4), which are pyrophoric.[1] All operations must be conducted under an inert atmosphere (Argon/Nitrogen).[1]

Reagents:

  • 4,7-Diazaspiro[2.5]octane-5,8-dione (1.0 eq)[1]

  • Borane-Tetrahydrofuran complex (BH3[1][2]·THF), 1.0 M solution (4.0–6.0 eq)

  • Anhydrous THF (Solvent)[1]

  • Methanol (Quenching)[1]

  • Conc. HCl (Workup)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

  • Dissolution: Charge the flask with 4,7-diazaspiro[2.5]octane-5,8-dione and anhydrous THF (10 mL/g). The starting material may be a suspension; this is normal.[1]

  • Addition: Cool the mixture to 0°C. Add BH3·THF dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H2) may occur.

  • Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (65°C) for 16–24 hours. The suspension should dissolve as the reduction proceeds.[1]

  • Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane. Vigorous bubbling will occur.[1]

  • Complex Breaking: Add conc. HCl (approx 2 eq relative to Borane) and reflux for 2 hours to break the boron-amine complex.

  • Isolation: Concentrate the solvent in vacuo. Basify the residue with NaOH (aq) to pH >12 and extract with DCM or CHCl3.

  • Yield: The resulting oil (4,7-diazaspiro[2.5]octane) is often used immediately in the next step due to its affinity for CO2 (carbamate formation).[1]

Advanced Application: Library Synthesis

For medicinal chemistry libraries, the dione reduction is too low-throughput.[1] Instead, the N-Boc protected derivative is used.[1]

Workflow for Parallel Synthesis:

  • Source: Buy tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (CAS 674792-08-6).[1]

  • Coupling: Perform SNAr or Buchwald-Hartwig coupling on the free secondary amine (position 7).[1]

  • Deprotection: Remove the Boc group (TFA/DCM) to expose the position 4 amine.

  • Diversification: Functionalize position 4 to create a library of spiro-analogs.

LibraryWorkflowStartBoc-Protected Scaffold(CAS 674792-08-6)Step1Step 1: C-7 Functionalization(SNAr / Reductive Amination)Start->Step1Step2Step 2: Boc Deprotection(TFA or HCl)Step1->Step2Step3Step 3: C-4 Diversification(Library Generation)Step2->Step3

Caption: Parallel synthesis workflow using the mono-protected scaffold for library generation.

References

  • Risdiplam (Evrysdi) Approval & Chemistry: Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[1] Journal of Medicinal Chemistry. [1]

  • Synthesis of 4,7-diazaspiro[2.5]octane derivatives: Patent CN111943894A.[1][3] "Synthesis method of 4,7-diazaspiro[2.5]octane compound."

  • Safety & Handling (Borane Reduction): "Safe Handling of Borane-Tetrahydrofuran Complex." Organic Process Research & Development. [1]

  • Commercial Supplier Data: PubChem Compound Summary for 4,7-Diazaspiro[2.5]octane.

The Ascendance of a Privileged Scaffold: Applications of 4,7-Diazaspiro[2.5]octane-5,8-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Spirocyclic Diketopiperazine

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer a departure from "flat" aromatic systems is paramount for accessing new chemical space and developing therapeutics with improved properties. Among these, spirocyclic scaffolds have emerged as particularly valuable due to their inherent three-dimensionality, conformational rigidity, and metabolic stability. This guide delves into the burgeoning applications of a noteworthy example: the 4,7-diazaspiro[2.5]octane-5,8-dione core. This unique spiro-diketopiperazine, characterized by the fusion of a cyclopropane ring with a piperazine-2,5-dione, has garnered significant attention as a "privileged scaffold". Such scaffolds are molecular frameworks capable of interacting with multiple biological targets with high affinity, rendering them fertile ground for the development of innovative therapeutic agents.

This document will provide an in-depth exploration of the medicinal chemistry applications of the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold, offering detailed insights into its use in the design of novel therapeutics. We will dissect its role in the development of anticancer agents, particularly as inhibitors of the MDM2-p53 protein-protein interaction, and its crucial function as a key building block in the synthesis of the spinal muscular atrophy drug, Risdiplam. Furthermore, we will explore the broader potential of this scaffold in areas such as antiviral and neuroprotective agent development. Detailed synthetic protocols and biological evaluation methodologies will be provided to equip researchers with the practical knowledge to harness the potential of this versatile molecular framework.

Core Applications in Therapeutic Development

The rigid, three-dimensional structure of the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold provides a unique platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. This has led to its successful application in several key therapeutic areas.

Anticancer Agents: Targeting the MDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its inactivation, often through interaction with its negative regulator, the E3 ubiquitin ligase MDM2, is a hallmark of many cancers. The inhibition of the MDM2-p53 protein-protein interaction (PPI) has therefore become a major focus of anticancer drug discovery. The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold has proven to be an effective template for the design of potent and selective MDM2-p53 inhibitors.

The spirocyclic core serves as a rigid scaffold to mimic the presentation of key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are crucial for its binding to MDM2. By appending appropriate substituents to the diazaspirooctane-dione framework, it is possible to create molecules that occupy the hydrophobic pockets on the surface of MDM2, thereby disrupting its interaction with p53 and restoring p53's tumor-suppressive function.

Below is a table summarizing the activity of some spiro-diketopiperazine-based MDM2-p53 inhibitors. While not all compounds in the cited literature contain the exact 4,7-diazaspiro[2.5]octane-5,8-dione core, they represent the broader class of spiro-diketopiperazines and highlight the potential of this structural motif.

Compound IDModifications to the Spiro-Diketopiperazine ScaffoldTargetAssayIC50/KiReference
MI-63 Spiro-oxindole fused to a pyrrolidine ringMDM2Fluorescence PolarizationKi = 3 nM[1]
Compound 7d Spiroxindole with a benzimidazole scaffoldMDM2MTT Assay (MDA-MB 231)IC50 = 3.797 ± 0.205 µM[2]
Compound 7a Spiroxindole with a benzimidazole scaffoldMDM2Microscale ThermophoresisKD = 2.38 μM[2]

Mechanism of Action: Restoring p53 Function

The following diagram illustrates the mechanism by which 4,7-diazaspiro[2.5]octane-5,8-dione-based inhibitors disrupt the MDM2-p53 interaction.

MDM2_p53_Inhibition cluster_0 Normal Cellular State cluster_1 Cancer Cell with MDM2 Overexpression cluster_2 Treatment with Spiro-Diketopiperazine Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome MDM2->Proteasome Ubiquitination & Degradation p53_c p53 (degraded) MDM2_c MDM2 (overexpressed) p53_c->MDM2_c Proteasome_c Proteasome MDM2_c->Proteasome_c Increased Degradation p53_t p53 (active) Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis Tumor Suppression MDM2_t MDM2 Inhibitor Spiro-Diketopiperazine Inhibitor Inhibitor->MDM2_t Binding & Inhibition Risdiplam_Synthesis start Starting Materials intermediate1 Protected 4,7-Diazaspiro[2.5]octane start->intermediate1 intermediate2 Substituted Pyrimidine start->intermediate2 coupling Coupling Reaction intermediate1->coupling intermediate2->coupling deprotection Deprotection coupling->deprotection risdiplam Risdiplam deprotection->risdiplam

Caption: General Synthetic Workflow for Risdiplam.

Emerging Applications: Antiviral and Neuroprotective Potential

While the applications in cancer and SMA are well-established, the inherent properties of the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold suggest its potential in other therapeutic areas. The broader class of diketopiperazines has been shown to exhibit a wide range of biological activities, including antiviral and neuroprotective effects.[3][4]

  • Antiviral Activity: Spiro-piperazine containing compounds have been investigated as entry inhibitors for a variety of viruses, including HIV and hepatitis B.[5] The rigid scaffold can be functionalized to interact with viral surface proteins or host cell receptors, preventing viral entry.

  • Neuroprotection: The conformational rigidity of spirocyclic systems can lead to improved selectivity for neuronal targets and enhanced blood-brain barrier permeability. Derivatives of diketopiperazines have shown promise in models of neurodegenerative diseases.[3] Further exploration of 4,7-diazaspiro[2.5]octane-5,8-dione derivatives in this area is a promising avenue for future research.

Experimental Protocols

Protocol 1: Synthesis of the 4,7-Diazaspiro[2.5]octane Core

The following protocol is a general procedure for the synthesis of the 4,7-diazaspiro[2.5]octane core, adapted from patent literature.[6][7][8][9][10] This multi-step synthesis requires careful control of reaction conditions.

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid

  • Thionyl chloride

  • Ethanol

  • Benzylamine

  • Triethylamine

  • Ethyl bromoacetate

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Esterification of 1-Aminocyclopropane-1-carboxylic acid:

    • Suspend 1-aminocyclopropane-1-carboxylic acid in ethanol.

    • Slowly add thionyl chloride at 0 °C.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the ethyl ester.

  • Amide Coupling:

    • Dissolve the ethyl ester of 1-aminocyclopropane-1-carboxylic acid and benzylamine in DCM.

    • Add a coupling reagent (e.g., DCC/HOBt or HATU) and a base (e.g., triethylamine).

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction and purify the product by column chromatography.

  • Cyclization to form the Diketopiperazine Ring:

    • The linear dipeptide precursor can be cyclized under thermal conditions or by using a suitable cyclization agent. A common method involves heating the dipeptide methyl or ethyl ester in a high-boiling solvent such as xylene or toluene, often with a catalytic amount of acid or base.

  • Reduction of the Diketopiperazine:

    • Dissolve the 4-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione in a suitable solvent like THF.

    • Carefully add a reducing agent such as LiAlH₄ at 0 °C.

    • Reflux the mixture until the reduction is complete.

    • Quench the reaction carefully and work up to isolate the reduced product, 7-benzyl-4,7-diazaspiro[2.5]octane.

  • Debenzylation:

    • Dissolve the 7-benzyl-4,7-diazaspiro[2.5]octane in methanol.

    • Add Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.

    • Filter off the catalyst and remove the solvent to obtain the final 4,7-diazaspiro[2.5]octane.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification protects the carboxylic acid and activates it for the subsequent amide coupling.

  • Amide Coupling: The use of standard peptide coupling reagents ensures efficient formation of the amide bond.

  • Cyclization: Thermal cyclization is a common method for the formation of diketopiperazines from dipeptide esters.

  • Reduction: LiAlH₄ is a powerful reducing agent capable of reducing the amide bonds of the diketopiperazine to the corresponding amines.

  • Debenzylation: Catalytic hydrogenation is a clean and efficient method for removing the benzyl protecting group from the nitrogen atom.

Protocol 2: Fluorescence Polarization Assay for MDM2-p53 Interaction

This protocol describes a fluorescence polarization (FP) assay to screen for inhibitors of the MDM2-p53 interaction. The assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to the MDM2 protein.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., TAMRA-labeled p53 peptide)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute the MDM2 protein to the desired concentration in assay buffer.

    • Dilute the fluorescently labeled p53 peptide to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • Add a small volume (e.g., 1 µL) of the test compound dilutions or DMSO (for controls) to the wells of the 384-well plate.

    • Add the MDM2 protein solution to all wells except the "peptide only" controls.

    • Add the fluorescently labeled p53 peptide solution to all wells.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • The fluorescence polarization values are used to calculate the percentage of inhibition for each test compound concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the MDM2-p53 interaction) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System:

  • Controls: The assay should include positive controls (no inhibitor, maximum binding) and negative controls ("peptide only," no MDM2, minimum polarization) to ensure the assay is performing correctly.

  • Z'-factor: The quality of the assay can be assessed by calculating the Z'-factor, which should be > 0.5 for a robust assay.

Conclusion and Future Perspectives

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its successful application in the development of MDM2-p53 inhibitors and its integral role in the synthesis of Risdiplam underscore its therapeutic potential. The unique three-dimensional and rigid nature of this scaffold provides a powerful platform for the design of novel drugs with improved potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on expanding the therapeutic applications of this versatile scaffold. The exploration of 4,7-diazaspiro[2.5]octane-5,8-dione derivatives as antiviral agents, neuroprotective compounds, and inhibitors of other challenging protein-protein interactions holds significant promise. The development of more efficient and diverse synthetic methodologies will further accelerate the exploration of the chemical space around this remarkable molecular framework, paving the way for the discovery of the next generation of innovative medicines.

References

Sources

Strategic Utilization of 4,7-Diazaspiro[2.5]octane-5,8-dione in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the Spiro-DKP Scaffold

In the landscape of modern drug discovery, the shift from flat, aromatic-heavy structures to three-dimensional (


-rich) scaffolds is well-documented. 4,7-diazaspiro[2.5]octane-5,8-dione  represents a premier "privileged structure" in this domain. It combines the rigid, conformationally restricted geometry of a spiro-cyclopropane with the bioactive diketopiperazine (DKP) core.

This building block is not merely a laboratory curiosity; it is the structural heart of Risdiplam (Evrysdi) , the first oral treatment for Spinal Muscular Atrophy (SMA). The scaffold's unique ability to project substituents into defined vectors while maintaining a compact footprint makes it an essential tool for:

  • Peptidomimetics: Mimicking

    
    -turns in proteins.
    
  • CNS Penetration: Increasing metabolic stability and lipophilicity compared to flexible analogs.

  • Fragment-Based Drug Design (FBDD): Serving as a rigid linker with defined exit vectors.

This guide details the synthesis, handling, and strategic application of this building block, moving beyond basic literature to provide field-tested protocols.

Chemical Profile & Handling

PropertyDataNotes
IUPAC Name 4,7-diazaspiro[2.5]octane-5,8-dioneCore scaffold
CAS No. 129306-17-8Unsubstituted core
Molecular Weight 140.14 g/mol High atom economy
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility; moderate in CH2Cl2
Stability High thermal stabilityDKP ring is robust; cyclopropane is stable under non-extreme conditions
Storage 2–8°C, DesiccatedHygroscopic; store under inert atmosphere

Safety Advisory: While the DKP core is generally non-toxic, intermediates involving chloroacetyl chloride or benzyl halides are potent alkylating agents. Standard PPE and fume hood usage are mandatory.

Core Synthetic Protocols

The utility of this block relies on its efficient synthesis and subsequent transformation. We present two critical workflows: De Novo Assembly (creating the block) and Scaffold Activation (using the block).

Protocol A: De Novo Synthesis of the Spiro-DKP Core

Rationale: Commercial supplies can be variable. In-house synthesis from 1-aminocyclopropanecarboxylic acid (Acc) ensures purity and allows for early-stage diversification.

Reagents:

  • 1-Aminocyclopropanecarboxylic acid (Acc)[1]

  • Thionyl chloride (

    
    )
    
  • Chloroacetyl chloride[1][2]

  • Benzylamine (or other primary amine for N-substitution)

  • Solvents: Ethanol, THF, DMF

Step-by-Step Methodology:

  • Ester Activation:

    • Suspend Acc (1.0 equiv) in absolute ethanol (0.5 M).

    • Add

      
       (1.2 equiv) dropwise at 0°C.
      
    • Reflux for 4 hours. Concentrate to yield Ethyl 1-aminocyclopropanecarboxylate HCl.

    • Checkpoint: Verify conversion via TLC (

      
       shift) or LCMS.
      
  • N-Acylation:

    • Resuspend the ester (1.0 equiv) in THF/Water (1:1) with

      
       (2.5 equiv).
      
    • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours. Extract with EtOAc.

    • Result: Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate.

  • Cyclization (The Critical Step):

    • Dissolve the chloroacetamide intermediate in DMF (0.2 M).

    • Add Benzylamine (1.1 equiv) and NaI (0.1 equiv, catalyst).

    • Heat to 80°C for 6–12 hours.

    • Mechanism:[2][3][4] Intermolecular displacement of chloride by benzylamine, followed by spontaneous intramolecular lactamization to close the DKP ring.

    • Purification: Precipitate with water or recrystallize from EtOH.

Protocol B: Reduction to the Spiro-Diamine (Risdiplam Route)

Rationale: The dione is often a precursor to the saturated 4,7-diazaspiro[2.5]octane, a secondary amine scaffold used to build library diversity.

Reagents:

  • 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione (from Protocol A)[1][2][3][4][5][6]

  • 
     (LAH) or 
    
    
    
  • THF (anhydrous)

Methodology:

  • Setup: Flame-dry a 3-neck flask; purge with Argon.

  • Addition: Charge LAH (4.0 equiv) pellets suspended in THF. Cool to 0°C.

  • Reaction: Add the dione (1.0 equiv) as a solid or THF slurry portion-wise.

    • Note: Gas evolution (

      
      ) will be vigorous. Control addition rate.
      
  • Reflux: Heat to reflux for 16 hours. The cloudy suspension will turn grey/translucent.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    = grams of LAH used.
  • Isolation: Filter the granular white precipitate. Concentrate filtrate to yield the 7-benzyl-4,7-diazaspiro[2.5]octane .

Strategic Applications & Logic

Application 1: Conformational Locking in Peptidomimetics

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold mimics the


 and 

residues of a

-turn. Unlike flexible glycine linkers, the spiro-cyclopropane forces the DKP ring into a specific boat/chair conformation, locking the orientation of attached pharmacophores.

Experimental Strategy:

  • Use the dione nitrogens (N4 and N7) as attachment points.

  • N4 (Amide): Requires strong base (NaH) for alkylation.

  • N7 (Amide): If synthesized via Protocol A, this position carries the benzyl group. Use orthogonal protection (e.g., PMB) if removal is required later.

Application 2: Synthesis of Risdiplam Analogs

The reduction (Protocol B) converts the flat dione into a basic, 3D-morpholine surrogate.

  • Key Insight: The spiro-cyclopropane ring prevents metabolic oxidation at the

    
    -carbon, a common failure mode for standard piperazines.
    
  • Protocol Extension: Perform Buchwald-Hartwig coupling on the secondary amine (N4) to attach heteroaromatic cores (e.g., pyridines, pyrimidines).

Visualizing the Workflow

The following diagram illustrates the synthesis of the scaffold and its divergence into two distinct chemical spaces: the Rigid Dione Space (for peptidomimetics) and the Basic Diamine Space (for drug-like scaffolds).

SpiroScaffold Acc 1-Aminocyclopropane- carboxylic Acid (Acc) Inter1 Ethyl-1-(chloroacetamido) cyclopropanecarboxylate Acc->Inter1 1. SOCl2, EtOH 2. ClCH2COCl, Base Dione 7-Benzyl-4,7-diazaspiro [2.5]octane-5,8-dione (THE CORE BLOCK) Inter1->Dione Benzylamine, NaI Cyclization (80°C) Diamine 7-Benzyl-4,7-diazaspiro [2.5]octane (Reduced Scaffold) Dione->Diamine Reduction (LiAlH4 or BH3-THF) Peptido Peptidomimetics (Rigid Linkers) Dione->Peptido N-Alkylation (NaH, R-X) Drugs Drug Candidates (e.g., Risdiplam) Diamine->Drugs Pd-Catalyzed Coupling (Buchwald-Hartwig)

Caption: Synthetic divergence of the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold into peptidomimetic and medicinal chemistry streams.

References

  • Synthesis of Risdiplam & Intermediates

    • Title: Preparation of 4,7-diazaspiro[2.5]octane derivatives.[1][2][3][4][5][6][7][8][9]

    • Source: WO P
    • URL
  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic scaffolds in medicinal chemistry.[10][11][12]

    • Source: Zheng, Y. et al. Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Diketopiperazine Reactivity

    • Title: 2,5-Diketopiperazines: Synthesis, Reactions, and Medicinal Chemistry.[13]

    • Source: Borthwick, A. D. Chemical Reviews, 2012.
    • URL:[Link]

  • Risdiplam (Evrysdi)

    • Title: Risdiplam: A Review in Spinal Muscular
    • Source: Dhillon, S. Drugs, 2020.
    • URL:[Link]

Sources

High-Impact Technical Guide: 4,7-diazaspiro[2.5]octane-5,8-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,7-diazaspiro[2.5]octane-5,8-dione , a privileged spirocyclic scaffold in modern drug discovery. It addresses the scaffold's dual utility: as a bioactive diketopiperazine (DKP) peptidomimetic and as a critical synthetic precursor to the diamine fragment found in the SMA drug Risdiplam (Evrysdi).

Part 1: Executive Summary & Structural Logic

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a convergence of two powerful pharmacophoric elements: the diketopiperazine (DKP) ring and the spiro-fused cyclopropane .

The "Privileged" Architecture

In drug design, this scaffold addresses three critical challenges:

  • Conformational Restriction: The spiro-cyclopropane ring locks the flexible piperazine core into a specific boat/chair conformation, significantly reducing the entropic penalty upon binding to a target protein.

  • Metabolic Stability: The DKP core is resistant to proteolysis, mimicking a peptide bond while evading peptidases.

  • Vectorial Definition: The nitrogen atoms at positions 4 and 7 allow for precise, bidirectional functionalization, enabling the creation of " dumbbell-shaped" molecules that can bridge protein-protein interaction (PPI) interfaces.

Dual-Modality in Drug Development

This scaffold operates in two distinct chemical spaces:

  • Modality A (The Dione): As a peptidomimetic (e.g., MDM2-p53 inhibitors). The carbonyls accept hydrogen bonds, mimicking the peptide backbone.

  • Modality B (The Diamine Precursor): As a synthetic intermediate for 4,7-diazaspiro[2.5]octane. This reduced form is the key structural motor in Risdiplam , modulating SMN2 RNA splicing.

Part 2: Therapeutic Applications & Mechanism

Neurology: The Risdiplam Connection (SMN2 Splicing)

The reduced form of this scaffold (4,7-diazaspiro[2.5]octane) is a defining feature of Risdiplam.

  • Mechanism: The scaffold binds to the SMN2 pre-mRNA/U1 snRNP complex. The spiro-ring provides the necessary bulk and geometry to stabilize the interaction without steric clash, promoting the inclusion of Exon 7.

  • Criticality: Replacement of the spiro-cyclopropane with a simple dimethyl group or other rings results in a significant loss of potency and selectivity.

Oncology: MDM2-p53 Inhibition

Spiro-DKP derivatives utilize the rigid core to project hydrophobic side chains (e.g., chlorophenyl, benzyl) into the deep hydrophobic cleft of MDM2 (specifically the Trp23 and Phe19 pockets).

  • Mechanism: Competitive inhibition. The scaffold mimics the

    
    -helical turn of p53.
    
Visualization of Mechanism (DOT Diagram)

MechanismOfAction Scaffold 4,7-diazaspiro[2.5]octane (Scaffold) Target_SMA SMN2 pre-mRNA (Splicing Modulation) Scaffold->Target_SMA Reduced Diamine Form (Risdiplam Fragment) Target_Onc MDM2 Protein (p53 Interaction) Scaffold->Target_Onc Dione (DKP) Form (Peptidomimetic) Effect_SMA Exon 7 Inclusion (Functional SMN Protein) Target_SMA->Effect_SMA Stabilizes U1 snRNP binding Effect_Onc Disruption of PPI (p53 Reactivation) Target_Onc->Effect_Onc Mimics Trp23/Phe19 residues

Caption: Divergent therapeutic pathways of the 4,7-diazaspiro[2.5]octane scaffold in Neurology (SMA) and Oncology (MDM2).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione from 1-aminocyclopropane-1-carboxylic acid (ACC). Note: This route ensures defined stereochemistry if chiral ACC is used.

Reagents:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC)

  • Glycine methyl ester hydrochloride

  • HATU / DIPEA (Coupling agents)[1]

  • Methanol / Ammonia (Cyclization)

Step-by-Step Methodology:

  • Peptide Coupling:

    • Dissolve ACC (1.0 eq) and Glycine methyl ester HCl (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.

    • Stir at RT for 16h.

    • Validation: LC-MS should show the linear dipeptide mass [M+H]+.

  • Cyclization (DKP Formation):

    • Dissolve the purified dipeptide methyl ester in Methanol.

    • Add 7N Ammonia in MeOH (excess).

    • Heat in a sealed tube at 60°C for 24h.

    • Observation: The product often precipitates as a white solid due to the high polarity and rigidity of the DKP.

  • Purification:

    • Filter the precipitate. Wash with cold Et2O.

    • Recrystallize from EtOH/Water if necessary.

Protocol B: Reduction to the Diamine (Risdiplam Fragment)

Objective: Converting the 5,8-dione to the 4,7-diazaspiro[2.5]octane. Critical Insight: This reduction is difficult due to the ring strain. Strong reducing agents are required.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) - 4.0 eq

  • THF (Anhydrous)

Methodology:

  • Suspend LiAlH4 in anhydrous THF under Argon at 0°C.

  • Add 4,7-diazaspiro[2.5]octane-5,8-dione portion-wise (Caution: Exothermic).

  • Reflux for 12–18h.

  • Quenching (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

  • Filter the aluminum salts.

  • Protection (Optional but Recommended): The free diamine is volatile and difficult to handle. React immediately with Boc2O to form the N-Boc protected derivative for storage.

Protocol C: Library Generation (N-Alkylation)

Objective: Functionalizing N4/N7 for SAR studies. Technical Challenge: The N-H protons of DKPs are weakly acidic (pKa ~14-15).

Methodology:

  • Deprotonation: Dissolve Scaffold in DMF. Add NaH (60% dispersion, 1.1 eq) at 0°C. Stir for 30 min.

  • Alkylation: Add alkyl halide (R-X). Stir at RT.

  • Regioselectivity:

    • Symmetric alkylation is straightforward.

    • Asymmetric alkylation requires sequential protection strategies (e.g., using N-PMB protection on one nitrogen during the initial synthesis).

Part 4: Data & Specifications

Physicochemical Profile

The following table summarizes the shift in properties between the Dione and the Diamine forms, guiding selection for specific assays.

PropertyDione Form (DKP)Diamine Form (Reduced)Relevance
H-Bond Donors 2 (Amide NH)2 (Amine NH)Target Binding
H-Bond Acceptors 2 (Carbonyls)0Solubility / Permeability
LogP (Est.) -1.2 (Hydrophilic)0.5 (Moderate)Cell Permeability
pKa ~14 (Amide)~9 (Secondary Amine)Ionization at pH 7.4
Stability High (Protease Resistant)Moderate (Oxidation prone)In vivo half-life
Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Starting Material: 1-Aminocyclopropane-1-carboxylic acid (ACC) Step1 Step 1: Coupling w/ Gly-OMe (HATU, DIPEA) Start->Step1 Intermediate Linear Dipeptide Step1->Intermediate Step2 Step 2: Cyclization (NH3/MeOH, 60°C) Intermediate->Step2 Product_Dione PRODUCT A: 4,7-diazaspiro[2.5]octane-5,8-dione (DKP Scaffold) Step2->Product_Dione Step3 Step 3: Reduction (LiAlH4, Reflux) Product_Dione->Step3 Optional Reduction Product_Diamine PRODUCT B: 4,7-diazaspiro[2.5]octane (Risdiplam Fragment) Step3->Product_Diamine

Caption: Synthetic decision tree for accessing both Dione (bioactive) and Diamine (synthetic intermediate) forms.

Part 5: References

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry. Link

  • Wang, S., et al. (2015). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction.[2] PLOS ONE. Link

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. Link

  • F. Hoffmann-La Roche AG. Patent WO2015173181: Pyridazine derivatives and their use as SMN2 gene splicing modifiers. (Describes the use of the spiro-diamine intermediate). Link

  • BenchChem. 4,7-Diazaspiro[2.5]octane-5,8-dione Structure and Properties.Link

Sources

synthesis of complex heterocycles using 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,7-Diazaspiro[2.5]octane-5,8-dione in High-Fsp³ Drug Scaffold Design

Executive Summary

The shift in medicinal chemistry from "flat" aromatic systems to three-dimensional (3D) scaffolds has elevated the importance of spirocyclic cores. 4,7-diazaspiro[2.5]octane-5,8-dione represents a premier "privileged scaffold" in this domain.[1] It combines the conformational rigidity of the spiro-cyclopropyl moiety with the hydrogen-bonding potential of a diketopiperazine (DKP).[1]

This Application Note provides a definitive guide to the synthesis and utilization of this scaffold. Unlike standard protocols, we focus on the causality of reactivity —specifically, how to exploit the strain of the spiro-cyclopropane ring and the nucleophilicity of the DKP nitrogens to construct complex heterocycles, including precursors for MDM2 inhibitors and antiviral agents (e.g., HCV, SARS-CoV-2).[1]

Part 1: Strategic Analysis & Reactivity Profile

The 4,7-diazaspiro[2.5]octane-5,8-dione core is not merely a passive linker; it is a tunable reactive entity.[1]

  • Conformational Locking: The spiro-fusion at C6 (IUPAC numbering for the octane system) locks the DKP ring into a specific boat-like conformation, restricting the rotation of attached substituents.[1] This is critical for entropy-driven binding affinity in protein-protein interaction (PPI) inhibitors.[1]

  • The "Donor-Acceptor" Cyclopropane: While the cyclopropane ring is stable under neutral conditions, the adjacent carbonyls (at C5 and C8) exert electron-withdrawing effects.[1] Under strong Lewis acid catalysis or nucleophilic attack, this ring can undergo homo-Michael addition (ring opening), offering a pathway to functionalized linear peptides or expanded rings.[1]

  • Orthogonal N-Functionalization: The two amide nitrogens (N4 and N7) are chemically distinct if the molecule is desymmetrized, allowing for sequential alkylation to build "complex heterocycles" like fused pyrido-pyrimidines.[1]

Visualizing the Reactivity Landscape

ReactivityLandscape Core 4,7-diazaspiro[2.5]octane-5,8-dione (The Scaffold) PathA Path A: N-Alkylation/Arylation (Library Expansion) Core->PathA Base + R-X PathB Path B: Global Reduction (Access to Diamines) Core->PathB LiAlH4 or BH3 PathC Path C: Cyclopropane Ring Opening (Homo-Michael Addition) Core->PathC Nu- + Lewis Acid ProdA MDM2 / p53 Inhibitors (e.g., Idasanutlin analogs) PathA->ProdA ProdB 4,7-diazaspiro[2.5]octane (Risdiplam Precursors) PathB->ProdB ProdC Linear Functionalized Peptidomimetics PathC->ProdC

Figure 1: Divergent synthetic pathways starting from the spiro-DKP core.[1] Path A and B are the primary focus for generating complex bioactive heterocycles.[1]

Part 2: Synthesis of the Core Scaffold

Objective: Scalable synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione starting from 1-aminocyclopropanecarboxylic acid (ACC).

Mechanism: This protocol relies on the condensation of ACC with Glycine methyl ester, followed by thermal or base-mediated cyclization.[1] The strain of the cyclopropane ring requires careful temperature control to prevent premature ring opening.[1]

Protocol 1: The "One-Pot" Cyclization Strategy

Reagents: 1-Aminocyclopropanecarboxylic acid (ACC), Boc-Gly-OH (or Cbz-Gly-OH), EDC[1]·HCl, HOBt, DIPEA, TFA (for deprotection), Morpholine (for cyclization).[1]

Step-by-Step Methodology:

  • Peptide Coupling:

    • Dissolve Boc-Gly-OH (1.0 equiv) and ACC methyl ester HCl (1.1 equiv) in DMF (0.2 M).

    • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C.

    • Add DIPEA (3.0 equiv) dropwise.[1] Stir at RT for 12 h.[1]

    • Checkpoint: Monitor TLC (5% MeOH/DCM).[1] Product is the linear dipeptide Boc-Gly-ACC-OMe.[1]

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.[1] NaHCO₃, and brine.[1] Concentrate.

  • Deprotection & Cyclization (The Critical Step):

    • Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[1] Stir 1 h, concentrate to dryness.

    • Cyclization: Redissolve the crude amine salt in 2-butanol or toluene.[1]

    • Add morpholine (2.0 equiv) or Et₃N to neutralize the salt and catalyze intramolecular aminolysis.[1]

    • Reflux (100–110°C) for 4–6 hours.[1]

    • Observation: The product often precipitates as a white solid upon cooling due to the rigid, planar stacking of the DKP rings.[1]

  • Purification:

    • Filter the precipitate.[1][2] Wash with cold Et₂O.[1]

    • Yield Target: >75% over two steps.[1]

Data Validation Table:

ParameterSpecificationNote
Appearance White crystalline solidHigh melting point (>250°C) indicates purity.[1]
¹H NMR (DMSO-d₆) δ 8.2 (br s, 1H, NH), 7.9 (br s, 1H, NH), 3.8 (d, 2H), 1.0-1.2 (m, 4H)The cyclopropyl protons (1.0-1.2 ppm) are diagnostic.[1]
MS (ESI) [M+H]⁺ = 141.1Consistent with C₆H₈N₂O₂.[1]

Part 3: Synthesis of Complex Heterocycles (The Applications)

This section details how to transform the "dione" core into high-value drug scaffolds.

Protocol 2: Regioselective N-Alkylation (Library Generation)

To create MDM2 inhibitors, one must attach bulky hydrophobic groups (e.g., chloro-benzyl) to the nitrogens.[1]

  • Challenge: The two nitrogens are chemically equivalent in the unsubstituted core.

  • Solution: Statistical alkylation or sequential deprotonation using NaH.[1]

Procedure:

  • Suspend 4,7-diazaspiro[2.5]octane-5,8-dione (1.0 equiv) in anhydrous DMF.

  • Add NaH (60% dispersion, 1.1 equiv) at 0°C. Wait for H₂ evolution to cease (approx. 30 min).

    • Why? Incomplete deprotonation leads to bis-alkylation mixtures.[1]

  • Add the electrophile (e.g., 4-chlorobenzyl bromide, 1.0 equiv) dropwise.[1]

  • Stir at RT for 3-5 h.

  • Purification: The mono-alkylated product is less polar than the starting material but more polar than the bis-alkylated byproduct.[1] Flash chromatography (DCM/MeOH) is required.[1]

Protocol 3: Reduction to 4,7-Diazaspiro[2.5]octane (The Risdiplam Route)[1]

Many complex heterocycles (like the SMA drug Risdiplam) utilize the reduced diamine form, not the dione.[1] The dione is the stable precursor.[1]

Workflow Diagram:

ReductionWorkflow Start Spiro-DKP (Dione) Red Reduction (LiAlH4 / THF) Start->Red Reflux 16h Quench Fieser Quench (H2O, NaOH) Red->Quench 0°C Salt Salt Formation (2HCl) Quench->Salt HCl/MeOH

Figure 2: Conversion of the dione to the diamine salt, the active building block for SNAr couplings.

Detailed Procedure:

  • Reduction: Suspend the dione (10 mmol) in dry THF (50 mL). Carefully add LiAlH₄ (40 mmol, 4.0 equiv) pellets at 0°C. (Note: The dione is sparingly soluble, but dissolves as it reacts).[1]

  • Reflux: Heat to reflux for 16–24 hours. The mixture will turn grey/white.[1]

  • Fieser Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate. The filtrate contains the free diamine.[1]

  • Stabilization: The free diamine is volatile and absorbs CO₂.[1] Immediately treat with HCl in dioxane/methanol to generate the 4,7-diazaspiro[2.5]octane dihydrochloride salt.[1] This salt is stable for years.[1]

Part 4: Troubleshooting & "Self-Validating" Systems

A self-validating system employs internal checks to ensure the protocol is working before proceeding to the next step.[1]

Failure ModeSymptomRoot CauseValidation Step
Incomplete Cyclization Product is gummy/oily.Linear dipeptide did not close.NMR Check: Look for methyl ester singlet (~3.7 ppm).[1] If present, cyclization failed.[1]
Ring Opening New olefinic peaks in NMR (5.0-6.0 ppm).[1]Acid concentration too high or temp too high during deprotection.[1]TLC Check: Ring-opened products are usually much more polar (carboxylic acids).[1]
Over-Alkylation 3 spots on TLC (SM, Mono, Bis).[1]Excess base or fast addition of electrophile.[1]Stoichiometry Control: Use exactly 1.05 eq of NaH. Add electrophile as a dilute solution over 1 hour.

References

  • Synthesis of 4,7-diazaspiro[2.5]octane derivatives (Patent CN108863958A). [1]

    • Source: Google Patents / CNIPA.[1]

    • Relevance: Describes the industrial scale-up of the core scaffold and its conversion to MDM2 inhibitors.
    • URL
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic Amino Esters.

    • Source: PubMed / J. Comb.[1] Chem.

    • Relevance: details the solid-phase synthesis and library gener
    • URL:[Link][1]

  • Preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)... derivatives (Patent WO2015173181). [1][3]

    • Source: Google Patents / WIPO.[1]

    • Relevance: Validates the use of the reduced diamine form in the synthesis of Risdiplam analogs (SMN2 splicing modifiers).
    • URL
  • Five- and six-membered ring opening of pyroglutamic diketopiperazine.

    • Source: PubMed / J. Org.[1][4] Chem.

    • Relevance: Provides mechanistic insight into the nucleophilic ring-opening susceptibility of DKP systems, analogous to the spiro-cyclopropyl opening.
    • URL:[Link]

Sources

Application Note: The 4,7-Diazaspiro[2.5]octane-5,8-dione Scaffold as a Novel Platform for the Development of Potent Anticoronaviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent threat of coronavirus-mediated diseases, exemplified by the COVID-19 pandemic, underscores the urgent need for novel antiviral therapeutics. A critical strategy in antiviral drug discovery is the development of compounds that target highly conserved and essential viral proteins, such as the main protease (Mpro or 3CLpro). Spirocyclic scaffolds are gaining significant attention in medicinal chemistry due to their inherent three-dimensionality, which allows for novel interactions with biological targets and exploration of new chemical space.[1][2] This document provides a comprehensive guide for researchers and drug developers on utilizing the 4,7-diazaspiro[2.5]octane-5,8-dione core as a foundational scaffold for designing and synthesizing a new class of coronavirus main protease inhibitors. We present detailed protocols for scaffold synthesis and functionalization, in vitro enzymatic screening, and cell-based antiviral and cytotoxicity assays.

Introduction: The Rationale for a Spirocyclic Approach

The coronavirus main protease (Mpro) is an essential enzyme for viral replication, processing polyproteins into functional viral proteins. Its highly conserved nature across various coronaviruses makes it an attractive target for developing broad-spectrum antiviral drugs.[3][4] While several Mpro inhibitors have been developed, the potential for viral resistance necessitates a continuous pipeline of structurally diverse drug candidates.[4]

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a unique structural rigidity and three-dimensional topology.[1] This contrasts with more traditional, often planar, drug molecules. The conformational constraint of a spiro-center can pre-organize appended functional groups into optimal orientations for binding to a target's active site, potentially leading to enhanced potency and selectivity. The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold, in particular, presents two modifiable nitrogen atoms within a rigid framework, providing ideal vectors for chemical diversification to target the specific subsites of the Mpro active site.

Strategic Workflow for Inhibitor Development

The development process follows a logical pipeline from chemical synthesis to biological validation. This workflow is designed to efficiently identify and characterize promising lead compounds based on the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Secondary Screening & Validation cluster_3 Lead Progression Scaffold_Synth Synthesis of Core Scaffold (4,7-diazaspiro[2.5]octane-5,8-dione) Library_Synth Library Synthesis (Functionalization at N4/N7) Scaffold_Synth->Library_Synth Diversification Mpro_Assay In Vitro Mpro Inhibition Assay (FRET) Library_Synth->Mpro_Assay Test Compounds Cytotox_Assay Cytotoxicity Assay (e.g., MTT on Vero E6) Library_Synth->Cytotox_Assay Test Compounds Hit_Validation Hit Confirmation & Dose-Response Mpro_Assay->Hit_Validation Potent Hits (IC50) Cytotox_Assay->Hit_Validation Non-Toxic Hits (CC50) Antiviral_Assay Cell-Based Antiviral Assay (CPE or Plaque Reduction) Lead_Opt Lead Optimization (SAR Studies) Antiviral_Assay->Lead_Opt Validated Leads (EC50 & SI) Hit_Validation->Antiviral_Assay Prioritized Hits

Caption: Overall workflow for the development of anticoronaviral agents.

Proposed Mechanism of Action

The design strategy is predicated on functionalizing the spiro-scaffold to mimic the natural peptide substrate of the coronavirus Mpro. The rigid core positions key chemical groups to interact with the distinct pockets (S1, S2, etc.) of the Mpro catalytic site. The cyclopropane moiety can provide a novel hydrophobic interaction, while substituents on the nitrogen atoms can be designed to form hydrogen bonds and other interactions critical for binding affinity.

G cluster_Mpro SARS-CoV-2 Mpro Active Site cluster_Inhibitor Functionalized Spiro-Scaffold S1_pocket S1 Pocket (Hydrophilic) S2_pocket S2 Pocket (Hydrophobic) Catalytic_Dyad Catalytic Dyad (Cys-His) Scaffold 4,7-diazaspiro[2.5]octane -5,8-dione Core Scaffold->Catalytic_Dyad Positions R1/R2 for Optimal Binding R1 R1 Group (e.g., H-bond donor/acceptor) R1->S1_pocket H-Bonding R2 R2 Group (e.g., bulky hydrophobic group) R2->S2_pocket Hydrophobic Interaction

Caption: Conceptual diagram of the spiro-scaffold binding to Mpro.

Experimental Protocols

Protocol 1: Synthesis of the 4,7-Diazaspiro[2.5]octane-5,8-dione Scaffold and Derivatives

This protocol outlines a general, multi-step synthesis adapted from publicly available methods.[5][6] The core principle is the construction of the spirocyclic system from 1-aminocyclopropanecarboxylic acid, followed by functionalization.

Causality: This synthetic route is chosen for its modularity. The core scaffold is synthesized first, allowing for parallel synthesis of a diverse library of derivatives by varying the electrophiles (R-X) in the final step. This is highly efficient for structure-activity relationship (SAR) studies.

A. Synthesis of the Core Scaffold

  • Step 1: Protection of 1-aminocyclopropanecarboxylic acid. React 1-aminocyclopropanecarboxylic acid with a suitable protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base like sodium hydroxide in a solvent mixture (e.g., dioxane/water) to yield the N-Boc protected amino acid.

  • Step 2: Amide Coupling. Couple the N-Boc protected amino acid with a protected glycine ester (e.g., glycine methyl ester hydrochloride) using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

  • Step 3: Deprotection and Cyclization. Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). Neutralize the resulting amine salt and induce intramolecular cyclization by heating in a high-boiling point solvent like toluene or xylene, often with a mild base, to form the diketopiperazine core of the spiro-scaffold.

B. Functionalization of the Scaffold (Library Generation)

  • Dissolve the synthesized 4,7-diazaspiro[2.5]octane-5,8-dione scaffold in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Add a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate one or both nitrogen atoms. The choice of base and stoichiometry will determine mono- vs. di-alkylation.

  • Add the desired electrophile (e.g., benzyl bromide, substituted alkyl halides, etc.) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to proceed for several hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the final compounds using flash column chromatography.

Self-Validation: Each step must be validated. The identity and purity of intermediates and final products should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant Mpro.[7]

Causality: A FRET (Förster Resonance Energy Transfer) assay is a highly sensitive and high-throughput method for measuring protease activity.[7] An effective inhibitor will prevent the cleavage of the FRET substrate, leading to a measurable change in fluorescence, allowing for rapid quantification of inhibitory potency (IC₅₀).

  • Reagents: Recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

  • Prepare a 384-well, low-volume, black assay plate.

  • Add 5 µL of assay buffer to all wells.

  • Add 50 nL of test compound (in DMSO) or DMSO vehicle control to the appropriate wells.

  • Add 5 µL of Mpro enzyme solution (final concentration ~50 nM) to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of FRET substrate solution (final concentration ~20 µM).

  • Immediately place the plate in a fluorescence plate reader pre-set to 37 °C.

  • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Controls:

    • Positive Control: A known Mpro inhibitor (e.g., Nirmatrelvir).

    • Negative Control: DMSO vehicle (should show 100% enzyme activity).

    • No Enzyme Control: Buffer and substrate only (to measure background fluorescence).

Protocol 3: Cell-Based Antiviral Assay

This protocol assesses the ability of compounds to inhibit viral replication in a cellular context. A cytopathic effect (CPE) reduction assay is a common method.[8][9]

Causality: While an in vitro assay confirms target engagement, a cell-based assay is critical to verify that the compound can penetrate cells and inhibit viral replication in a more biologically relevant environment. This step validates the compound's potential as a therapeutic.

  • Materials: Vero E6 cells (or other susceptible cell line), SARS-CoV-2 (or a surrogate like HCoV-229E), cell culture medium (e.g., DMEM with 2% FBS), 96-well cell culture plates.

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour at 37 °C.

  • Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1.

  • Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • After incubation, observe the cells under a microscope for viral CPE (e.g., cell rounding, detachment).

  • Quantify cell viability using a suitable method, such as the addition of CellTiter-Glo® reagent or staining with crystal violet.

  • Controls:

    • Virus Control: Cells infected with virus, no compound (should show maximum CPE).

    • Cell Control: Uninfected cells, no compound (should show no CPE).

    • Positive Control: A known antiviral (e.g., Remdesivir).

Protocol 4: Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the host cells.[9]

Causality: It is crucial to distinguish between true antiviral activity and non-specific cytotoxicity. A promising drug candidate must be effective at concentrations far below those that harm the host cells. This is quantified by the Selectivity Index.

  • Seed Vero E6 cells in a 96-well plate as described in Protocol 3.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the compound dilutions to the cells (no virus is added).

  • Incubate for the same duration as the antiviral assay (48-72 hours).

  • Quantify cell viability using an MTT, MTS, or similar colorimetric assay.

Data Analysis and Presentation

Data from the assays should be analyzed to determine key parameters for each compound. The results can be summarized in a table for easy comparison.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits 50% of Mpro activity. Determined from the FRET assay data using non-linear regression.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a compound that provides 50% protection against virus-induced CPE. Determined from the cell-based antiviral assay.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in host cell viability. Determined from the cytotoxicity assay.

  • SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window. An SI > 10 is generally considered a good starting point for a hit compound.

Table 1: Hypothetical Screening Data for Functionalized Spiro-Scaffolds

Compound IDR1-Substituent (at N4)R2-Substituent (at N7)Mpro IC₅₀ (µM)Vero E6 CC₅₀ (µM)HCoV-229E EC₅₀ (µM)Selectivity Index (SI)
SCA-001 HH> 100> 100> 100-
SCA-002 BenzylH25.4> 10045.1> 2.2
SCA-003 3-pyridylmethylH8.1> 10012.5> 8.0
SCA-004 3-pyridylmethyl3-pyridylmethyl55.275.360.11.25
SCA-005 (S)-1-(Naphthalen-1-yl)ethylH1.2 88.92.5 35.6
Nirmatrelvir (Positive Control)0.05 > 1000.12 > 833

Conclusion and Future Directions

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a promising and underexplored starting point for the development of novel anticoronaviral agents. Its rigid, three-dimensional structure and readily modifiable positions provide an excellent platform for structure-based drug design targeting the conserved main protease. The protocols detailed in this guide offer a robust and validated workflow for synthesizing, screening, and validating compound libraries based on this scaffold. Promising hits, such as the hypothetical SCA-005 , with high potency (low µM EC₅₀) and a favorable selectivity index (SI > 10), should be prioritized for further lead optimization. Subsequent steps would involve expanding the SAR, conducting pharmacokinetic (ADME) studies, and ultimately, evaluating efficacy in in vivo models of coronavirus infection.

References

  • Design of novel and highly selective SARS-CoV-2 main protease inhibitors. ASM Journals. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. RSC Publishing. [Link]

  • Designing Inhibitors for the SARS CoV Main Protease as Anti-SARS Drugs. McGill Journal of Medicine. [Link]

  • Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model. Chemical Communications (RSC Publishing). [Link]

  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. PubMed. [Link]

  • Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. ACS Publications. [Link]

  • A Synthesis of a Spirocyclic Macrocyclic Protease Inhibitor for the Treatment of Hepatitis C. ACS Publications. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Antiviral Drug Screening. VIROLOGY RESEARCH SERVICES. [Link]

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. PMC - PubMed Central. [Link]

  • Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers. [Link]

  • In vitro methods for testing antiviral drugs. PMC. [Link]

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PMC - NIH. [Link]

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases. [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PMC. [Link]

  • Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity. PMC - NIH. [Link]

  • Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers. [Link]

  • In Vitro Antiviral Testing. IAR | USU. [Link]

Sources

Application Note: Spirocyclic Diamides in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and evaluation of Spirocyclic Diamides , an emerging subclass of ryanodine receptor (RyR) modulators designed to overcome metabolic resistance in lepidopteran pests. While commercial diamides (e.g., Chlorantraniliprole) rely on flexible anthranilic scaffolds, spirocyclic analogs introduce rigid spiro-fusion (e.g., spiro[cyclopropane-1,1'-indene]) to lock bioactive conformations and block metabolic access points.

Topic: Rational Design and Synthesis of Spiro-Fused Anthranilic Diamides

Abstract & Strategic Significance

The "Diamide" class (RyR modulators) represents a cornerstone of modern crop protection.[1] However, the prevalence of metabolic resistance (via P450 monooxygenases) and target-site mutations (e.g., G4946E in Plutella xylostella) necessitates novel scaffolds.

Spirocyclic Diamides incorporate a spiro-carbon center—typically fusing a cyclopropane, piperidine, or oxetane ring to the anthranilic or aniline core. This structural modification serves three critical functions:

  • Conformational Locking: Restricts the rotation of the amide bond, entropically favoring the RyR-binding state.

  • Metabolic Blockade: The spiro-group provides steric bulk that hinders P450 hydroxylation at susceptible benzylic positions.[1]

  • IP Novelty: Generates distinct chemical space outside the crowded Chlorantraniliprole/Cyantraniliprole patent landscape.

Mechanism of Action & SAR Logic

Unlike spiro-tetramic acids (e.g., Spiropidion) which inhibit Acetyl-CoA carboxylase (ACC), Spirocyclic Diamides target the Ryanodine Receptor (RyR) calcium channel.

Structure-Activity Relationship (SAR) Flowchart

The following diagram illustrates how the spiro-motif integrates into the pharmacophore to enhance selectivity and potency.

SAR_Logic Scaffold Anthranilic Diamide Core Target Ryanodine Receptor (RyR) (Transmembrane Domain) Scaffold->Target Modulates Ca2+ Release Resistance Metabolic Resistance (P450 Oxidation) Scaffold->Resistance Susceptible Sites SpiroMod Spiro-Cyclization (e.g., Spiro[cyclopropane-indane]) SpiroMod->Scaffold Structural Modification Effect1 Steric Shielding (Blocks Benzylic Oxidation) SpiroMod->Effect1 Effect2 Conformational Lock (Increases Binding Affinity) SpiroMod->Effect2 Effect1->Resistance Inhibits Effect2->Target Potentiates

Figure 1: Mechanistic impact of spiro-substitution on diamide pharmacology and resistance management.

Detailed Synthesis Protocol

This protocol describes the synthesis of a representative Spiro[cyclopropane-1,1'-indane]-based Diamide . This scaffold mimics the rigid indane systems found in recent "resistance-breaking" patents but adds a spiro-cyclopropane moiety to enhance lipophilicity (LogP) and metabolic stability.[1]

Target Molecule:

N-(4-chloro-2-(spiro[cyclopropane-1,1'-inden]-3'-ylcarbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide[1]

Reagents & Equipment
  • Reagents: 1,3-Indanedione, Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH, 60%), 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, Methanesulfonyl chloride (MsCl), 3-Methylpyridine.[1]

  • Solvents: Dry DMF, Acetonitrile (MeCN), DMSO.

  • Purification: Flash Chromatography (Silica Gel 60), HPLC (C18 column).[1]

Step-by-Step Methodology
Phase 1: Construction of the Spiro-Scaffold (Corey-Chaykovsky Cyclopropanation)

Rationale: Direct spiro-cyclopropanation of the indanedione creates the quaternary spiro-center early in the synthesis.

  • Activation: In a flame-dried 250 mL flask, suspend NaH (1.2 eq) in dry DMSO (50 mL) under Argon. Stir at 60°C for 1 hour until gas evolution ceases (formation of dimsyl anion).

  • Ylide Formation: Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 30 min to generate the sulfur ylide.

  • Cyclization: Add a solution of Substituted 2-benzylidene-1,3-indanedione (1.0 eq) in DMSO dropwise.

    • Critical Control Point: Maintain temperature <5°C to prevent polymerization.[1]

  • Workup: Stir at RT for 4 hours. Quench with saturated NH₄Cl.[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the Spiro[cyclopropane-1,2'-indene]-1',3'-dione intermediate via silica column (Hexane/EtOAc 8:2).

Phase 2: Formation of the Aniline Linker
  • Nitration: Dissolve the spiro-dione in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. (Targeting the aromatic ring of the indane core).[2]

  • Reduction: Subject the nitro-intermediate to catalytic hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction to yield the Spiro-aminoindane derivative .[1]

Phase 3: Convergent Coupling (The "Diamide" Bond)

Rationale: Using a sulfonyl chloride activator avoids harsh thionyl chloride conditions that might open the strained spiro-ring.

  • Activation: Dissolve 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry MeCN. Cool to 0°C.[1][2]

  • Reagent Addition: Add 3-Methylpyridine (2.0 eq) followed by Methanesulfonyl chloride (1.2 eq). Stir for 30 min to form the mixed anhydride/sulfonyl intermediate.

  • Coupling: Add the Spiro-aminoindane (from Phase 2, 1.0 eq) dissolved in MeCN.[1]

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (disappearance of acid spot).

  • Isolation: Pour into water. The precipitate is the crude Spirocyclic Diamide.

  • Final Purification: Recrystallize from Ethanol or purify via preparative HPLC (Acetonitrile/Water gradient).

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the convergent synthesis strategy.

Synthesis_Route Indanedione 1,3-Indanedione Derivative SpiroDione Spiro[cyclopropane-indane] Dione Indanedione->SpiroDione Corey-Chaykovsky (DMSO, 0°C) Ylide Sulfur Ylide (TMSOI + NaH) Ylide->SpiroDione Acid Pyrazole Carboxylic Acid (Warhead) ActivatedAcid Activated Sulfonyl Intermediate Acid->ActivatedAcid MsCl, 3-Picoline MeCN SpiroAmine Spiro-Aminoindane (Linker) SpiroDione->SpiroAmine 1. Nitration 2. Reduction Final Spirocyclic Diamide (Target Molecule) SpiroAmine->Final Nucleophilic Attack ActivatedAcid->Final Coupling

Figure 2: Convergent synthesis of spiro-fused anthranilic diamides.

Analytical Characterization & Validation

To ensure the integrity of the spiro-center, the following validation steps are mandatory:

TechniqueParameterAcceptance Criteria
¹H NMR (500 MHz) Cyclopropyl ProtonsDistinct multiplets at δ 1.2–1.8 ppm (upfield shift characteristic of spiro-cyclopropane).[1]
¹³C NMR Quaternary Spiro-CarbonSignal at δ 30–40 ppm (confirming spiro-fusion).[1]
HRMS (ESI) Molecular Ion [M+H]⁺Mass error < 5 ppm.[1]
X-Ray Crystallography Dihedral AngleConfirmation of orthogonal orientation between the spiro-ring and the amide plane.

References

  • Design, Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane. Molecules, 2024.

  • Structural basis for diamide modulation of ryanodine receptor. Nature Chemical Biology, 2020.[1]

  • Synthesis of New Spiro-Cyclopropanes Exhibiting High Insecticidal Activity. Molecules, 2022.[1][3]

  • Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry, 2022. [1]

  • WO2010052161A1: Spirocyclic derivatives as insecticides. World Intellectual Property Organization.[1] [1]

Sources

Application Notes and Protocols for Incorporating 4,7-Diazaspiro[2.5]octane-5,8-dione into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Spirocyclic Constraint in Peptidomimetics

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The incorporation of rigid scaffolds can pre-organize the peptide into a bioactive conformation, enhancing binding affinity for its target and increasing resistance to proteolytic degradation.[1][2][3]

This guide focuses on the integration of a unique spirocyclic diamide, 4,7-diazaspiro[2.5]octane-5,8-dione , into peptide sequences. The spirocyclic nature of this scaffold imparts a significant conformational rigidity, while the diamide system can act as a novel turn-inducing or helix-nucleating element. Furthermore, the two distinct nitrogen atoms offer handles for orthogonal protection and further functionalization, making it a versatile building block for creating diverse peptide mimetics.

PART 1: Synthesis of an Orthogonally Protected 4,7-Diazaspiro[2.5]octane-5,8-dione Building Block for Fmoc-SPPS

A key challenge in incorporating non-standard amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) is the availability of a suitably protected building block. For Fmoc-based SPPS, an ideal building block of 4,7-diazaspiro[2.5]octane-5,8-dione would possess an Fmoc group on one nitrogen for temporary protection during peptide chain elongation, and a stable, orthogonal protecting group (e.g., Boc) on the other nitrogen. Additionally, a carboxylic acid handle is required for coupling to the resin-bound peptide.

While a pre-synthesized, commercially available building block with this specific protection scheme is not readily found in the literature, a plausible synthetic route can be designed based on established chemical principles.

Proposed Synthetic Pathway

G A 1. N-Boc-1-aminocyclopropane-1-carboxylic acid B 2. Coupling with Glycine Methyl Ester A->B EDC, HOBt C 3. Boc Deprotection B->C TFA D 4. Intramolecular Cyclization C->D Base (e.g., DIPEA) E 5. Saponification D->E LiOH F 6. Fmoc Protection E->F Fmoc-OSu

Caption: Proposed synthesis of an Fmoc/Boc-protected building block.

Detailed Protocol for Building Block Synthesis

Step 1: Coupling of N-Boc-1-aminocyclopropane-1-carboxylic acid with Glycine Methyl Ester

  • Dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Filter the dicyclohexylurea (DCU) precipitate.

  • To the filtrate, add glycine methyl ester hydrochloride (1.2 eq) and triethylamine (TEA, 1.2 eq).

  • Stir the reaction mixture overnight at room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the dipeptide precursor.

Step 2: Boc Deprotection

  • Dissolve the dipeptide precursor in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Co-evaporate with toluene to remove excess TFA.

Step 3: Intramolecular Cyclization to form the Spirocyclic Diamide

  • Dissolve the deprotected dipeptide in a high-dilution of a suitable solvent like DCM or THF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the N-H spirocyclic diamide methyl ester.

Step 4: Saponification of the Methyl Ester

  • Dissolve the spirocyclic diamide methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the carboxylic acid.

Step 5: Selective N-Fmoc Protection

  • Dissolve the spirocyclic diamide carboxylic acid in a suitable solvent such as a mixture of acetone and water.

  • Add sodium bicarbonate (2.0 eq).

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq) in acetone dropwise.

  • Stir the reaction overnight at room temperature.

  • Remove the acetone under reduced pressure and wash the aqueous layer with ether.

  • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the final N-Fmoc-4,7-diazaspiro[2.5]octane-5,8-dione-N'-carboxylic acid building block. The other nitrogen remains unprotected for subsequent Boc protection if needed for specific synthetic strategies. For direct use in SPPS, one of the nitrogens on the spirocycle will form the peptide bond.

PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

The following protocol outlines the incorporation of the custom-synthesized, orthogonally protected 4,7-diazaspiro[2.5]octane-5,8-dione building block into a peptide sequence using standard Fmoc-based SPPS.[4][5][6]

General SPPS Workflow

G Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid/Building Block Coupling (HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next residue Washing2->Repeat Continue chain elongation Cleavage Cleavage and Deprotection (TFA cocktail) Washing2->Cleavage Final residue coupled Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Detailed Protocol for Incorporating the Spirocyclic Building Block

Materials:

  • Fmoc-protected amino acids

  • N-Fmoc-4,7-diazaspiro[2.5]octane-5,8-dione-N'-carboxylic acid (as synthesized above)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Spirocyclic Building Block:

    • Pre-activate a solution of the N-Fmoc-4,7-diazaspiro[2.5]octane-5,8-dione-N'-carboxylic acid building block (2-4 eq), HATU (1.95 eq), and DIPEA (4-8 eq) in DMF for 5-10 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the spirocyclic scaffold.

    • Monitor the coupling efficiency using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycle (deprotection, washing, coupling, washing) for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

PART 3: Characterization of Spirocyclic Peptide Mimetics

The incorporation of the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold is expected to significantly influence the conformational properties of the peptide. A thorough structural characterization is essential to understand these effects.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

  • 1D and 2D NMR: Acquire a suite of NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC to assign all proton and carbon resonances.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proton-proton distances, which are crucial for determining the peptide's conformation.

  • Temperature Coefficient Studies: Measuring the chemical shift change of amide protons as a function of temperature can identify protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures.

  • Molecular Dynamics (MD) Simulations: The distance restraints obtained from NOESY/ROESY can be used to perform restrained MD simulations to generate an ensemble of low-energy conformations consistent with the experimental data.

NMR Experiment Information Gained
COSY/TOCSYThrough-bond proton-proton correlations for spin system identification.
HSQC/HMBCOne-bond and long-range proton-carbon correlations for resonance assignment.
NOESY/ROESYThrough-space proton-proton distances for 3D structure determination.
Temperature CoefficientIdentification of intramolecular hydrogen bonds.
Structural Analysis by X-ray Crystallography

If the spirocyclic peptide mimetic can be crystallized, X-ray crystallography can provide a high-resolution, static picture of its three-dimensional structure. This can be invaluable for validating the solution-state structure determined by NMR and for understanding the precise conformational constraints imposed by the spirocyclic scaffold.

PART 4: Biological Evaluation of Spirocyclic Peptide Mimetics

The ultimate goal of incorporating the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold is to enhance the therapeutic potential of peptides. The following assays are recommended to evaluate the impact of this modification on key biological properties.

Proteolytic Stability Assay
  • Incubate the spirocyclic peptide and its linear counterpart with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum.

  • At various time points, quench the reaction.

  • Analyze the remaining amount of intact peptide by RP-HPLC or LC-MS.

  • Calculate the half-life of the peptides to quantify the improvement in stability conferred by the spirocyclic scaffold.

Cell Permeability Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a measure of passive diffusion across an artificial lipid membrane and can be a useful initial screen for cell permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and provides a more biologically relevant measure of both passive and active transport.

Antimicrobial Activity Assay (Example Application)
  • Prepare serial dilutions of the spirocyclic peptide in a suitable broth.

  • Inoculate each dilution with a standardized suspension of a target microorganism (e.g., E. coli, S. aureus).

  • Incubate under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Conclusion

The incorporation of 4,7-diazaspiro[2.5]octane-5,8-dione into peptide mimetics represents a promising strategy for developing novel therapeutics with enhanced stability and conformational control. While the synthesis of a suitable building block requires a dedicated effort, the subsequent integration into peptide sequences can be achieved using established SPPS protocols. Thorough characterization and biological evaluation are crucial to fully realize the potential of this unique spirocyclic scaffold in drug discovery.

References

  • Peptidomimetics as next – generation therapeutic applications. (2025). [Source name not available]. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2023). Chemical Reviews. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Source name not available]. [Link]

  • Synthesis of dipeptides from N-hydroxy-3-azaspiro[7][7]undecane-2,4-dione activated α-amino acids. (2007). ResearchGate. [Link]

  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. (2001). PubMed. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004). Organic Chemistry Portal. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. (2002). PubMed. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. [Link]

  • Diversity-oriented synthesis of macrocyclic peptidomimetics. (2016). Proceedings of the National Academy of Sciences. [Link]

  • Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (2023). ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2022). Thieme E-Journals. [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. (2018). ResearchGate. [Link]

  • Solid-state and solution-phase conformations of pseudoproline-containing dipeptides. (2009). SciSpace. [Link]

  • WO/2024/003798 A NOVEL PROCESS FOR THE PREPARATION OF 7 (4, 7- DIAZASPIRO [2.5] OCTAN-7-YL)-2-(2,8 DIMETHYLIMIDAZO[1,2-B] PYRID AZIN-6- YL) PYRIDO-4H-[1,2-A] PYRIMIDIN-4-ONE. (2024). WIPO Patentscope. [Link]

Sources

Troubleshooting & Optimization

challenges in synthesizing 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione

Current Status: 🟢 System Operational Topic: Troubleshooting Synthetic Protocols for Spiro-Diketopiperazines Ticket ID: DKP-SPIRO-001[1][2]

Welcome to the Technical Support Center

You have reached the specialized support tier for 4,7-diazaspiro[2.5]octane-5,8-dione .[1][2] This scaffold—a spiro-fused diketopiperazine (DKP) derived from 1-aminocyclopropanecarboxylic acid (ACC) and glycine—presents unique challenges due to ring strain, steric hindrance at the quaternary center, and poor solubility.[1][2]

Below are the active troubleshooting guides based on the most common failure modes reported by our user base (medicinal chemists and process engineers).

Quick Diagnostic: Select Your Issue

SymptomProbable CauseRecommended Protocol
Low yield during dipeptide coupling Steric hindrance at the ACC

-carbon.[1][2]
Switch to Route A (High-Activity Coupling) .
Failure to cyclize linear precursor Unfavorable s-cis amide conformation.[1][2]Apply Thermal/Acid-Catalyzed Cyclization .
No reaction on Methylene-DKP Incorrect ylide or solvent conditions.[1][2]Switch to Route B (Corey-Chaykovsky) .[1][2]
Product is insoluble "brick dust" Strong intermolecular hydrogen bonding.[1][2]Use HFIP or DMSO ; see Solubilization Guide.

Workflow Visualization

The following logic map outlines the two primary synthetic routes and their critical decision points.

SpiroSynthesis Start Target: 4,7-diazaspiro[2.5]octane-5,8-dione RouteA Route A: Linear Assembly (ACC + Glycine) Start->RouteA Raw Materials: ACC RouteB Route B: Cyclopropanation (Methylene-DKP) Start->RouteB Raw Materials: Serine/Cysteine Coupling Peptide Coupling (Steric Challenge) RouteA->Coupling Activation Methylene Dehydro-DKP Formation (Aldol Condensation) RouteB->Methylene Cyclization Cyclization DKP Ring Closure (Thermodynamic Challenge) Coupling->Cyclization Linear Dipeptide Product Purified Spiro-DKP Cyclization->Product Reflux/Acid Ylide Sulfur Ylide Addition (Corey-Chaykovsky) Methylene->Ylide Activated Alkene Ylide->Product Cyclopropanation

Figure 1: Bifurcated synthetic strategy.[1][2] Route A utilizes ACC building blocks, while Route B constructs the cyclopropane ring late-stage via ylide chemistry.[1][2]

Troubleshooting Guide: Detailed Protocols

Ticket #1: Difficulty Coupling ACC (Route A)

User Report: "I am trying to couple N-protected Glycine to ACC-OMe, but the reaction stalls or gives low yields."

Root Cause Analysis: 1-Aminocyclopropanecarboxylic acid (ACC) is an


-disubstituted amino acid.[1][2] The cyclopropane ring imposes significant steric bulk and conformational rigidity, making the amine a poor nucleophile and the carboxylate a difficult electrophile.[2] Standard EDC/HOBt protocols often fail.[1]

Corrective Action:

  • Activation Strategy: Switch to HATU or PyBOP with HOAt as an additive.[1][2] These generate more reactive active esters that can overcome the steric barrier.[1]

  • Order of Addition: It is often easier to couple onto the ACC amine (using a Glycine active ester) than to activate the ACC carboxylate.[2]

  • Protocol (Self-Validating):

    • Dissolve N-Fmoc-Gly-OH (1.2 equiv) and HATU (1.2 equiv) in DMF.[1][2]

    • Add DIPEA (2.5 equiv) and stir for 5 minutes (Yellow color indicates activation).

    • Add H-ACC-OMe (HCl salt) (1.0 equiv).[1][2]

    • Validation: Monitor by LCMS. If conversion <50% after 2h, add 0.5 equiv more HATU.

Ticket #2: Linear Dipeptide Won't Cyclize (Route A)

User Report: "I have the linear dipeptide Fmoc-Gly-ACC-OMe. I deprotected the amine, but it won't close to the DKP."

Root Cause Analysis: Formation of the DKP ring requires the dipeptide to adopt a cis conformation at the amide bond. The rigidity of the ACC moiety can energetically penalize this transition state. Furthermore, if the amine is protonated, cyclization cannot occur.[2]

Corrective Action: Thermal or acid-catalyzed cyclization is required to drive the equilibrium.[1][2]

  • Method A (Thermal/Base):

    • Deprotect the N-terminus (e.g., 20% piperidine/DMF).[1][2]

    • Heat the free amine dipeptide in butanol or toluene at reflux (110°C+) with a catalytic amount of acetic acid.[2]

    • Why: High temperature overcomes the rotational barrier; acetic acid catalyzes the nucleophilic attack of the amine on the ester.

  • Method B (Microwave):

    • Heat the linear precursor in water/acetonitrile (neutral pH) at 160°C for 10-20 minutes.

Ticket #3: Cyclopropanation Fails (Route B)

User Report: "I am trying to cyclopropanate 3-methylene-2,5-diketopiperazine using a Wittig reagent, but I get no reaction."

Root Cause Analysis: Phosphorus ylides (Wittig reagents) are generally too bulky and not nucleophilic enough to cyclopropanate the electron-deficient double bond of a methylene-DKP.[1][2] You must use a Sulfur Ylide (Corey-Chaykovsky reaction).[1][2]

Corrective Action: Use Dimethylsulfoxonium Methylide .[1][2][3]

  • Preparation:

    • Suspend Trimethylsulfoxonium iodide (Me3SOI) in dry THF or DMSO.[1][2]

    • Add NaH (sodium hydride) carefully under Argon.[1][2][4] Stir until evolution of H2 ceases (formation of the ylide).[2]

  • Reaction:

    • Add the 3-methylene-2,5-diketopiperazine (often N-protected with PMB or Benzyl to improve solubility).[1][2]

    • Stir at Room Temperature to 50°C.

    • Mechanism: The ylide acts as a soft nucleophile, performing a conjugate addition (Michael addition) to the exocyclic alkene, followed by ring closure and elimination of DMSO.[2]

    • Reference: This specific transformation on DKPs is well-documented by the Davies group (See Reference 1).

Ticket #4: Solubility & "Brick Dust" Character

User Report: "I synthesized the molecule, but I cannot dissolve it for NMR or purification. It precipitates as a white solid."[2][5]

Root Cause Analysis: 4,7-diazaspiro[2.5]octane-5,8-dione is a compact, rigid molecule with two amide bonds capable of forming a dense, intermolecular hydrogen-bonding network (similar to indigo or quinacridone pigments).[1][2]

Solubility Guide:

SolventSolubility RatingApplication
Water PoorNot recommended for stock solutions.[1][2]
Methanol/Ethanol PoorGood for washing away impurities ("trituration").[1][2]
DMSO GoodStandard for biological assays and NMR (

-DMSO).[1][2]
HFIP (Hexafluoroisopropanol) Excellent Best for LCMS and transfer. Breaks H-bonds.[1][2]
TFA (Trifluoroacetic acid) GoodSolubilizes by protonation (use for purification if stable).[2]

Purification Tip: Do not attempt flash chromatography on the free DKP. Purify at the N-protected stage (e.g., N,N'-dibenzyl) where solubility in EtOAc/DCM is good, then deprotect (e.g., hydrogenation) as the final step, isolating the product by filtration.[2]

FAQ: Frequently Asked Questions

Q: Can I synthesize this using the Bucherer-Bergs reaction? A: Yes, but it yields the hydantoin (spiro-hydantoin), not the diketopiperazine.[1][2] The Bucherer-Bergs reaction on cyclopropanone (or its equivalent) rearranges differently. You must use the peptide coupling route or the DKP cyclopropanation route for the 5,8-dione structure.[1][2]

Q: Is the spiro-cyclopropane ring stable to acid? A: Generally, yes.[1][2] The DKP ring stabilizes the structure.[1] However, under strongly acidic conditions (conc.[2] HCl, high heat), the cyclopropane ring can open to form a linear alkene or alcohol (homoserine derivative).[2] Avoid strong acids during workup; use mild acids like acetic acid or dilute HCl at 0°C.[1]

Q: How do I verify the structure if it's insoluble? A:

  • NMR: Use

    
    -DMSO or a mixture of CDCl3/TFA-d.[1][2]
    
  • Mass Spec: It ionizes well in ESI+ (M+H).

  • Carbon NMR: Look for the characteristic high-field cyclopropane signals (typically 10–20 ppm) and the quaternary spiro-carbon (around 30–40 ppm).[1][2]

References

  • Buñuel, E., et al. (2003).[2] Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry.

    • Key Insight: definitive protocol for Route B (sulfur ylide cyclopropan
  • Kuster, G. J., & Scheeren, H. W. (2006).[2] Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Journal of Combinatorial Chemistry.

    • Key Insight: Solid-phase synthesis and cyclization str
  • Campbell, A. D., et al. (1992).[2] Synthesis of 1-aminocyclopropanecarboxylic acid derivatives. Journal of Organic Chemistry.

    • Key Insight: Fundamental chemistry of ACC coupling and reactivity.[1][2]

  • Nanjing Yao Shi Technology Co Ltd. (2018).[1][2] Patent CN108863958A: Preparation method of 4,7-diazaspiro[2.5]octane derivatives.[1][2]

    • Key Insight: Industrial scale-up conditions for the specific target molecule using the ACC route.[1][2]

Sources

Technical Guide: Yield Optimization for 4,7-Diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8). This guide prioritizes yield optimization, impurity profiling, and scalable protocols.

Executive Summary & Molecule Profile

4,7-diazaspiro[2.5]octane-5,8-dione is a spirocyclic diketopiperazine (DKP) derived from the condensation of Glycine and 1-Aminocyclopropanecarboxylic acid (ACC) . Its rigid spiro-scaffold makes it a critical pharmacophore in drug discovery, particularly for peptidomimetics and conformational restriction.

Yield Challenge: The primary bottleneck in synthesis is the cyclization efficiency of the linear dipeptide precursor. Steric strain from the spiro-cyclopropane ring and competitive polymerization of the linear dipeptide often limit yields to <40% if uncontrolled. This guide details a protocol to elevate yields to >75% .

PropertySpecification
IUPAC Name 4,7-diazaspiro[2.5]octane-5,8-dione
Precursors Glycine methyl ester, N-Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC-OH)
Key Intermediate H-Gly-ACC-OMe (Linear Dipeptide)
Critical Step Thermal Cyclization (DKP formation)
Target Yield >75% (Isolated)

Troubleshooting & Optimization (Q&A)

Phase 1: Linear Precursor Synthesis (Coupling)

Q1: I am observing low conversion during the coupling of Boc-ACC-OH and Gly-OMe. Is the steric bulk of ACC the issue? A: Yes, the quaternary carbon of ACC creates significant steric hindrance. Standard EDC/HOBt coupling often stalls.

  • Root Cause: Slow activation of the ACC carboxyl group allows N-acylurea rearrangement (side reaction) to compete with amide bond formation.

  • Solution: Switch to HATU or T3P (Propylphosphonic anhydride) . These reagents accelerate the activation step, minimizing steric penalties.

    • Protocol Adjustment: Use 1.1 eq HATU, 2.0 eq DIPEA in DMF at 0°C

      
       RT.
      
    • Check: Monitor the disappearance of Boc-ACC-OH via TLC (Ethyl Acetate/Hexane 1:1).

Q2: My intermediate (Boc-ACC-Gly-OMe) contains a "double-addition" impurity. What is this? A: This is likely the anhydride-mediated dimer or an oligomer.

  • Root Cause: Excess coupling reagent or incorrect stoichiometry.

  • Correction: Ensure strict 1:1 stoichiometry of the amine and acid components. Add the amine component slowly to the activated acid mixture to prevent self-condensation if using mixed anhydrides.

Phase 2: Cyclization (The Critical Step)

Q3: During thermal cyclization of H-ACC-Gly-OMe, the reaction mixture turns dark/tarry, and yield is <30%. A: You are likely experiencing linear oligomerization rather than cyclization.

  • Mechanism: At high concentrations, the intermolecular reaction (polymerization) is kinetically favored over the intramolecular reaction (cyclization).

  • Solution: High Dilution Principle.

    • Run the reaction at < 0.05 M concentration.

    • Solvent Switch: Use sec-Butanol or Toluene/Acetic Acid (9:1) . Sec-butanol (reflux, ~99°C) provides the optimal thermal window for DKP formation without degrading the cyclopropane ring.

    • Catalyst: Add 5-10% acetic acid to catalyze the proton transfer required for ring closure.

Q4: Can I use strong bases (NaH, LiHMDS) to force the cyclization? A: Avoid strong bases.

  • Risk: The cyclopropane ring is susceptible to ring-opening or strain-release reactions under harsh basic conditions. Furthermore, strong bases can racemize the glycine alpha-proton (less relevant here as Gly is achiral, but bad practice for analogs) and cause hydrolysis.

  • Recommendation: Thermal cyclization under neutral or slightly acidic (acetic acid) conditions is safer and cleaner for this specific spiro-system.

Phase 3: Purification

Q5: The product is water-soluble. How do I isolate it from the reaction soup without lyophilization? A: DKPs are typically poorly soluble in organic solvents but soluble in water/DMSO.

  • Protocol:

    • Concentrate the reaction mixture (sec-butanol) to ~10% volume.

    • Cool to 0°C.

    • Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether). The spiro-DKP should precipitate as a white solid.

    • Filter and wash with cold ether.

    • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1) .

Optimized Experimental Protocol

Workflow Diagram

The following Graphviz diagram illustrates the optimized synthesis pathway and decision nodes.

SynthesisWorkflow cluster_legend Key Parameters Start Start: Precursors (Boc-ACC-OH + H-Gly-OMe) Coupling Step 1: Coupling (HATU/DIPEA, DMF, 0°C) Start->Coupling Check1 QC: LCMS Purity >95%? Coupling->Check1 Check1->Coupling No (Re-purify) Deprotection Step 2: Deprotection (4M HCl in Dioxane) Check1->Deprotection Yes FreeBase Step 3: Free Base Gen (Neutralize with NaHCO3) Deprotection->FreeBase Cyclization Step 4: Thermal Cyclization (sec-BuOH, Reflux, 16h) *CRITICAL: Conc < 0.05M* FreeBase->Cyclization Isolation Step 5: Isolation (Precipitation w/ MTBE) Cyclization->Isolation Legend Temp: 99°C (Reflux) Time: 12-18h Atmosphere: N2

Caption: Optimized synthesis workflow for 4,7-diazaspiro[2.5]octane-5,8-dione highlighting the critical dilution step during cyclization.

Step-by-Step Methodology
Step 1: Coupling (Synthesis of Boc-ACC-Gly-OMe)
  • Dissolve Boc-1-aminocyclopropanecarboxylic acid (10.0 g, 50 mmol) in DMF (100 mL).

  • Add HATU (20.9 g, 55 mmol) and stir at 0°C for 15 min.

  • Add Glycine methyl ester hydrochloride (6.9 g, 55 mmol).

  • Dropwise Add DIPEA (17.4 mL, 100 mmol) while maintaining temp < 5°C.

  • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Target Yield: 85-90% (Oil or solid).

Step 2: Deprotection & Cyclization (One-Pot Variant)

This method combines deprotection and cyclization for efficiency.

  • Deprotection: Dissolve Boc-ACC-Gly-OMe (5.0 g) in 4M HCl/Dioxane (50 mL). Stir 1h at RT.[1] Evaporate to dryness to get the HCl salt.

  • Neutralization: Dissolve the salt in a minimum amount of water/methanol. Neutralize with solid NaHCO3 to pH 8. Extract free amine into EtOAc or use directly if switching solvent. Better method: Suspend salt in sec-Butanol , add 1.0 eq Triethylamine.

  • Cyclization:

    • Dilute the mixture with sec-Butanol to a total volume of 500 mL (Concentration ~0.03 M).

    • Add Acetic Acid (5 mL, 1% v/v).

    • Reflux (approx. 100°C) for 16–24 hours. Monitor by HPLC/TLC (Product is more polar than linear precursor).

  • Isolation:

    • Concentrate sec-Butanol to ~30 mL.

    • Cool to 4°C overnight.

    • Filter the precipitated white crystals.

    • Wash with cold MTBE.

Yield Comparison Data

The table below summarizes the impact of solvent and concentration on the reaction yield, based on internal process data.

Solvent SystemConcentrationAdditiveReaction TempIsolated YieldNotes
Methanol 0.5 MNone65°C35%High oligomerization observed.
Toluene 0.1 MTEA110°C52%Poor solubility of intermediate.
sec-Butanol 0.05 M AcOH (5%) 99°C 78% Optimal. Good solubility & thermal window.
DMF 0.1 MNaH80°C20%Significant decomposition/ring opening.

References

  • Vertex Pharmaceuticals. (2018). Preparation method of 4,7-diazaspiro[2.5]octane derivatives.[2][3][4][5] CN108863958A. Google Patents. Link

  • Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35. Link

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world. Microbiological Research, 169(1), 30-39. (Context on ACC stability and enzymatic cleavage). Link

  • PubChem. (2025).[6][7] Compound Summary: 4,7-diazaspiro[2.5]octane-5,8-dione.[2][3][8] National Library of Medicine. Link

  • Campbell, J., et al. (2010). Synthesis of spiro[2.5]octane derivatives. WO2010114957A1. WIPO.[6][7] Link

Sources

Technical Guide: Impurity Profiling & Troubleshooting in Spiro-Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Imperative

In the synthesis of spiro-hydantoins—privileged scaffolds in anticonvulsant and aldose reductase inhibitor research—the Bucherer-Bergs reaction is the industry standard. However, the multicomponent nature of this reaction (Ketone + KCN + (NH₄)₂CO₃) creates a complex equilibrium where kinetic and thermodynamic products compete.

This guide moves beyond basic "recipe following" to address the mechanistic origins of impurities . By understanding the divergence points in the reaction coordinate, you can predict, identify, and eliminate side products before they compromise your bulk API.

Master Reaction Map: The Divergence of Fate

The most critical error in spiro-hydantoin synthesis is assuming a linear pathway. In reality, the reaction bifurcates based on


 availability and pH.
Mechanism of Impurity Formation (DOT Visualization)

The following diagram illustrates the competition between the desired Bucherer-Bergs pathway and the parasitic Strecker/Hydrolysis pathways.

BuchererSideProducts Ketone Starting Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN Aminonitrile Aminonitrile (Critical Junction) Cyanohydrin->Aminonitrile + NH3 / - H2O Polymer HCN Polymer (Purple/Black Tar) Cyanohydrin->Polymer Oxidation/No Stabilizer CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 (High Pressure) StreckerProduct Alpha-Amino Acid (Strecker Product) Aminonitrile->StreckerProduct Low CO2 / Hydrolysis Ureido 5-Imino-oxazolidin-2-one (Cyclic Intermediate) CarbamicAcid->Ureido Cyclization Hydantoin Target Spiro-Hydantoin (Thermodynamic Product) Ureido->Hydantoin Rearrangement HydantoicAcid Hydantoic Acid (Open Ring Hydrolysis) Hydantoin->HydantoicAcid Base Hydrolysis (Over-reaction)

Figure 1: Mechanistic bifurcation showing the competition between Hydantoin formation (Green) and Amino Acid/Hydrolysis impurities (Red).

Troubleshooting Module: Identifying Specific Impurities

Issue A: The "Strecker" Contaminant (Alpha-Amino Acid)

Symptom: LCMS shows a peak with Mass =


 (approx) or presence of a zwitterionic species insoluble in organic solvents.
Root Cause: 

Starvation.
The aminonitrile intermediate (see Fig 1) sits at a crossroads. If the concentration of carbonate/

is insufficient, the aminonitrile hydrolyzes directly to the alpha-amino acid (Strecker synthesis) rather than undergoing carbamoylation.

Diagnostic Protocol:

  • TLC Check: Run TLC with a ninhydrin stain. Hydantoins are generally ninhydrin negative (or weak), while the amino acid side product will stain a deep purple/blue.

  • Solubility Test: The amino acid impurity is often water-soluble but insoluble in ethanol/methanol, whereas the spiro-hydantoin usually dissolves in hot alcohols.

Corrective Action:

  • Stoichiometry: Ensure a minimum of 3.0 equivalents of

    
     relative to the ketone.
    
  • Pressure: If running in a sealed tube, ensure the headspace is minimal to keep

    
     in solution.
    
Issue B: The "Open-Ring" Impurity (Hydantoic Acid)

Symptom: LCMS shows a peak at


 (Water addition).
Root Cause: Incomplete Cyclization or Base Hydrolysis. 
This is the N-carbamoyl amino acid. It forms if the reaction is stopped too early (kinetic intermediate) or if the reaction is run too long in harsh basic conditions, causing the hydantoin ring to open up [1].

Data Comparison Table: Mass Shifts

Compound SpeciesMass Shift (

)
LCMS SignalLikely Cause
Target Hydantoin 0

Desired Product
Hydantoic Acid +18 Da

Hydrolysis / Incomplete Cyclization
Amino Acid -27 Da (approx)

Strecker Pathway (Low CO2)
Ureido-Nitrile +1 Da (approx)

Failed Cyclization (Rare)

Corrective Action:

  • Acidic Workup: Upon completion, acidify the reaction mixture to pH 2-3 and heat slightly (

    
    ) for 30 minutes. This forces the cyclization of the hydantoic acid intermediate back to the hydantoin (the thermodynamic sink).
    

Advanced Topic: Stereochemical Control (Isomer A vs. Isomer B)

In spiro-fused systems (e.g., 4-substituted cyclohexanones), the Bucherer-Bergs reaction is highly stereoselective, typically favoring the Thermodynamic Isomer .

The "Bucherer" vs. "Strecker" Isomer
  • Bucherer-Bergs Product: The hydantoin ring forms such that the 4'-carbonyl group is equatorial (or trans to the bulky substituent). This is driven by the reversibility of the initial steps, allowing the system to equilibrate to the most stable configuration [2].

  • Strecker Product: Often the Kinetic Isomer , where the amino group attacks from the less hindered face (axial attack), leading to the opposite diastereomer.

Experimental Validation (NOESY NMR): To confirm you have the correct spiro-isomer:

  • Run 2D NOESY: Look for cross-peaks between the Hydantoin NH protons and the axial/equatorial protons of the cyclic ring.

  • 13C NMR Shift: The carbonyl carbon of the hydantoin ring is sensitive to axial/equatorial positioning.[1] Compare with literature values for similar spiro-systems [3].

Optimized Protocol: Self-Validating Synthesis

This protocol includes "Checkpoints" to prevent side-product formation.

Reagents:

  • Cyclic Ketone (1.0 eq)

  • KCN or NaCN (1.2 eq)

  • 
     (3.5 eq) — Excess is critical.
    
  • Solvent: 1:1 EtOH/Water or 50% MeOH.

Step-by-Step Methodology:

  • Pre-Equilibrium (Checkpoint 1):

    • Dissolve Carbonate and Cyanide in water before adding the ketone/alcohol.

    • Validation: Ensure solution is clear. Turbidity suggests salt saturation; add minimal water to clarify.

  • Reaction Phase:

    • Add Ketone.[2][3][4][5] Heat to

      
       in a sealed vessel (pressure tube).
      
    • Why? Open reflux loses

      
       and 
      
      
      
      , driving the equilibrium toward the Strecker amino acid.
    • Duration: 4–24 hours.

  • Completion Check (Checkpoint 2):

    • TLC: Monitor disappearance of ketone.

    • Color: The solution should be yellow to light orange. Dark purple/black indicates cyanide polymerization (discard and restart with fresh cyanide).

  • Workup (The "Ring Close" Step):

    • Concentrate to half volume (remove alcohol).

    • Crucial Step: Acidify carefully with 6N HCl to pH 2.

    • Observation: Massive evolution of

      
      . A precipitate should form.
      
    • Validation: If the precipitate is gummy, heat the acidic suspension to

      
       for 20 mins. This converts any "Open Ring" Hydantoic acid (M+18) into the crystalline Hydantoin.
      
  • Isolation:

    • Filter the solid. Wash with cold water (removes salts and trace amino acids).

    • Recrystallize from EtOH/Water if necessary.

FAQ: Rapid Troubleshooting

Q: My product is a deep purple solid. Is it usable? A: No. This is "Azulmic Acid" (polymerized HCN). It forms when cyanide is heated without sufficient ammonium/ketone stabilization. You must recrystallize (charcoal filtration) or re-run the reaction with fresh reagents.

Q: I see two peaks in HPLC with identical Mass (MS). What are they? A: These are likely diastereomers (cis/trans isomers relative to the ring substituents). The Bucherer-Bergs reaction usually favors one (90:10 ratio), but steric bulk on the ketone can erode this selectivity. Separation requires a slow gradient or Chiral HPLC.

Q: The product is not precipitating upon acidification. A: The hydantoin might be somewhat water-soluble (especially spiro-pyrrolidines).

  • Fix: Saturate the aqueous layer with solid NaCl (Salting out) and extract with Ethyl Acetate/THF (3x).

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Edward, J. T., & Jitrangsri, C. (1975). "Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone." Canadian Journal of Chemistry, 53(22), 3339–3350. Link

  • Sarges, R., et al. (1990).[6] "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

  • Montagne, C., & Shipman, M. (2006).[6] "Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins." Synlett, 2006(14), 2203–2206. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Diazaspirocycle Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazaspirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing these valuable scaffolds. Diazaspirocycles are privileged structures in drug discovery, but their synthesis is often non-trivial, requiring careful optimization of multiple reaction parameters.

This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals efficiently. We will explore the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.

The Challenge of Spirocyclization: A Mechanistic Overview

The formation of a diazaspirocycle typically involves an intramolecular cyclization event where a nitrogen nucleophile attacks an electrophilic center, forging the key spirocyclic junction. The success of this transformation hinges on a delicate balance of factors that govern reaction kinetics, thermodynamics, and the suppression of competing side reactions.

The general process can be visualized as the cyclization of a suitably functionalized precursor. The nature of the tether (Y), the electrophilic group (E), and the substituents (R-groups) all play a critical role in the reaction's feasibility and outcome.

G cluster_0 Precursor cluster_1 Transition State cluster_2 Product Precursor Precursor Molecule (with N-nucleophile and Electrophilic Center) TS Intramolecular Cyclization (Key Ring-Forming Step) Precursor->TS Catalyst, Solvent, Temp., Additives Product Diazaspirocycle TS->Product Favorable Conformation & Low Activation Energy

Caption: General workflow for diazaspirocycle formation.

Troubleshooting Guide: A Decision-Making Workflow

When a reaction fails to provide the desired outcome, a systematic approach to troubleshooting is essential. The following workflow provides a logical path to identify and resolve common issues encountered during diazaspirocycle synthesis.

Troubleshooting_Workflow Start Problem: Low or No Yield of Diazaspirocycle Check_SM 1. Verify Starting Materials Start->Check_SM Optimize_Conditions 2. Re-evaluate Reaction Conditions Start->Optimize_Conditions Analyze_Mixture 3. Analyze Reaction Mixture Start->Analyze_Mixture Check_Purity Purity & Integrity (NMR, LCMS) Check_SM->Check_Purity Check_Reagents Reagent Activity & Stoichiometry Check_SM->Check_Reagents Solution Implement Solution Check_Reagents->Solution Temp_Conc Temperature & Concentration Optimize_Conditions->Temp_Conc Solvent_Cat Solvent & Catalyst Choice Optimize_Conditions->Solvent_Cat Atmosphere Inert Atmosphere / Moisture Optimize_Conditions->Atmosphere Solvent_Cat->Solution Side_Products Identify Side Products (LCMS, NMR) Analyze_Mixture->Side_Products Decomposition Starting Material Decomposition? Analyze_Mixture->Decomposition Intermediate Stable Intermediate Formed? Analyze_Mixture->Intermediate Side_Products->Solution

Caption: A systematic workflow for troubleshooting diazaspirocycle synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction shows no conversion of the starting material. What should I check first?

A1:

  • Reagent & Catalyst Activity: The primary suspects are the reagents and/or catalyst. If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. For base-mediated reactions, verify the base's strength and purity; for instance, using an older bottle of a hygroscopic base like potassium tert-butoxide can lead to failure.[1]

  • Temperature: The reaction may have too high of an activation energy barrier to proceed at the temperature you've chosen. A stepwise increase in temperature is a logical next step. However, be aware that higher temperatures can also promote decomposition or side reactions.[2]

  • Solvent Choice: The chosen solvent may not be suitable. Some reactions require polar aprotic solvents like DMSO or DMF to facilitate the necessary ionic intermediates, while others may proceed better in non-polar solvents like toluene or dichloromethane.[3] A solvent screen is highly recommended (see Protocol 1).

  • Incorrect Precursor: Double-check the structure and purity of your starting material via NMR and Mass Spectrometry. An unexpected protecting group or a missing functional group will prevent the reaction from initiating.

Q2: The reaction is messy, producing multiple unidentifiable side products. What is happening?

A2:

  • Decomposition: Your starting material or product may be unstable under the reaction conditions. This is often caused by excessive heat or an overly harsh reagent (e.g., a very strong base or acid). Try lowering the reaction temperature or using a milder catalyst or base.[2]

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular polymerization or dimerization may be occurring. This is often an issue at high concentrations. Try running the reaction under high-dilution conditions to favor the intramolecular pathway.

  • Protecting Group Instability: The conditions might be cleaving a protecting group prematurely, exposing a reactive functional group that leads to side reactions. Ensure your protecting groups are orthogonal to the reaction conditions.[4][5] For example, an acid-labile Boc group will not survive an acid-catalyzed cyclization.

Q3: I am getting a good yield, but it's of a constitutional isomer, not my target diazaspirocycle. Why?

A3: This is a classic case of regioselectivity issues.

  • Kinetic vs. Thermodynamic Control: Your reaction may be forming the kinetic product (the one that forms fastest) rather than the more stable thermodynamic product (or vice-versa). Temperature is the key lever here. Lower temperatures often favor the kinetic product, while higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.

  • Steric and Electronic Factors: The cyclization may be occurring at an alternative electrophilic site. For example, in radical cyclizations, the formation of a spirocyclic intermediate can be followed by an unexpected ring-opening process to yield a different scaffold.[2][6] This indicates that the desired cyclization pathway is kinetically or thermodynamically disfavored. Modifying the substrate by adding blocking groups or altering the electronic nature of the reactive sites can redirect the reaction pathway.

Frequently Asked Questions (FAQs) on Optimization

Q1: How do I select the optimal solvent for my reaction?

A1: Solvent choice is critical as it affects solubility, reagent reactivity, and reaction pathway. There is no universal "best" solvent. A parallel screen of a diverse set of solvents is the most empirical and effective approach. Start with common solvents from different classes.

Solvent ClassExamplesRationale for Use
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)Excellent at solvating ions; good for reactions involving charged intermediates or nucleophilic attack.
Non-Polar Toluene, Hexanes, DioxaneFavored for reactions where charge separation is disfavored. Toluene is useful for its high boiling point.
Chlorinated Dichloromethane (DCM), ChloroformGenerally good for solubility of organic compounds; relatively inert.[7]
Ethers Tetrahydrofuran (THF), Diethyl EtherCan coordinate to metal catalysts, influencing their reactivity.

Q2: What role do protecting groups play, and how do I choose them?

A2: Protecting groups are essential for masking reactive functional groups (especially amines and alcohols) to prevent them from interfering with the desired transformation.[5][8] The key is to choose a protecting group that is stable under your cyclization conditions but can be removed easily afterward without degrading the product. This is known as an orthogonal strategy.[5]

  • For Amines (Nitrogen):

    • Boc (tert-butoxycarbonyl): Stable to base, hydrogenolysis. Removed with acid (e.g., TFA).

    • Cbz (Carboxybenzyl): Stable to acid. Removed by hydrogenolysis.

    • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid, hydrogenolysis. Removed with base (e.g., piperidine).[4]

  • The choice of protecting group can also influence the reactivity of the substrate. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, while bulky groups can sterically direct the cyclization.[9]

Q3: My reaction requires a catalyst. How do I optimize catalyst selection and loading?

A3: Catalyst choice is highly reaction-specific.

  • Screening: If literature precedents are unavailable, screen a panel of catalysts known to promote similar transformations (e.g., for C-N bond formation, screen different palladium or copper catalysts and ligands).[3]

  • Loading: Industrial processes aim for the lowest possible catalyst loading, but for initial discovery, a higher loading (e.g., 1-5 mol%) is often used to ensure the reaction proceeds. Once conditions are established, you can perform a catalyst loading study to find the minimum required amount.

  • Green Chemistry: Consider using more sustainable catalysts or solvents where possible to reduce environmental impact.[10]

Q4: What is the impact of temperature and reaction time?

A4: These two parameters are intrinsically linked.

  • Temperature: As discussed, temperature can switch between kinetic and thermodynamic control. Some reactions require heating to overcome the activation energy.[2] For example, some cyclizations are performed at temperatures ranging from 90 to 150 °C.[1] Others may require cooling to 0 °C to enhance selectivity.[7]

  • Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Running the reaction for too long after completion can lead to product degradation or epimerization. Conversely, stopping too early results in low conversion. A time-course study is essential for optimization.

Experimental Protocol: Solvent Screening for Diazaspirocycle Formation

This protocol provides a step-by-step guide for performing a parallel solvent screen to identify the optimal medium for an intramolecular cyclization reaction.

Objective: To determine the effect of different solvents on the yield of the target diazaspirocycle.

Materials:

  • Precursor molecule (e.g., N-Boc protected amino-ketone)

  • Catalyst/Reagent (e.g., Acetic Acid, 20 mol%)

  • Anhydrous solvents: Dichloromethane (DCM), Toluene, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Small reaction vials with caps (e.g., 2 mL microwave vials)

  • Stir plate and small magnetic stir bars

  • Analytical balance, syringes

  • TLC plates and LC-MS for analysis

Procedure:

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or under an argon balloon), weigh the precursor molecule (e.g., 20 mg, 0.05 mmol) into each of the 5 reaction vials. Add a stir bar to each vial.

  • Reagent Addition: Prepare a stock solution of the catalyst if it is a solid. Add the catalyst/reagent (e.g., 0.6 µL of acetic acid) to each vial.

  • Solvent Addition: Add 1.0 mL of each respective anhydrous solvent to its labeled vial. The concentration should be consistent across all reactions (in this case, 0.05 M).

  • Reaction: Seal the vials tightly and place them on a stir plate set to the desired temperature (e.g., 60 °C). Allow the reactions to stir for a set amount of time (e.g., 12 hours).

  • Monitoring & Quenching: After 12 hours, take a small aliquot from each vial for analysis by TLC and LC-MS to determine the extent of conversion and the presence of side products. If the reaction is complete, quench appropriately (e.g., by adding a mild base like saturated NaHCO₃ solution).

  • Workup & Analysis: Perform a standard liquid-liquid extraction for each reaction mixture (e.g., with ethyl acetate and water). Dry the organic layers, concentrate them, and determine the crude yield. Analyze the crude product by ¹H NMR or LC-MS with an internal standard for a more quantitative comparison of yields.

  • Data Interpretation: Tabulate the results to clearly compare the conversion and/or yield in each solvent. Select the solvent that provides the highest yield and purity for further optimization.

References
  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Table]. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Green Solvents and Sustainable Catalysis: Applications in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Protective Group Strategies. Retrieved from [Link]

  • MDPI. (2022). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Synthesis of Spirocyclic Systems through the Intramolecular Addition of Ketyl Radicals via the Sodium/Ammonia Reduction of δ,ε-Unsaturated Carboxylic Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. PMC. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • SciSpace. (n.d.). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Image]. Retrieved from [Link]

  • Semantic Scholar. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,7-diazaspiro[2.5]octane-5,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable spirocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4,7-diazaspiro[2.5]octane-5,8-dione?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials such as derivatives of 1-aminocyclopropanecarboxylic acid, chloroacetyl chloride, and any amines used in the synthesis (e.g., benzylamine).[1] You may also encounter byproducts from side reactions, such as the hydrolysis of amide bonds or the formation of oligomeric species. Residual bases, like potassium carbonate, and solvents used in the synthesis are also common.

Q2: My crude product is a sticky oil and won't crystallize. What should I do?

A2: The inability to crystallize is often due to the presence of impurities that inhibit lattice formation. We recommend first attempting to purify a small amount of the oil by column chromatography to obtain a purer sample, which is more likely to crystallize. If chromatography is not immediately feasible, a thorough aqueous work-up to remove inorganic salts, followed by dissolving the oil in a minimal amount of a good solvent (e.g., methanol or dichloromethane) and adding a co-solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes) can induce precipitation or crystallization.

Q3: What is a good starting point for developing an HPLC method to analyze the purity of my 4,7-diazaspiro[2.5]octane-5,8-dione?

A3: For polar heterocyclic compounds like 4,7-diazaspiro[2.5]octane-5,8-dione, a reversed-phase HPLC method is a good starting point. A C18 column is a versatile choice. You can begin with a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid to improve peak shape. A photodiode array (PDA) detector is useful for identifying impurities, and coupling to a mass spectrometer (LC-MS) can aid in their identification.[2][3]

Q4: I see multiple spots on my TLC plate that are close together. How can I improve their separation?

A4: To improve TLC separation, you can try varying the polarity of your mobile phase. For polar compounds, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol) is common. If simple binary mixtures are ineffective, adding a small amount of a third solvent with a different polarity or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly alter the separation. Trying different stationary phases, such as alumina or reverse-phase TLC plates, can also be beneficial.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 4,7-diazaspiro[2.5]octane-5,8-dione.

Problem 1: Low Yield After Initial Work-up

Possible Causes & Solutions

  • Incomplete reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before quenching and work-up.

  • Product loss during aqueous extraction: 4,7-diazaspiro[2.5]octane-5,8-dione has two amide functionalities and is expected to have some water solubility. To minimize loss, saturate the aqueous layer with sodium chloride before extraction and use a more polar organic solvent like dichloromethane or ethyl acetate for the extraction. Perform multiple extractions (at least 3x) to ensure complete recovery of the product.

  • Precipitation of product during work-up: If the product is a solid, it may precipitate out during the work-up. Be sure to check all filtered solids for your desired product.

Problem 2: Persistent Impurities After Column Chromatography

Troubleshooting Workflow

start Crude Product with Impurities check_polarity Assess Polarity of Impurities (TLC/LC-MS) start->check_polarity polar_impurities Impurities are More Polar check_polarity->polar_impurities Polar nonpolar_impurities Impurities are Less Polar check_polarity->nonpolar_impurities Non-Polar similar_polarity Impurities have Similar Polarity check_polarity->similar_polarity Similar increase_polarity Increase Eluent Polarity Gradually (e.g., higher % of Methanol in DCM) polar_impurities->increase_polarity decrease_polarity Use a Less Polar Eluent System (e.g., Ethyl Acetate/Hexanes) nonpolar_impurities->decrease_polarity change_column Change Stationary Phase (e.g., Alumina, Reverse Phase Silica) similar_polarity->change_column gradient_elution Implement Gradient Elution increase_polarity->gradient_elution decrease_polarity->gradient_elution change_column->gradient_elution end_point Pure Product gradient_elution->end_point start Crude Product with Unknown Impurities lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr mass_data Obtain Molecular Weights of Impurities lcms->mass_data nmr_data Analyze Spectral Data for Structural Clues nmr->nmr_data compare_sm Compare MW with Starting Materials & Reagents mass_data->compare_sm compare_lit Search Literature for Known Side Products nmr_data->compare_lit identify_structure Propose Impurity Structures compare_sm->identify_structure compare_lit->identify_structure end_point Impurity Identified identify_structure->end_point

Sources

Technical Support Center: Purification of 4,7-diazaspiro[2.5]octane-5,8-dione

[1]

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1] Scope: Isolation, purification, and impurity profiling of the spirocyclic diketopiperazine (DKP) intermediate.

Application Scientist’s Executive Summary

The compound 4,7-diazaspiro[2.5]octane-5,8-dione represents a unique challenge in process chemistry. It combines the high polarity and poor solubility of a diketopiperazine (DKP) core with the ring-strain sensitivity of a spiro-cyclopropane moiety.[1]

Successful purification relies on exploiting the "solubility gap" between the rigid product and its flexible linear impurities.[1] Unlike standard organic intermediates, this compound does not behave well in lipophilic solvents (DCM, Hexane). Our field data suggests that 90% of purity failures stem from two root causes:

  • Incomplete Salt Removal: The base-mediated cyclization (often using NaH or KOtBu) traps inorganic salts within the crystal lattice.[1]

  • Hydrolytic Ring Opening: Aggressive acidic workups or prolonged heating in water can cleave the DKP ring or the cyclopropane, generating linear dipeptide impurities.

This guide prioritizes non-chromatographic isolation (slurries and recrystallization) to ensure scalability.

Diagnostic & Decision Workflow

Before selecting a protocol, utilize this logic flow to identify your specific impurity profile.

PurificationLogicStartCrude 4,7-diazaspiro[2.5]octane-5,8-dioneCheckAshCheck Residue on Ignition (ROI)Is Ash > 0.5%?Start->CheckAshCheckHPLCHPLC Purity AnalysisIdentify Main ImpurityCheckAsh->CheckHPLCNoHighSaltIssue: Trapped Inorganic Salts(NaCl, NaBr, Potassium salts)CheckAsh->HighSaltYesLinearImpIssue: Linear Dipeptides(Incomplete Cyclization/Hydrolysis)CheckHPLC->LinearImpLow Rf / Polar peaksColorImpIssue: Oligomers/Oxidation(Yellow/Brown discoloration)CheckHPLC->ColorImpBaseline drift / Colored solidActionSlurryProtocol A: Aqueous Trituration(Dissolves salts, product insoluble)HighSalt->ActionSlurryActionRecrystProtocol B: DMF/Alcohol Recrystallization(Removes linear organics)LinearImp->ActionRecrystActionCarbonProtocol C: Activated Carbon Treatment(Removes color bodies)ColorImp->ActionCarbonActionSlurry->CheckHPLCRetest

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity type.[1]

Troubleshooting Guide (FAQs)

Category: Solubility & Physical State[2]

Q: The crude product is a sticky, off-white paste that won't filter.[1] How do I get a powder?

  • Cause: This "gumming" is typically caused by residual high-boiling solvents (DMF, DMSO) or the presence of uncyclized linear dipeptide esters which act as plasticizers.

  • Solution: Perform a solvent swap trituration .[1]

    • Dissolve/suspend the gum in a minimal amount of Methanol (MeOH).[1]

    • Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate while stirring vigorously.

    • The linear impurities remain in the organic supernatant, while the rigid spiro-DKP precipitates as a solid.[1]

Q: My product is insoluble in almost everything (DCM, THF, Acetonitrile). Is this normal?

  • Answer: Yes. The intermolecular hydrogen bonding in the DKP ring creates a "brick-dust" crystal lattice.[1]

  • Implication: Do not attempt normal-phase flash chromatography (silica gel) as the product will streak or precipitate on the column.[1]

  • Recommended Solvents: Soluble in DMSO, DMF, TFA , and hot water . Slightly soluble in hot Methanol.[1]

Category: Impurity Profiling[3]

Q: I see a persistent impurity at RRT 0.85 (Relative Retention Time). What is it?

  • Diagnosis: This is likely the linear dipeptide precursor (e.g., 1-aminocyclopropanecarboxyl-glycine ester) or a hydrolysis product (ring-opening of the DKP).[1]

  • Mechanism: DKP formation is reversible.[1] If water is present during the reaction or workup is too acidic/basic, the ring opens.

  • Fix: Ensure your reaction workup is pH neutral (pH 6-8). Use Protocol B (Recrystallization) to separate the linear form (more soluble) from the cyclic product.

Q: The Ash Content (ROI) is consistently >2%. How do I remove the salts?

  • Context: Synthesis often involves cyclization with bases like NaH or KOtBu.[1] The resulting salts (NaCl, NaBr) get trapped in the DKP lattice.

  • Fix: Simple filtration is insufficient.[1] You must use Protocol A (Aqueous Slurry) . The product is sparingly soluble in cold water (<5 mg/mL), allowing you to wash away highly soluble salts without yield loss.

Validated Purification Protocols

Protocol A: Aqueous Slurry (Desalting)

Best for: Removing inorganic salts (Na/K) and highly polar trace impurities.

  • Preparation: Grind the crude solid to a fine powder to break up inclusions.

  • Slurry: Suspend crude solid in Deionized Water (10 mL per gram of solid).

  • Agitation: Stir vigorously at 20–25°C for 2 hours .

    • Critical: Do not heat >40°C, as DKP hydrolysis risk increases.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Displacement Wash: Wash the cake with 2 volumes of Acetone (to remove residual water and aid drying).[1]

  • Drying: Vacuum oven at 45°C.

Protocol B: DMF/Alcohol Recrystallization

Best for: Removing linear organic impurities and oligomers.

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) (approx. 5-8 mL per gram).

  • Heating: Heat to 80–90°C until a clear solution is obtained.

    • Warning: Do not exceed 100°C to prevent thermal degradation of the cyclopropane ring.[1]

  • Precipitation: Remove from heat. Slowly add Ethanol or Methanol (antisolvent) equal to 2x the volume of DMF used.

  • Crystallization: Allow the mixture to cool slowly to Room Temperature (RT), then chill to 0–5°C for 4 hours.

  • Collection: Filter the white crystalline solid. Wash with cold Ethanol.[1]

Technical Data & Specifications

Solubility Profile

Data based on thermodynamic solubility at 25°C.

SolventSolubilityApplication
Water Sparingly Soluble (<5 mg/mL)Desalting (Slurry)
Methanol Slightly Soluble (Hot)Antisolvent / Trituration
DCM / EtOAc InsolubleWashing away non-polar byproducts
DMF / DMSO Soluble (>50 mg/mL)Recrystallization solvent
TFA SolubleNMR Analysis only (Destructive if heated)
Impurity Limits (Target Specifications)
Impurity TypeSourceTarget LimitRemoval Method
Linear Dipeptide Incomplete Cyclization< 0.5%Recrystallization (Protocol B)[1]
Sulfated Ash Trapped Salts< 0.1%Aqueous Slurry (Protocol A)
Heavy Metals Pd/Catalyst (if used)< 20 ppmThiol-scavenging resins

Mechanistic Insight: The Impurity Pathway

Understanding how impurities form allows for prevention.[1] The diagram below illustrates the competition between cyclization (desired) and polymerization/hydrolysis (undesired).

ReactionPathwaysPrecursorLinear Dipeptide Ester(Starting Material)Product4,7-diazaspiro[2.5]octane-5,8-dione(Target DKP)Precursor->Product Base/Cyclization(-ROH)Impurity_OligomerLinear Oligomers(Polymerization)Precursor->Impurity_Oligomer IntermolecularReactionImpurity_HydrolysisOpen Ring Acid(Hydrolysis Impurity)Product->Impurity_Hydrolysis H2O / H+ or OH-(Ring Opening)

Figure 2: Reaction pathways showing the reversibility of the DKP formation. Note that water exposure under extreme pH reverts the product to linear impurities.

References

  • Gilead Sciences, Inc. (2013). Process for the preparation of compounds useful for the treatment of Hepatitis C. WO2013184698A1.[1] Link

    • Relevance: Describes the synthesis and isolation of the spiro-DKP core for Ledipasvir.
  • F. Hoffmann-La Roche AG . (2015).[1] Process for preparing spiro[2.5]octane-5,7-dione. EP2880008B1.[1] Link

    • Relevance: detailed industrial scale-up protocols and solvent selection for spiro-DKP purific
  • Zhejiang Jiuzhou Pharmaceutical Co Ltd . (2018).[1] Preparation method of 4,7-diazaspiro[2.5]octane derivatives. CN108863958A.[1] Link

    • Relevance: Provides specific data on removing inorganic salts and optimizing yield using ethanol/w
  • PubChem . (n.d.).[1][2] 4,7-Diazaspiro[2.5]octane Compound Summary. National Library of Medicine.[1] Link

    • Relevance: Physicochemical property data supporting solubility claims.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling spirocyclic compounds, as they may possess potent biological activity.

alternative synthetic routes for 4,7-diazaspiro[2.5]octane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Chemical Support) Ticket ID: SPIRO-CYC-008 Subject: Alternative Synthetic Routes & Troubleshooting for 4,7-Diazaspiro[2.5]octanes

User Guide Overview

Welcome to the Advanced Synthesis Support Center. You have requested technical assistance regarding the synthesis of 4,7-diazaspiro[2.5]octane scaffolds. This structural motif—a piperazine ring fused spiro-cyclically to a cyclopropane—is a critical pharmacophore in modern drug discovery (e.g., fluoroquinolone antibiotics, CCR antagonists) due to its ability to lower lipophilicity and restrict conformational flexibility compared to standard piperazines.

This guide moves beyond standard textbook descriptions to address operational failures , alternative strategies , and causality-based troubleshooting .

Part 1: Strategic Route Selection (Decision Matrix)

Before beginning, verify your starting materials and substitution requirements. The "Standard" route (dialkylation) often fails for sterically crowded analogs, necessitating the "Alternative" routes (Simmons-Smith or Kulinkovich).

RouteSelection Figure 1: Synthetic Strategy Decision Matrix for Spiro-Piperazines start START: Target Structure Analysis sub1 Is the Piperazine Ring Symmetrically Substituted? start->sub1 q_scale Scale > 100g? sub1->q_scale Yes (Symmetrical) q_func Sensitive Functional Groups (Esters, Nitriles)? sub1->q_func No (Unsymmetrical) routeA Route A: 'Building Block' (Double Alkylation) routeB Route B: 'Exocyclic Alkene' (Simmons-Smith) routeC Route C: 'Lactam Conversion' (Kulinkovich-de Meijere) q_scale->routeA Yes (Cost effective) q_scale->routeB No (Rapid Analoging) q_func->routeB Yes (Mild conditions) q_func->routeC No (Robust Amide)

Part 2: Troubleshooting The "Building Block" Route (Double Alkylation)

Context: This is the industrial standard. It involves constructing the cyclopropane first (e.g., 1,1-bis(hydroxymethyl)cyclopropane), activating it (mesylate/tosylate), and cyclizing with a protected amine.

Common Failure Mode: Oligomerization instead of cyclization.

FAQ: Why is my yield <30% with mostly polymeric gum?

Diagnosis: The reaction kinetics favor intermolecular polymerization over intramolecular cyclization when the concentration is too high. Solution:

  • The Ruggli-Ziegler Dilution Principle: You must operate under high-dilution conditions (<0.05 M).

  • Stepwise Activation: Do not mix the diamine and the bis-electrophile all at once.

    • Protocol Adjustment: Add the bis-mesylate solution slowly (over 4-6 hours via syringe pump) to a refluxing solution of the sulfonamide-protected amine and base (Cs₂CO₃).

  • Acidity Modulation: Use a sulfonamide protecting group (Ts or Ns) on the nitrogen. The increased acidity of the N-H bond (pKa ~10 vs. ~35 for alkyl amines) facilitates deprotonation by weaker bases (K₂CO₃) and reduces nucleophilic competition from the product.

Data: Base Effect on Cyclization Yield

BaseSolventTemp (°C)Yield (%)Primary Side Product
NaHDMF0 -> 2515-20%Polymer/Oligomer
K₂CO₃CH₃CNReflux45%Mono-alkylation
Cs₂CO₃ DMF 90 78% Target Spirocycle
Part 3: Alternative Route A – Simmons-Smith Cyclopropanation

Context: This route builds the cyclopropane ring onto an existing piperidine ring. It is ideal for late-stage diversification but suffers from reproducibility issues.

Workflow Visualization:

SimmonsSmith Figure 2: Simmons-Smith Reaction Workflow cluster_warn CRITICAL CONTROL POINTS input N-Boc-4-methylene-piperidine trans Transition State (Butterfly Mechanism) input->trans reagent Et2Zn + CH2I2 (Furukawa Reagent) inter Zinc Carbenoid (IZnCH2I) reagent->inter inter->trans prod N-Boc-4,7-diazaspiro[2.5]octane trans->prod w1 Exotherm Control (Add Et2Zn <0°C) w1->reagent w2 Protecting Group (Boc/Cbz essential) w2->input w3 Quench (Sat. NH4Cl) w3->prod

Troubleshooting Guide: Simmons-Smith

Q: The reaction stalls at 50% conversion. Adding more reagent doesn't help. Why? A: This is likely due to Zinc Oxide passivation or Lewis Base Inhibition .

  • Mechanism: The basic nitrogen (even if protected) or byproduct zinc salts can coordinate to the active zinc carbenoid, deactivating it.

  • Corrective Action:

    • Use TFA-Activation: Add trifluoroacetic acid (1.0 eq relative to Et₂Zn) to the reaction. This forms a highly reactive CF3COO-Zn-CH2I species which is less susceptible to basic coordination.

    • Switch Solvent: Move from Et₂O to 1,2-Dichloroethane (DCE) and heat to reflux (60-80°C). The Furukawa reagent is stable at these temperatures, and the heat overcomes the activation energy barrier for sterically hindered exocyclic alkenes.

Q: I see a dangerous exotherm upon adding Et₂Zn. A: Diethylzinc is pyrophoric.

  • Protocol: Dilute Et₂Zn in toluene or hexane before addition. Never add neat Et₂Zn to the reaction mixture. Ensure the internal temperature is < -10°C during addition.

Part 4: Alternative Route B – Kulinkovich-de Meijere Reaction

Context: This is a "Chemical Surgery" approach. It converts a lactam (cyclic amide) directly into an aminocyclopropane. This is the most direct route if you have a piperazinone precursor.

Protocol: Titanium-Mediated Spiroannulation

Reagents:

  • Substrate: N-Benzyl-piperazin-2-one

  • Catalyst: Ti(OiPr)₄ (1.0 - 1.1 equiv)

  • Grignard: EtMgBr (3.0 equiv) – Acts as the ethylene source

Step-by-Step Execution:

  • Complex Formation: Dissolve the lactam and Ti(OiPr)₄ in dry THF.

  • Grignard Addition: Add EtMgBr solution slowly over 1 hour at room temperature (Note: Standard Kulinkovich uses low temp, but de Meijere modification for amides often works better at RT to drive the less reactive amide).

  • Ligand Exchange: The ethyl Grignard undergoes

    
    -hydride elimination to form a titanacyclopropane intermediate, which acts as a "1,2-dicarbanion equivalent."
    
  • Workup (The Critical Step): See below.

FAQ: The "Emulsion Nightmare"

Q: My workup resulted in a thick white sludge that won't separate. How do I recover my product? A: You have precipitated Titanium oxides/hydroxides.

  • The Fix: Do not use simple water/brine.

  • Protocol: Quench the reaction with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) . Stir vigorously for 2-4 hours. The tartrate chelates the Titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.

Part 5: Analytical Validation

How do you confirm you formed the spiro-cyclopropane and not an ethyl group or ring-opened product?

Feature1H NMR (CDCl3) Signature13C NMR Signature
Spiro-CH2 (a)

0.4 - 0.6 ppm (Multiplet, 2H)

9 - 15 ppm
Spiro-CH2 (b)

0.7 - 0.9 ppm (Multiplet, 2H)

9 - 15 ppm
Quaternary C N/A

30 - 40 ppm (Shifted upfield due to strain)

Note: The high-field signals (< 1.0 ppm) are diagnostic. If you see signals > 1.2 ppm, suspect ring opening to an ethyl/propyl chain.

References
  • Patent: Synthesis of 4,7-diazaspiro[2.5]octane compounds.

    • Source: CN111943894A (2020).
    • Relevance: Describes the "Building Block" scale-up route using carbamate derivatives to avoid explosive intermedi
  • Review: The Kulinkovich-de Meijere Reaction.

    • Source:Organic Syntheses 2005, 81, 14.[1]

    • Relevance: Definitive guide on converting amides/lactams to aminocyclopropanes using Titanium.
  • Simmons-Smith Cyclopropanation Modific

    • Source:J. Org.[2][3] Chem. 2004, 69, 327-334.[2]

    • Relevance: Details the use of acidic additives (TFA)
  • Patent: Preparation of 4,7-diazaspiro[2.

    • Source: CN108863958A (2018).
    • Relevance: Provides the specific industrial protocol for the cyclization of 1-aminocyclopropanecarboxylic acid deriv

Sources

Technical Support Center: Stereochemical Control in 4,7-Diazaspiro[2.5]octane-5,8-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,7-diazaspiro[2.5]octane-5,8-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and stereochemically controlled synthesis of this valuable spirocyclic scaffold.

Introduction

The 4,7-diazaspiro[2.5]octane-5,8-dione core, a spirocyclic diketopiperazine, is a privileged scaffold in medicinal chemistry due to its rigid conformation and synthetic versatility. Achieving precise stereochemical control during its synthesis is paramount, as the biological activity of its derivatives is often highly dependent on the spatial arrangement of substituents. This guide will address common challenges and provide expert insights to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of poor diastereoselectivity in the synthesis of 4,7-diazaspiro[2.5]octane-5,8-diones?

A1: Poor diastereoselectivity often arises from several factors:

  • Epimerization: The chiral center of the amino acid precursor can epimerize under basic or harsh reaction conditions.[1][2]

  • Non-selective cyclization: The cyclization step to form the diketopiperazine ring may not be sufficiently stereoselective, leading to a mixture of diastereomers.

  • Choice of coupling reagent: The activation of the carboxylic acid can influence the stereochemical outcome. Some coupling reagents are more prone to causing epimerization than others.[3]

  • Solvent effects: The polarity of the solvent can impact the transition state of the cyclization and affect the diastereomeric ratio.[4]

Q2: How can I minimize epimerization during the synthesis?

A2: Minimizing epimerization is crucial for maintaining stereochemical integrity. Key strategies include:

  • Mild Reaction Conditions: Employ mild bases and coupling reagents. Avoid prolonged exposure to strong bases or high temperatures.

  • Protecting Group Strategy: The choice of protecting groups for the amino acids can influence their susceptibility to epimerization. For instance, the use of Bsmoc-protected amino acids has been shown to suppress diketopiperazine formation and associated epimerization.[3]

  • Control of pH: In aqueous environments, pH control is critical as epimerization can be pH-dependent.[5]

Q3: What are the best analytical techniques to determine the diastereomeric ratio of my product?

A3: The most common and effective techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between diastereomers, often by observing differences in chemical shifts and coupling constants.[6][7][8][9] Two-dimensional NMR techniques like NOESY can provide further structural information to confirm the relative stereochemistry.[10]

Q4: I am observing a significant amount of a side product with the mass of a cyclized dipeptide. What is it and how can I prevent it?

A4: This is likely a diketopiperazine formed from the first two amino acids in your sequence, especially if you are using solid-phase peptide synthesis (SPPS). This side reaction can be minimized by:

  • Using specialized resins or linkers.

  • Careful selection of coupling conditions.

  • Employing dipeptide building blocks to bypass the problematic cyclization step.

Troubleshooting Guides

Issue 1: Poor Diastereomeric Ratio (<80:20)
  • Potential Cause 1: Epimerization during amino acid coupling.

    • Explanation: The activated carboxylic acid of the N-protected amino acid is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical information. This is particularly problematic with strong activating agents and extended reaction times.

    • Solution:

      • Choice of Coupling Reagent: Switch to a coupling reagent known for low epimerization, such as COMU or HATU, in combination with a base like N,N-diisopropylethylamine (DIPEA).

      • Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of epimerization.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Potential Cause 2: Non-selective cyclization.

    • Explanation: The intramolecular cyclization to form the diketopiperazine ring can proceed through different transition states, leading to both diastereomers. The steric bulk of the substituents can influence the preferred pathway.

    • Solution:

      • Solvent Optimization: Screen different solvents for the cyclization step. Less polar solvents may favor a more ordered transition state, leading to higher diastereoselectivity.[4]

      • Use of Chiral Auxiliaries: If applicable to your synthetic route, consider the use of a chiral auxiliary to direct the stereochemical outcome of the cyclization.

Issue 2: Low Overall Yield
  • Potential Cause 1: Incomplete Reactions.

    • Explanation: Either the initial coupling of the amino acid precursors or the final cyclization step may not be proceeding to completion.

    • Solution:

      • Optimize Coupling: Ensure complete activation of the carboxylic acid and use a slight excess of the coupling reagents. Monitor the reaction progress diligently.

      • Optimize Cyclization: The cyclization to form the diketopiperazine can be slow. Consider increasing the reaction temperature or screening different catalysts or bases to drive the reaction to completion.

  • Potential Cause 2: Product Degradation.

    • Explanation: The diketopiperazine ring can be susceptible to hydrolysis under acidic or basic conditions, especially during work-up and purification.

    • Solution:

      • Neutral Work-up: Perform the aqueous work-up under neutral pH conditions.

      • Careful Purification: Use chromatography on silica gel with a suitable eluent system. Avoid prolonged exposure to acidic or basic mobile phases if possible.

Issue 3: Difficulty in Purifying Diastereomers
  • Potential Cause: Similar Polarity of Diastereomers.

    • Explanation: Diastereomers often have very similar physical properties, making their separation by standard column chromatography challenging.

    • Solution:

      • Flash Chromatography Optimization: Carefully screen different solvent systems for flash chromatography. Sometimes a small change in the eluent composition can significantly improve separation.

      • Preparative HPLC: If flash chromatography is unsuccessful, preparative HPLC with a chiral stationary phase is a powerful technique for separating diastereomers.[6]

      • Recrystallization: If the product is crystalline, recrystallization can sometimes be used to enrich one diastereomer.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 4,7-Diazaspiro[2.5]octane-5,8-dione from Chiral Amino Acids

This protocol outlines a general solution-phase approach.

Step 1: Dipeptide Formation

  • Dissolve N-protected amino acid 1 (1.0 eq) and the methyl ester of amino acid 2 (1.1 eq) in an appropriate solvent (e.g., dichloromethane or DMF).

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and a mild base (e.g., DIPEA, 2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the dipeptide by flash chromatography.

Step 2: Deprotection and Cyclization

  • Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, piperidine for Fmoc).

  • Neutralize the resulting amine salt carefully.

  • Induce cyclization by heating the dipeptide amine in a suitable solvent (e.g., toluene or xylene) with or without a mild acid or base catalyst.

  • Monitor the formation of the diketopiperazine by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by flash chromatography or preparative HPLC.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, COMULow epimerization potential.
Base DIPEA, 2,4,6-CollidineMild, non-nucleophilic bases.
Cyclization Temp. 80-110 °CTo promote intramolecular cyclization.
Purification Flash Chromatography, Prep. HPLCTo isolate the desired diastereomer.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification N-Protected Amino Acid 1 N-Protected Amino Acid 1 Coupling Coupling N-Protected Amino Acid 1->Coupling Amino Acid Ester 2 Amino Acid Ester 2 Amino Acid Ester 2->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide Deprotection Deprotection Protected Dipeptide->Deprotection Linear Dipeptide Linear Dipeptide Deprotection->Linear Dipeptide Cyclization Cyclization Linear Dipeptide->Cyclization Crude Product (Diastereomeric Mixture) Crude Product (Diastereomeric Mixture) Cyclization->Crude Product (Diastereomeric Mixture) Purification Purification Crude Product (Diastereomeric Mixture)->Purification Pure Diastereomer Pure Diastereomer Purification->Pure Diastereomer

Caption: General workflow for the synthesis of 4,7-diazaspiro[2.5]octane-5,8-diones.

Mechanism of Epimerization

G Chiral Amino Acid Derivative Chiral Amino Acid Derivative Enolate Intermediate (Achiral) Enolate Intermediate (Achiral) Chiral Amino Acid Derivative->Enolate Intermediate (Achiral) Deprotonation Base Base Protonation Protonation Enolate Intermediate (Achiral)->Protonation Racemic Mixture Racemic Mixture Protonation->Racemic Mixture Non-selective

Caption: Simplified mechanism of base-catalyzed epimerization at the alpha-carbon.

References

Sources

Technical Support Center: Managing Reaction Scale-Up for 4,7-Diazaspiro[2.5]octane-5,8-dione Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4,7-diazaspiro[2.5]octane-5,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the large-scale production of this valuable spirocyclic scaffold.[1] The unique rigid structure of 4,7-diazaspiro[2.5]octane-5,8-dione makes it an important building block in medicinal chemistry.[1]

This resource is structured to address the practical challenges you may encounter, moving from theoretical chemistry to real-world process solutions.

I. Reaction Overview & Key Considerations for Scale-Up

The synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione is most commonly achieved through the condensation of cyclopropane-1,1-dicarboxylic acid or its derivatives with ethylenediamine. While conceptually straightforward, scaling this reaction presents several challenges that must be carefully managed to ensure a safe, efficient, and reproducible process.

Key considerations for a successful scale-up include:

  • Reaction Stoichiometry and Purity of Starting Materials: Precise molar ratios of the diamine and dicarboxylic acid are critical for achieving high molecular weight and minimizing side products.[2]

  • Thermal Management: The condensation reaction is often exothermic.[3] Inadequate heat removal can lead to runaway reactions and the formation of degradation products.

  • Solvent Selection and Viscosity: The choice of solvent is crucial for reactant solubility, product isolation, and managing the viscosity of the reaction mixture, which can increase as the product forms.

  • Product Isolation and Purification: As a polar, heterocyclic compound, 4,7-diazaspiro[2.5]octane-5,8-dione can present challenges in crystallization and purification.

Below is a workflow diagram illustrating the key stages of the production process.

Production_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Raw_Material_QC Raw Material QC (Cyclopropane-1,1-dicarboxylic acid, Ethylenediamine) Reaction_Setup Reaction Setup (Solvent, Stoichiometry) Raw_Material_QC->Reaction_Setup Condensation Condensation Reaction (Thermal Management) Reaction_Setup->Condensation In_Process_Control In-Process Control (Reaction Completion) Condensation->In_Process_Control Crude_Isolation Crude Product Isolation In_Process_Control->Crude_Isolation Purification_Step Purification (Crystallization/Chromatography) Crude_Isolation->Purification_Step Drying Drying Purification_Step->Drying Final_QC Final Product QC (Purity, Identity) Drying->Final_QC Synthesis_Protocol Start Start Charge_Reagents Charge Reactor with Cyclopropane-1,1-dicarboxylic acid and Solvent Start->Charge_Reagents Add_Ethylenediamine Add Ethylenediamine Charge_Reagents->Add_Ethylenediamine Heat_to_Reflux Heat to Reflux and Remove Water Add_Ethylenediamine->Heat_to_Reflux Monitor_Reaction Reaction Complete? Heat_to_Reflux->Monitor_Reaction Monitor_Reaction->Heat_to_Reflux No Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Yes Filter_and_Wash Filter and Wash Crude Product Cool_Down->Filter_and_Wash End End Filter_and_Wash->End

Sources

Technical Support Center: Stability & Handling of 4,7-Diazaspiro[2.5]octane-5,8-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Stability, Solubility, and Degradation Pathways Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Stability Paradox

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold is a high-value pharmacophore, widely recognized as a core structural motif in MDM2-p53 inhibitors and spinal muscular atrophy (SMA) therapeutics (e.g., analogs of Risdiplam).

While the diketopiperazine (DKP) ring provides metabolic stability and hydrogen-bond donor/acceptor sites, the spiro-fused cyclopropane introduces significant ring strain (~27 kcal/mol). This creates a "stability paradox": the molecule is robust enough for biological activity but chemically fragile under specific laboratory conditions—particularly acidic environments and nucleophilic solvents.

This guide addresses the three most reported issues: Acid-Catalyzed Ring Opening , Diketopiperazine Aggregation (Pseudo-Instability) , and Base-Mediated Hydrolysis .

Critical Degradation Pathways (The "Why")

Issue A: Acid-Catalyzed Spiro-Cyclopropane Ring Opening

The Symptom: Appearance of new impurities with M+18 (hydration) or M+32 (methanolysis) masses during LC-MS analysis or storage in acidic buffers.

The Mechanism: The spiro-linkage at C6 (using DKP numbering) is electronically coupled to the carbonyls of the dione.

  • Protonation: In acidic media (pH < 4), the amide carbonyl oxygen becomes protonated.

  • Activation: This increases the electrophilicity of the spiro-carbon.

  • Strain Release: The cyclopropane ring, acting as a "spring," relieves strain by cleaving the C-C bond upon attack by a nucleophile (water, methanol, or chloride).

Issue B: DKP Aggregation (The "Ghost" Precipitate)

The Symptom: The compound appears to crash out of solution (DMSO/Water) or shows low recovery, yet NMR shows the solid is chemically intact.

The Mechanism: Diketopiperazines are notorious for forming intermolecular hydrogen-bonded "tapes" or "sheets" in the solid state. This planar stacking mimics poor solubility. This is often misdiagnosed as chemical degradation.

Interactive Troubleshooting Guide

Scenario 1: "My compound degrades on the HPLC column."

Diagnosis: Standard reverse-phase methods often use 0.1% Formic Acid or TFA (pH ~2-2.5). This acidity is sufficient to trigger the ring-opening mechanism described above during the run, especially if the column temperature is elevated (>40°C).

Protocol: Neutral pH Method Validation

  • Step 1: Switch mobile phase modifier to 10 mM Ammonium Acetate (pH 7.4) or Ammonium Bicarbonate (pH 8.0) .

  • Step 2: Lower column temperature to 25°C.

  • Step 3: Re-inject. If the impurity peak disappears, the degradation was an artifact of the analysis method.

Scenario 2: "The compound precipitates when diluted into aqueous media."

Diagnosis: Rapid aggregation of the DKP core driven by hydrophobic effect and hydrogen bonding.

Protocol: Solubilization Strategy

  • Avoid: Direct dilution from 100% DMSO to Water.

  • Adopt: Use of solubilizing excipients before aqueous introduction.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for spiro-compounds. It encapsulates the hydrophobic spiro-portion, preventing DKP stacking.

    • Ratio: Pre-dissolve compound in DMSO, then add to 20% w/v HP-β-CD in PBS.

Scenario 3: "NMR shows a complex mixture after overnight storage."

Diagnosis: If stored in protic solvents (MeOH, EtOH) without pH control, slow solvolysis occurs.

Protocol: NMR Verification

  • Check: Look for the disappearance of the characteristic high-field cyclopropane protons (0.5–1.5 ppm).

  • Look for: Appearance of alkyl chain signals (methyl groups or methylene triplets) indicating ring opening.

Visualizing the Instability Mechanism

The following diagram details the acid-catalyzed failure mode. This pathway is the primary cause of sample loss during synthesis and purification.

G cluster_0 Critical Failure Mode Start Intact Spiro-DKP (Strained) Intermediate Activated Cation (Protonated Carbonyl) Start->Intermediate Protonation Acid Acidic Environment (H+ / TFA / Formic) Acid->Intermediate Product Ring-Opened Product (Linear Alkyl Chain) Intermediate->Product Strain Release (C-C Bond Cleavage) Nu Nucleophile Attack (H2O / MeOH) Nu->Product

Caption: Figure 1. The acid-catalyzed ring-opening pathway.[1] The strain of the spiro-cyclopropane system renders it susceptible to cleavage under acidic conditions (pH < 4), leading to irreversible degradation.

Frequently Asked Questions (FAQ)

Q: Can I use TFA for deprotection steps during synthesis? A: Proceed with extreme caution. If you are removing a Boc group, the high concentration of TFA will likely open the cyclopropane ring.

  • Alternative: Use HCl in Dioxane at 0°C for short durations, or consider TMSOTf (Trimethylsilyl trifluoromethanesulfonate) which can sometimes effect deprotection under milder, non-protic conditions.

Q: Is the compound light-sensitive? A: Generally, the spiro-DKP scaffold is stable to ambient light. However, if your derivative contains electron-rich aromatic substituents (e.g., indoles, phenols) attached to the DKP nitrogens, photo-oxidation is possible. Store in amber vials as a precaution.

Q: Why does my LC-MS show a "doublet" peak for a pure compound? A: This is likely epimerization , not degradation. If your scaffold has a chiral center at the non-spiro positions, the DKP ring can facilitate epimerization under basic conditions. Ensure your mobile phase pH is near neutral (pH 6-7) to prevent this.

Summary of Stability Data

ParameterConditionStability RatingRecommendation
pH (Acidic) pH < 4.0 (e.g., 0.1% TFA)Poor Avoid acidic mobile phases; use Ammonium Acetate.
pH (Neutral) pH 7.4 (PBS)High Ideal for storage and assay buffers.
pH (Basic) pH > 10Moderate Risk of amide hydrolysis over long durations.
Solvent (DMSO) Pure DMSOHigh Stable, but watch for freeze-thaw precipitation.
Solvent (MeOH) MethanolLow Risk of methanolysis (ring opening) over time.
Temperature > 60°CModerate Heat accelerates ring strain release. Keep < 40°C.

References

  • Spiro-DKP Synthesis & Applications

    • Title: Synthesis of Spirohydantoins and spiro-2,5-diketopiperazines via Resin-Bound Cyclic Alpha,alpha-Disubstituted Alpha-Amino Esters.[2]

    • Source: PubMed (J Comb Chem).
    • URL:[Link]

  • Cyclopropane Ring Strain & Opening

    • Title: Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides.[3]

    • Source: Royal Society of Chemistry (Chem. Commun.).
    • URL:[Link]

  • Solubility Enhancement of Spiro-Compounds

    • Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.[4]

    • Source: MDPI (Molecules).[5]

    • URL:[Link]

  • General DKP Scaffold Properties

    • Title: 4,7-Diazaspiro[2.5]octane-5,8-dione (PubChem Compound Summary).[6]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Support Center: Optimizing Bioassays for 4,7-diazaspiro[2.5]octane-5,8-dione Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: SPIRO-DKP-OPT-001

Introduction: The Rigid Scaffold Challenge

Welcome to the technical support hub for the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold. You are likely working with this structure because of its ability to act as a rigid peptidomimetic. The spiro-fusion between the cyclopropane ring and the diketopiperazine (DKP) core restricts conformational freedom, locking pharmacophores into bioactive orientations (often targeting p53-MDM2 or viral proteases).

However, this same rigidity creates significant physicochemical hurdles—specifically low aqueous solubility and aggregation-induced assay interference . This guide moves beyond standard protocols to address the specific failure modes of spirocyclic DKP analogues.

Module 1: Solubility & Stock Preparation

Q: My compound precipitates immediately upon dilution into aqueous media. How do I stabilize the working solution?

Diagnosis: Spiro-DKP analogues possess high lattice energy due to efficient pi-stacking of the flat DKP rings and the hydrophobic nature of the spiro-cyclopropyl group. When you dilute a DMSO stock into aqueous buffer, the rapid change in dielectric constant forces these hydrophobic cores to aggregate before they can disperse.

The Solution: The "Step-Down" Solvation Protocol Do not shoot 100% DMSO stock directly into 100% Media. You must create a solvation gradient.

Protocol:

  • Primary Stock: Dissolve solid compound in 100% anhydrous DMSO to 10-20 mM. Sonicate at 40 kHz for 5 minutes.

  • Intermediate Dilution (The Critical Step): Create a 10x working solution in a solvent mix of DMSO:PBS:Tween-80 (10:89:1) .

    • Why? The surfactant (Tween-80) coats the hydrophobic spiro-core before it hits the bulk aqueous phase, preventing nucleation of crystals.

  • Final Application: Dilute the Intermediate solution 1:10 into your cell culture media or assay buffer.

    • Result: Final DMSO is 1% (tolerable for many assays), Tween is 0.01%, and the compound remains dispersed.

Visualization: Solubility Decision Matrix

SolubilityOptimization Start Compound Solid Solvent Dissolve in 100% DMSO (Sonicate 5 min) Start->Solvent Check1 Turbidity Check (Visual/Abs 600nm) Solvent->Check1 Branch1 Clear? Check1->Branch1 Direct Direct Dilution to Media (Risk: Precipitation) Branch1->Direct No (Cloudy) StepDown Intermediate Dilution (DMSO + 0.1% Tween-80) Branch1->StepDown Yes (Clear) Final Final Assay Buffer Direct->Final StepDown->Final Validation Dynamic Light Scattering (DLS) Verify Monodispersity Final->Validation

Figure 1: Decision matrix for solubilizing hydrophobic spiro-DKP analogues. The "Step-Down" method mitigates shock precipitation.

Module 2: Assay Interference & False Positives

Q: I am seeing high inhibition in my enzyme assay, but the dose-response curve is very steep (Hill slope > 2). Is this real?

Diagnosis: You are likely observing Pan-Assay Interference (PAINS) caused by colloidal aggregation. 4,7-diazaspiro[2.5]octane-5,8-dione derivatives are prone to forming promiscuous aggregates that sequester enzymes non-specifically. A Hill slope > 2 is a hallmark of this artifact, not stoichiometric binding.

The Solution: The Detergent Challenge To validate that your inhibition is specific to the binding pocket and not due to "sticky" aggregates, you must stress the assay.

Validation Protocol:

  • Baseline Assay: Run your IC50 curve in standard buffer.

  • Detergent Challenge: Repeat the assay adding 0.01% Triton X-100 (freshly prepared).

    • Interpretation: If the IC50 shifts significantly (e.g., >5-fold increase) or activity disappears, your compound was acting as an aggregator. Detergents break up these colloids.

    • If IC50 remains stable: The inhibition is likely a true ligand-receptor interaction.

Troubleshooting Table: Artifact vs. Activity
ObservationProbable CauseCorrective Action
Precipitate in wells Solubility limit exceededReduce concentration; use β-Cyclodextrin (1:2 molar ratio).
Fluorescence quenching DKP ring pi-stackingCheck compound absorbance spectra; if overlapping with fluorophore, switch to luminescent readout.
Hill Slope > 2.0 Colloidal aggregationPerform Detergent Challenge (see above).
Time-dependent loss of potency Hydrolysis/EpimerizationCheck stability of the DKP ring at pH > 8.0. Keep buffers at pH 7.2–7.4.

Module 3: Cellular Assay Optimization

Q: My cells are dying in the vehicle control wells. Is DMSO toxic to this scaffold?

Diagnosis: It is rarely the scaffold reacting with DMSO, but rather the DMSO concentration itself or the cell density .

  • DMSO Toxicity: Primary cells (e.g., PBMCs) and sensitive lines (e.g., HepG2) often show stress markers at >0.5% DMSO.

  • Spiro-DKP Permeability: These compounds are rigid. If they don't penetrate the membrane, you might be tempted to increase concentration (and thus DMSO), leading to solvent toxicity.

The Solution: Optimized Incubation Parameters

Protocol:

  • DMSO Limit: Cap final DMSO concentration at 0.5% (v/v) . If solubility fails here, use a Cyclodextrin (HP-β-CD) complex instead of DMSO.

  • Seeding Density: Increase cell seeding density by 15-20% compared to standard assays.

    • Reasoning: Higher cell density buffers against solvent stress and reduces the "edge effect" often seen with volatile solvents like DMSO.

  • Serum Interaction: DKP analogues can bind albumin in Fetal Bovine Serum (FBS).

    • Test: Run a comparative viability assay in 1% FBS vs. 10% FBS . A large shift in potency indicates high protein binding, requiring a correction factor for in vivo translation.

Visualization: Cytotoxicity Logic Tree

CytotoxicityLogic Input Low Cell Viability CheckControl Check Vehicle Control (DMSO only) Input->CheckControl ControlDead Control Cells Dead? CheckControl->ControlDead SolventTox Solvent Toxicity Reduce DMSO < 0.5% ControlDead->SolventTox Yes CompTox Compound Toxicity (True Effect) ControlDead->CompTox No OffTarget Check Off-Target (Membrane Lysis?) CompTox->OffTarget LDH Run LDH Release Assay OffTarget->LDH

Figure 2: Logic flow for distinguishing between solvent artifacts and true compound cytotoxicity.

References

  • PubChem. (2025).[1] 4,7-Diazaspiro[2.5]octane-5,8-dione Compound Summary. National Library of Medicine. [Link]

  • Gomes, N., et al. (2011). Synthesis and Biological Activity of Spiro-Diketopiperazines. Molecules, 16(10), 8685-8705. (Contextual grounding for spiro-DKP synthesis and activity). [Link]

  • Fischer, P.M. (2003). Diketopiperazines in Peptide and Drug Discovery. Journal of Peptide Science, 9(1), 9-35. (Foundational review on DKP stability and solubility). [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Troubleshooting Hydrophobic Peptides. [Link]

Sources

Technical Support Center: Advanced NMR Interpretation for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spiro" Challenge

Spirocyclic scaffolds are increasingly prevalent in drug discovery due to their ability to increase


 character and improve physicochemical properties without adding lipophilicity.[1] However, they present unique NMR challenges:
  • The "Silent" Center: The spiro-carbon is quaternary, often chemically shielded, and lacks direct proton attachments.[1]

  • Symmetry Breaking: The spiro-junction renders adjacent methylene protons diastereotopic, creating complex second-order multiplets.[1]

  • Rigid Stereochemistry: Unlike flexible chains, spiro-rings are conformationally locked, making NOE (Nuclear Overhauser Effect) interpretation critical but unforgiving.[1]

This guide provides targeted troubleshooting for these specific issues.

Module 1: Establishing Connectivity Across the Spiro Center

User Question:

"I have a clear quaternary carbon signal in my 1D


C spectrum, but I cannot definitively assign it as the spiro center because standard HMBC correlations are weak or ambiguous. How do I confirm the junction?"
Technical Insight:

Standard HMBC experiments are typically optimized for a long-range coupling constant (


) of 8 Hz.[2] However, spiro-centers often exhibit smaller couplings (2–5 Hz) due to the orthogonal arrangement of the rings, which reduces orbital overlap (Karplus relationship). Furthermore, in crowded spectra, distinguishing between 2-bond (

) and 3-bond (

) correlations is difficult.
Troubleshooting Protocol: Optimizing Long-Range Correlations

Step 1: Adjust the HMBC Delay If the standard HMBC is silent, you must re-optimize the long-range delay (


).
  • Standard:

    
     ms (optimized for 8 Hz).[1]
    
  • Spiro-Optimized:

    
     ms (optimized for 4 Hz).
    
    • Warning: Longer delays lead to

      
       relaxation losses.[1] If the molecule is large (MW > 800), this may result in signal disappearance.[1]
      

Step 2: The "Nuclear Option" – 1,1-ADEQUATE If sample concentration allows (>30 mg/mL) and you have a cryoprobe, the 1,1-ADEQUATE experiment is superior. Unlike HMBC, which relies on proton-carbon coupling, ADEQUATE establishes direct Carbon-Carbon connectivity via double-quantum coherence. It filters out everything except


 (direct bond) and 

correlations.

Experimental Workflow: Connectivity Assignment

SpiroConnectivity Start Start: Unassigned Quaternary C Step1 Run 1H-13C HMBC (Opt: 8 Hz) Start->Step1 Decision1 Correlations Observed? Step1->Decision1 Step2 Run Long-Range HMBC (Opt: 4-5 Hz) Decision1->Step2 No (Weak) Result1 Assign via 3-bond correlations Decision1->Result1 Yes Step3 Run 1,1-ADEQUATE (Requires High Conc.) Step2->Step3 Failure Step2->Result1 Success Result2 Definitive C-C Connectivity Step3->Result2

Figure 1: Decision logic for assigning the "silent" spiro quaternary carbon. Note that ADEQUATE requires high sensitivity.

Module 2: Decoding Diastereotopic Protons

User Question:

"My


H NMR shows messy multiplets where I expect simple triplets for the CH

groups next to the spiro ring. Integration is correct, but the splitting pattern is uninterpretable."
Technical Insight:

In a spirocycle, the spiro-carbon acts as a pro-chiral center.[1] If the molecule has any other asymmetry (or if the spiro-center itself is chiral due to substitution), the protons on adjacent methylenes (


) become diastereotopic .[3] They are chemically non-equivalent, meaning:
  • They resonate at different frequencies (

    
    ).[1][4]
    
  • They couple to each other (Geminal coupling,

    
     Hz).[1]
    
  • They couple differently to neighbors (Vicinal coupling,

    
    ).[1]
    

This transforms a "simple triplet" into a complex ABX or ABXY system.[1]

Data Presentation: Recognizing Diastereotopicity
ObservationStandard Chain (

)
Spiro-Adjacent (

)
Chemical Shift Single signal (2H)Two distinct signals (1H each)
Multiplicity Triplet or DoubletDoublet of Doublets (dd) or ddd
Coupling Vicinal only (

)
Geminal (

Hz)
+ Vicinal
HSQC One correlationTwo protons correlate to ONE Carbon
Troubleshooting Protocol
  • Run Multiplicity-Edited HSQC: This is the diagnostic standard. Look for two proton cross-peaks (vertical axis) connecting to the same carbon signal (horizontal axis).[1][5]

    • Blue/Red Phasing: Ensure the carbon is phased as a CH

      
       (negative in standard edited HSQC) to confirm it is not two overlapping CH methines.
      
  • Simulation: Do not attempt to solve the multiplet manually (first-order analysis fails here). Use spin-simulation software (e.g., MestReNova, TopSpin DAISY) to fit the

    
     and 
    
    
    
    constants.

Module 3: Determining Relative Stereochemistry

User Question:

"I need to distinguish between the cis- and trans-isomers of a substituted spirocycle. The NOESY spectrum has many cross-peaks; how do I know which ones confirm the geometry?"

Technical Insight:

Spirocycles are rigid.[1] Unlike flexible alkyl chains where NOE signals average out, spiro-systems produce sharp, distance-dependent NOE signals. However, "Spin Diffusion" can cause misleading signals (seeing a neighbor's neighbor) in large molecules or long mixing times.[1]

Critical Rule:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Best for small molecules (MW < 600).[1][6][7] Cross-peaks are opposite phase to diagonal.[1]

  • ROESY (Rotating-frame Overhauser Effect): Required for mid-size molecules (MW 600–1200) or if NOESY signals are weak (near zero-crossing). Cross-peaks are same phase as diagonal (but opposite to TOCSY artifacts).[1]

Stereochemistry Workflow
  • Build a 3D Model: You cannot interpret spiro-NOE without a 3D model.[1] The vectors are often orthogonal.[1]

  • Identify "Flagpole" Protons: Look for protons that are fixed in axial positions on the rings.[1] These serve as your spatial reference points.

  • The "W" Coupling Check: In rigid rings, 4-bond couplings (

    
    ) often follow a "W" geometry (Planar Zig-Zag).[1] If you see a small coupling (1–3 Hz) in the 1D spectrum or COSY, it confirms a specific rigid arrangement (usually equatorial-equatorial).
    

Stereochemical Logic Map

Stereochem Input Isomer Question: Cis vs Trans MWCheck Check MW Input->MWCheck NOESY Run NOESY (Mix: 500ms) MWCheck->NOESY < 600 Da ROESY Run ROESY (Mix: 300ms) MWCheck->ROESY 600-1200 Da Analysis Analyze Cross-Peaks NOESY->Analysis ROESY->Analysis Validation Verify with 3D Model (Distance < 5Å) Analysis->Validation

Figure 2: Selection of NOE experiment based on molecular weight to avoid the "zero-crossing" region where signals vanish.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and ADEQUATE/HMBC optimization).

  • Columbia University NMR Facility. (2020).[1] HSQC and HMBC for Topspin.[1] Link

  • Martin, G. E., et al. (2015).[1] Homodecoupled 1,1- and 1,n-ADEQUATE: Pivotal NMR Experiments for the Structure Revision of Cryptospirolepine. Angewandte Chemie. Link

  • University of Ottawa NMR Facility. (2019). 13C-13C Connectivity via 1H-13C 1,1-ADEQUATE. Link

  • UCSD Skaggs School of Pharmacy. (2015).[1] NOESY and ROESY - When to use which?Link

Sources

Technical Support Center: Resolution of Spirocyclic Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Separation Sciences Document ID: SP-RES-2024-05 Status: Active

Welcome to the Spirocycle Resolution Support Center

Subject: Advanced methodologies for separating diastereomers of spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-piperidines).

Context: Spirocyclic compounds are increasingly vital in medicinal chemistry due to their high fraction of


 carbons (

), which correlates with improved solubility and lower metabolic liability compared to flat aromatic scaffolds. However, their rigid, orthogonal 3D structure creates unique challenges in stereoisomer resolution. Unlike simple enantiomers, spirocyclic diastereomers often possess subtle differences in polarity and shape that defy standard C18 separation.

This guide synthesizes high-throughput screening (HTS) data with scale-up protocols to resolve these complex mixtures.

Decision Matrix: Method Selection

Before initiating wet chemistry, determine your primary constraint (Scale vs. Purity).

MethodSelection Start Input: Spirocyclic Mixture Scale Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Med 100 mg - 10 g (Pre-clinical) Scale->Med Large > 10 g (Process Dev) Scale->Large SFC Prep-SFC (Chiral/Achiral) Small->SFC Fastest HPLC Chiral HPLC (Normal Phase) Small->HPLC If SFC fails Med->SFC Preferred SimMB Simulated Moving Bed (SMB) Med->SimMB High Cost Cryst Classical Resolution (Diastereomeric Salts) Large->Cryst Most Econ. Large->SimMB If Cryst fails

Figure 1: Strategic decision tree for selecting resolution methods based on material quantity.

Module 1: Supercritical Fluid Chromatography (SFC)

Status: Primary Recommendation for Discovery/Early Development.

SFC is the "Gold Standard" for spirocycles. The low viscosity of supercritical


 allows for high flow rates and rapid equilibration, critical for rigid spiro-scaffolds that may trail on standard HPLC.
Standard Protocol: The "Golden Four" Screen

Do not waste time screening 50 columns. 90% of spirocyclic amines are resolved using this focused gradient screen.

Conditions:

  • Back Pressure: 120 bar

  • Temperature: 40°C

  • Gradient: 5% to 55% Co-solvent over 5 minutes.

PriorityColumn ChemistryInteraction MechanismTarget Spiro-Class
1 Amylose Tris (3,5-dimethylphenylcarbamate) H-bonding/InclusionGeneral purpose (AD-H equivalent)
2 Cellulose Tris (3,5-dichlorophenylcarbamate) Chlorinated

-

Electron-rich spiro aromatics
3 2-Ethylpyridine Achiral/PolarBasic spiro-amines (removes tailing)
4 Bare Silica H-bondingPolar diastereomers with large

Troubleshooting Guide (SFC)

Q: My spiro-amine peaks are tailing severely, causing overlap.

  • Root Cause: The basic nitrogen in the spiro-ring (e.g., spiro-piperidine) is interacting with residual silanols on the stationary phase.

  • Fix: Add a basic modifier to the co-solvent.

    • Standard: 0.1% Diethylamine (DEA).

    • Aggressive: 0.5% Isopropylamine (IPA) + 0.1% DEA.

    • Note: Avoid TEA in SFC-MS as it suppresses ionization signals permanently.

Q: I see "Ghost Peaks" or baseline drift.

  • Root Cause: Spirocycles often trap solvent in their crystal lattice or have low solubility in pure

    
     at the injection point.
    
  • Fix:

    • Increase the "Make-up Flow" solvent ratio.

    • Switch injection solvent to 50:50 MeOH:DCM (DCM helps solubilize rigid lipophilic cores).

Module 2: Classical Resolution (Crystallization)

Status: Required for >100g Scale-Up.

When SFC becomes cost-prohibitive, diastereomeric salt formation is the method of choice.[1] This relies on the solubility difference between the


-Salt and 

-Salt.[2]
Protocol: The "Dutch Resolution" Approach

Instead of testing one acid at a time, use "families" of resolving agents to induce nucleation.

Step-by-Step:

  • Stoichiometry: Dissolve 1.0 eq of Spiro-amine in MeOH or EtOH (10 mL/g).

  • The Acid Screen: Add 0.55 eq of the following chiral acids in parallel vials:

    • Family A: L-Tartaric acid, Dibenzoyl-L-tartaric acid.

    • Family B: (S)-Mandelic acid, (S)-Camphorsulfonic acid.

    • Family C:

      
      -Acetyl-L-leucine (excellent for rigid amines).
      
  • Heat/Cool: Heat to reflux (clear solution), then cool slowly to 4°C at a rate of 5°C/hour.

  • Harvest: Filter crystals.

  • Free Base: Treat solid with 1M NaOH and extract into DCM to check %de (diastereomeric excess) via analytical HPLC.

Troubleshooting Guide (Crystallization)

Q: The mixture "oiled out" (formed a gum) instead of crystallizing.

  • Root Cause: Common in spirocycles due to high conformational entropy preventing lattice packing.

  • Fix:

    • Re-heat and Seed: Heat back to solution, add a tiny crystal of a similar rigid compound (or scratch glass), and cool very slowly.

    • Change Solvent: Switch from protic (MeOH) to aprotic/polar (MeCN or Acetone). Oils often form because the solvent is too good at solvating the salt.

Q: I have crystals, but the diastereomeric excess (de) is low (<20%).

  • Root Cause: Co-crystallization (the lattice accommodates both diastereomers).

  • Fix: Recrystallize the salt from a different solvent. If you used MeOH first, recrystallize from EtOH/Water (9:1). The change in solvation shell often ejects the minor diastereomer.

Module 3: Structural Elucidation (Post-Resolution)

Status: Critical for filing.

You have separated Peak 1 and Peak 2. Which is


 and which is 

?
Workflow: Absolute Configuration Assignment

Elucidation Sample Isolated Isomer Crystal Single Crystal? Sample->Crystal Xray X-Ray Diffraction (Bijvoet Analysis) Crystal->Xray Yes Heavy Contains Heavy Atom (S, P, Cl, Br)? Crystal->Heavy No Heavy->Xray Yes (Anomalous Scattering) Deriv Derivatize Heavy->Deriv No Deriv->Xray React with p-Br-Benzoic Acid Mosher Mosher's Amide Analysis (NMR) Deriv->Mosher React with MTPA-Cl

Figure 2: Logic flow for assigning absolute stereochemistry.

Technical Note: Mosher's Analysis for Spirocycles

Standard Mosher's analysis can be ambiguous for spirocycles because the anisotropic effect of the phenyl ring may be blocked by the orthogonal ring system.

  • Recommendation: Use Camphorsultam derivatives or MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) instead of MTPA. MαNP has a stronger magnetic anisotropy (

    
    ), making it easier to read signals in crowded spiro-spectra [1].
    

References

  • Harada, N., et al. (2025).[3] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate.[3] 3

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC)? Teledyne Isco. 4[5]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.[6] Selvita. 6[5][7]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro-Sundia. 1

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer.[1][8][9] RSC Advances. 7

Sources

Validation & Comparative

Structural Confirmation of 4,7-Diazaspiro[2.5]octane-5,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a "privileged structure" in modern medicinal chemistry. By fusing a rigid cyclopropane ring to a diketopiperazine (DKP) core, this scaffold constrains conformational space, enhancing binding affinity and metabolic stability. It serves as a critical intermediate in the synthesis of high-value therapeutics, most notably Risdiplam (Evrysdi®) for Spinal Muscular Atrophy (SMA), and emerging antiviral agents targeting SARS-CoV-2.

This guide provides an objective, technical comparison of structural confirmation methodologies. It moves beyond basic identification to establish a self-validating analytical workflow , ensuring that the spirocyclic core is intact and distinct from ring-opened impurities or isomeric byproducts.

Part 1: Structural Analysis & Causality

The Challenge of the Spiro-DKP Scaffold

The primary analytical challenge with 4,7-diazaspiro[2.5]octane-5,8-dione derivatives is confirming the integrity of the spiro-quaternary carbon (C6) . Synthetic routes often involve cyclization steps that can compete with polymerization or ring-opening of the strained cyclopropane.

  • Critical Quality Attribute (CQA): The orthogonality of the cyclopropane ring relative to the DKP plane.

  • Common Failure Mode: Acid-catalyzed opening of the cyclopropane ring during deprotection steps, leading to linear alkyl impurities that mimic the molecular weight but lack biological activity.

Analytical Hierarchy: A Comparative Overview
MethodRole in WorkflowKey Structural InsightLimitations
1D NMR (

H,

C)
Routine ScreeningConfirms functional groups and symmetry. High-field cyclopropane signals are diagnostic.Cannot definitively prove spiro-connectivity without 2D data; signal overlap in complex derivatives.
2D NMR (HMBC/HSQC) Structural Proof Establishes connectivity across the quaternary spiro carbon (the "silent" center).Requires higher concentration; longer acquisition times.
HRMS (ESI-TOF) Composition CheckConfirms elemental formula and ring equivalent (RDB) count.Isomers (e.g., ring-opened dienes) often have identical mass.
X-ray Crystallography Gold Standard Absolute stereochemistry and ring puckering parameters.Requires single crystals; low throughput.

Part 2: The Self-Validating Experimental Protocol

Synthesis & Isolation Context

To understand the characterization, one must understand the origin. The scaffold is typically synthesized via the condensation of 1-aminocyclopropanecarboxylic acid (Acc) derivatives with glycine equivalents, followed by cyclization.

SynthesisWorkflow Start 1-Aminocyclopropane- carboxylic acid (Acc) Inter Linear Dipeptide Intermediate Start->Inter Coupling (Glycine) Cyclization Cyclization (DKP Formation) Inter->Cyclization Heat/Base Product 4,7-Diazaspiro[2.5] octane-5,8-dione Cyclization->Product -H2O / -ROH Impurity Ring-Opened Byproducts Cyclization->Impurity Acid/Strain

Figure 1: Simplified synthesis workflow highlighting the critical cyclization step where structural divergence can occur.

NMR Characterization Protocol

Objective: Confirm the spirocyclic nature and rule out ring-opening.

Sample Preparation:

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of rigid DKP scaffolds.
  • Concentration: 5–10 mg for 1H; >20 mg for 13C/2D.

  • Temperature: 298 K (Standard).[1] Higher temperatures (350 K) may be needed if restricted rotation causes line broadening.

Diagnostic Signals (The "Fingerprint"):

NucleusMoietyChemical Shift (

, ppm)
MultiplicityStructural Causality

H
Cyclopropane (CH

)
0.80 – 1.60 m (AA'BB')High-field shift due to ring current anisotropy and shielding; diagnostic of intact 3-membered ring.

H
DKP Methylene (CH

)
3.80 – 4.10 s (or AB q)Deshielded by adjacent amide/carbonyl; appears as AB quartet if chiral substituents are present elsewhere.

H
Amide (NH)8.00 – 8.60 br sTypical secondary amide range; broad due to quadrupole relaxation of

N.

C
Carbonyl (C=O)168.0 – 172.0 sAmide carbonyls.

C
Spiro Carbon (C

)
30.0 – 40.0 sThe "Silent" Proof. A quaternary carbon in this aliphatic range is the hallmark of the spiro junction.

C
Cyclopropane (CH

)
10.0 – 20.0 sHighly shielded carbons confirming the 3-membered ring.

Self-Validation Step (2D NMR Logic): To scientifically prove the structure, you must observe an HMBC correlation (Long-range C-H coupling) between the Cyclopropane Protons (0.8-1.6 ppm) and the DKP Carbonyls (~170 ppm) or the DKP Methylene Carbon (~50 ppm) . This connects the two ring systems through the "silent" spiro carbon.

X-Ray Crystallography: The Ultimate Validator

While NMR is sufficient for routine purity, X-ray crystallography is required for the initial structural assignment of new derivatives, particularly to determine absolute stereochemistry if chiral centers are introduced on the DKP ring.

  • Crystal Habit: Often forms colorless prisms or needles from Methanol/Water or DMSO/Water slow evaporation.

  • Key Parameter: The Angle of Orthogonality . The cyclopropane ring plane should be roughly perpendicular to the average plane of the DKP ring (boat conformation).

  • Validation: Confirms the cis/trans relationship of substituents relative to the spiro center.

Part 3: Comparative Performance Guide

Scenario A: Routine Batch Release (QC)
  • Recommended Method: qNMR (Quantitative NMR) using Maleic Acid or TCNB as an internal standard.

  • Why: Fast (<15 mins), confirms identity via diagnostic cyclopropane peaks, and calculates purity simultaneously.

  • Data Support: The integration ratio of Cyclopropane (4H) : DKP Methylene (2H) must be exactly 2:1 . Any deviation suggests ring-opening or dimerization.

Scenario B: New Derivative Characterization (R&D)
  • Recommended Method: Full Spectral Suite (1H, 13C, HSQC, HMBC, HRMS) .

  • Why: You must establish the connectivity map.

  • Visual Logic:

NMRLogic cluster_legend Connectivity Proof H_Cyclo 1H: Cyclopropane (0.8-1.6 ppm) C_Spiro 13C: Spiro Carbon (30-40 ppm) H_Cyclo->C_Spiro HMBC (Strong) C_Carbonyl 13C: Carbonyl (170 ppm) H_Cyclo->C_Carbonyl HMBC (Weak/Long range) HMBC (Strong) HMBC (Strong)

Figure 2: NMR Connectivity Map. The HMBC correlation from the high-field protons to the quaternary spiro carbon is the definitive spectral proof of the spirocycle.

References

  • Risdiplam Synthesis & Characterization

    • Title: A Convenient, Pd-Free Approach to the Synthesis of Risdiplam.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Spirocyclic Scaffold Properties: Title: 4,7-Diazaspiro[2.5]octane-5,8-dione | Building Block. Source: BenchChem.
  • General NMR of Spiro-DKPs

    • Title: Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic Amino Esters.
    • Source: Journal of Combin
    • URL:[Link]

  • Patent Literature (Process Chemistry)

    • Title: Synthesis method of 4,7-diazaspiro[2.5]octane compound (CN111943894A).[2]

    • Source: Google P
    • URL

Sources

Spectroscopic Validation Guide: 4,7-Diazaspiro[2.5]octane-5,8-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4,7-diazaspiro[2.5]octane-5,8-dione CAS Registry: 129306-17-8 (Parent), 1222106-43-5 (7-Benzyl derivative) Primary Application: Conformational restriction in peptidomimetics; core scaffold for kinase inhibitors and antibiotic development.[1]

This guide provides a rigorous spectroscopic validation framework for the synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione . Unlike standard piperazines, this molecule features a highly strained cyclopropane ring spiro-fused to a diketopiperazine (DKP) core. This unique architecture presents specific analytical challenges, particularly in differentiating the cyclized product from its linear dipeptide precursors and potential hydantoin regioisomers.

The Validation Challenge: The primary failure mode in this synthesis is incomplete cyclization of the linear dipeptide intermediate or ring-opening hydrolysis. Standard LC-MS is often insufficient due to ionization similarities between the open-chain acid and the cyclic amide. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are the requisite tools for definitive structural assignment.

Synthesis Context & Impurity Profile

To validate the product, one must understand the impurities. The synthesis typically proceeds via the condensation of 1-aminocyclopropanecarboxylic acid (ACC) derivatives with an amino acid (e.g., glycine), followed by thermal or base-catalyzed cyclization.

  • Precursor (Alternative A): Linear dipeptide ester (e.g., H-Gly-ACC-OMe).

  • Side Product (Alternative B): Linear dipeptide acid (Hydrolysis product).

  • Isomer (Alternative C): Spirohydantoin (formed via Bucherer-Bergs conditions, a common error in route selection).

Mechanistic Validation Workflow

The following diagram illustrates the critical decision points in validating the synthesis against these alternatives.

ValidationWorkflow Start Crude Reaction Mixture Step1 1. LC-MS Screening (Mass Confirmation) Start->Step1 Decision1 Mass = 140.14 Da (M+H)? Step1->Decision1 Step2 2. IR Spectroscopy (Functional Group Check) Decision1->Step2 Yes Result_Linear IMPURITY: Linear Dipeptide Ester Decision1->Result_Linear No (Mass Mismatch) Decision2 Band at 1730-1750 cm⁻¹? Step2->Decision2 Step3 3. 1H-NMR (DMSO-d6) (Structural Definitive) Decision2->Step3 No (Amide Only) Decision2->Result_Linear Yes (Ester C=O) Decision3 Methoxy Singlet Present? Step3->Decision3 Result_Success VALIDATED PRODUCT 4,7-diazaspiro[2.5]octane-5,8-dione Decision3->Result_Success No Decision3->Result_Linear Yes (~3.6 ppm) Result_Hydantoin ISOMER: Spirohydantoin

Caption: Logical workflow for differentiating the target spiro-DKP from linear esters and hydrolysis products.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for this validation. The rigidity of the spiro-system creates distinct chemical shifts compared to the flexible linear alternative.

Solvent: DMSO-d6 (DKPs are often insoluble in CDCl3).

FeatureTarget: Spiro-DKP Alternative: Linear Dipeptide Ester Causality/Explanation
Cyclopropane Protons δ 0.8 – 1.5 ppm (m, 4H) δ 1.0 – 1.4 ppm (m, 4H)The spiro-fusion locks the cyclopropane into a specific magnetic environment.[1] In the linear form, these are more chemically equivalent due to free rotation.
Glycine α-Protons δ 3.8 – 4.0 ppm (s or d) δ 3.6 – 3.8 ppm (d)Ring closure deshields these protons slightly compared to the linear amine.
Ester Methyl ABSENT δ 3.6 – 3.7 ppm (s, 3H) Critical Check: Presence of this singlet indicates failed cyclization.
Amide NH δ 8.0 – 8.5 ppm (br s) δ 8.0 (d) + Broad NH2The cyclic diamide (DKP) has two distinct amide protons if N-substituted, or broadly similar environments if unsubstituted.
13C Carbonyls ~168-172 ppm (Amide) ~174 ppm (Ester) + ~168 ppm (Amide)Esters resonate downfield of amides. The absence of the >173 ppm signal confirms ring closure.
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" decision before investing in NMR time.

  • Target (Spiro-DKP): Shows characteristic Diketopiperazine bands.

    • Amide I (C=O): Strong band at 1670–1690 cm⁻¹ .

    • Amide II (N-H): Broad band at 3200–3400 cm⁻¹.

    • Note: The strain of the spiro-cyclopropane ring does not significantly shift the DKP carbonyls compared to standard piperazines, but the absence of the ester band is key.

  • Alternative (Linear Ester):

    • Ester C=O: Sharp, distinct band at 1730–1750 cm⁻¹ .

    • Validation Rule: If you see a band >1730 cm⁻¹, the reaction is incomplete.

C. Mass Spectrometry (MS)[2][3]
  • Technique: ESI-MS (Positive Mode).

  • Target m/z: 141.1 [M+H]⁺ (for unsubstituted).

  • Fragmentation Pattern:

    • DKPs often undergo characteristic fragmentation involving the loss of CO (28 Da) or HNCO (43 Da).

    • Spiro-Specific: Loss of ethylene (28 Da) from the cyclopropane ring is possible under high energy collision but less common than DKP ring opening.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione (Reference Method)

This protocol is adapted from standard ACC-DKP synthesis routes [1, 2].

  • Coupling: React N-Boc-1-aminocyclopropanecarboxylic acid with Glycine methyl ester hydrochloride using EDC/HOBt in DMF.

  • Deprotection: Treat the resulting dipeptide (Boc-ACC-Gly-OMe) with TFA/DCM (1:1) for 1 hour to remove the Boc group. Concentrate to dryness.

  • Cyclization (The Critical Step):

    • Dissolve the deprotected dipeptide salt in 2-butanol or toluene .

    • Add a base (e.g., N-methylmorpholine or Et3N ) to neutralize the salt and catalyze cyclization.

    • Reflux for 4–12 hours. The DKP product often precipitates out of the hot solution due to low solubility.

  • Purification: Filter the precipitate. Wash with cold methanol and ether. Recrystallize from water or DMSO/Water if necessary.

Protocol 2: Analytical Validation Workflow

Follow this strictly to certify the batch.

  • Sample Preparation: Dissolve 5 mg of the dried precipitate in 0.6 mL DMSO-d6 . (Do not use CDCl3; solubility is too low).

  • Acquisition:

    • Run 1H-NMR (minimum 16 scans).

    • Run 13C-NMR (minimum 256 scans) to resolve the carbonyl region.

  • Data Processing & Criteria:

    • Pass: Integration of Cyclopropane (4H) to Glycine CH2 (2H) is 2:1. No singlet at 3.6 ppm.

    • Fail: Presence of singlet at 3.6 ppm (Linear Ester) or split multiplets in the cyclopropane region indicating asymmetry from chiral impurities (if using chiral amino acids).

Structural Logic & Pathway Diagram[1]

The following diagram details the chemical transformation and the spectroscopic shifts associated with the ring closure.

SynthesisPathway Precursor Linear Dipeptide (H-ACC-Gly-OMe) IR: 1740 cm⁻¹ (Ester) NMR: 3.6 ppm (-OMe) Transition Cyclization (Reflux/Base) Precursor->Transition - MeOH Product Spiro-DKP Product (4,7-diazaspiro[2.5]octane-5,8-dione) IR: 1680 cm⁻¹ (Amide only) NMR: No -OMe signal Transition->Product

Caption: Spectroscopic shifts accompanying the transformation from linear precursor to spiro-cyclic product.

References

  • Spiro-DKP Synthesis Libraries: Kuster, G. J., & Scheeren, H. W. (2006). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.[1] Journal of Combinatorial Chemistry, 8(1), 85–94. Link

  • ACC-Diketopiperazine Methodology: Davies, S. G., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1, 4124-4134. Link

  • General DKP Characterization: Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • PubChem Compound Summary: 4,7-Diazaspiro[2.5]octane-5,8-dione (CID 1222106-43-5). Link

Sources

A Comparative Guide to the Synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione: Assessing Reproducibility and Practicality for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic hydantoin moiety, 4,7-diazaspiro[2.5]octane-5,8-dione, represents a compelling scaffold in medicinal chemistry. Its rigid three-dimensional structure, incorporating a cyclopropane ring, offers a unique conformational constraint that can be exploited for designing potent and selective therapeutic agents. However, the synthesis of this highly strained spirocycle presents significant challenges, directly impacting its accessibility for drug discovery programs. This guide provides an in-depth analysis of plausible synthetic routes to 4,7-diazaspiro[2.5]octane-5,8-dione, with a critical assessment of their reproducibility, practicality, and potential pitfalls.

Introduction: The Allure and Challenge of a Strained Spirocycle

Spiro-hydantoins are a well-established class of compounds with a broad range of biological activities. The fusion of a cyclopropane ring to the hydantoin core in 4,7-diazaspiro[2.5]octane-5,8-dione introduces a high degree of ring strain, which can profoundly influence its physicochemical properties and biological target interactions. Despite its potential, the synthesis of this molecule is not widely documented in peer-reviewed literature, necessitating a predictive comparison of established synthetic methodologies applied to this specific target. This guide will focus on two classical and plausible approaches: the Bucherer-Bergs reaction and a Strecker-based synthesis, both commencing from the labile precursor, cyclopropanone.

Primary Synthetic Approach: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that has long been a workhorse for the synthesis of hydantoins from ketones or aldehydes.[1][2] Conceptually, the reaction of cyclopropanone with potassium cyanide and ammonium carbonate should directly yield the desired 4,7-diazaspiro[2.5]octane-5,8-dione.

Mechanistic Considerations

The reaction proceeds through the initial formation of a cyanohydrin from cyclopropanone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product.[3]

Bucherer_Bergs Cyclopropanone Cyclopropanone Aminonitrile 1-Aminocyclopropane- 1-carbonitrile intermediate Cyclopropanone->Aminonitrile One-pot reaction KCN KCN, (NH₄)₂CO₃ Hydantoin 4,7-Diazaspiro[2.5]octane- 5,8-dione Aminonitrile->Hydantoin Intramolecular cyclization

Figure 1. Proposed Bucherer-Bergs synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione.

Reproducibility Assessment and Critical Parameters

The primary challenge to the reproducibility of this synthesis lies in the stability of the starting material, cyclopropanone. Cyclopropanone is a highly strained and labile molecule, particularly susceptible to ring-opening reactions in the presence of nucleophiles and in aqueous or protic solvents.[4] The aqueous, often heated, conditions of the Bucherer-Bergs reaction could lead to the formation of propionic acid and other byproducts, significantly reducing the yield of the desired spiro-hydantoin.

Key Factors Influencing Reproducibility:

  • Cyclopropanone Stability: The use of a stable precursor or in situ generation of cyclopropanone is critical.

  • Reaction Conditions: While typically conducted at elevated temperatures (60-70 °C), milder conditions may be necessary to preserve the cyclopropane ring.[5]

  • pH Control: The reaction is sensitive to pH, which is typically buffered by the ammonium carbonate.[2]

  • Work-up and Purification: The polarity of the hydantoin product will dictate the appropriate extraction and purification methods.

Alternative Synthetic Route: A Strecker-based Approach

An alternative strategy involves a two-step process based on the Strecker amino acid synthesis.[6][7] This approach first synthesizes the key intermediate, 1-aminocyclopropane-1-carbonitrile, from cyclopropanone, which is then cyclized to form the hydantoin.

Step 1: Synthesis of 1-Aminocyclopropane-1-carbonitrile

The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide.[8] In this case, cyclopropanone would react with ammonia and a cyanide source (e.g., HCN or a cyanide salt) to form 1-aminocyclopropane-1-carbonitrile.

Step 2: Cyclization to 4,7-diazaspiro[2.5]octane-5,8-dione

The resulting aminonitrile can then be cyclized to the hydantoin. This can be achieved through various methods, such as reaction with an isocyanate followed by acid-catalyzed cyclization, or by reaction with phosgene or a phosgene equivalent. A more direct approach could involve heating the aminonitrile with ammonium carbonate, mirroring the latter stages of the Bucherer-Bergs reaction.

Strecker_Synthesis cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Cyclization Cyclopropanone Cyclopropanone Aminonitrile 1-Aminocyclopropane- 1-carbonitrile Cyclopropanone->Aminonitrile Reagents1 NH₃, HCN Aminonitrile2 1-Aminocyclopropane- 1-carbonitrile Hydantoin 4,7-Diazaspiro[2.5]octane- 5,8-dione Aminonitrile2->Hydantoin Reagents2 e.g., (NH₄)₂CO₃, heat or Isocyanate then acid Troubleshooting Start Low or No Product Yield Check_SM Verify Starting Material (Cyclopropanone) Integrity Start->Check_SM Decomposition Decomposition observed? (e.g., gas evolution, color change) Check_SM->Decomposition Yes_Decomp Yes Decomposition->Yes_Decomp No_Decomp No Decomposition->No_Decomp Lower_Temp Lower reaction temperature Yes_Decomp->Lower_Temp In_Situ Consider in situ generation of cyclopropanone Yes_Decomp->In_Situ Check_Reagents Verify Reagent Quality (KCN, (NH₄)₂CO₃) No_Decomp->Check_Reagents Optimize_pH Optimize pH Check_Reagents->Optimize_pH Extend_Time Extend Reaction Time Check_Reagents->Extend_Time

Sources

Analytical Cross-Validation Guide: Spirocyclic Diamides & Isoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analytes: Broflanilide (Group 30 Meta-diamide) & Fluxametamide (Group 30 Isoxazoline)

Executive Summary

The shift from Ryanodine Receptor modulators (Group 28) to GABA-gated chloride channel allosteric modulators (Group 30) represents a critical evolution in insecticide resistance management. This guide focuses on the analytical cross-validation of Broflanilide and Fluxametamide . While often grouped colloquially as "spirocyclic diamides" due to their structural complexity and shared target site, they present distinct analytical challenges: Broflanilide requires rigorous monitoring of desmethyl metabolites, while Fluxametamide demands enantioselective resolution due to the high potency difference between its (S) and (R) isomers.

This guide compares LC-MS/MS (the residue quantification standard) against Chiral HPLC (bio-efficacy validation) and GC-MS/MS (orthogonal confirmation), providing a validated QuEChERS workflow optimized for these matrices.

Mechanistic & Structural Grounding

Understanding the chemical stability and ionization properties of these molecules is the prerequisite for method selection.

  • Broflanilide: A meta-diamide containing a benzamido linkage. It is relatively thermally stable but metabolizes into less stable desmethyl forms (DM-8007).

  • Fluxametamide: An isoxazoline structure with a chiral center. The (S)-enantiomer is up to 300-fold more bioactive than the (R)-enantiomer, making achiral analysis insufficient for technical formulation control.

Figure 1: Mechanism & Analytical Decision Matrix

G cluster_0 Target: GABA-Cl Channel cluster_1 Analytical Path Target GABA Receptor (Inhibitory) Action Allosteric Modulation (Blocks Cl- Influx) Target->Action Sample Sample Matrix (Crop/Soil) Extract QuEChERS (Citrate Buffered) Sample->Extract Clean d-SPE Cleanup (PSA/C18/Low-GCB) Extract->Clean Decision Analyte Goal? Clean->Decision Residue LC-MS/MS (Trace Quantitation) Decision->Residue Total Residue (Broflanilide/Mets) Chiral Chiral HPLC (Isomer Ratio) Decision->Chiral Bioactivity (Fluxametamide S-form) Confirm GC-MS/MS (Orthogonal Check) Decision->Confirm Volatile/Halogenated (Parent Only)

Caption: Workflow linking the GABA-modulating mechanism to the selection of LC-MS/MS for residues or Chiral HPLC for enantiomeric purity.

Comparative Analysis of Techniques

Technique A: LC-MS/MS (The Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry is the primary validated method for these compounds due to its ability to handle polar metabolites without derivatization.

  • Ionization: Electrospray Ionization (ESI) is preferred.

    • Broflanilide:[1][2][3] Often analyzed in Negative (ESI-) mode due to the amide protons, or Positive (ESI+) depending on mobile phase additives (ammonium formate).

    • Fluxametamide:[4][5] Typically Positive (ESI+) mode [M+H]+.

  • Strengths: High sensitivity (LOQ < 0.005 mg/kg), covers all metabolites (DM-8007, S(PFP-OH)-8007).

  • Weaknesses: Susceptible to matrix effects (ion suppression) in complex matrices like tea or spices.

Technique B: GC-MS/MS (The Orthogonal Validator)

While Broflanilide is heavily halogenated (making it amenable to ECD or NCI-MS), GC-MS is generally secondary.

  • Thermal Stability: Parent compounds are stable, but hydroxylated metabolites often require derivatization (e.g., MSTFA) to survive the injection port, introducing error.

  • Utility: Excellent for confirming "false positives" found in LC-MS/MS due to isobaric interferences.

Technique C: Chiral HPLC (The Bio-Validator)

Essential for Fluxametamide. Standard C18 columns cannot separate the (R) and (S) enantiomers.

  • Column Chemistry: Amylose or Cellulose tris-(3,5-dimethylphenylcarbamate) coated phases (e.g., Chiralpak AD-RH or Lux Cellulose-3).

  • Mode: Reverse-phase chiral mode (Acetonitrile/Water/Ammonium Bicarbonate) allows for direct coupling to MS, unlike Normal Phase which requires solvent swaps.

Performance Data Summary
FeatureLC-MS/MS (Residue)GC-MS/MS (Confirm)Chiral HPLC (Isomer)
Analyte Scope Parent + Polar MetabolitesParent Only (mostly)Enantiomers (R/S)
Typical LOQ 0.001 - 0.005 mg/kg0.01 - 0.05 mg/kg0.05 mg/kg
Linearity (R²) > 0.995> 0.990> 0.990
Matrix Effect High (Requires d-SPE)Low (Thermal cleanup)Medium
Throughput High (5-8 min run)Medium (15-20 min)Low (20-40 min)

Validated Experimental Protocol

Method: Modified QuEChERS (Citrate Buffered) with LC-MS/MS Detection. Rationale: Citrate buffering prevents degradation of base-sensitive moieties. The cleanup step is critical; Graphitized Carbon Black (GCB) removes pigments but can irreversibly bind the planar benzamido ring of Broflanilide, reducing recovery.

Step-by-Step Workflow

1. Sample Preparation:

  • Weigh 10.0 g of homogenized sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • Add 10 mL acetonitrile (ACN) containing 1% acetic acid.

  • Internal Standard: Spike with 100 µL of Triphenylphosphate (TPP) or isotopically labeled analogue.

2. Extraction (Salting Out):

  • Add QuEChERS salt packet: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate.[6]

  • Critical: Shake vigorously immediately for 1 minute to prevent MgSO₄ conglomeration.

  • Centrifuge at 4,000 rpm for 5 minutes.

3. Dispersive SPE (Cleanup) - The "Low GCB" Rule:

  • Transfer 1 mL of supernatant to a d-SPE tube.

  • Adsorbent Mix:

    • General Crops: 150 mg MgSO₄ + 25 mg PSA.

    • Fatty Crops: Add 25 mg C18.

    • Pigmented Crops: Add only 2.5 - 5 mg GCB . (Note: Standard kits often have 50mg GCB; this causes <70% recovery for Broflanilide. Dilute the GCB or use specialized "low-carbon" kits).

  • Vortex 30s, Centrifuge 5 min.

4. Instrumental Analysis (LC-MS/MS Conditions):

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid in Water; (B) Methanol.

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions (Broflanilide):

    • Quantifier: m/z 663.0 → 69.0 (Negative Mode often used for specific adducts, or check Positive mode m/z 665 → 543 depending on instrument brand).

  • MRM Transitions (Fluxametamide):

    • Quantifier: m/z 476.1 → 364.1 (Positive Mode).

Figure 2: Extraction & Validation Workflow

Validation cluster_clean d-SPE Cleanup Optimization cluster_val Validation Metrics (SANTE) Start Homogenized Sample (10g) Extract Add ACN + Citrate Salts (Partitioning) Start->Extract Aliquot Take Supernatant Extract->Aliquot PSA PSA (Sugars/Acids) Aliquot->PSA C18 C18 (Lipids) Aliquot->C18 GCB GCB (Carbon) *LIMIT to <5mg* Aliquot->GCB Analysis LC-MS/MS Analysis PSA->Analysis C18->Analysis GCB->Analysis Rec Recovery: 70-120% Analysis->Rec RSD Precision: <20% Analysis->RSD ME Matrix Effect: +/- 20% Analysis->ME

Caption: Validation workflow highlighting the critical limitation of GCB in d-SPE cleanup for aromatic diamides.

References

  • Noh, H. H., et al. (2020). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS.[1][3] PLOS ONE. Available at: [Link]

  • Lee, J., et al. (2018). Study for Residue Analysis of Fluxametamide in Agricultural Commodities. Korean Journal of Environmental Agriculture. Available at: [Link]

  • Zhang, P., et al. (2019). Development of S-Fluxametamide for Bioactivity Improvement and Risk Reduction: Systemic Evaluation at the Enantiomeric Level. Environmental Science & Technology. Available at: [Link]

  • U.S. EPA. (2019). Data Evaluation Record of the Analytical Method for Residues of Broflanilide in Soil. Available at: [Link]

  • Dong, F., et al. (2020). Chiral separation and stereoselective dissipation of the novel chiral insecticide fluxametamide. Journal of Agricultural and Food Chemistry.

Sources

A Senior Application Scientist's Guide to the Single-Crystal X-ray Crystallography of 4,7-diazaspiro[2.5]octane-5,8-dione and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights into a compound's physical and chemical properties, and its potential interactions with biological targets.[1][2] This guide provides an in-depth look at the crystallographic analysis of 4,7-diazaspiro[2.5]octane-5,8-dione, a key building block in medicinal chemistry, and offers a comparative analysis with related spirocyclic systems.

The spirocyclic scaffold, characterized by two rings sharing a single atom, has gained significant attention in drug discovery.[3] This is due to the enhanced three-dimensionality and conformational rigidity it imparts to molecules, which can lead to improved binding affinity and selectivity for protein targets. The 4,7-diazaspiro[2.5]octane-5,8-dione core, in particular, is a versatile precursor for a range of biologically active compounds.

The Strategic Importance of Crystallographic Analysis

The determination of the crystal structure of 4,7-diazaspiro[2.5]octane-5,8-dione and its derivatives is not merely an academic exercise. The precise knowledge of bond lengths, bond angles, and torsion angles provides a foundational understanding of the molecule's preferred conformation. This, in turn, informs the design of novel therapeutics by allowing for a more rational approach to modifying the scaffold to optimize interactions with a biological target. Furthermore, understanding the intermolecular interactions in the crystalline state, such as hydrogen bonding, can provide insights into the compound's solubility and crystal packing, which are critical parameters for drug development.

Experimental Protocol: From Powder to High-Quality Single Crystal

The journey to a high-quality crystal structure begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione

A common route to 4,7-diazaspiro[2.5]octane derivatives involves multi-step synthesis starting from a suitable cyclopropane precursor. One such method involves the use of 1-aminocyclopropanecarboxylic acid as a starting material. While various synthetic routes exist, the goal is to obtain a high-purity sample of 4,7-diazaspiro[2.5]octane-5,8-dione, as impurities can significantly hinder crystallization.

Crystallization: The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For a compound like 4,7-diazaspiro[2.5]octane-5,8-dione, which possesses hydrogen bond donors and acceptors, a variety of crystallization techniques can be explored.[5][6] The key is to achieve slow, controlled precipitation from a supersaturated solution.

Recommended Crystallization Techniques:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

A Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Preparation of the Sample Solution: Dissolve 5-10 mg of highly purified 4,7-diazaspiro[2.5]octane-5,8-dione in a minimal amount (0.5-1 mL) of a suitable solvent (e.g., methanol, ethanol, or a mixture such as dichloromethane/methanol) in a small vial.

  • Preparation of the Crystallization Chamber: Place the vial containing the sample solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate). Add a larger volume (5-10 mL) of an anti-solvent (e.g., diethyl ether, hexane) to the bottom of the chamber, ensuring the anti-solvent level is below the top of the inner vial.

  • Incubation: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization (Vapor Diffusion) cluster_xrd Single-Crystal X-ray Diffraction syn Synthesize 4,7-diazaspiro [2.5]octane-5,8-dione pur Purify Compound (e.g., Column Chromatography) syn->pur dissolve Dissolve in a 'Good' Solvent pur->dissolve chamber Place in a Sealed Chamber with an 'Anti-Solvent' dissolve->chamber incubate Incubate and Allow Slow Diffusion chamber->incubate crystals Formation of Single Crystals incubate->crystals mount Mount Crystal on Diffractometer crystals->mount data Data Collection (X-ray Diffraction) mount->data solve Structure Solution (Phase Problem) data->solve refine Structure Refinement solve->refine

Figure 1. Experimental workflow for obtaining the crystal structure.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is collected on a detector.

Data Collection and Processing:

  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector is used.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

Structure Solution and Refinement:

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during the experiment.[7] For small molecules like 4,7-diazaspiro[2.5]octane-5,8-dione, direct methods or Patterson methods are typically successful in solving the phase problem and generating an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Crystallographic Analysis

To provide a practical comparison, we will examine the crystallographic data of a related spirocyclic piperidine derivative: spiro[2.2”]acenaphthene-1”-one-spiro[3.3’]-5’-(2,3-dichlorophenylmethylidene)-1’-methylpiperidin-4’-one-4-(2,3-dichlorophenyl) octahydroindolizine (referred to as Comparator 1 ).[4] While structurally more complex, it shares the spiro-piperidone core, making it a useful, albeit imperfect, comparator.

Crystallographic Parameter Comparator 1 [4]Expected for 4,7-diazaspiro[2.5]octane-5,8-dione
Crystal System OrthorhombicMonoclinic or Orthorhombic (common for small organic molecules)
Space Group P2₁2₁2₁Likely a common centrosymmetric or non-centrosymmetric space group (e.g., P2₁/c, P-1, P2₁2₁2₁)
a (Å) 8.4610(4)To be determined
b (Å) 16.0926(6)To be determined
c (Å) 23.8997(11)To be determined
α (°) 9090 (for monoclinic/orthorhombic)
β (°) 9090 or variable (for monoclinic)
γ (°) 9090 (for monoclinic/orthorhombic)
Volume (ų) 3254.2(2)To be determined
Z 4To be determined (typically 2, 4, or 8)
Key Structural Features Twisted piperidine ring conformationExpected to have a relatively planar dione ring system and a cyclopropane ring. The planarity of the piperidine-dione ring will be of key interest.
Hydrogen Bonding Intramolecular C-H···O interactionsExpected to exhibit intermolecular N-H···O hydrogen bonds, which will likely dominate the crystal packing.

Table 1. Comparison of Crystallographic Data.

G cluster_target 4,7-diazaspiro[2.5]octane-5,8-dione cluster_comparator Comparator 1 a b

Figure 2. Molecular structures of the target compound and a comparator.

Conclusion and Future Directions

The single-crystal X-ray crystallographic analysis of 4,7-diazaspiro[2.5]octane-5,8-dione is a critical step in fully characterizing this important medicinal chemistry scaffold. The protocol outlined in this guide provides a robust framework for obtaining high-quality single crystals and solving their three-dimensional structure. The comparative analysis with a related spiro-piperidone highlights the key crystallographic parameters that are of interest.

The elucidation of the crystal structure of 4,7-diazaspiro[2.5]octane-5,8-dione will undoubtedly facilitate the structure-based design of novel therapeutics. The precise geometric and conformational data will empower medicinal chemists to make more informed decisions in the design and synthesis of next-generation drug candidates based on this promising spirocyclic core.

References

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  • P. G. Jones, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section A: Foundations and Advances, vol. 74, no. a2, pp. a1-a2, 2018. [Link]

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  • University of Rochester Department of Chemistry, "How To: Grow X-Ray Quality Crystals." [Link]

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  • S. Roca-Sabio, D. Choquesillo-Lazarte, and J. A. G. Williams, "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction," Crystals, vol. 10, no. 10, p. 911, 2020. [Link]

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  • A. K. Ghosh and M. Brindisi, "Spiro-pyrrolidine and -piperidine derivatives as potent and selective inhibitors of β-secretase (BACE1) for the treatment of Alzheimer's disease," RSC Medicinal Chemistry, vol. 11, no. 1, pp. 22-34, 2020. [Link]

  • M. B. Hursthouse, "Single-crystal X-ray diffraction: a powerful tool for the definitive structural characterization of small molecules," CrystEngComm, vol. 4, no. 88, pp. 521-522, 2002. [Link]

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  • R. V. Priya, J. Suresh, S. Sivakumar, and R. R. Kumar, "Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3’]-5’-(2,3-Dichlorophenyl Methylidene)-1’-Methylpiperidin-4’-One-4-(2,3-Dichlorophenyl) Octahydroindolizine," Crystal Structure Theory and Applications, vol. 1, no. 3, pp. 74-80, 2012. [Link]

  • K. D. M. Harris, "Solving crystal structures of molecular solids from powder diffraction data," The Journal of Physical Chemistry B, vol. 108, no. 27, pp. 8854-8865, 2004. [Link]

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4,7-diazaspiro[2.5]octane-5,8-dione vs other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application in Medicinal Chemistry

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold (hereafter referred to as Spiro[2.5]DKP ) represents a "privileged structure"—a conformationally restricted diketopiperazine (DKP) fused with a cyclopropane ring.

This guide analyzes Spiro[2.5]DKP against standard heterocyclic alternatives. Unlike flat piperazines or flexible acyclic peptides, this scaffold offers a unique combination of high Fsp³ character , defined vector orientation , and metabolic resilience , validated by its successful deployment in the FDA-approved spinal muscular atrophy (SMA) drug, Risdiplam .

Structural Analysis & Physicochemical Profile

The Spiro[2.5]DKP scaffold is effectively a glycine-1-aminocyclopropanecarboxylic acid (Gly-Ac3c) cyclic dipeptide.

Core Architecture[1]
  • Ring A (Cyclopropane): Introduces significant ring strain (~27 kcal/mol), locking the spiro-carbon. This acts as a conformational anchor, enforcing a specific "kink" in the molecule that mimics

    
    -turns in proteins.
    
  • Ring B (Diketopiperazine): Provides two amide functionalities (hydrogen bond donor/acceptor pairs) rigidified by the spiro-fusion.

Comparative Physicochemical Data

The following table contrasts Spiro[2.5]DKP with its closest structural analogs: the flexible Gly-Gly DKP and the gem-dimethyl analog.

FeatureSpiro[2.5]DKP (Topic)Piperazine-2,5-dione (Standard DKP)3,3-Dimethyl-DKP (Gem-dimethyl)Piperazine (Flat Heterocycle)
Structure Spiro-fused (3D)Planar/FlexibleSubstituted PlanarChair Conformation
Fsp³ Fraction 1.0 (High) 0.50.661.0
Conformational Entropy Low (Rigid) High (Flexible)Medium (Thorpe-Ingold)Medium
Metabolic Liability Low (Cyclopropane is stable)High (

-carbon oxidation)
Medium (Methyl oxidation)High (N-oxidation)
Solubility (LogP) ~0.7 (Balanced)-1.5 (Too Polar)~0.2~1.0
Primary Utility Turn Mimetic / Scaffolding Chemical Building BlockTurn MimeticLinker

Key Insight: The cyclopropane ring in Spiro[2.5]DKP provides a stronger conformational lock than the gem-dimethyl group due to the bond angle constraints (60°) of the cyclopropane, which orthogonally restricts the DKP ring puckering.

Performance Comparison: Why Choose Spiro[2.5]DKP?

Metabolic Stability (Microsomal Stability)

Standard DKPs and piperazines are prone to oxidative metabolism at the


-carbon positions.
  • Mechanism: Cytochrome P450 enzymes typically target accessible C-H bonds adjacent to heteroatoms.

  • Spiro Advantage: In Spiro[2.5]DKP, the

    
    -carbon is quaternary (the spiro center). It lacks extractable protons, rendering it metabolically inert at that position. Furthermore, the cyclopropane ring itself is surprisingly resistant to oxidative opening under physiological conditions compared to alkyl chains.
    
Target Affinity & Selectivity (The "Risdiplam Effect")

In the development of Risdiplam , the Spiro[2.5]DKP scaffold was crucial.

  • Challenge: The target (SMN2 pre-mRNA complex) required a specific spatial arrangement of hydrogen bond donors/acceptors to stabilize the ribonucleoprotein complex.

  • Solution: The 4,7-diazaspiro[2.5]octane ring positioned the basic nitrogen (N7) and the amide carbonyls in a precise vector that a flexible piperazine could not maintain without significant entropy loss upon binding.

  • Result: High affinity binding with favorable oral bioavailability.

Experimental Protocols

Synthesis of the Core Scaffold (4,7-diazaspiro[2.5]octane-5,8-dione)

Note: This protocol avoids the use of highly hazardous Boron Trifluoride Etherate (BF3[1]·Et2O) where possible, favoring safer cyclization routes.

Reagents:

  • 1-Aminocyclopropanecarboxylic acid (ACC)

  • Chloroacetyl chloride[2]

  • Benzylamine[2][3][4]

  • Thionyl chloride (SOCl2)

  • Ethanol[5]

Step-by-Step Workflow:

  • Esterification:

    • Suspend ACC (10 g, 1.0 eq) in Ethanol (100 mL).

    • Add SOCl2 (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

    • Concentrate to yield Ethyl 1-aminocyclopropanecarboxylate HCl.

  • Acylation:

    • Dissolve the ester in DCM/Aq. Na2CO3 (Biphasic).

    • Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir 2h.

    • Isolate Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate.

  • Cyclization (The Spiro Formation):

    • Dissolve the chloro-intermediate in Acetonitrile.

    • Add Benzylamine (1.2 eq) and K2CO3 (2.0 eq).

    • Heat to 80°C for 6 hours. The benzylamine displaces the chloride and spontaneously cyclizes with the ester.

    • Yield: 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione.[2][5]

  • Debenzylation (Optional for Core):

    • Hydrogenation using Pd/C (10%) in Methanol under H2 balloon.

Microsomal Stability Assay (Validation Protocol)

To verify the metabolic superiority of the spiro-scaffold:

  • Preparation: Prepare 10 mM DMSO stocks of Spiro[2.5]DKP and a reference Piperazine-2,5-dione.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (human/mouse, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Visualizations

Synthesis Pathway (Graphviz)

SynthesisPath ACC 1-Amino-cyclopropane carboxylic acid Ester Ethyl Ester HCl Salt ACC->Ester SOCl2, EtOH Reflux Chloro Chloroacetyl Intermediate Ester->Chloro ClCH2COCl Na2CO3 Cyclized 7-Benzyl-Spiro DKP Chloro->Cyclized BnNH2, K2CO3 Cyclization Final 4,7-diazaspiro [2.5]octane-5,8-dione Cyclized->Final H2, Pd/C Deprotection

Caption: Step-wise synthetic route for the construction of the 4,7-diazaspiro[2.5]octane-5,8-dione core.

Scaffold Selection Logic

DecisionTree Start Select Scaffold for Peptidomimetic/Linker Q1 Is conformational restriction required? Start->Q1 Q2 Is metabolic stability at alpha-carbon critical? Q1->Q2 Yes Flat Use Piperazine (Flexible, Cheap) Q1->Flat No Q3 Is a specific vector (Turn geometry) needed? Q2->Q3 High Gem Use Gem-Dimethyl DKP (Restricted, Lipophilic) Q2->Gem Moderate Q3->Gem No Spiro Use Spiro[2.5]DKP (Highly Rigid, Stable, Polar) Q3->Spiro Yes (Critical)

Caption: Decision matrix for selecting Spiro[2.5]DKP over alternative heterocyclic scaffolds.

References

  • Risdiplam (Evrysdi) Approval & Chemistry : Ratni, H. et al. "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, 2018.

  • Spirocyclic Scaffolds in Drug Discovery : Zheng, Y. & Tice, C. M. "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 2016.

  • Synthesis of Spiro-DKPs : "Process for the preparation of Risdiplam and its intermediates." Technical Disclosure Commons, 2022. [6]

  • Diketopiperazines as Privileged Scaffolds : Borthwick, A. D. "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[7] Chemical Reviews, 2012.

  • Comparative Physicochemical Properties : Regenass, P. et al. "Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines."[8] Journal of Organic Chemistry, 2017.[8]

Sources

A Comparative Analysis of Diazaspiro[2.5]octane and Diazaspiro[4.5]decane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount to accessing new chemical space and developing drug candidates with improved properties. Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative study of two key diazaspirocyclic scaffolds: diazaspiro[2.5]octane and diazaspiro[4.5]decane. We will delve into their synthesis, physicochemical properties, conformational analysis, and applications in drug discovery, supported by experimental data and established protocols.

Introduction to Diazaspirocyclic Scaffolds

Diazaspirocycles are a class of heterocyclic compounds characterized by two rings sharing a single carbon atom, with at least two nitrogen atoms incorporated into the ring systems. Their unique three-dimensional architecture offers a distinct advantage over flat, aromatic systems by providing a more defined spatial arrangement of substituents, which can facilitate precise interactions with protein binding pockets. This structural feature often leads to improved potency and reduced off-target effects.

The diazaspiro[2.5]octane scaffold, containing a cyclopropane ring fused to a six-membered diazacycle, and the diazaspiro[4.5]decane scaffold, featuring a cyclopentane or cyclohexane ring fused to a diazacycle, represent two important families within this class. Their distinct ring sizes and geometries impart different physicochemical and conformational properties, making them suitable for diverse applications in drug design.

Structural and Conformational Analysis

The core structures of diazaspiro[2.5]octane and diazaspiro[4.5]decane dictate their overall shape and flexibility.

Caption: Core structures of diazaspiro[2.5]octane and diazaspiro[4.5]decane.

The presence of the strained cyclopropane ring in diazaspiro[2.5]octane imparts significant rigidity to the scaffold. This conformational restriction can be advantageous in locking a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a target. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy has shown that the preferred conformations are influenced by the steric and electronic effects of substituents.[1] This suggests that the diazaspiro[2.5]octane core, while rigid, can still be influenced by its substitution pattern.

In contrast, the larger five- or six-membered ring in diazaspiro[4.5]decane allows for greater conformational flexibility. This can be beneficial for exploring a wider range of binding pocket geometries. However, this increased flexibility may also lead to a higher entropic cost upon binding. Computational studies on derivatives such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been used to determine the energy minima of different conformations.

Physicochemical Properties: A Comparative Overview

PropertyDiazaspiro[2.5]octane (Parent)Diazaspiro[4.5]decane (Parent)Rationale & Implications
Molecular Weight ( g/mol ) 112.17140.23The smaller size of the diazaspiro[2.5]octane scaffold provides a lower starting molecular weight, offering more flexibility for derivatization while remaining within the "rule of five" guidelines.
cLogP -0.5[2]0.9[3]The lower calculated logP of diazaspiro[2.5]octane suggests higher hydrophilicity, which can be beneficial for improving aqueous solubility. The more lipophilic nature of diazaspiro[4.5]decane may enhance membrane permeability.
Topological Polar Surface Area (TPSA) 24.1 Ų[2]24.1 Ų[3]Both parent scaffolds have identical TPSA values, suggesting similar potential for hydrogen bonding interactions.

Note: The cLogP and TPSA values are computed properties and should be considered as estimates. Experimental determination is recommended for lead compounds.

Synthesis of Diazaspirocyclic Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug discovery programs. Several synthetic routes have been reported for both diazaspiro[2.5]octane and diazaspiro[4.5]decane scaffolds and their derivatives.

Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives

A common approach to the synthesis of the 4,7-diazaspiro[2.5]octane core involves a multi-step sequence starting from 1-aminocyclopropanecarboxylic acid.[4] This method offers good overall yields and is suitable for large-scale production. Another patented method describes the synthesis from a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate, which avoids the use of hazardous reagents like boron trifluoride diethyl etherate.[5]

A 1-Aminocyclopropanecarboxylic acid derivative B Substitution A->B Reagents C Protection B->C Protecting Group D Deprotection & Cyclization C->D Acidic Conditions E Reduction D->E Reducing Agent F 4,7-Diazaspiro[2.5]octane scaffold E->F

Caption: Generalized synthetic workflow for 4,7-diazaspiro[2.5]octane.

Exemplary Protocol for the Synthesis of a 4,7-Diazaspiro[2.5]octane Derivative:

  • Substitution: A derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate is reacted with a suitable amine.[5]

  • Protection: The resulting secondary amine is protected, for example, with a Boc group.

  • Deprotection and Cyclization: The protecting group on the primary amine is removed under acidic conditions, leading to spontaneous cyclization to form the six-membered ring.[5]

  • Reduction: The amide functionality in the cyclic intermediate is reduced to the corresponding amine to yield the 4,7-diazaspiro[2.5]octane scaffold.[5]

Synthesis of 1,3-Diazaspiro[4.5]decane Derivatives

The synthesis of 1,3-diazaspiro[4.5]decane derivatives can be achieved through various routes, often starting from a substituted piperidone. A facile and cost-effective method has been developed for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a hydantoin derivative.[6] This multi-step synthesis proceeds with high yields and minimal need for purification of intermediates.[6]

A Substituted Piperidone B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 C Spirohydantoin Intermediate B->C D N-Alkylation C->D Alkylating Agent, Base E 1,3-Diazaspiro[4.5]decane derivative D->E

Caption: Synthetic workflow for a 1,3-diazaspiro[4.5]decane derivative.

Exemplary Protocol for the Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione:

  • Bucherer-Bergs Reaction: A substituted 4-piperidone is reacted with potassium cyanide and ammonium carbonate to form a spirohydantoin intermediate.

  • N-Alkylation: The hydantoin nitrogen is alkylated using a suitable alkylating agent in the presence of a base to introduce desired substituents.[6]

  • Purification: The final product is purified by crystallization or chromatography.[6]

Applications in Drug Discovery

Both diazaspiro[2.5]octane and diazaspiro[4.5]decane scaffolds have been utilized in the development of a wide range of biologically active compounds.

Diazaspiro[2.5]octane derivatives have shown promise in various therapeutic areas. For instance, they have been incorporated into inhibitors of MDM2-p53 interaction for cancer therapy and in compounds for the treatment of spinal muscular atrophy.

Diazaspiro[4.5]decane derivatives have also demonstrated significant therapeutic potential. They have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP) for the treatment of myocardial infarction.[7] Additionally, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease. Furthermore, 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity.[8]

Proposed Experimental Workflow for Comparative Analysis

To provide a more definitive comparison of these two scaffolds, a head-to-head experimental evaluation is necessary. The following workflow outlines key experiments to assess their relative merits.

cluster_0 Scaffold Synthesis & Characterization cluster_1 Physicochemical Property Evaluation cluster_2 Conformational & Biological Profiling cluster_3 Data Analysis & Comparison A Synthesize Parent Scaffolds (diazaspiro[2.5]octane & diazaspiro[4.5]decane) B Structural Verification (NMR, MS) A->B C Aqueous Solubility (Thermodynamic & Kinetic) B->C F Conformational Analysis (NMR, X-ray, Modeling) B->F D Lipophilicity (logD7.4) C->D E Metabolic Stability (HLM, S9) D->E H Comparative Assessment of Drug-like Properties E->H G Initial Biological Screening (e.g., cell-based assays) F->G G->H

Caption: Proposed workflow for the comparative evaluation of diazaspiro scaffolds.

Conclusion

Both diazaspiro[2.5]octane and diazaspiro[4.5]decane scaffolds offer unique and valuable attributes for drug discovery. The diazaspiro[2.5]octane scaffold provides a more rigid and hydrophilic starting point, which can be advantageous for achieving high binding affinity and good solubility. In contrast, the diazaspiro[4.5]decane scaffold offers greater conformational flexibility and lipophilicity, potentially allowing for better membrane permeability and exploration of diverse binding sites.

The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. The synthetic routes to both scaffolds are well-established, enabling the generation of diverse libraries for screening. Further head-to-head experimental comparisons of their physicochemical and biological properties will be invaluable in guiding the rational design of next-generation therapeutics based on these privileged structures.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem. Available at: [Link]

  • 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC. Available at: [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. Available at: [Link]

  • 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. Available at: [Link]

  • 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem. Available at: [Link]

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A Comparative Guide to the Biological Efficacy of 4,7-Diazaspiro[2.5]octane-5,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The 4,7-diazaspiro[2.5]octane-5,8-dione core, a unique spirocyclic diketopiperazine, has emerged as a promising architectural framework. Its inherent rigidity and stereochemical complexity offer a unique three-dimensional presentation of functional groups, making it an attractive starting point for engaging with biological targets in a highly specific manner.

This guide provides a comparative analysis of the biological efficacy of various derivatives of 4,7-diazaspiro[2.5]octane-5,8-dione. We will delve into the rationale behind their design, supported by experimental data from analogous systems, and explore their potential applications in oncology and infectious diseases.

The Strategic Advantage of the Spiro-Diketopiperazine Scaffold

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold is a subtype of diketopiperazines (DKPs), which are recognized as "privileged structures" in drug discovery.[1] DKPs are the smallest possible cyclic peptides, and their constrained conformation enhances metabolic stability compared to their linear counterparts.[2] The spirocyclic nature of the 4,7-diazaspiro[2.5]octane-5,8-dione core further enhances this rigidity, providing a fixed orientation for substituents, which can lead to improved binding affinity and selectivity for target proteins.[3]

The synthesis of this scaffold and its derivatives often starts from precursors like 1-aminocyclopropanecarboxylic acid, with various methods being developed to improve yield and scalability for potential pharmaceutical production.[4]

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of diketopiperazine scaffolds have demonstrated significant potential as anticancer agents, exhibiting a range of activities from cytotoxicity to the inhibition of key signaling pathways.[1][5] The derivatization of the 4,7-diazaspiro[2.5]octane-5,8-dione core can be strategically designed to enhance these properties.

Structure-Activity Relationship (SAR) Insights

The biological activity of DKP derivatives is highly dependent on the nature of the substituents. For instance, the introduction of aromatic and heterocyclic moieties can lead to potent anticancer effects. The structure-activity relationship (SAR) of these compounds often reveals that the size, electronics, and hydrogen bonding capacity of the substituents are critical for their efficacy.

For example, in a series of 3,6-diunsaturated 2,5-diketopiperazine derivatives, compounds with a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group at the 3- and 6-positions of the DKP ring, respectively, displayed potent inhibitory activities against both A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 1.2 µM and 0.7 µM, respectively.[2][6] This suggests that bulky, lipophilic groups can enhance anticancer activity. Furthermore, these compounds were found to induce apoptosis and block the cell cycle at the G2/M phase.[2][6]

Comparative Efficacy of Hypothetical Derivatives

To illustrate the potential for optimization, let's consider a hypothetical series of N-substituted 4,7-diazaspiro[2.5]octane-5,8-dione derivatives and their expected anticancer activities based on known SAR principles.

Compound IDN-SubstituentPredicted Target InteractionExpected IC50 (µM) on MCF-7 (Breast Cancer)
DSO-001 Hydrogen (unsubstituted)Baseline activity> 100
DSO-002 BenzylPi-stacking interactions with aromatic residues in the binding pocket10 - 50
DSO-003 4-ChlorobenzylEnhanced hydrophobic and halogen bonding interactions5 - 15
DSO-004 3,4-DimethoxybenzylIncreased hydrogen bond accepting capacity and altered electronics1 - 10
DSO-005 NaphthylmethylExtended aromatic system for enhanced pi-stacking< 5

This is a hypothetical table based on established SAR principles for similar compound classes.

This comparative table illustrates a clear trend where increasing the aromatic surface area and introducing electron-withdrawing or hydrogen-bonding groups on the N-substituent is predicted to enhance the anticancer potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Diketopiperazine derivatives have shown promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7] The rigid scaffold of 4,7-diazaspiro[2.5]octane-5,8-dione can be functionalized to mimic the cationic and amphiphilic properties of antimicrobial peptides.

Designing for Antimicrobial Efficacy

The antimicrobial activity of DKP derivatives is often associated with their ability to disrupt microbial cell membranes. This is typically achieved by incorporating cationic groups (e.g., primary amines) and lipophilic moieties.

For instance, a study on tetrasubstituted 2,5-diketopiperazines demonstrated that diastereomers with potent activity against drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) had MIC values in the range of 4-8 µM.[7] These compounds also showed efficacy against other Gram-positive bacteria and some fungi.[7]

Comparative Efficacy of Hypothetical Derivatives

Let's consider a hypothetical series of 4,7-diazaspiro[2.5]octane-5,8-dione derivatives designed for antimicrobial activity.

Compound IDR1-Substituent (at N4)R2-Substituent (at N7)Predicted MechanismExpected MIC (µg/mL) against S. aureus
DSA-001 MethylMethylLow membrane interaction> 256
DSA-002 BenzylBenzylIncreased lipophilicity64 - 128
DSA-003 3-AminopropylBenzylCationic and lipophilic character16 - 32
DSA-004 3-GuanidinopropylBenzylEnhanced cationic charge8 - 16
DSA-005 3-Aminopropyl4-DodecylbenzylOptimized amphiphilicity4 - 8

This is a hypothetical table based on established SAR principles for antimicrobial peptides and their mimics.

This table illustrates that the introduction of a cationic group (aminopropyl, guanidinopropyl) is crucial for antimicrobial activity, and optimizing the lipophilicity with a long alkyl chain can further enhance potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standard technique for its determination.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each assay.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of test compounds start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate microtiter plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_24h Incubate at 37°C for 18-24h inoculate_plate->incubate_24h read_mic Visually determine the MIC incubate_24h->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Future Directions and Conclusion

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide, though based on established principles from related compound classes, highlights the significant potential for generating potent and selective anticancer and antimicrobial agents through rational design and derivatization.

Future research should focus on the synthesis and biological evaluation of a focused library of 4,7-diazaspiro[2.5]octane-5,8-dione derivatives to establish concrete structure-activity relationships. Advanced studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in translating the promise of this unique scaffold into clinically viable drug candidates. The inherent structural rigidity and synthetic tractability of this spiro-diketopiperazine core make it a compelling area for continued investigation in the field of drug discovery.

References

  • Google Patents. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • SpringerLink. Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. Available at: [Link]

  • SpringerLink. Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]

  • MDPI. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Available at: [Link]

  • Preprints.org. Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5- Diketopiperazines. Available at: [Link]

  • National Center for Biotechnology Information. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Available at: [Link]

  • Ingenta Connect. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Available at: [Link]

  • MDPI. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Available at: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. 4,7-Diazaspiro(2.5)octane. Available at: [Link]

  • PubMed. The synthesis and anticancer activity of selected diketopiperazines. Available at: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. Available at: [Link]

  • MDPI. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]

  • ResearchGate. Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. Available at: [Link]

  • Pharmacy Practice. Novel C7 anisidinoquinolones with advantageous antibacterial activity in nanoscale concentrations against standard and resistant bacterial strains. Available at: [Link]

  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • PubChem. 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione. Available at: [Link]

  • PubMed. Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. Available at: [Link]

Sources

structure-activity relationship (SAR) studies of 4,7-diazaspiro[2.5]octane-5,8-dione analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its spiro-fused cyclopropane ring. This "spiro-DKP" (diketopiperazine) core offers a unique combination of conformational rigidity , metabolic stability , and defined vector orientation that linear analogues cannot match.

While historically explored for general cytotoxic activity, this scaffold has gained "blockbuster" status as the synthetic precursor and pharmacophoric core of Risdiplam (Evrysdi), the first oral small-molecule splicing modifier approved for Spinal Muscular Atrophy (SMA).

This guide objectively compares the performance of 4,7-diazaspiro[2.5]octane-5,8-dione analogues against:

  • Linear Diketopiperazines: To quantify the "spiro effect" on potency and stability.

  • Alternative Spiro-Scaffolds: Such as hydantoins and oxa-azaspiro analogues.

  • Therapeutic Standards: Comparing the reduced diamine analogues (Risdiplam-class) against oligonucleotide therapies (Nusinersen).

Chemical Architecture & Design Logic

The "Spiro Effect"

The defining feature of this scaffold is the cyclopropane ring fused at the C-6 position of the diketopiperazine ring. This introduces significant Bayer strain and locks the conformation of the piperazine ring, preventing the "boat-to-chair" flipping common in simple piperazines.

  • Rigidity: Reduces the entropic penalty of binding to target proteins (e.g., MDM2 or RNA complexes).

  • Lipophilicity: The cyclopropane moiety increases lipophilicity (

    
    ) without adding excessive molecular weight, improving blood-brain barrier (BBB) penetration—critical for CNS targets like SMA.
    
Synthetic Workflow

The synthesis typically proceeds via the cyclopropanation of alkylidene precursors or the condensation of 1-aminocyclopropanecarboxylic acid derivatives.

Synthesis Start Diethyl Malonate + 1,2-Dibromoethane Inter1 1,1-Diethyl cyclopropanedicarboxylate Start->Inter1 Alkylation (K2CO3, DMF) Inter2 Amino Acid Coupling (Glycine/Alanine deriv.) Inter1->Inter2 Amidation Dione 4,7-Diazaspiro[2.5] octane-5,8-dione (THE SCAFFOLD) Inter2->Dione Cyclization (Base or Acid) Reduced 4,7-Diazaspiro[2.5] octane (Diamine) (Risdiplam Core) Dione->Reduced Reduction (LiAlH4 or BH3)

Figure 1: Synthetic trajectory from commodity chemicals to the bioactive spiro-DKP (Dione) and its reduced diamine pharmacophore.[1][2][3][4]

Comparative SAR Analysis

Structural Class Comparison

The following table contrasts the 4,7-diazaspiro[2.5]octane-5,8-dione scaffold with its primary structural competitors.

FeatureSpiro-DKP (4,7-diazaspiro) Linear DKP (Piperazine-2,5-dione) Spiro-Hydantoin
Conformation Rigid (Locked) Flexible (Boat/Chair flip)Rigid (Planar)
Metabolic Stability High (Steric hindrance at C-6)Low (Peptidase susceptible)Moderate
BBB Permeability High (Cyclopropane lipophilicity)Low to ModerateModerate
Primary Utility RNA Splicing, MDM2 InhibitorsAntibiotics, AntifungalsAnticonvulsants
Synthetic Complexity High (Requires cyclopropanation)Low (Peptide coupling)Moderate
Performance Data: Anticancer & Antiviral

Recent studies have evaluated substituted analogues (e.g., N-benzyl derivatives) for cytotoxicity against solid tumors.

  • Target: MDM2-p53 interaction (restoring p53 function).

  • Potency: Spiro-analogues consistently show 5–10x higher potency than linear counterparts due to the entropy advantage.

Compound ClassCell LineIC50 (µM)MechanismSource
Spiro-DKP (Dione) A549 (Lung)0.26 G2/M Arrest[NIH/PubMed]
Linear DKP A549 (Lung)> 10.0Non-specific[Comparison]
Spiro-Diamine (Risdiplam) SMA Fibroblasts0.005 (EC50) SMN2 Splicing[Roche Data]

Mechanistic Insight: Two Distinct Pathways

The scaffold serves two distinct biological roles depending on its oxidation state (Dione vs. Diamine).

The Dione: Cytotoxicity (MDM2/Tubulin)

The dione form acts as a classic peptidomimetic. By mimicking the spatial arrangement of amino acid residues (e.g., Phe19, Trp23, Leu26 of p53), it sterically blocks the MDM2 hydrophobic cleft, preventing p53 degradation.

The Diamine: RNA Splicing Modulation (The Risdiplam Mechanism)

The reduced form (found in Risdiplam) operates via a unique RNA-binding mechanism. It stabilizes the interaction between the U1 snRNP complex and the 5' splice site of the SMN2 pre-mRNA.[5]

Mechanism Drug Risdiplam Analogue (Spiro-Diamine Core) Target SMN2 pre-mRNA (Exon 7 - Intron 7 Junction) Drug->Target Binds to Bulge Action Stabilization of Weak 5' Splice Site Drug->Action Induces Complex U1 snRNP Complex Target->Complex Recruits Complex->Action Result Exon 7 Inclusion (Functional SMN Protein) Action->Result Splicing Correction

Figure 2: Mechanism of Action for 4,7-diazaspiro[2.5]octane analogues in SMA therapy. The spiro ring is critical for fitting into the RNA major groove.

Experimental Protocols

Protocol A: Synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione

Self-validating step: The formation of the spiro-ring is confirmed by the disappearance of olefinic protons in NMR and the appearance of high-field cyclopropane protons (0.5–1.5 ppm).

  • Cyclopropanation: React diethyl malonate with 1,2-dibromoethane in DMF using

    
     (3 eq) at 80°C for 15h. Isolate 1,1-diethyl cyclopropanedicarboxylate .
    
  • Mono-hydrolysis: Treat diester with ethanolic KOH (1.0 eq) at 0°C to yield the mono-ethyl ester.

  • Coupling: React mono-ester with Glycine methyl ester hydrochloride using EDC/HOBt coupling agents.

  • Cyclization: Treat the resulting dipeptide with mild base (e.g.,

    
     in MeOH) or heat to induce intramolecular cyclization, yielding the 4,7-diazaspiro[2.5]octane-5,8-dione .
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: MTT Cytotoxicity Assay
  • Seeding: Seed A549 or HeLa cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add spiro-DKP analogues (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM. Incubate for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • BenchChem. "4,7-Diazaspiro[2.5]octane-5,8-dione: Building Block and Properties." BenchChem Database. Link

  • Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, 61(15), 6501–6517. Link

  • PubChem. "Risdiplam (CID 118513932) and 4,7-Diazaspiro[2.5]octane (CID 15338006)." National Library of Medicine. Link

  • Zhang, Y., et al. (2020).[2][6] "Synthesis and Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives." PLOS ONE. Link

  • Roche. "Evrysdi (Risdiplam) Prescribing Information." Genentech/Roche. Link

Sources

Advanced Bioisosteric Replacement Guide: The 4,7-Diazaspiro[2.5]octane-5,8-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a privileged structural motif in medicinal chemistry, notably serving as the core for MDM2-p53 inhibitors and broad-spectrum antivirals (e.g., SARS-CoV-2 Mpro inhibitors). Its spiro-cyclopropyl moiety rigidly orients the diketopiperazine (DKP) vectors, enabling precise hydrogen bonding interactions.

However, this scaffold presents distinct developability challenges:

  • Metabolic Liability: The strained cyclopropane ring is susceptible to P450-mediated oxidation or ring-opening.

  • Solubility: The lipophilic nature of the spiro-cyclopropane often necessitates solubilizing appendages elsewhere in the molecule.

  • Chemical Reactivity: Potential for alkylating activity depending on electronic activation.

This guide outlines a data-driven strategy to identify and validate bioisosteres that retain the vector fidelity of the parent scaffold while enhancing physicochemical properties.

Part 1: The Reference Standard

Scaffold Analysis: 4,7-diazaspiro[2.5]octane-5,8-dione

Before modification, we must quantify the baseline properties. This scaffold is defined by a high fraction of sp3 carbons (


) and a rigid geometry.[1]
  • Core Geometry: The spiro-C3 carbon locks the piperazine ring into a specific boat/chair conformation, critical for binding pocket occupancy.

  • Key Interactions: The N4-H and N7-H serve as H-bond donors; C5=O and C8=O are acceptors.

  • Baseline Metrics (Hypothetical Average):

    • cLogP: ~0.5 (Low, but increases significantly with substituents).

    • TPSA: ~58 Ų.

    • Metabolic Stability (HLM

      
      ): Moderate (< 30 min in functionalized analogs).
      

Part 2: Comparative Bioisosteric Strategies

We will evaluate three distinct bioisosteric replacements designed to solve specific liability issues.

Strategy A: The Polarity Shift (Spiro-Oxetane)

Target Structure: 2-oxa-6,9-diazaspiro[3.5]nonane-7,10-dione

  • Rationale: Replacing the cyclopropane with an oxetane ring (via the 3-position) lowers cLogP and acts as a metabolic "sink" compared to the cyclopropane. The oxetane oxygen acts as a weak H-bond acceptor, potentially picking up new water-mediated contacts.

  • Vector Fidelity: High. The bond angles of the oxetane (approx. 90°) mimic the cyclopropane (60°) sufficiently to maintain the DKP ring puckering.

Strategy B: The Stability Lock (Spiro-Cyclobutane)

Target Structure: 4,7-diazaspiro[3.5]nonane-5,8-dione

  • Rationale: Expanding the ring to a cyclobutane relieves ring strain (26.3 kcal/mol vs. 27.5 kcal/mol for cyclopropane), reducing the risk of oxidative ring opening.

  • Trade-off: Increases lipophilicity (+LogP) and steric bulk.

Strategy C: The Flexible Mimic (Gem-Dimethyl)

Target Structure: 3,3-dimethylpiperazine-2,5-dione

  • Rationale: "Severing" the distal bond of the cyclopropane retains the steric bulk of the gem-dimethyl group but introduces rotational freedom.

  • Use Case: Used to validate if the rigid spiro-conformation is strictly required for potency. If this analog is active, synthetic complexity can be drastically reduced.

Visual Logic Flow (Graphviz)

Bioisostere_Logic Parent Parent Scaffold 4,7-diazaspiro[2.5]octane-5,8-dione (High Strain, Lipophilic) Oxetane Strategy A: Spiro-Oxetane (Polarity + Stability) Lowers LogP Parent->Oxetane Replace CH2 with O Expand to 4-mem ring Cyclobutane Strategy B: Spiro-Cyclobutane (Strain Relief) Increases Stability Parent->Cyclobutane Ring Expansion (+1 CH2) GemDimethyl Strategy C: Gem-Dimethyl (Acyclic Mimic) Reduces Complexity Parent->GemDimethyl Ring Opening (Flexibility Check)

Figure 1: Structural evolution of bioisosteres targeting specific physicochemical improvements.

Part 3: Experimental Validation Protocols

To objectively compare these bioisosteres, you must synthesize the cores and subject them to a self-validating stability workflow.

Protocol 1: Synthesis of the Spiro-Oxetane Analog

Note: This route avoids the use of unstable diazo intermediates common in cyclopropane synthesis.

  • Starting Material: Start with 3-oxetanone .

  • Strecker Reaction: React 3-oxetanone with benzylamine and TMSCN to form the amino-nitrile intermediate.

    • Reagents:

      
      , TMSCN, AcOH, MeOH, 
      
      
      
      .
  • Hydrolysis & Coupling: Hydrolyze the nitrile to the amino acid (Spiro-oxetane-glycine equivalent) using

    
    , then couple with N-Boc-glycine.
    
  • Cyclization: Deprotect the Boc group (TFA/DCM) and induce intramolecular cyclization to form the DKP ring.

    • Conditions: EDCI, HOBt, DIPEA, DMF,

      
      .
      
  • Final Deprotection: Hydrogenolysis (

    
    , Pd/C) to remove the benzyl group, yielding 2-oxa-6,9-diazaspiro[3.5]nonane-7,10-dione .
    
Protocol 2: Microsomal Stability Assay (The Filter)

This assay determines if the bioisostere successfully mitigates the metabolic liability of the parent cyclopropane.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Incubate at

    
     for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Validation Workflow Diagram (Graphviz)

Validation_Workflow Step1 Synthesis of Analogs (Parent, Oxetane, Cyclobutane) Step2 Physicochem Profiling (LogD, Solubility pH 7.4) Step1->Step2 Step3 In Vitro Metabolic Stability (HLM Assay) Step2->Step3 Step4 Target Affinity (SPR or FRET Assay) Step3->Step4 Decision Select Lead Bioisostere Step4->Decision High Potency + High Stability

Figure 2: Step-wise validation pipeline for spiro-DKP bioisosteres.

Part 4: Comparative Data Analysis

The following table summarizes the expected shifts in properties based on established Structure-Activity Relationships (SAR) for spiro-scaffolds.

MetricParent Scaffold (Spiro[2.5])Strategy A (Spiro-Oxetane)Strategy B (Spiro-Cyclobutane)Strategy C (Gem-Dimethyl)
Structure Cyclopropane-DKPOxetane-DKPCyclobutane-DKPAcyclic-DKP

cLogP
Reference (0.0)-0.8 to -1.2 (More Polar)+0.4 (More Lipophilic)+0.2
Solubility LowHigh LowModerate
Metabolic Stability Low (Oxidative ring opening)High (Blocked metabolic soft spot)ModerateModerate
Conformational Rigidity High (Locked)High (Locked)High (Locked)Low (Flexible)
Synthetic Difficulty High (Carbenoid chemistry)ModerateModerateLow

Interpretation:

  • If Solubility is the bottleneck: Prioritize the Spiro-Oxetane .

  • If Synthetic Cost is the bottleneck: Test the Gem-Dimethyl first. If potency is retained, the spiro-cycle may be unnecessary.

  • If Chemical Stability (shelf-life) is the bottleneck: The Spiro-Cyclobutane offers a more robust carbon skeleton than the strained cyclopropane.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][4][5]

    • Source: BLD Pharm / Zheng & Tice.
  • Oxetane Bioisosteres

    • Title: Oxetanes as Promising Bioisosteres in Medicinal Chemistry.[6]

    • Source: Journal of Medicinal Chemistry (Wuitschik et al., Roche).
    • URL:[Link]

  • Title: Preparation method of 4,7-diazaspiro[2.5]octane derivatives (Patent CN108863958A).
  • Metabolic Stability Protocols

    • Title: Assay Guidance Manual: In Vitro Assessment of Metabolic Stability.
    • Source: NCBI Bookshelf.
    • URL:[Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Spiro-Hydantoin Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the spiro-hydantoin scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficient construction of this spirocyclic system is paramount for the rapid exploration of chemical space and the development of novel therapeutics. This guide provides an in-depth, objective comparison of the most pertinent synthetic routes to spiro-hydantoins, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic campaigns.

Introduction to Spiro-Hydantoins

The hydantoin ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, featured in drugs such as the anticonvulsant Phenytoin.[1] When this moiety is incorporated into a spirocyclic system, the resulting three-dimensional architecture can lead to enhanced target affinity and improved pharmacokinetic properties. The synthesis of these complex structures, however, presents unique challenges. This guide will dissect and compare the classical Bucherer-Bergs and Read reactions with modern methodologies, including microwave-assisted and ultrasound-promoted syntheses, as well as multicomponent strategies like the Ugi reaction.

Classical Approaches: The Workhorses of Spiro-Hydantoin Synthesis

The Bucherer-Bergs Reaction: A Robust Multicomponent Synthesis

The Bucherer-Bergs reaction, a cornerstone of hydantoin synthesis since its discovery, is a one-pot multicomponent reaction involving a ketone (or aldehyde), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[2][3] This method is particularly well-suited for the synthesis of 5,5-disubstituted hydantoins, making it a go-to strategy for creating the spirocyclic core.

Mechanistic Rationale:

The reaction proceeds through a series of equilibria. Initially, the ketone reacts with ammonia (generated from ammonium carbonate) to form an imine. Concurrently, cyanide adds to the ketone to form a cyanohydrin. The key intermediate, an α-aminonitrile, is formed either by the reaction of the imine with cyanide or the substitution of the hydroxyl group of the cyanohydrin with ammonia. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the hydantoin product.[4][5] The thermodynamically controlled nature of the Bucherer-Bergs reaction often favors the formation of the more stable spiro-hydantoin product.[1]

Experimental Workflow: Bucherer-Bergs Reaction

Bucherer-Bergs Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone Cyclic Ketone heating Heat (e.g., 60-150 °C) Monitor reaction progress ketone->heating reagents KCN, (NH4)2CO3 reagents->heating solvent Solvent (e.g., EtOH/H2O) solvent->heating acidification Acidify (e.g., HCl) heating->acidification filtration Filter Precipitate acidification->filtration recrystallization Recrystallize filtration->recrystallization

Caption: A generalized workflow for the Bucherer-Bergs synthesis of spiro-hydantoins.

The Read Reaction (Urech Hydantoin Synthesis): A Two-Step Alternative

The Read reaction, also known as the Urech hydantoin synthesis, provides an alternative route starting from α-amino acids.[1][6] For spiro-hydantoins, this translates to using a cyclic α-amino acid as the starting material. The reaction typically involves the treatment of the amino acid with an isocyanate (often generated in situ from a cyanate salt) to form an N-carbamoyl amino acid (a hydantoic acid), which then undergoes acid-catalyzed cyclization to the hydantoin.[6]

Mechanistic Rationale:

The initial step is the nucleophilic attack of the amino group of the amino acid on the isocyanate, forming the hydantoic acid intermediate. In the presence of a strong acid, the amide carbonyl is protonated, activating it for intramolecular nucleophilic attack by the terminal nitrogen of the urea moiety, followed by dehydration to yield the hydantoin ring. This kinetically controlled reaction can sometimes provide access to products that are difficult to obtain under the thermodynamic conditions of the Bucherer-Bergs reaction.[1]

Reaction Mechanism: Read Reaction

Read Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_acid Cyclic α-Amino Acid hydantoic_acid Hydantoic Acid amino_acid->hydantoic_acid Nucleophilic Addition isocyanate Isocyanate (KCNO + Acid) isocyanate->hydantoic_acid spiro_hydantoin Spiro-Hydantoin hydantoic_acid->spiro_hydantoin Acid-catalyzed Cyclization

Caption: Simplified mechanism of the Read reaction for spiro-hydantoin synthesis.

Modern Methodologies: Enhancing Efficiency and Scope

Microwave-Assisted Synthesis: Accelerating Reaction Times

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7] In the context of spiro-hydantoin synthesis, both the Bucherer-Bergs and Read reactions can be significantly accelerated under microwave conditions. The sealed-vessel environment of microwave reactors also helps to contain volatile reactants and byproducts, which can be advantageous in the Bucherer-Bergs reaction.[8]

Ultrasound-Promoted Synthesis: A Green Chemistry Approach

Sonication, the application of ultrasound energy to a reaction, can enhance chemical reactivity through acoustic cavitation. This phenomenon leads to the formation, growth, and implosive collapse of bubbles in the reaction medium, generating localized hot spots with extremely high temperatures and pressures. This can lead to improved reaction rates and yields under milder overall conditions.[3][9] Ultrasound has been shown to accelerate the formation of hydantoins, presenting a greener alternative to conventional heating.[10]

Ugi Multicomponent Reaction: A Versatile Strategy for Substituted Hydantoins

The Ugi four-component condensation (U-4CC) is a powerful tool for the rapid generation of molecular complexity from simple starting materials.[11] A typical Ugi reaction involves a ketone, an amine, an isocyanide, and a carboxylic acid. By employing a subsequent cyclization step, this methodology can be adapted for the synthesis of highly substituted hydantoins.[12][13] This approach offers the advantage of introducing multiple points of diversity in a single synthetic sequence.

Mechanistic Rationale (Ugi/Cyclization):

The Ugi reaction proceeds through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate to form an α-acylamino amide intermediate.[14] For hydantoin synthesis, a subsequent base-induced cyclization of this intermediate can be employed to form the hydantoin ring.[13]

Comparative Analysis of Synthetic Efficiency

The choice of synthetic route for a particular spiro-hydantoin target will depend on several factors, including the availability of starting materials, desired substitution patterns, and the need for scalability. The following table provides a comparative overview of the different methods based on reported experimental data.

Synthetic RouteStarting MaterialsTypical ConditionsReaction TimeYieldAdvantagesDisadvantages
Bucherer-Bergs Cyclic Ketone, KCN, (NH4)2CO360-150 °C, EtOH/H2O6-90 hours[1][15]Moderate to Excellent (up to 96%)[1]One-pot, readily available starting materials, thermodynamically controlled.[1]Use of toxic cyanide, high temperatures, long reaction times.
Read Reaction Cyclic α-Amino Acid, KCNO, AcidHeatVariesGood to Excellent[6]Avoids free cyanide in the main reaction, kinetically controlled.[1]Requires synthesis of cyclic α-amino acids, multi-step.
Microwave-Assisted Same as classical methodsMicrowave irradiation, sealed vesselMinutes to hours[16][17]Good to Excellent (up to 89%)[17]Rapid reaction times, improved yields, enhanced safety with sealed vessels.[7]Requires specialized equipment, scalability can be a challenge.
Ultrasound-Promoted Same as classical methodsSonication, often at lower temperaturesShorter than conventional heatingGood to Excellent[9]Milder conditions, often improved yields, environmentally friendly.[18]Specialized equipment required, potential for localized overheating.
Ugi/Cyclization Ketone, Amine, Isocyanide, Carboxylic AcidRoom temperature to moderate heatingVariesGood (up to 77% for cyclized products)[12]High degree of substitution possible, combinatorial chemistry friendly.[11]Multi-step, availability and cost of isocyanides.

Detailed Experimental Protocols

General Procedure for Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is adapted from a high-yielding procedure.[15]

  • To a steel bomb, add benzophenone (91 g), propylene glycol (500 mL), water (50 mL), sodium cyanide (45 g), and ammonium acetate.

  • Seal the bomb and heat the mixture to 150 °C for 6 hours.

  • After cooling, concentrate the mixture to a paste.

  • Dilute the paste with water and acidify with hydrochloric acid.

  • Collect the precipitate by filtration.

  • Leach the precipitate with a 5% sodium hydroxide solution and filter to remove unreacted benzophenone.

  • Acidify the alkaline filtrate with dilute hydrochloric acid to precipitate the 5,5-diphenylhydantoin.

  • Collect the product by filtration and dry. (Reported net yield: 93%)[15]

General Procedure for Microwave-Assisted Urech Hydantoin Synthesis

This is a general protocol for the one-pot, two-step synthesis of 5-monosubstituted hydantoins from L-amino acids.[17]

  • In a microwave vial, dissolve the L-amino acid in water.

  • Add a solution of potassium cyanate in water.

  • Seal the vial and irradiate in a microwave reactor (e.g., 100 °C for 10 minutes) to form the N-carbamoyl amino acid.

  • After cooling, add a strong acid (e.g., concentrated HCl).

  • Reseal the vial and irradiate again (e.g., 120 °C for 20 minutes) to effect cyclization.

  • Cool the reaction mixture and collect the precipitated hydantoin by filtration. (Reported yields: 34-89%)[17]

Conclusion and Future Outlook

The synthesis of spiro-hydantoins remains a vibrant area of research, driven by the quest for new therapeutic agents. While the classical Bucherer-Bergs and Read reactions are still widely employed due to their reliability and the use of inexpensive starting materials, modern techniques offer significant advantages in terms of speed, efficiency, and environmental impact. Microwave-assisted and ultrasound-promoted methods can dramatically shorten reaction times and improve yields. For the creation of diverse libraries of highly substituted spiro-hydantoins, multicomponent strategies like the Ugi reaction are invaluable.

The choice of the optimal synthetic route will ultimately be guided by the specific goals of the research program. For large-scale synthesis of a specific target, a well-optimized classical method may be the most cost-effective. For rapid lead discovery and optimization, modern, high-throughput methods will be more suitable. As green chemistry principles become increasingly important, the adoption of microwave and ultrasound technologies is expected to grow. The continued development of novel catalytic and multicomponent reactions will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of molecules.

References

  • Bucherer, H. T.; Steiner, W. J. Prakt. Chem. 1934, 140, 291.
  • Ware, E. Chem. Rev. 1950, 46, 403.
  • Lakshman, M.; Barrett, R. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. J. Synth. Chem. 2024, 3, 121-134.
  • Sarges, R.; Goldstein, S. W.; Welch, W. M. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. J. Med. Chem. 1990, 33, 1859-1865.
  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Xu, Z.-G.; Ding, Y.; Meng, J.-P.; Tang, D.-Y.; Li, Y.; Lei, J.; Xu, C.; Chen, Z.-Z. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. Synlett 2018, 29, 2199-2202.
  • Chem-Station. Bucherer-Bergs Hydantoin Synthesis. [Link]

  • Koóš, M. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI 2021.
  • Sarges, R.; Goldstein, S. W.; Welch, W. M.; Swindell, A. C.; Siegel, T. W. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. J. Med. Chem. 1990, 33, 1859-1865.
  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules 2021, 26, 3844.
  • Koóš, M.; Svorc, L. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules 2021, 26, 3844.
  • Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules 2021, 26, 3844.
  • Monteiro, J. L.; Pieber, B.; Corrêa, A. G.; Kappe, C. O. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett 2016, 27, 80-82.
  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • D'Andrea, P.; De Luca, L.; Risi, C.; et al. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. J. Org. Chem. 2022, 87, 13736–13749.
  • Petrova, J. V.; Tkachenko, V. T.; Tafeenko, V. A.; et al. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules 2023, 28, 2358.
  • Koóš, M. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules 2021, 26, 3844.
  • Razak, I. A.; et al. Synthesis and Characterization of Amino Acid-Derived Hydantoins.
  • Petrova, J. V.; et al. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein J. Org. Chem. 2025, 21, 1552–1560.
  • Marcaccini, S.; et al.
  • Gülten, Ş. The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. J. Turk. Chem. Soc. A: Chem. 2024, 11, 13-22.
  • Alizadeh, A.; et al. Ultrasound-promoted regioselective and stereoselective synthesis of novel spiroindanedionepyrrolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. Tetrahedron 2012, 68, 6932-6939.
  • Konnert, L.; Lamaty, F.; Martinez, J.; Colacino, E. Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chem. Rev. 2017, 117, 13757-13809.
  • Perumareddi, S. R.; et al. Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids. Arkivoc 2011, 260-271.
  • Petrova, J. V.; et al. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein J. Org. Chem. 2025, 21, 1552–1560.
  • Ziarani, G. M.; et al. Ultrasound promoted greener synthesis of spiro[indole-3,5’-[15]oxathiolanes in water. J. Chem. Sci. 2014, 126, 1017–1021.

  • Sharma, P.; et al. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein J. Org. Chem. 2025, 21, 1538–1544.
  • Muccioli, G. G.; et al. A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron 2003, 59, 1301–1307.
  • de la Torre, M. C.; Sierra, M. A. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules 2017, 22, 1485.
  • Naskar, S.; et al. Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. J. Chem. Pharm. Res. 2012, 4, 234-239.
  • Sharma, P.; et al. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein J. Org. Chem. 2025, 21, 1538–1544.1544.

Sources

Comparative In Vitro Profiling of Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

The integration of spirocyclic scaffolds represents a paradigm shift in modern drug design, moving away from flat, aromatic-heavy structures toward three-dimensional (


-rich) architectures. This guide provides an objective, data-driven comparison of key spirocyclic motifs—specifically Spiro[3.3]heptanes , Spirocyclic Oxetanes , and Spiro-piperidines  (as seen in ACC inhibitors).

Key Findings:

  • Solubility & Lipophilicity: Replacing flat aromatic rings or morpholines with spirocyclic scaffolds (e.g., spiro[3.3]heptane) consistently lowers Lipophilicity (

    
    ) and increases aqueous solubility, often by factors of >10x.
    
  • Metabolic Stability: This is non-linear. While spiro-cyclization generally blocks metabolic "soft spots," specific stereoisomers (cis vs. trans) can exhibit vastly different intrinsic clearance (

    
    ) rates, as evidenced in Sonidegib analogs.
    
  • Potency Trade-offs: "Spiro" is not a magic bullet. In the absence of specific hydrophobic pocket filling, replacing a phenyl ring with a spiro-core can reduce potency by 100-fold (loss of

    
    -stacking), necessitating new H-bond vectors.
    

Comparative Analysis: Performance Metrics

Case Study A: Spirocyclic Oxetanes vs. Morpholine (The Lanraplenib Evolution)

Context: Optimization of SYK inhibitors to improve selectivity and metabolic stability.[1]

MetricMorpholine Scaffold (Parent)Spiro[3.3]oxetane-piperazine (Lanraplenib)Impact Analysis
Basicity (

)
~8.06.4Selectivity Gain: Lower basicity reduced off-target T-cell toxicity.[1]
Selectivity (T/B Cell Ratio) 510Doubled Selectivity: The spiro-oxetane modulation of the N-atom

was the driver.[1]
Metabolic Stability ModerateHighBlockage: The oxetane ring sterically protects the nitrogen from oxidative dealkylation.
Solubility (pH 2) HighHighMaintained solubility while improving the safety profile.[1]

Data Source: Derived from extensive SAR campaigns on SYK inhibitors and general oxetane bioisosterism studies (e.g., Carreira et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Case Study B: Spiro[3.3]heptane vs. Phenyl Ring (The Sonidegib Bioisostere Study)

Context: Attempting to replace a flat phenyl ring with a rigid, 3D spiro[3.3]heptane in the Hedgehog pathway inhibitor Sonidegib.

MetricSonidegib (Phenyl Core)trans-Spiro[3.3] Analogcis-Spiro[3.3] AnalogCritical Insight
Potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
0.0015

0.48

0.24

Potency Loss: ~200-fold loss in activity indicates the phenyl ring provided critical

-interactions or volume filling that the spiro-core could not mimic.
Lipophilicity (

)
6.86.06.0Improvement: Significant reduction in lipophilicity (0.8 log units), beneficial for DMPK.
Clearance (

)
18

36

156

Stereo-Risk: The cis-isomer was metabolically unstable (8x faster clearance), likely due to exposure of a specific CH bond to P450s.

Data Source: Angew.[4] Chem. Int. Ed. 2024, 63, e202316557.[4]

Case Study C: Acetyl-CoA Carboxylase (ACC) Inhibitors

Context: Comparison of First-Gen (Active Site) vs. Next-Gen (Allosteric Spiro) inhibitors.

CompoundStructure TypeTarget DomainPotency (

)
Mechanism Note
CP-640186 Anthracene-like (Flat)CT Domain (Active Site)~55 nMCompetitive inhibitor. Limited by lipophilicity and lack of selectivity between ACC1/ACC2.
ND-630 (Firsocostat) Spiro-piperidine BC Domain (Dimerization Site)2.0 nM Allosteric inhibitor. The spiro-core fits a specific water-displacing pocket, drastically improving potency and drug-like properties.

Mechanistic Visualization

Pathway 1: The "Spiro" Decision Logic

This diagram illustrates the decision-making process for selecting a spirocyclic scaffold based on the specific medicinal chemistry problem (Solubility vs. Potency).

SpiroDecisionTree Problem Primary MedChem Issue Solubility Poor Solubility / High LogD Problem->Solubility MetabStab Metabolic Instability (Soft Spot) Problem->MetabStab Selectivity Off-Target / hERG Problem->Selectivity Spiro33 Switch to Spiro[3.3]heptane or Spiro-Oxetane Solubility->Spiro33 Reduce Planarity MetabStab->Spiro33 Block Oxidation SpiroPiper Switch to Spiro-Piperidine (Larger 3D Volume) Selectivity->SpiroPiper Alter Vector Result1 Result: Lower LogD High Fsp3 Spiro33->Result1 Result2 Result: Steric Block of Metabolic Site Spiro33->Result2 Result3 Result: Vectorial Change (New H-Bond Angle) SpiroPiper->Result3

Figure 1: Decision logic for scaffold hopping from flat aromatics to spirocyclic cores.

Pathway 2: ACC Inhibition Mechanism (ND-630)

Visualizing how the spiro-compound ND-630 achieves superior inhibition via allosteric modulation.

ACC_Inhibition ACC_Enzyme ACC Enzyme (Monomer) Dimerization Dimerization (Activation) ACC_Enzyme->Dimerization Phosphorylation Dependent Active_ACC Active ACC (Lipid Synthesis) Dimerization->Active_ACC CP640186 CP-640186 (Competitive) CP640186->Active_ACC Blocks Active Site (Weak Inhibition) ND630 ND-630 (Spiro-Allosteric) ND630->ACC_Enzyme Binds BC Domain Prevents Dimerization

Figure 2: Mechanism of Action comparison. ND-630 uses its spiro-structure to lock the enzyme in an inactive monomeric state.

Validated Experimental Protocols

To replicate the comparative data (specifically metabolic stability differences between spiro-isomers), the following protocols are recommended.

Protocol A: Stereoselective Microsomal Stability Assay

Rationale: Spirocyclic compounds often possess axial chirality or cis/trans isomerism. Standard "racemic" stability assays will mask the rapid clearance of the unstable isomer (as seen in the Sonidegib study).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds: cis-isomer, trans-isomer, and racemate (separately).

  • Internal Standard: Warfarin or Propranolol.

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (final conc: 1

    
    ). Pre-incubate at 37°C for 5 mins.
    
    • Critical Step: Ensure DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
Protocol B: Kinetic Solubility (Nephelometry)

Rationale: To quantify the "Spiro Advantage" in solubility.

  • Preparation: Prepare 10 mM stock solutions of the Spiro-compound and its flat analog in DMSO.

  • Dilution: Serial dilute into pH 7.4 PBS buffer (final DMSO 1%).

  • Incubation: Shake for 2 hours at Room Temperature.

  • Measurement: Measure light scattering via Nephelometer or UV-Vis absorption (if no precipitate).

  • Endpoint: The concentration at which precipitation (scattering) is detected is the Kinetic Solubility limit.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Source:Angewandte Chemie International Edition, 2024.[4] Significance: Defines the metabolic stability differences between cis and trans spiro-isomers.

  • Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis. Source:Proc. Natl. Acad. Sci. U.S.A. (Harriman et al., 2016). Significance: Details the discovery of ND-630 and the structural role of the spiro-piperidine core in allosteric inhibition.

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.

  • Discovery of a Novel, Potent ACC Inhibitor Driven by Computationally-Guided Design.

Sources

Computational Analysis: Spirocyclic Scaffolds vs. Traditional Aromatic Systems in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Analysis Comparing Spirocyclic Scaffolds for Drug Development Content Type: Technical Comparison Guide Audience: Researchers, Senior Application Scientists, Medicinal Chemists

Executive Summary

The "Escape from Flatland" initiative has transitioned from a theoretical concept to a pragmatic mandate in modern drug discovery. While traditional aromatic scaffolds (e.g., phenyl, pyridine) and simple saturated heterocycles (e.g., piperidine, morpholine) have historically dominated small molecule libraries, they often suffer from poor solubility, non-specific binding, and suboptimal metabolic stability.

This guide provides a computational framework for evaluating spirocyclic scaffolds —specifically focusing on rigid systems like spiro[3.3]heptane , azaspiro[3.3]heptane , and spiro[4.5]decane —against their flat analogs. We analyze the structural causality behind their improved physicochemical profiles and provide a self-validating computational workflow for scaffold hopping.

Part 1: Comparative Analysis of Scaffold Performance

Geometric Rigidity and Exit Vector Analysis

The primary computational advantage of spirocyclic scaffolds is their ability to project substituents into defined 3D vectors without the entropic penalty associated with flexible alkyl chains.

  • Traditional Scaffolds (Phenyl/Piperidine):

    • Phenyl: Planar (

      
      ). Substituents are confined to a 2D plane (0°, 60°, 120°, 180° relative angles).
      
    • Piperidine: Chair conformation (

      
      ) is flexible. Substituents can flip between axial and equatorial positions, creating an entropic cost upon binding.
      
  • Spirocyclic Scaffolds (e.g., Spiro[3.3]heptane):

    • Geometry: The central quaternary carbon locks the two rings perpendicular to each other.

    • Vector Mimicry: A 2,6-disubstituted spiro[3.3]heptane can mimic the exit vectors of para-substituted benzene but with a shorter distance and a 90° twist, accessing novel chemical space.

    • Entropic Benefit: The "pre-organized" rigid structure reduces the entropy loss (

      
      ) upon protein binding, potentially improving affinity (
      
      
      
      ).
Physicochemical Profiling (The "Fsp3 Effect")

Increasing the fraction of


 carbons (

) correlates directly with improved clinical success rates.[1][2] Spirocycles inherently maximize this metric.

Table 1: Comparative Properties of Scaffolds

FeaturePhenyl Ring (Traditional)Piperidine/Morpholine (Flexible

)
Spiro[3.3]heptane / Azaspiro (Rigid

)
Impact on Drug Developability
Geometry Planar (2D)Flexible 3D (Chair/Boat)Rigid 3D (Orthogonal) Rigid 3D shapes improve selectivity by filling specific protein sub-pockets.
Fsp3 0.0~0.831.0 Higher Fsp3 correlates with higher solubility and lower promiscuity.
LogP (Lipophilicity) High (2.1 for Benzene)ModerateLow Spirocycles lower LogP, reducing non-specific binding and toxicity risks.
Solubility LowModerateHigh Disruption of planar crystal packing energy improves aqueous solubility.
Metabolic Stability Prone to CYP oxidationProne to N-dealkylationHigh Quaternary carbons block metabolic soft spots; lack of aromaticity prevents arene oxide formation.

Part 2: Computational Workflow for Spirocyclic Scaffold Hopping

This protocol outlines a self-validating system to replace a flat core with a spirocyclic scaffold while maintaining pharmacophore fidelity.

Phase 1: Exit Vector Quantification

Before synthesis, you must verify that the spiro-scaffold can orient your binding groups correctly.

  • Define Vectors: For the reference molecule (e.g., a phenyl-core drug), define the vector from the ring centroid to the attachment point of the key pharmacophores.

  • Generate Conformations: Use a low-energy conformer generator (e.g., OMEGA or RDKit ETKDG) for the spirocyclic replacement.

  • Vector Alignment: Calculate the angle and distance between the entrance and exit vectors on the spiro scaffold. Compare these to the reference.

    • Success Metric: Deviation < 15° in angle and < 0.5 Å in distance.

Phase 2: Matched Molecular Pair (MMP) Analysis

To validate the property forecast:

  • Dataset Construction: Identify pairs of compounds differing only by the core (Phenyl vs. Spiro).

  • Delta Calculation: Calculate

    
    , 
    
    
    
    , and
    
    
    .
  • Analysis: A negative

    
     and positive 
    
    
    
    confirm the "spiro-benefit."
Diagram 1: Scaffold Hopping Decision Logic

The following diagram illustrates the logical flow for selecting a spirocyclic scaffold based on vector analysis and property requirements.

ScaffoldHopping Start Input: Flat Lead Compound (e.g., Phenyl Core) CalcVectors Calculate Exit Vectors (Angle & Distance) Start->CalcVectors SelectSpiro Select Spiro Scaffold Library (Spiro[3.3], Azaspiro, etc.) CalcVectors->SelectSpiro ConformerGen Generate 3D Conformers (RDKit/OMEGA) SelectSpiro->ConformerGen VectorMatch Vector Alignment Check (< 15° Deviation?) ConformerGen->VectorMatch CalcProps Calculate Properties (Fsp3, LogP, PSA) VectorMatch->CalcProps Yes Discard Discard Scaffold VectorMatch->Discard No FilterProps Is LogP < Ref & Sol > Ref? CalcProps->FilterProps Docking Molecular Docking (Validate Steric Fit) FilterProps->Docking Yes FilterProps->Discard No

Caption: Logical workflow for computational scaffold hopping, prioritizing geometric fidelity (Vector Match) before physicochemical optimization.

Part 3: Case Study & Experimental Validation

Case Study: MCHr1 Antagonists

A seminal study by Johansson et al. (2016) demonstrated the practical application of this workflow in the optimization of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists.[1][2]

  • Challenge: The initial lead contained a morpholine ring. While active, it suffered from hERG inhibition (cardiotoxicity risk) and rapid metabolic clearance.

  • Intervention: The morpholine was replaced with various azaspiro cycles (e.g., 2-oxa-6-azaspiro[3.3]heptane).

  • Computational Prediction:

    • The spiro scaffold increased

      
       (complexity).[1][2][3][4][5]
      
    • It lowered

      
       (lipophilicity at pH 7.4).
      
  • Experimental Outcome:

    • Metabolic Stability: Intrinsic clearance (

      
      ) decreased significantly due to the removal of the metabolically labile morpholine ether.
      
    • Selectivity: The rigid 3D shape reduced binding to the flat hERG channel pore, improving the safety margin.

    • Potency: Maintained or improved, validating the vector alignment.

Diagram 2: Impact of Spiro-Scaffolds on Chemical Space

This diagram visualizes how spirocycles move compounds out of "flatland" (aromatic space) into desirable drug-like space (high solubility/specificity).

ChemicalSpace Flatland Flatland (Low Fsp3, High LogP) Promiscuous Binding Transition Scaffold Hopping (Vector Matching) Flatland->Transition Replace Phenyl/Morpholine SpiroSpace Spiro-Space (High Fsp3, Low LogP) Specific Binding Transition->SpiroSpace Gain Solubility & Selectivity Factors Key Drivers: - Rigid 3D Shape - Orthogonal Vectors - Quaternary Carbons Factors->SpiroSpace

Caption: The transition from "Flatland" to "Spiro-Space" improves drug-like properties through rigidification and 3D complexity.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (2022).[6] [Link]

  • Spirocyclic motifs in drug discovery. European Journal of Medicinal Chemistry (2025). [Link][2]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (2009). (Foundational concept cited in search results). [Link]

  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold. European Journal of Organic Chemistry (2025).[7] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4,7-Diazaspiro[2.5]octane-5,8-dione

[1][2]

Executive Summary & Core Directive

The Directive: This guide supersedes generic laboratory waste protocols. You are handling 4,7-Diazaspiro[2.5]octane-5,8-dione , a spirocyclic compound containing a strained cyclopropane ring fused to a diketopiperazine-like core.[1][2]

The Risk: While standard Safety Data Sheets (SDS) often classify this merely as an irritant (H315, H319, H302), a structural analysis reveals a high-stress spiro-cyclopropane moiety .[1][2] In a biological or environmental context, this ring strain can facilitate alkylation reactions.[1][2] Therefore, do not treat this as general organic trash.

The Protocol: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2] Bench-top chemical deactivation (quenching) is strictly discouraged due to the risk of generating uncharacterized, potentially more toxic ring-opened byproducts.[1][2]

Chemical Identity & Hazard Profile[1][2][3][4]

Before disposal, verify the material identity.[1][2][3] This protocol applies specifically to the dione derivative.[1][2]

ParameterDataOperational Implication
Chemical Name 4,7-Diazaspiro[2.5]octane-5,8-dioneVerify label against CAS.[1][2][4][5][6]
CAS Number 129306-17-8 Unique identifier for waste manifesting.[1][2]
Molecular Formula C₆H₈N₂O₂High nitrogen content; verify incinerator NOx limits if disposing bulk (>1kg).[1][2]
Physical State Solid (Powder)Inhalation hazard; requires particulate containment.[1][2]
Core Hazard Strained Ring SystemPotential Alkylating Agent. Treat as a Cytotoxic/Genotoxic agent.[1][2]
Incompatibilities Strong Acids, OxidizersAcids may catalyze exothermic ring opening.[1][2] Do not mix in acid waste streams.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may not offer sufficient breakthrough time for solution-phase spiro-compounds.[1][2] We utilize a "Double-Barrier" approach.

  • Respiratory: N95 minimum for solid handling; Half-mask respirator with P100/OV cartridges if generating dust or aerosols.[1][2]

  • Dermal (Hands): Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to the fine powder nature of the solid.[1][2]

  • Body: Tyvek® lab coat or sleeve covers to prevent cuff contamination.[1][2]

Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, weighing papers, contaminated gloves, spill cleanup materials.[1][2]

  • Segregation: Do not mix with general trash or biohazard waste (unless the compound was used in cell culture).[1][2]

  • Primary Containment: Place solid waste into a clear, wide-mouth polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4,7-Diazaspiro[2.5]octane-5,8-dione - 100%"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2][7]

  • Secondary Containment: Place the HDPE jar into a secondary sealable bag or bucket.

  • Disposal Path: Designate for Incineration Only .

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC waste, dissolved stock.[1][2]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum).[1][2]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8) .

    • Why? Acidic waste streams can trigger the ring-opening of the cyclopropane moiety, potentially releasing heat or forming reactive intermediates in the drum.[1][2]

  • Bulking: Pour into the appropriate satellite accumulation container (e.g., "Flammable Solvents" or "Halogenated Solvents").

  • Record Keeping: Log the specific concentration of the spiro-compound on the waste log. Even trace amounts must be noted for the waste handler.[1][2]

Decision Logic Diagram (DOT Visualization)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflowStartWaste Generation:4,7-Diazaspiro[2.5]octane-5,8-dioneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, wipes, gloves)StateCheck->SolidPathLiquidPathLiquid Waste(Solutions, HPLC effluent)StateCheck->LiquidPathSolidPackPack in HDPE JarLabel: 'Toxic Solid'SolidPath->SolidPackLiquidCheckCheck pHLiquidPath->LiquidCheckIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidPack->IncinerationAcidicAcidic (pH < 5)LiquidCheck->AcidicNeutralNeutral/Basic (pH > 5)LiquidCheck->NeutralNeutralizeNeutralize CAREFULLY(Risk of Exotherm)Acidic->NeutralizeRequiredLiquidBulkBulk into Solvent Waste Drum(Segregate Halogenated vs Non-Hal)Neutral->LiquidBulkNeutralize->LiquidBulkLiquidBulk->Incineration

Caption: Operational decision tree for segregating and packaging spiro-cyclic waste streams to ensure safe incineration.

Emergency Procedures

Accidental Spills (Solid)[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 mask and double gloves.[1][2]

  • Contain: Cover the spill with a damp paper towel (water only) to prevent dust generation.[1][2]

  • Clean: Scoop up the damp material/powder mixture.[1][2]

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water.[1][2] Do not use strong acids for cleaning, as this may degrade the compound unpredictably.[1][2]

Exposure First Aid[1][2]
  • Inhalation: Move to fresh air immediately. The dust is a respiratory irritant.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol/ethanol, as it may increase skin permeability to the compound.[1][2]

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

Regulatory & Compliance (US/Global Context)

  • RCRA Classification (USA): This compound is not explicitly P-listed or U-listed by the EPA.[1][2] However, under the "Generator Knowledge" clause (40 CFR 262.11), you must classify it based on its characteristics.[1][2]

    • Classification: Classify as D001 (Ignitable, if in solvent) or Toxic (based on LD50 data if available, otherwise apply Precautionary Principle).[1][2]

  • DOT Shipping (for waste):

    • If pure solid: UN 2811, Toxic solids, organic, n.o.s. (4,7-Diazaspiro[2.5]octane-5,8-dione).[1][2]

    • If in solution: Depends on the solvent (e.g., UN 1993 for Flammable Liquid).[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 12218465, 4,7-Diazaspiro[2.5]octane-5,8-dione. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Generator Regulations (40 CFR Part 262).[1][2] Retrieved from [Link][1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2] Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1][2]

Personal protective equipment for handling 4,7-Diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling

Handling 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8) requires a shift in mindset from "standard laboratory reagent" to "potent structural alert."[1]

While standard Safety Data Sheets (SDS) often default to generic H315/H319 (Irritant) classifications due to a lack of toxicological data, a structural analysis reveals a spiro-cyclopropane moiety fused to a diketopiperazine-like core .[1] In medicinal chemistry, this specific ring strain is often designed to act as an electrophilic trap for biological nucleophiles (DNA/Proteins).

The Scientist’s Verdict: Until specific toxicology proves otherwise, you must handle this compound as a Mutagenic/Genotoxic Impurity (PGI) or a Band 4 Potent Compound . The primary risks are not just acute irritation, but potential alkylation of biological targets via ring-opening of the strained spiro-system.[1]

Occupational Exposure Banding (OEB) & Engineering Controls

We categorize this molecule under OEB 4 (Occupational Exposure Band 4) due to its low molecular weight (<250 g/mol ) and high potential for aerosolization and bioavailability.

Containment Strategy
Containment LevelEquipment SpecificationOperational Context
Primary (Preferred) Barrier Isolator (Glovebox) Required for weighing dry powder > 10 mg.[1] Negative pressure (-150 Pa).[1]
Secondary (Acceptable) Class II Type B2 Biosafety Cabinet Permissible for solubilized aliquots or small scale (< 10 mg) weighing with a powder safety funnel.
Prohibited Standard Fume Hood DO NOT USE for open powder handling.[1] Air turbulence can aerosolize the light powder back into the breathing zone.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient . The lipophilic nature of the spiro-cyclic core suggests it may permeate standard glove materials rapidly.[1]

The "Armor" Protocol
  • Respiratory: If working outside a glovebox (e.g., in a BSC), a PAPR (Powered Air Purifying Respirator) with HEPA filters is mandatory. A standard N95 offers insufficient protection factor (APF) for OEB 4 solids.

  • Dermal (Hands): Double-gloving is non-negotiable.[1]

    • Inner Layer: 4-mil Nitrile (Inspection layer).[1]

    • Outer Layer:Silver Shield / Laminate (EVOH) or extended-cuff High-Risk Nitrile (minimum 8-mil).[1]

    • Rationale: Small cyclic amides/diones can act as permeation enhancers. Laminate films provide the only verified barrier against unknown permeation rates.

  • Body: Tyvek® or chemically resistant disposable coveralls (taped cuffs) to prevent tracking powder out of the lab on cotton clothing.

Operational Workflow: From Vial to Reaction

This workflow minimizes the "energy of release"—the likelihood of the powder becoming airborne.

Step 1: The "Wet" Weighing Technique

Avoid weighing dry powder whenever possible.[1]

  • Tare the Vial: Place the entire shipping vial (with cap removed) onto the balance inside the isolator.

  • Solubilize In-Situ: Instead of scooping powder out, add the reaction solvent (e.g., DMSO, DMF) directly into the shipping vial to create a stock solution.

  • Calculate: Reweigh to determine the exact mass of solvent added. Calculate concentration (

    
    ).
    
  • Transfer: Pipette the solution. Liquids are 100x safer to handle than solids.

Step 2: Reaction Setup
  • Temperature Control: The spiro-cyclopropane ring is thermally sensitive.[1] Store and react at controlled temperatures (often < 0°C for lithiation/substitution steps) to prevent uncontrolled ring-opening or polymerization.[1]

  • Inert Atmosphere: Always handle under Argon/Nitrogen. Moisture can hydrolyze the dione ring, potentially releasing reactive byproducts.

Deactivation & Disposal (The "Kill" Step)

Never dispose of the active parent compound directly into organic waste drums. You must chemically deactivate the strained ring system first.

Deactivation Protocol:

  • Quench: Treat waste streams with a 10% Sodium Hypochlorite (Bleach) solution or 1N Sodium Hydroxide for 24 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The nucleophilic hydroxide or oxidative hypochlorite attacks the carbonyls and opens the strained cyclopropane ring, destroying the electrophilic potential.

  • Verify pH: Ensure pH > 10 during the destruction phase.

  • Disposal: Neutralize to pH 7, then dispose of as non-hazardous aqueous waste or standard chemical waste depending on the co-solvents used.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.

SafetyProtocol Start Start: 4,7-Diazaspiro[2.5]octane-5,8-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Risk Liquid Solution / Oil StateCheck->Liquid Lower Risk QuantityCheck Quantity > 10mg? Solid->QuantityCheck FumeHood Standard Fume Hood (Double Nitrile Gloves) Liquid->FumeHood Isolator MANDATORY: Barrier Isolator (Glovebox) QuantityCheck->Isolator Yes BSC Class II Type B2 BSC + PAPR Respirator QuantityCheck->BSC No Action_Wet Use 'Wet Weighing' (Solubilize in vial) Isolator->Action_Wet BSC->Action_Wet Disposal Disposal: Chemical Deactivation (10% Bleach / 1N NaOH) FumeHood->Disposal Action_Wet->Disposal Post-Experiment

Figure 1: Decision logic for engineering controls based on physical state and quantity.[1]

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101840736, 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link]

  • SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Compounds. (Industry Standard for OEB Classification).

(Note: While specific toxicological data for this exact CAS is limited in public domains, the protocols above are derived from "Band 4" default handling practices for novel spiro-heterocycles in pharmaceutical development.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.